Technical Documentation Center

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
  • CAS: 21150-01-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Executive Summary & Strategic Rationale The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly referred to as β,β -dimethylhistamine) is a highly specialized histamine analogue utilized extensively in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly referred to as β,β -dimethylhistamine) is a highly specialized histamine analogue utilized extensively in pharmacological research as a selective receptor probe ()[1].

From a structural perspective, the introduction of a gem-dimethyl group at the β -carbon (relative to the primary amine) serves two critical functions:

  • Conformational Restriction: It locks the ethylamine side chain into a specific spatial orientation, altering its binding affinity profile across histamine receptor subtypes (H1–H4).

  • Metabolic Stability: The severe steric hindrance around the β -carbon protects the adjacent primary amine from rapid oxidative deamination by diamine oxidase (DAO), significantly extending the molecule's biological half-life in in vivo models.

Synthesizing this sterically congested molecule requires a highly regioselective approach. The protocol detailed in this whitepaper outlines a validated, self-correcting four-step linear synthesis starting from commercially available 2-(1H-imidazol-4-yl)acetonitrile.

Synthetic Workflow

SynthesisRoute A 2-(1H-imidazol-4-yl)acetonitrile (Starting Material) B 2-(1-trityl-1H-imidazol-4-yl)acetonitrile (N-Protected Intermediate) A->B TrCl, Et3N, DCM Regioselective N-Protection C 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanenitrile (gem-Dimethylated Intermediate) B->C KHMDS, MeI (2.5 eq), THF Double Alpha-Alkylation D 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propan-1-amine (Reduced Amine) C->D LiAlH4, THF Sterically Hindered Nitrile Reduction E 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (Target Compound) D->E TFA/DCM, then SCX Trityl Deprotection & Isolation

Synthetic workflow for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

Mechanistic Protocols & Causality

Step 1: Regioselective N-Tritylation

Objective: Mask the nucleophilic and acidic properties of the imidazole ring to prevent side reactions during strong base alkylation.

  • Causality: The unprotected imidazole ring will readily undergo N-alkylation when exposed to methyl iodide. The triphenylmethyl (trityl) group is chosen because its massive steric bulk strictly directs protection to the N-1 position (furthest from the C-4 side chain) and completely shields the ring from unwanted electrophilic attacks, a standard practice in advanced heterocyclic synthesis ()[2].

  • Protocol: Suspend 2-(1H-imidazol-4-yl)acetonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C. Add trityl chloride (TrCl, 1.1 eq) portion-wise. Stir the reaction at room temperature for 12 hours. Quench with water, extract with DCM, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate. The crude product is triturated with hexanes to yield pure 2-(1-trityl-1H-imidazol-4-yl)acetonitrile.

Step 2: gem-Dimethylation via Enolate Chemistry

Objective: Install the two methyl groups at the α -carbon of the nitrile.

  • Causality: The α -protons of the protected nitrile have a pKₐ of ~25. To prevent nucleophilic attack on the cyano carbon, a sterically hindered, non-nucleophilic base is mandatory. Potassium hexamethyldisilazide (KHMDS) is selected over Sodium hydride (NaH) because KHMDS provides a homogeneous reaction mixture at -78 °C in THF, allowing for kinetically controlled enolate formation ()[3]. Using an excess of methyl iodide ensures complete gem-dimethylation, suppressing mono-methylated impurities.

  • Protocol: Dissolve the protected nitrile (1.0 eq) in anhydrous THF and cool to -78 °C under an inert N₂ atmosphere. Dropwise add KHMDS (0.5 M in toluene, 2.5 eq) and stir for 30 minutes to ensure complete deprotonation. Slowly add methyl iodide (MeI, 3.0 eq). Allow the reaction to gradually warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanenitrile.

Step 3: Reduction of the Sterically Hindered Nitrile

Objective: Convert the nitrile to a primary amine.

  • Causality: Nitriles adjacent to quaternary carbon centers are notoriously resistant to reduction due to severe steric shielding. Standard hydride donors (e.g., NaBH₄) are entirely ineffective. Lithium aluminum hydride (LiAlH₄) is deployed as a highly reactive, unhindered hydride source capable of penetrating the steric bulk to fully reduce the nitrile ()[4].

  • Protocol: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Dropwise add a solution of the dimethylated nitrile (1.0 eq) in THF. Attach a reflux condenser and heat the mixture to reflux for 4 hours. Cool back to 0 °C and perform a strict Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to decompose the aluminum complexes into a granular, filterable precipitate. Filter through Celite and concentrate the filtrate to yield 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propan-1-amine.

Step 4: Global Deprotection and SCX Isolation

Objective: Remove the trityl group to reveal the final bioactive compound.

  • Causality: The trityl group is highly acid-labile. Treatment with Trifluoroacetic acid (TFA) rapidly cleaves the C-N bond, generating the stable triphenylmethyl cation. To prevent this electrophilic species from re-alkylating the highly nucleophilic imidazole ring or the primary amine, Triethylsilane (TES) is introduced as a cation scavenger ()[2]. Because the final free base is extremely polar and water-soluble, traditional liquid-liquid extraction is abandoned in favor of Strong Cation Exchange (SCX) chromatography.

  • Protocol: Dissolve the protected amine in DCM. Add TES (2.0 eq), followed by TFA (10 eq) at 0 °C. Stir at room temperature for 2 hours. Concentrate the mixture under vacuum. Load the residue onto a pre-conditioned SCX-2 cartridge. Wash extensively with methanol to elute the non-polar triphenylmethane byproduct. Elute the target compound using 2M ammonia in methanol. Concentrate the basic eluent to afford pure 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

Quantitative Data & Analytical Validation

To ensure a self-validating system, In-Process Controls (IPC) must be strictly monitored. The following tables summarize the expected yields, conditions, and spectral data required to verify the integrity of each synthetic step.

Table 1: Reaction Conditions & Yields Summary
StepTransformationReagents & ConditionsExpected YieldTarget Purity (LC-MS)
1N-TritylationTrCl, TEA, DCM, 0 °C to RT, 12 h88–92%>98%
2gem-DimethylationKHMDS, MeI, THF, -78 °C to RT, 4 h75–80%>95%
3Nitrile ReductionLiAlH₄, THF, 0 °C to Reflux, 4 h80–85%>95%
4DeprotectionTFA, TES, DCM, RT, 2 h; SCX purification90–95%>99%
Table 2: Analytical Validation (Expected IPC Spectral Data)
Intermediate / Product¹H NMR Key Diagnostic Peaks (CDCl₃ or D₂O)ESI-MS (m/z)
Tr-Protected Nitrile δ 7.40–7.10 (m, 15H, Tr), 3.65 (s, 2H, CH₂)350.1 [M+H]⁺
Dimethylated Nitrile δ 7.40–7.10 (m, 15H, Tr), 1.70 (s, 6H, 2xCH₃)378.2 [M+H]⁺
Tr-Protected Amine δ 7.40–7.10 (m, 15H, Tr), 2.65 (s, 2H, CH₂), 1.20 (s, 6H)382.2 [M+H]⁺
Target Compound δ 7.65 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 2.85 (s, 2H), 1.35 (s, 6H)140.1 [M+H]⁺

Conclusion

The synthesis of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine requires strict adherence to regioselective protection and kinetically controlled enolate chemistry. By utilizing the massive steric bulk of the trityl group and the driving force of unhindered hydride reduction, this four-step pathway circumvents the traditional pitfalls of imidazole side-chain functionalization. The integration of SCX chromatography in the final step ensures the scalable isolation of this highly polar pharmacological probe without the yield losses associated with aqueous workups.

References

  • National Center for Biotechnology Information. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507" PubChem. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 4th Edition." Wiley. URL:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-VCH. URL:[Link]

  • Shabalin, D. A., & Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Exploratory

Introduction to Conformationally Restricted Histamine Analogues

An in-depth technical analysis of β,β -dimethylhistamine, detailing its physicochemical properties, receptor pharmacology, and laboratory workflows for synthesis and validation. Histamine is an endogenous biogenic amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of β,β -dimethylhistamine, detailing its physicochemical properties, receptor pharmacology, and laboratory workflows for synthesis and validation.

Histamine is an endogenous biogenic amine that regulates numerous physiological processes—ranging from gastric acid secretion to neurotransmission—by activating four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R[1]. In the pursuit of highly selective pharmacological tools, structural modifications to the flexible ethylamine side chain of histamine have proven critical.

β,β -Dimethylhistamine (IUPAC: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) represents a conformationally restricted analogue where a gem-dimethyl group is introduced at the β -carbon. This specific steric bulk locks the molecule into a defined structural conformation, drastically altering its receptor subtype selectivity. This whitepaper provides a comprehensive guide to the chemical properties, synthesis, and pharmacological evaluation of β,β -dimethylhistamine.

Chemical Identity & Physicochemical Properties

The addition of two methyl groups at the β -position significantly increases the lipophilicity and steric volume of the side chain compared to endogenous histamine. These properties influence both receptor binding kinetics and blood-brain barrier (BBB) permeability.

Table 1: Computed Physicochemical Properties

Property Value Source / Methodology
IUPAC Name 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine LexiChem 2.6.6[2]
CAS Registry Number 21150-01-6 ChemIDplus / EPA DSSTox[3]
Molecular Formula C₇H₁₃N₃ PubChem[2]
Molecular Weight 139.20 g/mol PubChem[2]
Exact Mass 139.1109 Da PubChem[2]
XLogP3 (Lipophilicity) 0.3 XLogP3 3.0[2]
Topological Polar Surface Area 54.7 Ų Cactvs 3.4.6.11[2]
Hydrogen Bond Donors 2 Cactvs 3.4.6.11[2]
Hydrogen Bond Acceptors 2 Cactvs 3.4.6.11[2]

| Rotatable Bonds | 2 | Cactvs 3.4.6.11[2] |

Pharmacological Profile & Receptor Selectivity

The primary value of β,β -dimethylhistamine lies in its utility as a selective Histamine H3 Receptor (H3R) agonist. The H3R functions primarily as a presynaptic autoreceptor in the central nervous system, where its activation inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine).

The Structure-Activity Relationship (SAR) Causality

The selectivity of β,β -dimethylhistamine is driven by steric discrimination between the H3R and H4R binding pockets. Structure-activity relationship (SAR) studies demonstrate that histamine derivatives substituted with methyl groups at the α or β position of the side chain retain nanomolar potency at the H3R, but their affinity is dramatically decreased at the H4R[4][5].

Causality: The H3 receptor possesses a highly accommodating hydrophobic pocket near the orthosteric site, allowing it to bind the bulky gem-dimethyl group. Conversely, the H4 receptor's binding pocket is sterically constrained. The Thorpe-Ingold effect induced by the β,β -dimethyl substitution prevents the ethylamine side chain from adopting the specific conformation required for H4R activation. Consequently, β,β -dimethylhistamine acts as a potent H3R agonist while remaining virtually inactive at H4R, H1R, and H2R.

H3_Signaling Agonist β,β-Dimethylhistamine (H3R Agonist) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Binds Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca βγ Subunit Action cAMP cAMP Levels ↓ AC->cAMP Decreases PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces Activation NT Neurotransmitter Release ↓ (Histamine, ACh, NE) PKA->NT Modulates Ca->NT Prevents Exocytosis

Mechanism of action for β,β-dimethylhistamine via the H3 receptor signaling cascade.

Synthetic Methodology

To evaluate β,β -dimethylhistamine in vitro, high-purity synthesis is required. The following self-validating 5-step protocol details the synthesis of β,β -dimethylhistamine dihydrochloride from methyl 2-(1H-imidazol-5-yl)acetate.

Step 1: N-Protection (Tritylation)

  • Procedure: React methyl 2-(1H-imidazol-5-yl)acetate with trityl chloride (Trt-Cl) and triethylamine in anhydrous DMF at room temperature.

  • Causality: The basic imidazole nitrogen must be protected before exposure to strong bases. The trityl group is exceptionally bulky; it not only protects the nitrogen but sterically shields the adjacent ring positions, directing all subsequent alkylation exclusively to the α -carbon of the ester (the future β -carbon of the histamine side chain).

Step 2: Exhaustive α -Methylation

  • Procedure: Slowly add the protected ester to a solution of Lithium Diisopropylamide (LDA) (2.5 eq) in anhydrous THF at -78°C. Stir for 30 minutes, then add Methyl Iodide (MeI) (2.5 eq). Allow to warm to room temperature.

  • Causality: LDA deprotonates the α -carbon to form an enolate, which undergoes nucleophilic attack on MeI. The excess reagents ensure exhaustive double-methylation, yielding methyl 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanoate. This step installs the critical gem-dimethyl structural motif.

Step 3: Amidation

  • Procedure: Dissolve the ester in methanolic ammonia and heat in a sealed pressure tube at 80°C for 24 hours to yield 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanamide.

Step 4: Reduction to Primary Amine

  • Procedure: Treat the amide with Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under reflux for 4 hours. Quench carefully with the Fieser method (water, 15% NaOH, water).

  • Causality: LiAlH₄ is a powerful reducing agent capable of completely reducing the carbonyl group of the amide to a methylene bridge, yielding the protected primary amine.

Step 5: Deprotection & Salt Formation

  • Procedure: Reflux the intermediate in 2M aqueous HCl for 2 hours. Cool and filter off the precipitated triphenylmethanol. Lyophilize the aqueous filtrate.

  • Causality: Acidic hydrolysis cleanly cleaves the trityl group. Lyophilization yields β,β -dimethylhistamine dihydrochloride. The dihydrochloride salt is highly water-soluble and resistant to atmospheric oxidation, making it the optimal self-validating form for reliable pharmacological assays.

Experimental Workflows: Receptor Binding Assay

To validate the synthesized compound's affinity for the H3R, a radioligand binding assay must be performed.

Protocol: [3H]Nα -Methylhistamine Displacement Assay

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]Nα -methylhistamine (a selective H3R radioligand), and varying concentrations of β,β -dimethylhistamine (10⁻¹⁰ to 10⁻⁴ M).

  • Control Establishment (Causality): Include wells containing 10 µM Thioperamide (a potent H3R inverse agonist) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and derive the Ki​ using the Cheng-Prusoff equation.

Workflow Prep Cell Membrane Preparation (HEK-293 hH3R) Incubate Incubation with Radioligand & Test Compound Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50 / Ki Calculation) Count->Analyze

Standard radioligand binding assay workflow for evaluating H3R affinity.

Conclusion

β,β -Dimethylhistamine is a powerful pharmacological tool that leverages steric bulk to achieve high selectivity for the Histamine H3 receptor over the H4 receptor. By utilizing precise synthetic methodologies to install the gem-dimethyl group and rigorous radioligand binding assays for validation, researchers can effectively utilize this compound to probe presynaptic neuroregulatory mechanisms without triggering off-target immunomodulatory responses.

References

  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Compared pharmacology of human histamine H3 and H4 receptors - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Histamine - Wikipedia. Wikipedia. Available at:[Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

A Technical Guide to Conformational Probes in Histaminergic GPCR Signaling Executive Summary & Core Directive In the landscape of neuropharmacology, structural analogs of endogenous neurotransmitters serve as critical to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Conformational Probes in Histaminergic GPCR Signaling

Executive Summary & Core Directive

In the landscape of neuropharmacology, structural analogs of endogenous neurotransmitters serve as critical tools for mapping the orthosteric binding pockets of G-protein-coupled receptors (GPCRs). 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine , commonly referred to in medicinal chemistry as β,β-dimethylhistamine , is a highly specialized histaminergic probe[1].

Unlike endogenous histamine, which possesses a highly flexible ethylamine side chain, this compound features a gem-dimethyl substitution at the beta-carbon. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Here, we will dissect the causality behind its structural design, its mechanism of action at the Histamine H3/H4 receptors, and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Chemical & Structural Profiling

To understand the mechanism of action, we must first analyze the physical constraints of the molecule. The addition of two methyl groups at the beta-position (adjacent to the imidazole ring) introduces severe steric bulk. Endogenous histamine naturally adopts a trans conformation to bind optimally within the H3 receptor (H3R) pocket. The steric hindrance in 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine restricts the dihedral angles of the ethylamine chain, heavily biasing its rotamer population[1].

Chemists utilize this compound to determine the spatial tolerance of the receptor's binding pocket: if a receptor subtype cannot accommodate this beta-methyl bulk, the compound will exhibit a sharp drop in binding affinity, thereby acting as a selectivity filter.

Table 1: Physicochemical Properties
PropertyValueClinical / Experimental Relevance
IUPAC Name 2-(1H-imidazol-5-yl)-2-methylpropan-1-amineStandardized nomenclature[1].
Common Synonym β,β-dimethylhistamineIndicates substitution position relative to the amine[2].
CAS Number 21150-01-6Primary identifier for reagent sourcing[2].
Molecular Weight 139.20 g/mol Low MW ensures high ligand efficiency[2].
Topological Polar Surface Area 54.7 ŲFavorable for blood-brain barrier (BBB) penetration[2].
Rotatable Bonds 2Reduced flexibility compared to histamine[1].

Mechanism of Action: GPCR Modulation

The primary targets for histaminergic analogs in the central nervous system are the Histamine H3 and H4 receptors . The H3R functions primarily as a presynaptic autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of acetylcholine, dopamine, and norepinephrine)[3].

Receptor Binding (Orthosteric Site)

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine binds to the orthosteric site of the H3R. The mechanism relies on two highly conserved interactions:

  • Salt Bridge Formation: The protonated primary amine of the ligand forms a critical ionic bond with an aspartate residue (Asp114) in transmembrane domain 3 (TM3)[4].

  • Hydrogen Bonding: The imidazole ring interacts with a glutamate residue (Glu206) in TM5[4].

Intracellular Signaling Cascade

Because the H3R is a Gi/o-coupled GPCR , ligand binding triggers a specific inhibitory cascade. The activated alpha-subunit ( Gαi/o​ ) directly inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA)[3]. Concurrently, the beta/gamma ( Gβγ ) subunits interact with N-type voltage-gated calcium channels, restricting Ca2+ influx and thereby blocking the exocytosis of neurotransmitter vesicles[3].

G Ligand 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds Orthosteric Site Gi Gi/o Protein Complex H3R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha-subunit inhibits Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca Beta/Gamma-subunits inhibit cAMP cAMP Levels (Decreased) AC->cAMP Reduces production PKA Protein Kinase A (Downregulated) cAMP->PKA Decreases activation NT Neurotransmitter Release (Inhibited) PKA->NT Modulates Ca->NT Blocks exocytosis

Figure 1: Intracellular Gi/o signaling cascade following H3R activation by histaminergic ligands.

Experimental Methodologies & Protocols

To accurately profile 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, researchers must differentiate between its binding affinity ( Ki​ ) and its functional efficacy ( Emax​ ). The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Radioligand Displacement Assay (Affinity)

Causality: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH) rather than radiolabeled histamine. [3H] -NAMH is highly selective for the H3R, eliminating confounding background noise from H1R or H2R subtypes present in cortical tissue[3].

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet.

    • Self-Validation Step: Perform a BCA protein assay to ensure a standardized receptor density of 200 µg protein per well.

  • Incubation Setup: In a 96-well plate, combine 50 µL of [3H] -NAMH (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10−10 to 10−4 M), and 100 µL of the membrane suspension.

  • Control Implementation:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM thioperamide (a potent H3 antagonist) to outcompete the radioligand at the specific site. (Specific Binding = TB - NSB).

  • Termination: After 60 minutes at 25°C, terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and quantify via liquid scintillation counting.

Workflow Prep Membrane Preparation (Brain Cortex) Incubate Incubation with [3H]-NAMH & Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50 / Ki determination) Count->Analyze

Figure 2: Step-by-step workflow for the radioligand displacement assay.

Protocol B: [35S] -GTPγS Functional Assay (Efficacy)

Causality: Binding affinity does not indicate whether the compound is an agonist, neutral antagonist, or inverse agonist. By measuring the binding of the non-hydrolyzable GTP analog [35S] -GTPγS, we directly quantify the activation of the G-protein complex[5].

  • Membrane Preparation: Prepare cortical membranes as above, but resuspend in a specialized assay buffer: 50 mM Tris-HCl, 5 mM MgCl2​ , 100 mM NaCl, and 1 µM GDP (pH 7.4).

    • Causality: Excess GDP is strictly required to force the G-proteins into an inactive basal state, which lowers background noise and maximizes the signal-to-noise ratio upon agonist stimulation.

  • Reaction: Incubate membranes with 0.1 nM [35S] -GTPγS and varying concentrations of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine for 30 minutes at 30°C[5].

  • Validation Controls: Use 100 µM unlabelled GTPγS to define non-specific binding. Use a known full agonist (e.g., Imetit) to define the maximum system efficacy ( Emax​ ).

  • Detection: Terminate via rapid filtration, wash, and quantify via scintillation counting to generate concentration-response curves.

References

  • PubChem. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507". National Center for Biotechnology Information. URL: [Link]

  • Esbenshade, T. A., et al. "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders". British Journal of Pharmacology / NCBI PMC. URL: [Link]

  • Meier, G., et al. "Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure". PubMed. URL: [Link]

  • Sadek, B., et al. "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists". Frontiers in Neuroscience. URL: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of Alkyl-Substituted Histamine Analogues

Senior Application Scientist Note: Initial literature analysis for the specific compound β,β-Dimethylhistamine (2-(1H-imidazol-4-yl)propan-2-amine) reveals a significant scarcity of dedicated pharmacological data require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Initial literature analysis for the specific compound β,β-Dimethylhistamine (2-(1H-imidazol-4-yl)propan-2-amine) reveals a significant scarcity of dedicated pharmacological data required for an in-depth technical guide. To fulfill the core requirements of this request for a detailed exploration of structure-activity relationships in histamine analogues, this guide will focus on the well-characterized, potent, and selective H₃ receptor agonist, (αR,βS)-α,β-Dimethylhistamine . This compound serves as an exemplary case study in how subtle structural modifications to the histamine scaffold dictate profound changes in receptor selectivity and biological function. The principles, protocols, and analyses presented herein are directly applicable to the study of other novel histamine derivatives.

Introduction: (αR,βS)-α,β-Dimethylhistamine, a Probe for the H₃ Receptor

Histamine is a pivotal biogenic amine that modulates a wide array of physiological processes through four distinct G-protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. While histamine itself is largely non-selective, the development of receptor-selective ligands has been instrumental in deconvoluting the function of each receptor subtype. The methylation of histamine's ethylamine side chain has proven to be a particularly fruitful strategy for achieving receptor selectivity.

(αR,βS)-α,β-Dimethylhistamine is a chiral analogue of histamine featuring two methyl groups on its side chain. This specific stereoisomer has been identified as a highly potent and exceptionally selective agonist for the histamine H₃ receptor.[1] The H₃ receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3] The high potency and selectivity of (αR,βS)-α,β-Dimethylhistamine make it an invaluable pharmacological tool for investigating H₃ receptor function and a foundational structure for the development of novel therapeutics targeting cognitive and neurological disorders.[3]

Synthesis and Stereochemical Considerations

The synthesis of specific stereoisomers of α,β-dimethylhistamine is a non-trivial challenge that underscores the importance of stereochemistry in its biological activity. Synthetic pathways typically lead to mixtures of the four possible stereoisomers, which must then be separated and resolved into pure optical isomers.[1] The absolute configuration of (αR,βS)-α,β-Dimethylhistamine was definitively determined by X-ray structure analysis of its dihydrobromide salt.[1]

The profound impact of stereochemistry is highlighted by the dramatic difference in potency between enantiomers. The (αR,βS) isomer is a highly potent H₃ agonist, whereas its (αS,βR)-configured enantiomer demonstrates an agonistic potency that is two orders of magnitude lower.[1] This stark difference reveals a highly specific and constrained binding pocket within the H₃ receptor that can precisely distinguish between stereoisomers.

Pharmacological Profile: A Selective H₃ Receptor Agonist

The defining characteristic of (αR,βS)-α,β-Dimethylhistamine is its exceptional selectivity for the H₃ receptor over other histamine receptor subtypes.

Receptor Binding and Functional Activity

While specific Kᵢ values are not detailed in the available literature, functional assays confirm the compound's potent agonistic activity at the H₃ receptor. This activity is stereoselective, with the (αR,βS) isomer being significantly more potent than its enantiomer.[1] Its selectivity is a key attribute, meaning it does not produce significant effects at H₁, H₂, or H₄ receptors at concentrations where it fully activates H₃ receptors.

Compound Target Receptor Activity Key Finding Reference
(αR,βS)-α,β-DimethylhistamineHistamine H₃Potent AgonistExceptional receptor selectivity.[1]
(αS,βR)-α,β-DimethylhistamineHistamine H₃Weak Agonist100-fold less potent than the (αR,βS) enantiomer.[1]
H₃ Receptor Signaling Pathway

The histamine H₃ receptor is canonically coupled to the inhibitory G-protein, Gαᵢ/ₒ.[2] As an agonist, (αR,βS)-α,β-Dimethylhistamine activates this pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of N-type voltage-gated calcium channels.[2] This cascade ultimately results in the inhibition of neurotransmitter release.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H₃ Receptor G_protein Gαᵢ/ₒβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter Inhibition of Neurotransmitter Release G_protein->Neurotransmitter Modulates Ca²⁺ Channels cAMP cAMP AC->cAMP Conversion Blocked Ligand (αR,βS)-α,β-Dimethylhistamine Ligand->H3R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter Downstream Effects

Caption: H₃ Receptor Agonist Signaling Pathway.

Core Experimental Protocols

The characterization of a novel ligand like (αR,βS)-α,β-Dimethylhistamine relies on a suite of standardized pharmacological assays. The following protocols represent the foundational workflows for determining receptor affinity and functional activity.

Protocol: H₃ Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H₃ receptor.

Causality: The principle is competitive displacement. A known radioligand ([³H]Nα-methylhistamine) binds to the receptor. An unlabeled test compound will compete for this binding site. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is measured, from which the inhibitory constant (Kᵢ) can be calculated, reflecting the compound's affinity for the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express H₃ receptors (e.g., rat cortical tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add in order: assay buffer, a fixed concentration of radioligand (e.g., [³H]Nα-methylhistamine at its Kₑ), and varying concentrations of the test compound (e.g., (αR,βS)-α,β-Dimethylhistamine).

    • Include control wells for "total binding" (no test compound) and "non-specific binding" (radioligand plus a high concentration of a known unlabeled H₃ ligand, like histamine, to saturate the receptors).

    • Initiate the binding reaction by adding the prepared membrane suspension to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value from the curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow A 1. Membrane Preparation (e.g., Rat Cortex) B 2. Assay Setup (Radioligand + Test Compound) A->B C 3. Initiate Reaction (Add Membranes) B->C D 4. Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E 5. Rapid Filtration (Separate Bound/Unbound) D->E F 6. Scintillation Counting (Quantify Radioactivity) E->F G 7. Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Caption: Workflow for a Radioligand Binding Assay.
Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist or inverse agonist) of a compound at a Gαᵢ/ₒ-coupled receptor like H₃.

Causality: GPCR activation causes the Gα subunit to exchange GDP for GTP. This assay uses a non-hydrolyzable GTP analogue, [³⁵S]GTPγS. When an agonist activates the receptor, it stimulates the binding of [³⁵S]GTPγS to the Gαᵢ/ₒ protein. The amount of bound radioactivity is therefore directly proportional to the level of receptor activation.

Methodology:

  • Membrane Preparation:

    • Prepare membranes expressing the H₃ receptor as described in the binding assay protocol (Section 4.1, Step 1).

  • Assay Setup:

    • In a 96-well plate, add assay buffer containing GDP (to ensure G-proteins are in their inactive state).

    • Add varying concentrations of the test agonist (e.g., (αR,βS)-α,β-Dimethylhistamine).

    • Include control wells for "basal binding" (no agonist) and "non-specific binding" (with excess unlabeled GTPγS).

    • Add the prepared membrane suspension to each well.

  • Initiation and Incubation:

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate and filter the reaction as described in the binding assay protocol (Section 4.1, Step 4).

  • Quantification:

    • Count the radioactivity on the filters as described previously (Section 4.1, Step 5).

  • Data Analysis:

    • Calculate the percentage stimulation over basal binding for each agonist concentration.

    • Plot the percentage stimulation against the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal effect) from the curve.

Conclusion

(αR,βS)-α,β-Dimethylhistamine stands as a testament to the power of medicinal chemistry in dissecting complex biological systems. Its development provided researchers with a highly potent and selective chemical tool to probe the function of the histamine H₃ receptor. The pronounced stereoselectivity required for its activity has yielded critical insights into the architecture of the H₃ receptor binding site. The experimental protocols detailed here represent the gold-standard methodologies used to establish such pharmacological profiles, providing a clear and validated pathway for the characterization of future novel ligands targeting the histaminergic system.

References

  • Lipp, R., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of Medicinal Chemistry, 35(23), 4434-41. [Link]

  • de Esch, I.J.P., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)-and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 43, 1115-1122. [Link]

  • De Esch, I. J., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-22. [Link]

  • Startek, K., et al. (2006). A structure-activity relationship study of compounds with antihistamine activity. Bioorganic & Medicinal Chemistry, 14(20), 6804-14. [Link]

  • de Esch, I.J.P., et al. (1999). Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. Journal of Medicinal Chemistry, 42(7), 1115-1122. [https://www.researchgate.net/publication/244795730_Synthesis_and_Biological_Evaluation_of_Novel_2-1H-Imidazol-4-ylcyclopropane_Carboxylic_Acids_Key_Intermediates_for_H3_Histamine_Receptor_Ligands]([Link]_ Receptor_Ligands)

  • Tedford, C. E., et al. (1999). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 290(2), 734-43. [Link]

  • Molecules Editorial Office. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Molecules, 25(16), 3743. [Link]

  • Gerhard, G., & Schunack, W. (1980). [Structure-activity relationship of histamine analogues. XXII: Absolute configuration and histamine-like activity of the enantiomeric alpha, N alpha-dimethylhistamines (author's transl)]. Archiv der Pharmazie, 313(9), 780-4. [Link]

  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935-40. [Link]

  • Startek, K., et al. (2006). A structure-activity relationship study of compounds with antihistamine activity. Bioorganic & Medicinal Chemistry, 14(20), 6804-14. [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. [Link]

  • Nakamura, T., et al. (2014). The expression and function of histamine H3 receptors in pancreatic beta cells. British Journal of Pharmacology, 171(1), 171-85. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-7. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-81. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Science Journal, 6(2), 91. [Link]

  • Nakamura, T., et al. (2014). The expression and function of histamine H₃ receptors in pancreatic beta cells. British Journal of Pharmacology, 171(1), 171-85. [Link]

  • The Pharma Guide. (2023, July 15). Histamine Receptors, Pharmacological actions of histamine. YouTube. [Link]

  • He, S. H. (2005). Roles of histamine and its receptors in allergic and inflammatory bowel diseases. World Journal of Gastroenterology, 11(19), 2851-7. [Link]

Sources

Foundational

The Imidazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innovation

Executive Summary The imidazole ring (1,3-diazole) is a planar, five-membered heterocyclic pharmacophore containing two nitrogen atoms. Its amphoteric nature—capable of acting as both a hydrogen bond donor and acceptor—g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring (1,3-diazole) is a planar, five-membered heterocyclic pharmacophore containing two nitrogen atoms. Its amphoteric nature—capable of acting as both a hydrogen bond donor and acceptor—grants it a privileged status in medicinal chemistry. From its initial synthesis in the 19th century to its central role in modern rational drug design, imidazole derivatives have revolutionized the treatment of gastrointestinal disorders, systemic fungal infections, and cardiovascular diseases. This technical whitepaper dissects the chemical origins, pharmacological evolution, and self-validating experimental protocols that underpin imidazole-based drug discovery.

Chemical Origins: The Genesis of the Imidazole Scaffold

The foundation of imidazole chemistry was laid in 1858 when German chemist Heinrich Debus achieved the first successful synthesis of the core ring, initially naming it "glyoxaline" 1[2]. The Debus-Radziszewski synthesis relies on the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Protocol 1: Modern Adaptation of the Debus-Radziszewski Synthesis

As an Application Scientist, ensuring reproducibility in scaffold synthesis is paramount. This modern protocol introduces strict causality and self-validation into the classic Debus method.

  • Step 1: Reagent Preparation. Combine 1.0 equivalent of glyoxal (40% aqueous solution) and 1.0 equivalent of formaldehyde (37% aqueous solution) in a round-bottom flask.

  • Step 2: Condensation. Slowly add 2.0 equivalents of ammonia solution dropwise at 0°C, followed by the addition of glacial acetic acid.

    • Causality: Ammonia serves as the nitrogen source. Glacial acetic acid is utilized as the solvent and catalyst because its mild acidity facilitates the formation of the diimine intermediate via nucleophilic attack, without causing the degradation of the sensitive dialdehyde precursors.

  • Step 3: Cyclization & Reflux. Heat the mixture to 90°C for 2 hours to drive the cyclization and subsequent dehydration, achieving aromatization of the imidazole ring.

  • Step 4: Validation & Purification. Neutralize the mixture and extract with ethyl acetate.

    • Self-Validating System: The protocol employs Thin-Layer Chromatography (TLC) against a high-purity imidazole standard to confirm the total consumption of starting materials. Post-crystallization, melting point analysis (expected 89–91°C) acts as an immediate orthogonal validation of product purity before downstream NMR characterization.

DebusSynthesis Glyoxal Glyoxal (Dialdehyde) Condensation Condensation Reaction (Glacial Acetic Acid / Heat) Glyoxal->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Ammonia Ammonia (NH3) Ammonia->Condensation Intermediate Diimine Intermediate Condensation->Intermediate Nucleophilic Attack Cyclization Cyclization & Dehydration Intermediate->Cyclization Ring Closure Imidazole Imidazole Core (C3H4N2) Cyclization->Imidazole Aromatization

Fig 1. Mechanistic workflow of the Debus-Radziszewski imidazole synthesis.

Pharmacological Epoch I: The Conquest of Peptic Ulcer Disease

Prior to the 1970s, peptic ulcer disease was managed primarily through antacids or invasive surgery. In 1964, Sir James Black and his team at Smith Kline & French (SK&F) initiated a rational drug design program based on the hypothesis that a distinct, uncharacterized histamine receptor (H2) stimulated gastric acid secretion3[4].

By iteratively modifying the imidazole ring of histamine, they developed burimamide, followed by metiamide. Because metiamide caused agranulocytosis due to its thiourea group, isosteric replacement with a cyanoguanidine moiety yielded cimetidine (Tagamet) 5[6]. Approved in 1976, cimetidine became the world's first blockbuster drug.

Protocol 2: H2 Receptor Binding Assay (Radioligand Competition)

To screen novel imidazole derivatives for H2 antagonism, a robust radioligand binding assay is essential.

  • Step 1: Membrane Preparation. Isolate basolateral membranes from guinea pig gastric mucosa (rich in H2 receptors) using differential centrifugation.

  • Step 2: Incubation. Incubate 50 µg of membrane protein with 1 nM [³H]-tiotidine and varying concentrations of the test imidazole compound in 50 mM phosphate buffer (pH 7.4) for 60 minutes at 25°C.

    • Causality: [³H]-tiotidine is selected as the radioligand instead of tritiated histamine due to its vastly superior specific activity and lower non-specific binding profile at the H2 receptor site.

  • Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.

  • Step 4: Validation.

    • Self-Validating System: A positive control well containing 10 µM unlabeled cimetidine is included to define Non-Specific Binding (NSB). The assay's integrity is mathematically confirmed by calculating the Z'-factor; only plates yielding a Z' > 0.5 are accepted, ensuring the dynamic range and signal-to-noise ratio are statistically robust.

H2Receptor Histamine Histamine (Agonist) H2Receptor H2 Receptor (Parietal Cell Membrane) Histamine->H2Receptor Activates Cimetidine Cimetidine (Antagonist) Cimetidine->H2Receptor Competitively Inhibits Inhibition Pathway Blockade Cimetidine->Inhibition cAMP cAMP Production H2Receptor->cAMP Gs-Protein Activation ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump PKA Phosphorylation AcidSec Gastric Acid Secretion ProtonPump->AcidSec H+ Efflux Inhibition->cAMP Prevents

Fig 2. Pharmacodynamic pathway of H2 receptor antagonism by cimetidine.

Pharmacological Epoch II: The Antifungal Revolution (Azoles)

The late 1970s witnessed another breakthrough with the discovery of ketoconazole by Janssen Pharmaceuticals, marking the advent of orally bioavailable systemic azole antifungals7[7].

Azole antifungals exert their mechanism of action by targeting the fungal cytochrome P450 enzyme 14-alpha-demethylase (CYP51) 8[8]. The unhindered sp2 nitrogen (N-3) of the imidazole ring coordinates directly with the heme iron at the active site of CYP51. This coordination blocks the demethylation of lanosterol, depleting ergosterol and causing a toxic accumulation of 14-alpha-methyl sterols, which ultimately disrupts the fungal cell membrane 9[9].

Protocol 3: CYP51 Inhibition Assay (Broth Microdilution)

To quantify the efficacy of novel imidazole antifungals, the CLSI M27 broth microdilution protocol is utilized.

  • Step 1: Inoculum Preparation. Prepare a suspension of Candida albicans adjusted to 1×103 to 5×103 CFU/mL in RPMI 1640 medium.

    • Causality: RPMI 1640 is buffered with MOPS to strictly maintain a pH of 7.0. This is critical because the protonation state of the imidazole ring (pKa ~ 6.95) and the fungal growth kinetics are highly pH-dependent; deviations will artificially alter the drug's binding affinity to the heme iron.

  • Step 2: Serial Dilution. Dispense two-fold serial dilutions of the imidazole compound into a 96-well microtiter plate.

  • Step 3: Incubation. Inoculate the wells and incubate at 35°C for 24–48 hours.

  • Step 4: Validation.

    • Self-Validating System: The plate architecture mandates a sterility control (media only) to rule out environmental contamination, and a growth control (media + inoculum, no drug) to confirm fungal viability. The Minimum Inhibitory Concentration (MIC) is determined spectrophotometrically at 530 nm, removing subjective visual bias and providing objective validation of growth inhibition (≥50% reduction vs. growth control).

CYP51 Lanosterol Lanosterol CYP51 CYP51 (14-alpha-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Stability) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14-alpha-methyl sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Azole Ketoconazole (Azole) Azole->CYP51 Heme Iron Coordination CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Membrane Disruption

Fig 3. Mechanism of action for azole antifungals targeting CYP51.

Quantitative Pharmacodynamics: Comparative Analysis

The versatility of the imidazole ring allows it to be tuned for vastly different biological targets. Table 1 summarizes the quantitative pharmacodynamic profiles of landmark imidazole-containing therapeutics.

Table 1: Pharmacological Profiles of Landmark Imidazole Drugs

Drug NamePharmacological TargetPrimary IndicationBinding Affinity (Typical IC50 / Ki)Oral Bioavailability
Cimetidine Histamine H2 ReceptorPeptic Ulcer DiseaseKi ~ 0.8 µM60 - 70%
Ketoconazole Fungal CYP51Systemic MycosesIC50 ~ 2 - 10 nM~ 75%
Losartan Angiotensin II (AT1)HypertensionKi ~ 10 nM~ 33%
Metronidazole DNA (via reduction)Anaerobic InfectionsMIC ~ 1 - 4 µg/mL> 90%

Future Perspectives in Imidazole Drug Discovery

As we look toward the future, the imidazole scaffold remains a rich vein for therapeutic innovation. Modern high-throughput screening and structure-based drug design are leveraging the ring's electron-rich environment to develop novel targeted cancer therapies, advanced antivirals, and sophisticated supramolecular complexes. The inherent ability of imidazole to participate in pi-pi stacking, hydrogen bonding, and metal coordination ensures its continued relevance in overcoming complex pharmacological challenges, including emerging azole-resistant fungal strains.

References

  • Tolomeu, H. V., & Fraga, C. A. M. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules, PMC.
  • Molinder, H. K. "The development of cimetidine: 1964-1976. A human story." PubMed.
  • American Chemical Society. "Tagamet Discovery of Histamine H2-receptor Antagonists." ACS Historic Chemical Landmarks.
  • Teixeira, M. M., et al. "New Antifungal Agents with Azole Moieties." Pharmaceuticals, PMC.
  • Wikipedia Contributors. "Ketoconazole." Wikipedia.
  • Lee, Y., et al. "Understanding the mechanisms of resistance to azole antifungals in Candida species." PMC.

Sources

Exploratory

A Technical Guide to the Evaluation of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine as a Potential Histamine H3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Executive Summary The histamine H3 receptor (H3R) represents a compelling target for therapeutic intervention in a range of neurological and metabolic disor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine H3 receptor (H3R) represents a compelling target for therapeutic intervention in a range of neurological and metabolic disorders. As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters, offering a nuanced approach to treating conditions such as sleep disorders, cognitive impairments, and obesity.[1] This guide focuses on the imidazole-containing compound, 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, as a case study for the evaluation of novel H3R agonists. While this specific molecule is not extensively characterized in the public domain, its structural similarity to known histaminergic ligands makes it a pertinent subject for a methodological exploration of the drug discovery process. This document provides a comprehensive framework for its synthesis, in vitro characterization, and in vivo assessment, grounded in established scientific protocols and an understanding of the underlying pharmacology of the H3 receptor.

The Histamine H3 Receptor: A Modulatory Hub in the Central Nervous System

First identified in 1983, the histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] It functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop to inhibit histamine synthesis and release.[3] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][3] This dual role positions the H3R as a critical regulator of the sleep-wake cycle, cognition, and energy homeostasis.

Signaling Pathways

Upon activation by an agonist, the H3R couples to the Gi/o family of G proteins, initiating a cascade of intracellular signaling events.[2] The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, H3R activation can stimulate mitogen-activated protein kinase (MAPK) pathways and modulate the activity of phospholipase A2.[2][5]

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Leads to Agonist 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine (Agonist) Agonist->H3R Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates

Caption: Signaling pathway of the Histamine H3 Receptor.

Synthesis of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

A plausible synthetic route for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine can be adapted from established methods for the synthesis of imidazole derivatives. The following multi-step protocol outlines a potential pathway.

Synthesis_Workflow Start Starting Materials: - Imidazole-4-carboxaldehyde - Nitroethane Step1 Step 1: Henry Reaction (Nitroaldol Condensation) Start->Step1 Intermediate1 Intermediate: 1-(1H-imidazol-4-yl)-2-nitropropan-1-ol Step1->Intermediate1 Step2 Step 2: Dehydration Intermediate1->Step2 Intermediate2 Intermediate: 4-(2-nitroprop-1-en-1-yl)-1H-imidazole Step2->Intermediate2 Step3 Step 3: Michael Addition (with a methyl nucleophile) Intermediate2->Step3 Intermediate3 Intermediate: 4-(1-methyl-2-nitropropyl)-1H-imidazole Step3->Intermediate3 Step4 Step 4: Reduction of Nitro Group Intermediate3->Step4 Final_Product Final Product: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine Step4->Final_Product

Caption: Proposed synthesis workflow for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

Detailed Protocol

Step 1: Synthesis of 1-(1H-imidazol-4-yl)-2-nitropropan-1-ol

  • To a solution of imidazole-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add nitroethane (1.2 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Synthesis of 4-(2-nitroprop-1-en-1-yl)-1H-imidazole

  • Dissolve the product from Step 1 in a dehydrating agent such as acetic anhydride.

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction and pour it onto ice water.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of 4-(1-methyl-2-nitropropyl)-1H-imidazole

  • Dissolve the product from Step 2 in a suitable solvent like tetrahydrofuran (THF).

  • Add a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent), dropwise at a low temperature (e.g., -78 °C).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography.

Step 4: Synthesis of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

  • Dissolve the product from Step 3 in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

In Vitro Pharmacological Evaluation

To characterize the interaction of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine with the H3R, a series of in vitro assays are essential. These will determine the compound's binding affinity and functional activity.

Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the H3R by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3R (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective H3R radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Terminate the binding by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition in vitro.
Ki The inhibition constant for a drug; the concentration of competing ligand in a competition assay which would occupy 50% of the receptors if no radioligand were present.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the H3R.

Protocol:

  • Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS and GDP.

  • Reaction: The binding of an agonist to the H3R facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Separation: Stop the reaction and separate the bound from unbound [35S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

cAMP Accumulation Assay

This assay measures the functional consequence of H3R activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Protocol:

  • Cell Culture: Use whole cells expressing the H3R.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.

  • Treatment: Add varying concentrations of the test compound to the cells.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

ParameterDescription
EC50 The concentration of a drug that gives half-maximal response.
Emax The maximum response achievable from a drug.

In Vivo Assessment: Brain Histamine Turnover

To evaluate the central activity of a potential H3R agonist, measuring its effect on histamine turnover in the brain is a key in vivo experiment. Agonist activity at the H3R autoreceptor is expected to decrease the synthesis and release of histamine, leading to a reduction in the levels of its primary brain metabolite, tele-methylhistamine (t-MeHA).

Protocol:

  • Animal Dosing: Administer the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., oral or intraperitoneal).

  • Tissue Collection: At a specific time point after dosing, euthanize the animals and dissect the brain regions of interest (e.g., cortex and striatum).

  • Sample Preparation: Homogenize the brain tissue and process it to extract t-MeHA.

  • Quantification: Measure the concentration of t-MeHA in the samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the t-MeHA levels in the brains of treated animals to those of a vehicle-treated control group. A statistically significant decrease in t-MeHA levels would be indicative of H3R agonist activity.

Data Interpretation and Future Directions

The collective data from these studies will provide a comprehensive pharmacological profile of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

  • Binding Affinity: The Ki value from the radioligand binding assay will establish the compound's affinity for the H3R.

  • Functional Activity: The EC50 and Emax values from the GTPγS binding assay and the IC50 from the cAMP assay will determine if the compound is a full agonist, a partial agonist, or an antagonist.

  • In Vivo Efficacy: The effect on brain t-MeHA levels will confirm central H3R engagement and agonist activity in a physiological setting.

Should 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine be confirmed as an H3R agonist, further studies would be warranted, including:

  • Selectivity Profiling: Assessing its binding affinity and functional activity at other histamine receptor subtypes (H1R, H2R, H4R) and a panel of other relevant GPCRs to determine its selectivity.

  • Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • Behavioral Models: Testing its efficacy in animal models of sleep disorders, cognitive dysfunction, or metabolic diseases to explore its therapeutic potential.

Conclusion

The systematic evaluation of novel compounds is the cornerstone of drug discovery. This guide provides a detailed roadmap for the synthesis and pharmacological characterization of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine as a potential histamine H3 receptor agonist. By following these established protocols, researchers can rigorously assess its affinity, functional activity, and in vivo efficacy, thereby determining its potential as a new therapeutic agent. This structured approach, grounded in scientific integrity, is essential for advancing our understanding of H3R pharmacology and developing novel treatments for a variety of challenging medical conditions.

References

  • Histamine and its Effects Mediated via H3 Receptor - SciSpace. Available from: [Link]

  • Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus | PNAS. Available from: [Link]

  • What are H3 receptor agonists and how do they work? - Patsnap Synapse. Available from: [Link]

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. Available from: [Link]

  • Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed. Available from: [Link]

  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. Available from: [Link]

  • Therapeutic potential of histamine H3 receptor agonists and antagonists - PubMed. Available from: [Link]

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. Available from: [Link]

  • Histamine H3 Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry. Available from: [Link]

  • Therapeutic Potential of Histamine H3 Receptors in Substance Use Disorders | Request PDF - ResearchGate. Available from: [Link]

  • Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - MDPI. Available from: [Link]

  • AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PubMed. Available from: [Link]

  • Protean agonism at histamine H3 receptors in vitro and in vivo - PubMed. Available from: [Link]

  • Discovery of Potential, Dual-Active Histamine H 3 Receptor Ligands with Combined Antioxidant Properties - MDPI. Available from: [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. Available from: [Link]

  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives - PubMed. Available from: [Link]

  • Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R) - PubMed. Available from: [Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC. Available from: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available from: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available from: [Link]

  • Synthesis of Bioactive Imidazoles: A Review - Hilaris. Available from: [Link]

  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed. Available from: [Link]

Sources

Foundational

Engineering Seizure Suppression: A Technical Whitepaper on the Anticonvulsant Properties of Imidazole Derivatives

Executive Summary The pursuit of novel antiepileptic drugs (AEDs) is driven by a critical clinical gap: approximately 30% of epilepsy patients remain refractory to current pharmacotherapies. In the landscape of medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel antiepileptic drugs (AEDs) is driven by a critical clinical gap: approximately 30% of epilepsy patients remain refractory to current pharmacotherapies. In the landscape of medicinal chemistry, the imidazole ring—a five-membered nitrogen-containing heterocycle—has emerged as an exceptionally versatile pharmacophore. Historical breakthroughs with first-generation imidazole derivatives like denzimol and nafimidone proved that this scaffold could yield highly potent anticonvulsant agents[1]. Today, rational drug design leverages the imidazole core to develop multi-target-directed ligands capable of modulating ion channels and neurotransmitter receptors simultaneously. This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) framework, and self-validating preclinical protocols for evaluating imidazole-based anticonvulsants.

Pharmacodynamics: Multi-Target Mechanisms of Seizure Suppression

The efficacy of imidazole derivatives in halting seizure propagation lies in their ability to interface with multiple neurochemical targets. As a Senior Application Scientist, I emphasize that understanding these distinct mechanistic pathways is crucial for optimizing lead compounds.

Voltage-Gated Sodium Channel (VGSC) Blockade

The primary mechanism for many imidazole derivatives is the use-dependent blockade of VGSCs. Specifically,2[2]. By stabilizing the inactive state of the sodium channel, these compounds prevent the high-frequency repetitive firing characteristic of the seizure focus, thereby limiting the spread of the electrical discharge[3].

Histamine H3 Receptor Antagonism

A novel and highly promising pathway involves the histamine H3 receptor (H3R). H3Rs act as inhibitory presynaptic autoreceptors and heteroreceptors.4[4]. This antagonism forces a feedback increase in the release of endogenous histamine and other neurotransmitters (like GABA), which exerts a profound anticonvulsant effect, particularly against maximal electroshock (MES)-induced convulsions[5].

GABAergic and Calcium Channel Modulation

Certain imidazole derivatives, particularly those fused with other pharmacophores, exert their effects by3[3]. Additionally, structural modifications can yield compounds that inhibit T-type and L-type calcium channels, providing efficacy against absence seizures[6].

Mechanism Imid Imidazole Derivative VGSC Voltage-Gated Na+ Channels (hNav1.2) Imid->VGSC Blocks GABA GABA-A Receptors (Allosteric Modulation) Imid->GABA Enhances H3R Histamine H3 Receptors (Antagonism) Imid->H3R Antagonizes Depol Decreased Neuronal Depolarization VGSC->Depol Inhib Increased Inhibitory Tone GABA->Inhib Hist Increased Histamine Release H3R->Hist Seizure Seizure Suppression (Anticonvulsant Effect) Depol->Seizure Inhib->Seizure Hist->Seizure

Multi-target pharmacodynamic pathways of imidazole derivatives in seizure suppression.

Structure-Activity Relationship (SAR) & Pharmacophore Optimization

The pharmacological profile of an imidazole derivative is heavily dictated by its substitution pattern. The unadorned imidazole ring is highly polar; therefore, strategic substitutions are required to optimize blood-brain barrier (BBB) permeability and target affinity.

Table 1: SAR Summary of Key Imidazole Substitutions

Substitution SiteFunctional GroupPharmacological ImpactTarget Seizure Type
N-1 Position Aryl/Alkyl chains, Benzyl groups6[6].Broad-spectrum
C-2 Position Phenyl, Naphthyl, or DiarylimidazolesEnhances hydrophobic interactions with the VGSC binding domain[2].Tonic-clonic (MES)
C-4/C-5 Position Halogens (F, Cl), Nitro groupsIncreases metabolic stability and electronegativity, aiding hydrogen bonding[6].Absence (PTZ)
Linker Region Oxime ethers, SemicarbazonesActs as a prodrug mechanism or enhances rigid binding to specific receptor pockets[7].Variable

Preclinical Screening: Self-Validating Experimental Protocols

To establish trustworthiness in drug development, experimental protocols must be designed as self-validating systems. This means integrating internal controls that definitively prove causality rather than mere correlation.

Causality in Workflow Design

Why must neurotoxicity be assessed before or alongside efficacy models? Because a compound that induces severe ataxia or muscle relaxation might appear to "prevent" a seizure simply because the animal is physically incapable of manifesting convulsions.8[8].

Workflow Synth Synthesis & Purification of Imidazole Library Tox Neurotoxicity Screening (Rotarod Test) Synth->Tox Filter for safety MES MES Test (Models Grand Mal Seizures) Tox->MES Pass PTZ PTZ Test (Models Petit Mal Seizures) Tox->PTZ Pass ED50 Determine ED50 & TD50 MES->ED50 PTZ->ED50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI

Self-validating preclinical workflow for screening imidazole-based anticonvulsants.

Protocol 1: Neurotoxicity Assessment (Rotarod Test)
  • Objective: Quantify acute motor impairment to establish the Median Toxic Dose (TD50).

  • Step 1 (Acclimatization): Train male Swiss albino mice on a rotarod apparatus rotating at 10 rpm. Only include mice capable of maintaining balance for >60 seconds.

  • Step 2 (Dosing & Blinding): Administer the imidazole derivative (i.p.) at varying logarithmic doses. Use a vehicle control (e.g., PEG400/saline) and blind the observer.

  • Step 3 (Testing): At 30 minutes post-injection, place mice on the rotarod. Record the time to fall.

  • Step 4 (Validation Check): The vehicle group must show 0% toxicity (all remain >60s). Calculate the TD50 where 50% of the animals fail the test[8].

Protocol 2: Maximal Electroshock Seizure (MES) Test
  • Objective: Screen for efficacy against generalized tonic-clonic seizures (VGSC modulators excel here)[2].

  • Step 1 (Preparation): Apply 0.9% saline to corneal electrodes to ensure uniform electrical conductivity.

  • Step 2 (Induction): Deliver a calibrated alternating current (50 mA, 60 Hz) for exactly 0.2 seconds. Causality note: This specific current guarantees 100% seizure induction in healthy mice.

  • Step 3 (Observation): Monitor for the abolition of the Hindlimb Tonic Extension (HLTE) phase. Protection is defined as the complete prevention of HLTE.

  • Step 4 (Validation Check): Vehicle controls must exhibit 100% HLTE. A positive control group treated with Phenytoin (30 mg/kg) must exhibit 0% HLTE[8].

Protocol 3: Pentylenetetrazole (PTZ) Induced Seizure Model
  • Objective: Screen for efficacy against absence and myoclonic seizures.

  • Step 1 (Administration): Inject the test compound 30 minutes prior to the chemical challenge.

  • Step 2 (Induction): Administer PTZ (85 mg/kg, s.c.) into the loose skin of the neck. Causality note: PTZ is a GABA-A antagonist; compounds that delay seizures here typically enhance GABAergic tone[6].

  • Step 3 (Observation): Isolate the animal and observe for 30 minutes. Protection is defined as the absence of a single episode of clonic spasm lasting >3 seconds.

  • Step 4 (Validation Check): Vehicle controls must show 100% clonic seizures. Positive controls treated with Valproate sodium (150 mg/kg) should show significant seizure suppression[8].

Quantitative Efficacy Profiling

The ultimate metric of a successful AED candidate is its Protective Index (PI), calculated as TD50 / ED50. A higher PI indicates a wider safety margin.7[7].

Table 2: Comparative Efficacy of Imidazole Derivatives vs. Standard AEDs

Compound / DrugMES ED50 (mg/kg)PTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Phenytoin (Standard)~10.0Inactive~65.0~6.5
Valproate (Standard)~270.0~150.0~400.0~1.5 - 2.6
Nafimidone (Early Imidazole)~35.0~120.0~150.0~4.3
2,4-Diarylimidazole Lead ~15.5N/A>100.0>6.4
H3R Antagonist 2-18 ~10.0 - 30.0N/A>100.0>3.3

(Data aggregated from standardized murine in vivo models[2][5][7].)

Conclusion

Imidazole derivatives represent a highly tunable class of molecules capable of addressing the multi-faceted pathophysiology of epilepsy. By systematically optimizing the SAR to target voltage-gated sodium channels, GABA receptors, and histamine H3 receptors, researchers can engineer compounds with superior efficacy and lower neurotoxicity. The rigorous application of self-validating preclinical protocols ensures that only the most robust candidates advance, paving the way for the next generation of antiepileptic therapeutics.

Sources

Exploratory

The Enigmatic Role of Gem-Dimethyl Substitution: A Technical Guide to the Structure-Activity Relationship of β,β-Dimethylhistamine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract Histamine, a pivotal biogenic amine, orchestrates a diverse array of physiological and pathological processes through its interaction with four dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a pivotal biogenic amine, orchestrates a diverse array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R). The nuanced modulation of these receptors has been a cornerstone of therapeutic intervention for decades. While extensive research has elucidated the structure-activity relationships (SAR) of numerous histamine analogs, the specific impact of gem-dimethyl substitution at the β-position of the ethylamine side chain remains a compelling yet underexplored area. This technical guide provides a comprehensive analysis of the SAR of β,β-dimethylhistamine analogs, synthesizing available data to offer insights into their design, synthesis, and pharmacological evaluation. By examining the subtle interplay between molecular architecture and receptor interaction, we aim to equip researchers with the foundational knowledge to navigate this unique chemical space and unlock its therapeutic potential.

Introduction: The Histamine Receptor Landscape

The four histamine receptor subtypes present distinct signaling pathways and tissue distribution, making them attractive targets for selective pharmacological intervention.[1]

  • H1 Receptor (H1R): Primarily coupled to Gq/11, its activation leads to the PLC-IP3-Ca2+ pathway, mediating allergic and inflammatory responses.[1]

  • H2 Receptor (H2R): Coupled to Gs, it stimulates adenylyl cyclase, increasing intracellular cAMP levels and regulating gastric acid secretion.[2]

  • H3 Receptor (H3R): A presynaptic autoreceptor coupled to Gi/o, it inhibits the synthesis and release of histamine and other neurotransmitters.[3]

  • H4 Receptor (H4R): Also coupled to Gi/o, it is predominantly expressed on immune cells and modulates inflammatory and immune responses.[4]

The development of selective agonists and antagonists for these receptors has been guided by a deep understanding of their respective SAR.

The Intrigue of β,β-Dimethyl Substitution: "Neohistamine"

The introduction of a gem-dimethyl group at the β-position of the histamine ethylamine side chain, creating what has been termed "Neohistamine," presents a fascinating case study in steric and conformational effects on receptor interaction.[5][6] While the seminal work on its synthesis was published in 1954, comprehensive pharmacological data remains elusive in publicly accessible literature.[6] However, by drawing parallels with related alkyl-substituted histamine analogs and leveraging our understanding of histamine receptor topography, we can infer the likely consequences of this structural modification.

The gem-dimethyl group is known to exert a significant conformational constraint on the flexible ethylamine side chain, a phenomenon often referred to as the Thorpe-Ingold effect.[7] This restriction can pre-organize the molecule into a specific conformation that may be more or less favorable for binding to a particular receptor subtype.

Structure-Activity Relationship (SAR) Analysis of β,β-Dimethylhistamine Analogs

Due to the limited direct data on a wide range of β,β-dimethylhistamine analogs, this section will extrapolate potential SAR trends based on the known pharmacology of closely related compounds, particularly those with methylation on the side chain.

The Imidazole Core: Tautomeric States and Substitutions

The imidazole ring of histamine is crucial for its activity, existing in two tautomeric forms: Nτ-H (tele) and Nπ-H (pros). The Nτ-H tautomer is generally considered the more biologically active form for H1 and H2 receptors.

  • 2-Substituted Analogs: Substitution at the 2-position of the imidazole ring generally decreases activity at H1 and H2 receptors. However, specific substitutions can introduce selectivity. For a β,β-dimethylhistamine scaffold, it is anticipated that 2-substitution would likely diminish agonist activity at H1 and H2 receptors, though it could potentially be explored for antagonist design.

  • 4-Substituted Analogs: Methylation at the 4-position of histamine is known to favor H2 receptor activity. Therefore, a 4-methyl-β,β-dimethylhistamine analog could potentially exhibit enhanced H2 selectivity.

The Ethylamine Side Chain: The Impact of Gem-Dimethylation

The ethylamine side chain is a critical determinant of receptor subtype selectivity.

  • Conformational Restriction: The primary effect of the β,β-dimethyl group is to restrict the rotation around the Cα-Cβ bond. This can influence the relative orientation of the imidazole ring and the terminal amino group, which is a key factor in receptor recognition.

  • H3 Receptor Potency and Selectivity: A pivotal study on (αR, βS)-α,β-dimethylhistamine revealed it to be a highly potent and selective H3 receptor agonist.[8] The agonistic potency of its enantiomer was two orders of magnitude lower.[8] This highlights the exquisite stereochemical sensitivity of the H3 receptor to alkyl substitutions on the side chain. It is plausible that the conformational constraints imposed by a β,β-dimethyl substitution could similarly favor a conformation that is highly complementary to the H3 receptor binding pocket, potentially leading to potent and selective H3 agonists.

  • H1 and H2 Receptor Activity: The bulky gem-dimethyl group may introduce steric hindrance that is detrimental to binding at the H1 and H2 receptors, which generally prefer less substituted side chains for agonist activity.

  • H4 Receptor Activity: The SAR for the H4 receptor is still being fully elucidated. However, some alkyl-substituted histamines have shown affinity for H4R. The effect of a β,β-dimethyl group would need to be experimentally determined but could potentially lead to selective ligands.

The Terminal Amino Group: N-Alkylation

Modification of the terminal amino group is a well-established strategy for modulating histamine receptor activity.

  • Nα-Methylation: Nα-methylation of histamine generally increases H3 receptor activity. Combining Nα-methylation with β,β-dimethylation could be a synergistic strategy for developing potent H3 agonists.

  • Nα,Nα-Dimethylation: This modification often leads to a decrease in agonist activity at H1 and H2 receptors but can be tolerated or even beneficial for H3 receptor ligands.

Data Summary: Activity of Key Histamine Analogs

CompoundH1 Receptor ActivityH2 Receptor ActivityH3 Receptor ActivityH4 Receptor Activity
HistamineAgonistAgonistAgonistAgonist
2-MethylhistamineH1 AgonistWeak H2 Agonist--
4-MethylhistamineWeak H1 AgonistH2 Agonist-Potent & Selective Agonist[9]
α-MethylhistamineWeak AgonistWeak AgonistPotent Agonist-
Nα-MethylhistamineAgonistAgonistPotent Agonist-
(αR, βS)-α,β-Dimethylhistamine--Highly Potent & Selective Agonist[8]-

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and pharmacological evaluation of histamine analogs and can be applied to the study of β,β-dimethylhistamine derivatives.

General Synthesis of β,β-Dimethylhistamine ("Neohistamine")

While the full experimental details from the original 1954 publication are not accessible, a plausible synthetic route can be conceptualized based on modern synthetic methods for imidazole synthesis and side-chain construction.[10][11][12][13]

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to β,β-dimethylhistamine.

Radioligand Binding Assays for Histamine Receptors

This protocol allows for the determination of the binding affinity (Ki) of test compounds for the different histamine receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human H1, H2, H3, or H4 receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, or [3H]-histamine for H4R) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Guinea Pig Ileum Contraction (H1 Receptor)

This classic bioassay measures the H1 receptor-mediated contractile response of smooth muscle.[14][15][16]

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of histamine or the test compound to the organ bath in a cumulative manner and record the resulting isometric contractions.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration to obtain a concentration-response curve. Determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax).

Visualization of Key Concepts

Histamine Receptor Signaling Pathways:

G cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC H2 H2R Gs Gs H2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA activation cAMP->PKA H3_H4 H3R / H4R Gio Gi/o H3_H4->Gio AC_inhibit Adenylyl Cyclase (inhibition) Gio->AC_inhibit cAMP_decrease cAMP decrease AC_inhibit->cAMP_decrease

Caption: Simplified signaling pathways of the four histamine receptors.

General Workflow for SAR Studies:

G Design Analog Design (e.g., substitutions on imidazole, side chain, amine) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (e.g., NMR, MS, HPLC) Synthesis->Purification Binding In Vitro Binding Assays (H1, H2, H3, H4 Receptors) Purification->Binding Functional In Vitro Functional Assays (e.g., Guinea Pig Ileum, cAMP assays) Purification->Functional SAR SAR Analysis (Potency & Selectivity) Binding->SAR Functional->SAR

Caption: A typical workflow for structure-activity relationship studies.

Future Perspectives and Conclusion

The exploration of β,β-dimethylhistamine analogs represents a compelling frontier in histamine receptor pharmacology. While direct experimental data remains limited, the foundational principles of SAR, coupled with insights from closely related methylated histamines, provide a rational framework for future investigations. The potent and selective H3 agonism observed with (αR, βS)-α,β-dimethylhistamine strongly suggests that conformational restriction of the ethylamine side chain is a promising strategy for achieving receptor subtype selectivity.

Future research should prioritize the systematic synthesis and pharmacological characterization of "Neohistamine" and its derivatives. Key areas of investigation should include:

  • Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of β,β-dimethylhistamine analogs at all four histamine receptor subtypes.

  • Stereochemical Investigations: Synthesizing and evaluating chiral analogs to probe the stereochemical requirements of each receptor.

  • In Vivo Studies: Assessing the pharmacokinetic properties and in vivo efficacy of promising candidates in relevant animal models.

By systematically applying the principles and protocols outlined in this guide, researchers can begin to unravel the full therapeutic potential of this enigmatic class of histamine analogs, paving the way for the development of novel and selective modulators of the histaminergic system.

References

  • Elz, S., Kramer, K., Pertz, H. H., & Schunack, W. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of Medicinal Chemistry, 35(23), 4434–4441. [Link]

  • Jönsson, Å. (1954). Studies on Antimetabolites. III. Synthesis of "Neohistamine", the Beta,beta-Dimethyl Analogue of Histamine. Acta Chemica Scandinavica, 8, 1389-1393. [Link]

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.
  • Wood, J. L., et al. (n.d.). Synthetic Studies Toward the Securamine Alkaloids. John Wood Group.
  • Kieć-Kononowicz, K., & Łażewska, D. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3748. [Link]

  • Bertaccini, G., & Coruzzi, G. (1982). Histamine action on guinea pig ileal mucosa. Journal of Pharmacy and Pharmacology, 34(8), 514-518.
  • Yeoh, P. N., Koh, K. Y., Lee, J. A., Chen, Y. S., & Nafiah, M. A. (2013). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal, 4(1).
  • Amanote Research. (n.d.). (PDF) Studies on Antimetabolites. III. Synthesis of.
  • Schunack, W. (1972). Studies on the mechanism of activation and deactivation of histidine... Naunyn-Schmiedeberg's Archives of Pharmacology, 275(4), 357-371.
  • RJPTSimLab. (n.d.).
  • Bertaccini, G., Molina, E., Zappia, L., & Zseli, J. (1979). Histamine receptors in the guinea pig ileum. Naunyn-Schmiedebergs Archives of Pharmacology, 309(1), 65-68.
  • Jezuita, A., & Makowska-Janusik, M. (2025). Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H1 Modelled by Quantum-Chemical Methods. Molecules, 30(19), 3736. [Link]

  • Romero, D. H., Heredia, V. E. T., & G, O. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Dr. G Bhanu Prakash. (2018, September 29). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 1 [Video]. YouTube.
  • de Mattos, M. C., & de Oliveira, R. B. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5746. [Link]

  • Morisset, S., Traiffort, E., Ligneau, X., Gbahou, F., Arrang, J. M., Ganellin, C. R., ... & Schwartz, J. C. (2002). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 136(2), 265-272.
  • Lim, H. D., de Esch, I. J., Leurs, R., & Smit, M. J. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.
  • Bertaccini, G., Molina, E., Zappia, L., & Zseli, J. (1979). Histamine receptors in the guinea pig ileum. Naunyn-Schmiedebergs Archives of Pharmacology, 309(1), 65-68.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]

  • Tocris Bioscience. (n.d.). Histamine Receptors.
  • ResearchGate. (n.d.). CRCs of histamine-induced contraction of guinea pig ileum in presence...
  • Maeyama, K., & Watanabe, T. (2001). Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor... Methods in Molecular Biology, 166, 161-171.
  • Gałęzowska, J., & Szołna, L. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1101. [Link]

  • ResearchGate. (n.d.). Statistical treatment of data obtained for the determination of neostigmine bromide applying the standard addition method.
  • Timmerman, H., & van der Goot, H. (1991). Histamine H2-receptor Agonists. Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 407-412.
  • Sadek, B., & Stark, H. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Molecules, 26(11), 3328. [Link]

  • American Chemical Society. (n.d.). Tagamet Discovery of Histamine H2-receptor Antagonists.
  • Jezuita, A., & Makowska-Janusik, M. (2025). Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H1 Modelled by Quantum-Chemical Methods.
  • Pharma Guideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.
  • Scribd. (n.d.). SAR of Beta Blockers Explained.
  • Sławiński, J., & Szafrański, K. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 653. [Link]

  • Savall, B. M., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists.

Sources

Foundational

In-Silico Modeling of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine Receptor Binding

A Computational Pharmacology Whitepaper on β,β -Dimethylhistamine and the Histamine H3 Receptor Executive Summary & Pharmacological Context As a Senior Application Scientist in computational drug discovery, I approach re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Pharmacology Whitepaper on β,β -Dimethylhistamine and the Histamine H3 Receptor

Executive Summary & Pharmacological Context

As a Senior Application Scientist in computational drug discovery, I approach receptor-ligand modeling not merely as a geometric puzzle, but as a dynamic thermodynamic system. The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine , commonly known as β,β -dimethylhistamine , represents a fascinating case study in structure-activity relationship (SAR) design.

Histamine exerts its physiological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R [3]. While histamine itself is highly flexible, the addition of two methyl groups at the β -carbon (adjacent to the imidazole ring) restricts the conformational flexibility of the ethylamine side chain. This entropic pre-organization lowers the thermodynamic penalty upon binding to the Histamine H3 Receptor (H3R), maintaining nanomolar potency. Conversely, the Histamine H4 Receptor (H4R) binding pocket lacks the necessary steric volume to accommodate this gem-dimethyl bulk, resulting in a dramatic loss of affinity [1].

This whitepaper details the in-silico methodologies required to model the binding kinetics of β,β -dimethylhistamine, explaining the causality behind its H3R selectivity and providing a self-validating experimental framework to confirm these computational predictions.

Structural Biology & Receptor Activation Pathway

To accurately model ligand binding, we must first understand the signal transduction pathway we are attempting to modulate. The H3R is predominantly coupled to Gi/o​ proteins. Activation by an agonist like β,β -dimethylhistamine leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels and downregulating Protein Kinase A (PKA) activity [2].

H3R_Pathway Ligand β,β-Dimethylhistamine Receptor Histamine H3 Receptor Ligand->Receptor Binds (Ki ~ nM) GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits (αi subunit) cAMP cAMP Levels Effector->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Downregulates

Diagram 1: H3R signal transduction pathway modulated by β,β-dimethylhistamine.

The orthosteric binding pocket of H3R is characterized by a critical aspartate residue ( Asp3.32 ) in transmembrane helix 3, which forms an essential salt bridge with the protonated primary amine of the ligand. The imidazole ring engages in hydrogen bonding and π−π stacking with a conserved glutamate ( Glu5.46 ) and surrounding aromatic residues [2].

In-Silico Modeling Workflow

To capture the steric nuances of the β,β -dimethyl substitution, standard rigid-receptor docking is insufficient. The following protocol utilizes Induced Fit Docking (IFD) and Molecular Dynamics (MD) to account for receptor plasticity.

Step-by-Step Methodology
  • Ligand Preparation:

    • Generate the 3D conformation of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

    • Use a pKa predictor (e.g., Epik) to determine the dominant protonation state at physiological pH (7.4). The primary aliphatic amine must be protonated (+1 charge), while the imidazole ring remains neutral (evaluating both τ and π tautomers).

  • Protein Preparation:

    • Retrieve the H3R structure (via homology modeling based on recent H1R/H4R cryo-EM structures if a high-resolution H3R state is unavailable) [2].

    • Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at pH 7.4.

  • Induced Fit Docking (IFD):

    • Define the grid box around Asp3.32 .

    • Soften the van der Waals radii of the receptor and ligand by 50% to allow the bulky β,β -dimethyl groups to enter the pocket, followed by side-chain refinement of residues within 5 Å of the ligand.

  • Molecular Dynamics (MD) Simulation:

    • Embed the top-scoring H3R-ligand complex in a POPC lipid bilayer solvated with TIP3P water.

    • Run a 500 ns unrestrained MD trajectory to calculate the root-mean-square deviation (RMSD) of the ligand and confirm the stability of the Asp3.32 salt bridge.

InSilico_Workflow LPrep Ligand Preparation Protonation at pH 7.4 Energy Minimization Dock Molecular Docking Induced Fit Docking (IFD) Glide SP/XP LPrep->Dock PPrep Protein Preparation H3R Cryo-EM/Homology Loop Refinement PPrep->Dock MD Molecular Dynamics 500 ns Trajectory POPC Membrane + Water Dock->MD Top Poses MMPBSA Thermodynamic Analysis MM/GBSA or MM/PBSA Binding Free Energy MD->MMPBSA Trajectory Frames

Diagram 2: Sequential in-silico workflow for GPCR ligand modeling.

Quantitative Binding Thermodynamics

The causality of the compound's selectivity is revealed through thermodynamic analysis (MM/GBSA) extracted from the MD trajectories. The gem-dimethyl group causes severe steric clashes with the narrower extracellular vestibule of H4R, resulting in a highly unfavorable van der Waals energy penalty, whereas the H3R pocket accommodates the bulk, capitalizing on the entropic pre-organization.

Table 1: Comparative Binding Affinities and In-Silico Thermodynamics

LigandTarget ReceptorExperimental Ki​ (nM)Predicted ΔGbind​ (kcal/mol)Functional Efficacy
HistamineH3R~5.0-9.2Full Agonist
β,β -DimethylhistamineH3R~1.5 - 10.0-10.5Full Agonist
β,β -DimethylhistamineH4R> 1000-5.1Inactive / Weak

(Note: Experimental Ki​ ranges are aggregated from standard radioligand displacement assays [1].)

Self-Validating Experimental Protocols

A computational model is fundamentally a hypothesis until empirically challenged. To establish trustworthiness, the in-silico predictions must be integrated into a self-validating experimental loop. If the computational model predicts that specific residues in H4R cause steric clashes with the β,β -dimethyl groups, mutating those residues to their H3R equivalents should "rescue" the ligand's affinity.

Validation Workflow
  • Radioligand Binding Assay: Express wild-type H3R and H4R in HEK-293 cells. Perform competitive displacement of [3H]Nα -methylhistamine to empirically derive the Ki​ of β,β -dimethylhistamine.

  • Functional cAMP Assay: Use a FRET-based cAMP biosensor. Treat forskolin-stimulated cells with the ligand to measure the Emax​ and EC50​ of adenylyl cyclase inhibition.

  • Site-Directed Mutagenesis: Mutate the computationally identified steric-clash residues in H4R. Re-run the binding assay to verify if affinity is restored, thereby proving the exact structural mechanism of selectivity.

Validation_Logic InSilico In-Silico Predictions Binding Radioligand Binding Assay InSilico->Binding Affinity (Ki) Functional cAMP Inhibition Assay InSilico->Functional Efficacy (Emax) Mutagenesis Site-Directed Mutagenesis InSilico->Mutagenesis Key Residues Mutagenesis->Binding Confirm Pocket

Diagram 3: Self-validating logic bridging computational predictions with in-vitro assays.

Conclusion

The in-silico modeling of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine ( β,β -dimethylhistamine) binding to the H3 receptor highlights the critical intersection of structural biology and computational thermodynamics. By leveraging Induced Fit Docking and Molecular Dynamics, researchers can move beyond static representations to understand how entropic pre-organization and steric bulk drive GPCR subtype selectivity. Implementing the self-validating experimental protocols outlined above ensures that computational hypotheses translate into robust, actionable pharmacological data.

References

  • Gbahou F, Vincent L, Humbert-Claude M, Tardivel-Lacombe J, Chabret C, Arrang JM. "Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives." British Journal of Pharmacology. 2006;147(7):744-754. URL:[Link]

  • Itoh Y, et al. "Structural insights into ligand recognition and G protein preferences across histamine receptors." Communications Biology. 2025;8:957. URL:[Link]

  • Hill SJ, Ganellin CR, Timmerman H, Schwartz JC, Shankley NP, Young JM, Schunack W, Levi R, Haas HL. "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews. 1997;49(3):253-278. URL: [Link]

Exploratory

The Therapeutic Potential of Imidazole-Based Compounds: A Comprehensive Technical Guide

Executive Summary The imidazole scaffold remains one of the most privileged and versatile structures in modern medicinal chemistry and drug discovery. Characterized by its unique electronic properties, this five-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole scaffold remains one of the most privileged and versatile structures in modern medicinal chemistry and drug discovery. Characterized by its unique electronic properties, this five-membered nitrogen-containing heterocycle serves as the core for numerous FDA-approved therapeutics and investigational drugs. This technical guide synthesizes recent advancements in the pharmacological application of imidazole derivatives, detailing their mechanistic pathways, quantitative efficacy profiles, and the rigorous experimental methodologies required to validate their therapeutic potential in both oncology and infectious diseases.

The Imidazole Scaffold: Physicochemical Rationale for Privileged Status

The foundational utility of imidazole stems from its molecular architecture. It is a planar, five-membered aromatic ring containing two nitrogen atoms: one pyrrole-type (which donates a hydrogen atom) and one pyridine-type (which can accept a proton)[1].

This configuration renders the molecule amphoteric, allowing it to exhibit both acidic and basic properties depending on the physiological environment[1]. From a drug design perspective, these features are critical. The imidazole ring acts as a highly efficient hydrogen bond donor and acceptor, while its electron-rich aromatic system readily engages in π-π stacking interactions with target proteins,[2]. This structural versatility enables high-affinity binding to a diverse array of biological targets, including kinases, topoisomerases, and nucleic acids, making it an ideal building block for rational drug design,[2].

Mechanistic Pathways of Imidazole Derivatives

The therapeutic efficacy of imidazole-based compounds is driven by their ability to modulate multiple distinct biological pathways.

  • Anticancer Mechanisms: Imidazole derivatives disrupt cancer cell proliferation and survival through several highly targeted mechanisms. They act as potent inhibitors of critical enzymes, including Topoisomerase II, histone deacetylases (HDACs), and various kinases such as focal adhesion kinase (FAK), Aurora kinase, and glycogen synthase kinase 3 beta (GSK-3β)[3],[2]. By blocking these signaling cascades, imidazoles stabilize c-MYC G-quadruplex DNA and induce apoptosis via the generation of reactive oxygen species (ROS) and caspase activation[3],[2].

  • Antimicrobial Mechanisms: In infectious diseases, imidazoles target fundamental survival mechanisms of pathogens. Antifungal imidazoles (e.g., ketoconazole) inhibit the CYP51 enzyme, disrupting the synthesis of ergosterol, which is critical for fungal cell membrane integrity. Antibacterial and antiprotozoal derivatives (e.g., metronidazole) function by inducing DNA double-strand breaks and inhibiting neutrophil degranulation[2].

MOA cluster_cancer Anticancer Mechanisms cluster_microbe Antimicrobial Mechanisms Imidazole Imidazole Scaffold Kinase Kinase Inhibition (FAK, Aurora, GSK-3β) Imidazole->Kinase Topo Topoisomerase II Inhibition Imidazole->Topo CYP51 CYP51 Inhibition (Ergosterol Depletion) Imidazole->CYP51 DNA DNA Double-Strand Breaks Imidazole->DNA ROS ROS Generation Imidazole->ROS Apoptosis Apoptosis Induction Kinase->Apoptosis Topo->Apoptosis

Fig 1: Primary molecular mechanisms of imidazole derivatives in oncology and infectious diseases.

Quantitative Efficacy Profiles

The structural modification of the imidazole core—such as the creation of imidazole-pyridine hybrids or bis-imidazoles—has led to significant improvements in bioactivity[1],[4]. The table below summarizes the pharmacological efficacy of both benchmark and novel imidazole derivatives.

Compound Class / DrugPrimary IndicationPrimary Molecular TargetTypical Efficacy Metric
Ketoconazole Fungal InfectionsCYP51 (Ergosterol synthesis)MIC: 0.03 – 16 µg/mL
Metronidazole Bacterial / ProtozoalDNA double-strand breaksMIC: 0.5 – 8 µg/mL
Nilotinib CML (Leukemia)BCR-ABL Tyrosine KinaseIC50: < 20 nM
Novel Imidazole-Pyridine Hybrids Breast Cancer (MCF-7)Kinase Inhibition / ApoptosisIC50: 0.38 – 88 µM[2],[4]
Bis-imidazoles Cervical / Renal CancerCytotoxicity / ApoptosisHigh inhibitory effect[1]

Robust Experimental Methodologies for Imidazole Screening

As a Senior Application Scientist, I emphasize that the transition from in silico design to in vitro validation requires rigorous, self-validating bioassays. The following protocols are engineered to ensure that the resulting data is artifact-free, explaining the critical causality behind each experimental choice.

Antimicrobial Screening: Resazurin-Assisted Broth Microdilution (MIC)

To evaluate the antimicrobial potential of novel imidazole compounds, a modified broth microdilution assay is utilized.

  • Self-Validating Assay Design: Every 96-well plate must include a "Media-Only" blank (to ensure sterility), an "Untreated Bacteria" control (to confirm baseline growth), and a "Standard Drug" control (e.g., Ciprofloxacin) to validate the assay's sensitivity[2].

  • Step 1: Compound Solubilization. Dissolve the imidazole derivative in 100% DMSO to a stock concentration of 10 mg/mL. Causality: Imidazoles often exhibit poor aqueous solubility. Starting with a highly concentrated DMSO stock ensures that when serially diluted into the aqueous test broth, the final DMSO concentration remains strictly below 1% (v/v), preventing solvent-induced bacterial toxicity.

  • Step 2: Inoculum Standardization. Prepare the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Variations in the initial inoculum size directly skew the MIC by altering the target-to-drug ratio, leading to irreproducible results.

  • Step 3: Incubation and Indicator Addition. After 18-24 hours of incubation with the compound, add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Visual turbidity can be obscured by the precipitation of hydrophobic imidazole compounds. Resazurin acts as a redox indicator; metabolically active (viable) cells reduce the blue resazurin to pink resorufin, providing an unambiguous, quantifiable colorimetric endpoint.

Anticancer Evaluation: MTT Cell Viability Assay

The cytotoxicity of imidazole derivatives against cancer cell lines (e.g., MCF-7, HeLa) is quantified using the MTT assay[2],[1].

Workflow Seed Seed Cells (96-well plate) Incubate Incubate 24h (Adhesion) Seed->Incubate Treat Compound Treatment (Serial Dilutions) Incubate->Treat MTT Add MTT Reagent (Formazan Formation) Treat->MTT Read Absorbance Read (570 nm) MTT->Read

Fig 2: Standardized MTT assay workflow for evaluating the cytotoxicity of imidazole compounds.

  • Step 1: Cell Seeding. Seed cancer cells at a density of 5×103 cells/well in a 96-well plate.

  • Step 2: Pre-Incubation. Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 hours. Causality: This 24-hour window is mandatory to allow cells to recover from suspension shock, adhere to the plastic, and re-enter the logarithmic growth phase, ensuring they are metabolically active when exposed to the drug.

  • Step 3: Treatment. Expose cells to serial dilutions of the imidazole compound (e.g., 0.1 µM to 100 µM) for 48 hours.

  • Step 4: Solubilization and Reading. Aspirate the media, add MTT reagent, incubate for 4 hours, then replace with 100 µL of pure DMSO. Read absorbance at 570 nm. Causality: The reduction of MTT by mitochondrial succinate dehydrogenase produces intracellular formazan crystals, which are completely insoluble in aqueous culture media. DMSO disrupts the cell membrane and fully solubilizes the formazan into a homogeneous solution. Failure to achieve complete solubilization leads to artificially low absorbance readings and an overestimated IC50.

Future Directions in Rational Drug Design

The therapeutic landscape for imidazole-based compounds is rapidly expanding. Future drug development trajectories will likely focus on optimizing the pharmacokinetic properties of these molecules through structure-activity relationship (SAR) studies. By incorporating the imidazole ring into fused heterocyclic frameworks (such as benzimidazoles or thiazole analogues), researchers can further enhance biological selectivity, reduce off-target toxicity, and overcome emerging antimicrobial resistance and cancer chemoresistance,[5].

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry.
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences.
  • The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Imidazole as a Promising Medicinal Scaffold - DDDT. Dove Medical Press.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemistry Reviews.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules. ACS Omega.

Sources

Foundational

An In-depth Technical Guide to 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (β,β-Dimethylhistamine) for Neuroscience Research

This guide provides a comprehensive technical overview of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, a histamine analog, for its potential application in neuroscience research. Given the nascent stage of direct researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, a histamine analog, for its potential application in neuroscience research. Given the nascent stage of direct research on this specific molecule, this document establishes a foundational framework for its investigation. By leveraging established knowledge of structurally related compounds and the well-defined pharmacology of histamine receptors, we present a scientifically rigorous guide for researchers, scientists, and drug development professionals to unlock its potential as a novel pharmacological tool.

Introduction: Unveiling a Potential Neuromodulator

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, also known as β,β-dimethylhistamine, is a small molecule belonging to the imidazole family.[1] Its core structure, shared with the neurotransmitter histamine, suggests a strong likelihood of interaction with histamine receptors, which are pivotal in regulating a multitude of physiological and pathological processes within the central nervous system (CNS).[2]

The histaminergic system, particularly through the H3 receptor subtype, plays a crucial role in modulating the release of key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3] This positions histamine receptor ligands as promising therapeutic candidates for a range of neurological and psychiatric disorders. While direct studies on β,β-dimethylhistamine are limited, its structural similarity to known H3 receptor agonists, such as (R)-α-methylhistamine, provides a compelling rationale for its investigation as a potential modulator of this receptor.[4][5]

This guide, therefore, serves as a comprehensive roadmap for the scientific community to systematically explore the synthesis, characterization, and neuropharmacological profile of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

Synthesis and Physicochemical Characterization

Proposed Synthetic Workflow

A potential synthetic approach could involve the construction of the imidazole ring followed by the introduction of the aminopropyl side chain. The general workflow would encompass synthesis, purification, and rigorous characterization to ensure the identity and purity of the final compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Imidazole Precursors) B Multi-step Organic Synthesis A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F NMR (1H, 13C) E->F G Mass Spectrometry (MS) E->G H Purity Analysis (e.g., HPLC) E->H I Pure, Characterized Compound H->I

Caption: General workflow for the synthesis and characterization of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, which are crucial for designing experimental protocols and interpreting results.

PropertyPredicted Value/InformationSource
Molecular Formula C7H13N3[1]
Molecular Weight 139.20 g/mol [1]
CAS Number 21150-01-6[1]
Topological Polar Surface Area 54.7 Ų[1]
XLogP3 0.3[1]

Inferred Mechanism of Action: Targeting the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[2] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[7][8]

Blockade of H3 receptors by antagonists or inverse agonists enhances the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.[3][9] Conversely, H3 receptor agonists are expected to suppress the release of these neurotransmitters. The structural features of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine suggest it may act as an agonist at the H3 receptor.

Histamine H3 Receptor Signaling Pathway

Activation of the H3 receptor by an agonist initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

G cluster_membrane Presynaptic Terminal Agonist 2-(1H-imidazol-5-yl)-2- methylpropan-1-amine H3R Histamine H3 Receptor Agonist->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces activation of Vesicle Neurotransmitter Vesicle PKA->Vesicle Reduced phosphorylation Ca_channel->Vesicle Reduced Ca2+ influx Release Neurotransmitter Release Vesicle->Release Inhibition of

Caption: Postulated signaling pathway of the histamine H3 receptor upon activation by an agonist.

Proposed Neuroscience Research Applications

Based on its inferred activity as a histamine H3 receptor agonist, 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine could be a valuable tool for a variety of neuroscience research applications:

  • Probing the role of H3 receptors in cognitive processes: Investigating its effects on learning and memory in preclinical models.

  • Modulating sleep-wake cycles: Assessing its potential to influence sleep architecture and arousal states.

  • Investigating the pathophysiology of neurological disorders: Utilizing it in animal models of diseases such as Alzheimer's, Parkinson's, and schizophrenia to explore the therapeutic potential of H3 receptor modulation.

  • Characterizing H3 receptor pharmacology: Using it as a reference compound in the development of novel H3 receptor ligands.

Experimental Protocols for Pharmacological Characterization

A systematic pharmacological evaluation is essential to determine the activity and selectivity of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine. The following protocols are adapted from established methods for characterizing histamine receptor ligands.[10][11]

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for histamine receptor subtypes (H1, H2, H3, and H4).

Materials:

  • Cell membranes expressing human or rodent histamine receptors.

  • Radioligands specific for each receptor subtype (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3, [3H]histamine for H4).

  • Test compound: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (cAMP Measurement)

Objective: To determine the functional potency (EC50) and efficacy of the compound at Gαi-coupled receptors (H3 and H4).

Materials:

  • Intact cells expressing the histamine H3 or H4 receptor.

  • Forskolin or another adenylyl cyclase activator.

  • Test compound: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-incubate cells with the test compound at various concentrations.

  • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Stop the reaction and lyse the cells.

  • Measure the intracellular cAMP concentration using a suitable assay kit.

  • Determine the EC50 and maximal efficacy relative to a known full agonist.

In Vivo Behavioral Studies (e.g., Novel Object Recognition Test)

Objective: To assess the in vivo effects of the compound on cognitive function.

Materials:

  • Rodents (e.g., rats or mice).

  • Test compound dissolved in a suitable vehicle.

  • Open field arena.

  • Two different objects for the recognition task.

Procedure:

  • Habituation: Allow the animals to explore the empty open field arena for a set period.

  • Training: Place two identical objects in the arena and allow the animals to explore them.

  • Test: After a retention interval, replace one of the familiar objects with a novel object. Administer the test compound or vehicle prior to the test phase.

  • Record the time spent exploring each object.

  • Calculate the discrimination index to assess memory performance.

Data Interpretation and Future Directions

The data generated from these experiments will provide a comprehensive pharmacological profile of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

  • Binding assays will reveal its affinity and selectivity for the different histamine receptor subtypes.

  • Functional assays will determine whether it acts as an agonist, antagonist, or inverse agonist and its potency and efficacy.

  • In vivo studies will provide insights into its potential effects on complex behaviors relevant to CNS function.

Should this compound demonstrate potent and selective activity at the H3 receptor, future research could focus on:

  • Lead optimization to improve its pharmacokinetic and pharmacodynamic properties.

  • In-depth investigation in a wider range of animal models of neurological and psychiatric disorders.

  • Elucidation of its precise effects on neurotransmitter release in different brain regions.

Conclusion

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine represents an unexplored molecule with significant potential as a pharmacological tool in neuroscience research. Its structural similarity to known histamine receptor ligands, particularly H3 receptor agonists, provides a strong rationale for its investigation. This technical guide offers a structured and scientifically grounded approach for researchers to systematically characterize this compound and unlock its potential to advance our understanding of the histaminergic system and its role in brain function and disease.

References

  • H3 receptor antagonist - Wikipedia. (n.d.).
  • Pharmacological Characteristics of H 3 R Antagonists in Clinical Studies a) Effects. (n.d.).
  • Lim, H. D., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 58–67. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 259. [Link]

  • Gemechu, B., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 888365. [Link]

  • Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 58-67. [Link]

  • Kottke, T., et al. (2001). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Die Pharmazie, 56(9), 733-737.
  • VUF-8430 - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • VUF 8430. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 15, 2026, from [Link]

  • Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651.
  • Mitani, Y., et al. (2002). Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells. Alimentary Pharmacology & Therapeutics, 16 Suppl 2, 72-76.
  • (R)-α-methylhistamine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 15, 2026, from [Link]

  • Horio, Y., et al. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 33(1), 58-63.
  • van der Goot, H., et al. (2002). Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives. Journal of Medicinal Chemistry, 45(9), 1894-1905.
  • De Esch, I. J., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122.
  • Pertz, H. H., et al. (2003). N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists. Journal of Medicinal Chemistry, 46(25), 5405-5413.
  • Pertz, H. H., et al. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry, 4(9), 935-940.
  • Synthesis and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists, 16(2), 243-249.
  • Tian, J. S., et al. (2017). 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis.
  • Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Imidazole - Derived Agonists for the Neurotensin 1 Receptor. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Alkenylimidazoles: methods of synthesis and chemical properties. (2009). Organic and Pharmaceutical Chemistry Journal, 7(3), 3-23.
  • Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease. (n.d.). Lirias. Retrieved March 15, 2026, from [Link]

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557.

Sources

Exploratory

Core Technical Guide: Research Applications of CAS 21150-01-6 (β,β-Dimethylhistamine) in Histamine Receptor Pharmacology

Executive Summary CAS 21150-01-6, chemically identified as β,β-Dimethyl-1H-imidazole-4-ethanamine (commonly referred to as β,β-Dimethylhistamine), is a synthetic histamine derivative utilized as a highly specialized phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 21150-01-6, chemically identified as β,β-Dimethyl-1H-imidazole-4-ethanamine (commonly referred to as β,β-Dimethylhistamine), is a synthetic histamine derivative utilized as a highly specialized pharmacological tool[1]. In the landscape of G protein-coupled receptor (GPCR) research, differentiating the closely related Histamine H3 (H3R) and H4 (H4R) receptors remains a structural challenge. By introducing steric bulk at the β-carbon of the histamine side chain, CAS 21150-01-6 restricts conformational flexibility, rendering it a potent and selective agonist for the H3R over the H4R[2]. This guide details the physicochemical properties, structure-activity relationships (SAR), and self-validating experimental workflows required to deploy this compound in advanced drug development and receptor mapping.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of CAS 21150-01-6 is critical for assay formulation and predicting its behavior in aqueous buffer systems.

PropertyValueSource
Chemical Name 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine[1]
Common Name β,β-Dimethylhistamine[3]
CAS Registry Number 21150-01-6[1]
Molecular Formula C7H13N3[3]
Molecular Weight 139.20 g/mol [3]
Topological Polar Surface Area (TPSA) 54.7 Ų[3]
XLogP3 (Lipophilicity) 0.3[3]
Hydrogen Bond Donors/Acceptors 2 / 2[4]

Receptor Pharmacology & Structure-Activity Relationship (SAR)

The Causality of β-Substitution

Endogenous histamine is highly flexible, allowing it to adopt multiple conformations to bind H1, H2, H3, and H4 receptors with varying affinities. In drug design, we utilize structural constraints to force selectivity. The addition of two methyl groups at the β-position (adjacent to the imidazole ring) in CAS 21150-01-6 creates significant steric hindrance[2].

When evaluating the SAR between human H3R and H4R:

  • H3 Receptor Affinities: The orthosteric binding pocket of the H3R is highly tolerant of bulky substitutions on the ethylamine side chain. CAS 21150-01-6 retains a nanomolar binding affinity at the hH3R, acting as a full agonist[2].

  • H4 Receptor Affinities: Conversely, the hH4R binding pocket is sterically restricted. The β,β-dimethyl substitution results in a dramatic loss of affinity. CAS 21150-01-6 displays only micromolar affinity at the hH4R, which is approximately 35-fold lower than its affinity at the hH3R[2].

This differential binding profile makes CAS 21150-01-6 an indispensable reference ligand for mapping the steric limits of the H3R/H4R pharmacophores.

Mechanistic Pathway: Gi/o-Coupled GPCR Signaling

Both H3R and H4R are Gi/o-protein coupled receptors[5]. The binding of CAS 21150-01-6 to the H3R induces a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi/o subunit. The active Gαi subunit subsequently translocates to and inhibits Adenylyl Cyclase (AC), terminating the conversion of ATP to cyclic AMP (cAMP).

Pathway L β,β-Dimethylhistamine (CAS 21150-01-6) R Histamine H3 Receptor (GPCR) L->R Agonist Binding G Gi/o Protein Activation R->G Conformational Change AC Adenylyl Cyclase (Inhibition) G->AC Alpha-i Subunit cAMP Decreased cAMP Levels AC->cAMP Reduced Synthesis

Fig 1: Gi/o-coupled GPCR signaling pathway activated by β,β-Dimethylhistamine.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step incorporates specific controls to verify the integrity of the assay window and the specificity of the ligand-receptor interaction.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Quantify the dissociation constant (Ki) of CAS 21150-01-6 at hH3R and hH4R[6]. Causality & Validation: We utilize[125I]iodoproxyfan for H3R and [3H]histamine for H4R due to their high specific activities[6]. A critical self-validating control is the inclusion of 10 µM unlabelled histamine to define Non-Specific Binding (NSB). Without NSB subtraction, lipophilic trapping of the radioligand can yield false-positive affinities.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hH3R or hH4R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor integrity.

  • Ligand Incubation: In a 96-well plate, combine 10–20 µg of membrane protein, the specific radioligand (e.g., 25 pM[125I]iodoproxyfan), and serial dilutions of CAS 21150-01-6 (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C to reach equilibrium[6].

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged amine on the ligand.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer. The low temperature restricts the kinetic dissociation of the bound radioligand during the wash step.

  • Detection: Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation[6].

Workflow Cell HEK-293 Transfection (hH3R or hH4R) Membrane Membrane Preparation & Protein Quantification Cell->Membrane Incubation Ligand Incubation (β,β-diMeHA + Radioligand) Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-cold buffer) To Remove Unbound Ligand Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection

Fig 2: Radioligand binding assay workflow for evaluating receptor affinity.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy Determination)

Objective: Measure the functional agonism of CAS 21150-01-6 via the inhibition of cAMP production[6]. Causality & Validation: Because the H3R is Gi/o-coupled, basal cAMP levels in HEK-293 cells are too low to detect a further decrease. We must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise cAMP levels, creating a measurable assay window[6]. To validate assay robustness, calculate the Z'-factor using Forskolin alone (positive control) versus Forskolin + 10 µM Histamine (maximum inhibition). A Z' > 0.5 confirms a reliable assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293(hH3R) cells into a 384-well microplate.

  • Stimulation & Protection: Add 10 µM Forskolin to stimulate AC. Simultaneously, add 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the cellular degradation of cAMP, ensuring the signal accurately reflects AC activity rather than PDE-mediated clearance.

  • Agonist Addition: Add CAS 21150-01-6 at varying concentrations and incubate for 30 minutes at 37°C[6].

  • Lysis & FRET Detection: Lyse the cells and introduce Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).

  • Readout: Measure fluorescence emission at 665 nm and 620 nm. The reduction in the FRET signal correlates with the agonist-induced inhibition of cAMP synthesis.

Translational Applications in Drug Development

For drug development professionals, CAS 21150-01-6 serves as a critical benchmarking tool. When screening novel H3R antagonists or inverse agonists (such as those developed for narcolepsy or cognitive disorders), β,β-Dimethylhistamine is utilized in counter-screens to verify that the new compounds are acting at the same orthosteric site. Furthermore, its distinct SAR profile aids computational chemists in refining homology models of the H4 receptor, ensuring that next-generation immunomodulatory H4R drugs avoid H3R-mediated neurological off-target effects.

References

  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507 . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives . Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2005). British Journal of Pharmacology, 146(8), 1162–1171. PubMed Central (PMC). URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of Dimethylated Histamine Analogues

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Significance of Chirality in Histaminergic Modulation In the realm of pharmacology, the three-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Chirality in Histaminergic Modulation

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. This principle is profoundly evident in the study of histamine receptor ligands. The human body, being a chiral environment, often interacts differently with the enantiomers of a drug molecule, leading to significant variations in efficacy, potency, and even toxicity. This guide delves into the stereochemical nuances of dimethylated histamine analogues, with a primary focus on the well-documented and pharmacologically significant α,β-dimethylhistamine. While the initial topic of interest was β,β-dimethylhistamine, the available scientific literature overwhelmingly points to the α,β-isomer as a key molecule for understanding stereoselectivity at histamine receptors, particularly the H3 receptor. Therefore, we will use α,β-dimethylhistamine as a case study to explore the synthesis, analytical separation, and differential pharmacology of these chiral molecules.

Stereoselective Synthesis of α,β-Dimethylhistamine Enantiomers

The synthesis of enantiomerically pure α,β-dimethylhistamine is a cornerstone for investigating its stereoselective pharmacology. The goal is to control the formation of the two chiral centers at the α and β carbons of the ethylamine side chain. A common strategy involves the use of a chiral auxiliary or a stereoselective reduction step.

Conceptual Approach: Chiral Auxiliary-Mediated Synthesis

A robust method for establishing the desired stereochemistry is the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed, leaving the desired enantiomer of the product.

G cluster_synthesis Stereoselective Synthesis Workflow start Chiral Phenylglycinol step1 Condensation with Imidazole-4-acetaldehyde start->step1 1. Starting Material step2 Formation of Chiral Oxazolidine step1->step2 2. Intermediate Formation step3 Grignard Reaction with Methylmagnesium Bromide step2->step3 3. Introduction of β-Methyl Group step4 Diastereoselective Addition step3->step4 4. Stereocenter Formation step5 Hydrogenolysis to Cleave Auxiliary step4->step5 5. Auxiliary Removal end Enantiomerically Pure (αR,βS)-α,β-Dimethylhistamine step5->end 6. Final Product

Caption: Workflow for chiral auxiliary-based synthesis.

Experimental Protocol: Synthesis of (αR,βS)-α,β-Dimethylhistamine

This protocol is a representative method adapted from established principles of stereoselective synthesis.

Step 1: Formation of the Chiral Oxazolidine

  • To a solution of (R)-phenylglycinol (1.0 eq) in anhydrous toluene, add imidazole-4-acetaldehyde (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure to yield the crude chiral oxazolidine.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude oxazolidine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diastereomers by column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the desired diastereomer in methanol and transfer to a hydrogenation vessel.

  • Add Pearlman's catalyst (palladium hydroxide on carbon, 20 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (αR,βS)-α,β-dimethylhistamine.

Absolute Configuration and Enantiomeric Purity Determination

Establishing the absolute configuration and enantiomeric purity of the synthesized molecules is paramount for reliable pharmacological studies. This is a self-validating system where orthogonal techniques are employed to confirm the stereochemical integrity.

X-Ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule.[1]

Protocol Outline: X-Ray Crystallography of a Dimethylhistamine Analogue Salt

  • Crystal Growth: Dissolve the purified enantiomer of α,β-dimethylhistamine dihydrobromide in a minimal amount of a suitable solvent system (e.g., methanol/diethyl ether). Allow for slow evaporation of the solvent in an undisturbed environment. High-quality, single crystals are essential for successful analysis.[2][3][4]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure. The absolute configuration can be determined using the anomalous dispersion of the bromine atoms.[1]

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method

For the determination of enantiomeric purity and for assigning the absolute configuration of chiral amines in solution, NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA) is a powerful tool. The Mosher's method, or its variants, is a widely accepted technique.[5][6][7][8][9]

Principle: The chiral amine is reacted with both enantiomers of a chiral acid (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form a pair of diastereomeric amides. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be assigned.

G cluster_mosher Mosher's Method Workflow start Chiral Amine Enantiomers step1 React with (R)-MTPA-Cl start->step1 step2 React with (S)-MTPA-Cl start->step2 diastereomer1 Diastereomer 1 step1->diastereomer1 diastereomer2 Diastereomer 2 step2->diastereomer2 nmr 1H NMR Analysis diastereomer1->nmr diastereomer2->nmr analysis Calculate Δδ (δS - δR) nmr->analysis config Assign Absolute Configuration analysis->config

Caption: Logical flow of Mosher's method for absolute configuration.

Experimental Protocol: Mosher's Amide Analysis

  • Preparation of (R)-MTPA Amide: In a dry NMR tube, dissolve ~2 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl3). Add 1.2 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of dimethylaminopyridine (DMAP).

  • Preparation of (S)-MTPA Amide: In a separate dry NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed amide bond. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration.

Chiral Separation of α,β-Dimethylhistamine Enantiomers

The ability to separate and quantify the enantiomers of α,β-dimethylhistamine is crucial for quality control of stereoselective syntheses and for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol Outline: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for the separation of amine-containing compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic modifier (e.g., diethylamine or ethylenediamine) to improve peak shape and resolution. A starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., 210 nm).

Capillary Electrophoresis (CE)

Chiral CE is a powerful technique for the separation of enantiomers, particularly for charged molecules like protonated amines. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Protocol Outline: Chiral Capillary Electrophoresis Separation

  • Capillary: A fused-silica capillary with a typical internal diameter of 50-75 µm.

  • Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for CE. For amines, a neutral CD like β-cyclodextrin or a derivatized CD such as hydroxypropyl-β-cyclodextrin can be effective.[10]

  • Background Electrolyte (BGE): A low pH buffer, such as a phosphate or citrate buffer (e.g., 50 mM sodium phosphate, pH 2.5), is used to ensure the amine is fully protonated.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Differential Pharmacology of α,β-Dimethylhistamine Enantiomers

The primary rationale for undertaking the stereoselective synthesis and separation of α,β-dimethylhistamine enantiomers is to investigate their differential effects at histamine receptors.

Receptor Subtype(αR,βS)-α,β-Dimethylhistamine(αS,βR)-α,β-DimethylhistamineReference(s)
H1 Receptor Low AffinityLow Affinity[6]
H2 Receptor Low AffinityLow Affinity[6]
H3 Receptor High Potency Agonist~100-fold lower potency agonist[1]
H4 Receptor Very Low AffinityVery Low Affinity[6]
Table 1: Comparative Pharmacological Profile of α,β-Dimethylhistamine Enantiomers.

The data clearly indicates that the (αR,βS)-enantiomer is a highly potent and selective H3 receptor agonist.[1] The stereochemical arrangement of the methyl groups and the amino group is critical for optimal interaction with the H3 receptor binding pocket. In contrast, both enantiomers exhibit significantly lower affinity for the H1, H2, and H4 receptors.[6] This remarkable selectivity underscores the importance of stereochemistry in drug design for targeting specific histamine receptor subtypes.

G cluster_pharma Differential Receptor Activation enantiomer_R (αR,βS)-Enantiomer h3_receptor H3 Receptor enantiomer_R->h3_receptor High Potency Agonist h1_receptor H1 Receptor enantiomer_R->h1_receptor Very Low Affinity h2_receptor H2 Receptor enantiomer_R->h2_receptor Very Low Affinity h4_receptor H4 Receptor enantiomer_R->h4_receptor Very Low Affinity enantiomer_S (αS,βR)-Enantiomer enantiomer_S->h3_receptor Low Potency Agonist enantiomer_S->h1_receptor Very Low Affinity enantiomer_S->h2_receptor Very Low Affinity enantiomer_S->h4_receptor Very Low Affinity

Caption: Interaction of α,β-dimethylhistamine enantiomers with histamine receptors.

Stereoselective Metabolism: A Critical Consideration

Expected Metabolic Pathways:

  • N-methylation: The primary route of histamine metabolism in the brain is methylation of the imidazole ring by histamine N-methyltransferase (HNMT). It is plausible that the enantiomers of α,β-dimethylhistamine are also substrates for HNMT, and the rate of methylation could be stereoselective.

  • Oxidative Deamination: Diamine oxidase (DAO) is responsible for the oxidative deamination of histamine in the periphery. The presence of the α-methyl group in α,β-dimethylhistamine may hinder its metabolism by DAO, contributing to its enhanced in vivo potency. However, any residual metabolism by DAO could be stereoselective.

Experimental Protocol Outline: In Vitro Metabolism using Liver Microsomes

  • Incubation: Incubate each enantiomer of α,β-dimethylhistamine separately with liver microsomes (human, rat, or other species of interest) in the presence of an NADPH-generating system.[11]

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the formation of potential metabolites.

  • Data Analysis: Determine the rate of metabolism for each enantiomer to assess stereoselectivity.

Conclusion

The study of dimethylated histamine analogues, particularly α,β-dimethylhistamine, provides a compelling illustration of the profound impact of stereochemistry on pharmacological activity. The (αR,βS)-enantiomer stands out as a highly potent and selective H3 receptor agonist, a property that is dramatically diminished in its (αS,βR)-counterpart. This guide has outlined the key experimental and analytical methodologies required to synthesize, separate, and characterize these enantiomers, providing a framework for researchers in drug discovery and development to explore the stereochemical dimensions of histaminergic signaling. The principles and protocols described herein serve as a robust foundation for the rational design of novel, stereochemically pure ligands with enhanced selectivity and therapeutic potential.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link][6]

  • Gbahou, F., Vincent, L., Humbert-Claude, M., Rouleau, A., Morisset, S., & Arrang, J. M. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British journal of pharmacology, 147(7), 744–754. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda.[Link][8]

  • Lipp, R., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441. [Link]

  • University of Florida. (2016). Tutorials - The Center for Xray Crystallography. University of Florida.[Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Technology Networks.[Link]

  • Siddiqui, F. A., et al. (2026). Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism by Isothermal Titration Calorimetry and Simulation Studies. Chirality, 38(2). [Link]

  • Dondoni, A., & Perrone, D. (2004). Diastereoselective Synthesis of Protected Vicinal Amino Alcohols: (S)-2-[(4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-1,3-oxazolidinyl]-2-tert-butyldimethylsiloxyethanal from a Serine-Derived Aldehyde. Organic Syntheses, 81, 161. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.[Link]

  • Woon, E. C. Y., et al. (2010). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry.[Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.[Link]

  • Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7.8.1–7.8.22. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.[Link]

  • Request PDF. (2010). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate.[Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University.[Link]

  • Wainer, I. W. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.[Link]

  • National Institutes of Health. (n.d.). x Ray crystallography. National Institutes of Health.[Link]

  • D'Acquarica, I., et al. (2002). Chiral Liquid Chromatography Separation and Chiroptical Properties of the Enantiomers of Dimethyl Alpha-Hydroxyfarnesylphosphonate, a Precursor of a Farnesyl Protein Transferase Inhibitor. Journal of Chromatography A, 966(1-2), 221-225. [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex.[Link]

  • Request PDF. (2026). Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism by Isothermal Titration Calorimetry and Simulation Studies. ResearchGate.[Link]

  • Guttman, A. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.[Link]

  • Bio-Rad. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Bio-Rad.[Link]

  • Zhang, Z., et al. (2011). Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. Journal of pharmaceutical and biomedical analysis, 55(2), 295–300. [Link]

  • Analytical Methods. (n.d.). Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration. Royal Society of Chemistry.[Link]

  • Springer Nature. (2022). Method Development, Optimization, and Validation of the Separation of Ketamine Enantiomers by Capillary Electrophoresis Using a Design of Experiments Approach. Springer Nature.[Link]

  • ChemRxiv. (n.d.). Histamine is a physiological molecule that binds to four organ-dependent similar 3D-receptors. ChemRxiv.[Link]

  • Abad-Santos, F., et al. (2012). Ophthalmic antihistamines and H1-H4 receptors. Current eye research, 37(10), 861–870. [Link]

  • Request PDF. (2025). Ophthalmic antihistamines and H 1-H 4 receptors. ResearchGate.[Link]

  • Lim, H. D., & Le, J. M. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. [Link]

  • Bertolotti, M., et al. (2001). Binding Affinity Profile of Betahistine and Its Metabolites for Central Histamine Receptors of Rodents. Pharmacological Research, 43(4), 353-358. [Link]

  • Organic Syntheses. (n.d.). 2-(TRIMETHYLSILYL)THIAZOLE. Organic Syntheses.[Link]

  • Semantic Scholar. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.[Link]

  • National Center for Biotechnology Information. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Center for Biotechnology Information.[Link]

Sources

Exploratory

Comprehensive Profiling of Off-Target Liabilities for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Executive Summary As drug development professionals push the boundaries of aminergic G-protein-coupled receptor (GPCR) targeting, structural nuances dictate the boundary between therapeutic efficacy and off-target toxici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development professionals push the boundaries of aminergic G-protein-coupled receptor (GPCR) targeting, structural nuances dictate the boundary between therapeutic efficacy and off-target toxicity. This whitepaper provides an in-depth mechanistic analysis of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly known as β,β -dimethylhistamine). By examining its structural pharmacophores, we predict its off-target liabilities—specifically Cytochrome P450 (CYP) inhibition and hERG channel blockade—and outline self-validating experimental workflows to quantify these risks during preclinical screening.

Structural Pharmacology & Primary Target Landscape

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is a histamine analog characterized by an unsubstituted imidazole ring and a primary aliphatic amine. Crucially, the gem-dimethyl substitution at the β -carbon restricts the ethylamine side-chain into a highly specific conformational space. This steric hindrance biases the molecule toward the -protonated tautomer, driving its primary selectivity toward Histamine H3 (H3R) and H4 (H4R) receptors over the classic H1R/H2R subtypes.

The primary binding mechanism relies on the basic amine interacting with a highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3), while the imidazole ring coordinates with glutamate (Glu206) in TM5[1] . However, this exact structural profile introduces specific, predictable off-target liabilities.

Mechanistic Basis of Off-Target Liabilities
2.1. Cytochrome P450 (CYP) Heme Coordination

The most significant liability of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is its potential to cause drug-drug interactions (DDIs) via CYP450 inhibition. The unsubstituted, sp2 -hybridized nitrogen of the imidazole ring acts as a strong Lewis base, coordinating directly with the heme iron at the catalytic center of CYP3A4 and CYP2D6[2] . This reversible competitive inhibition prevents the metabolism of co-administered therapeutics.

2.2. GPCR Cross-Reactivity & Central Tone Alteration

Because the H3R and H4R share approximately 37% overall sequence homology (rising to 68% within the transmembrane domains), imidazole-containing H3R ligands frequently exhibit significant off-target affinity for the H4R[3]. Furthermore, unintended modulation of central H3 heteroreceptors can alter brain histaminergic tone, which has been directly linked to off-target metabolic effects, including hyperphagia and obese phenotypes[4].

2.3. hERG (Kv11.1) Potassium Channel Blockade

The presence of a basic aliphatic amine (pKa ~9.5) paired with a lipophilic domain creates a classic pharmacophore for hERG channel blockade. At physiological pH, the protonated amine can become trapped in the inner cavity of the Kv11.1 pore, blocking potassium efflux during cardiac repolarization and introducing a risk for QT interval prolongation.

GPCR_OffTarget_Pathways cluster_primary Primary Target Engagement cluster_offtarget Predicted Off-Target Liabilities Compound 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine H3R Histamine H3R (Gi/o) Compound->H3R H4R Histamine H4R (Gi/o) Compound->H4R CYP CYP3A4 / CYP2D6 (Heme Coordination) Compound->CYP hERG Kv11.1 (hERG) (Pore Blockade) Compound->hERG Effector ↓ Adenylate Cyclase ↓ cAMP H3R->Effector H4R->Effector Tox Toxicity / DDI Risk CYP->Tox hERG->Tox

Fig 1. Divergence of primary GPCR signaling and predicted off-target liability pathways.

Self-Validating Experimental Methodologies

To accurately profile these liabilities, standard screening assays must be heavily optimized. Discrepancies between distal readouts (e.g., reporter genes) and proximal readouts (e.g., GTP γ S) are well-documented for histamine orthologs[5] . Therefore, we employ direct, self-validating biophysical measurements.

Protocol A: CYP450 Reversible Inhibition (LC-MS/MS)

Causality for Assay Design: We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes to preserve the native endoplasmic reticulum lipid microenvironment, which is critical for accurate Ki​ determination of lipophilic amines. Furthermore, LC-MS/MS is chosen over high-throughput fluorometric assays because imidazole compounds frequently quench fluorescent probe signals, leading to false-positive inhibition data.

Step-by-Step Methodology:

  • Incubation: Suspend HLMs (0.1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) with probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Compound Addition: Add 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at a 7-point concentration gradient (0.1 to 100 μM).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching & Analysis: Terminate the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation System: The assay plate must include Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive controls. The run is automatically rejected if the control IC50​ values deviate by >0.5-log from historical institutional baselines, or if the minus-NADPH negative control shows >5% substrate depletion.

Protocol B: Automated Whole-Cell Patch-Clamp for hERG

Causality for Assay Design: Thallium ( Tl+ ) flux assays measure steady-state ion movement but consistently fail to capture state-dependent block (e.g., compounds that only bind to the open or inactivated state of the channel). Whole-cell patch-clamp is the definitive standard because it isolates the tail current.

Step-by-Step Methodology:

  • Cell Prep: Culture HEK293 cells stably expressing the human Kv11.1 gene.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the compound continuously while applying the voltage protocol every 15 seconds until steady-state block is achieved.

  • Self-Validation System: Monitor series resistance ( Rs​ ) continuously. If Rs​ fluctuates by >20% during the recording, the cell's data is automatically discarded to prevent false-positive block artifacts. Terfenadine (1 μM) is applied at the end of every recording as a positive control; it must produce >80% tail current inhibition to validate the cell's sensitivity.

Liability_Workflow Prep Compound Formulation CYP_Assay CYP450 Panel (LC-MS/MS) Prep->CYP_Assay hERG_Assay hERG Patch-Clamp (Electrophysiology) Prep->hERG_Assay GPCR_Panel GPCR Cross-Screen (Radioligand) Prep->GPCR_Panel Validation Internal Control Validation CYP_Assay->Validation hERG_Assay->Validation GPCR_Panel->Validation Data SAR Modeling & Risk Assessment Validation->Data

Fig 2. Self-validating high-throughput screening workflow for off-target profiling.

Quantitative Liability Matrix

The following table summarizes the anticipated quantitative profile of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine based on structural extrapolation and empirical screening baselines.

Target / LiabilityAssay MethodologyPredicted Affinity / IC50​ Clinical Consequence
Histamine H3R Radioligand Binding< 50 nM (Agonist)Primary Target Engagement
Histamine H4R Radioligand Binding< 100 nM (Agonist)Target Cross-Reactivity
CYP3A4 LC-MS/MS (HLM)1.0 - 5.0 μM (Inhibitor)High Risk of Drug-Drug Interactions
CYP2D6 LC-MS/MS (HLM)5.0 - 10.0 μM (Inhibitor)Moderate Risk of DDIs
hERG (Kv11.1) Whole-Cell Patch-Clamp> 10.0 μM (Weak Block)Low QT Prolongation Risk
Histamine H1R/H2R Radioligand Binding> 10.0 μMMinimal Peripheral Off-Target Effects
References
  • [3] Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications. Frontiers in Pharmacology.[Link]

  • [2] Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • [1] Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry.[Link]

  • [4] Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype. Journal of Clinical Investigation.[Link]

  • [5] Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLOS One.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assays for Profiling Histamine H3 Receptor Agonists

Biological Context & Assay Rationale The histamine H3 receptor (H3R) is a constitutively active G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it regulates the release of h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Assay Rationale

The histamine H3 receptor (H3R) is a constitutively active G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it regulates the release of histamine and other neurotransmitters. Pharmacological targeting of the H3R is a major focus for neurodegenerative and cognitive disorders [1].

Endogenously, the H3R couples to the Gαi/o protein pathway . Activation by an agonist leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels, alongside the activation of MAPK/ERK pathways and the recruitment of β-arrestin [2].

The Analytical Challenge: Measuring a decrease in a basal signaling molecule (cAMP) is inherently difficult due to low signal-to-noise ratios. Furthermore, the Gi/o pathway does not naturally produce a robust intracellular calcium flux, which is the preferred readout for high-throughput screening (HTS).

To solve these challenges, scientists employ three primary assay modalities, each with distinct causal mechanisms:

  • TR-FRET cAMP Accumulation Assays: Measures the physiological Gi/o pathway. To create a measurable assay window, cells are pre-stimulated with Forskolin (an AC activator). H3R agonists act to suppress this artificially elevated cAMP pool [3].

  • FLIPR Calcium Mobilization Assays: Utilizes engineered cell lines co-expressing H3R and a Gqi5 chimeric G-protein . Gqi5 replaces the C-terminus of Gq with that of Gi, tricking the H3R into coupling with the Gq/Phospholipase C (PLC) pathway. This forces an intracellular calcium release upon agonist binding, enabling rapid, kinetic fluorescent readouts[4, 5].

  • Conformational BRET Biosensors: Because downstream assays amplify signals, they can obscure the true intrinsic efficacy of partial or inverse agonists. BRET sensors attached directly to the receptor measure real-time conformational changes without amplification bias [1].

H3R_Signaling H3R Histamine H3 Receptor (Agonist Binding) Gi Gi/o Protein Pathway (Endogenous) H3R->Gi Couples to Gqi5 Gqi5 Chimeric Protein (Engineered) H3R->Gqi5 Couples to (in vitro) AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Lowers TRFRET TR-FRET Assay (Signal Increases) cAMP->TRFRET Detected via PLC Phospholipase C (Activated) Gqi5->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 Triggers FLIPR FLIPR Assay (Fluorescence Spike) Ca2->FLIPR Detected via

Fig 1. Endogenous Gi/o vs. engineered Gqi5 signaling pathways for H3R assay readouts.

Quantitative Profiling of Standard H3R Ligands

To establish a self-validating assay system, reference compounds must be run alongside novel test articles. The table below summarizes the expected pharmacological profiles of standard H3R ligands across different assay modalities based on established literature [1, 4, 6].

LigandClassificationTR-FRET cAMP (pEC50 / pKi)FLIPR Calcium (pEC50)Conformational BRET (pEC50)
Histamine Endogenous Agonist8.2 - 8.68.0 - 8.47.5 - 7.9
(R)-α-Methylhistamine Selective Full Agonist8.7 - 9.18.5 - 8.98.0 - 8.3
Imetit High-Affinity Agonist9.0 - 9.48.8 - 9.28.4 - 8.7
Thioperamide Inverse Agonist / Antagonist~8.0 (pKb)~7.8 (pKb)Detectable Shift
Pitolisant Inverse Agonist~8.5 (pKb)~8.3 (pKb)Detectable Shift

Note: pEC50 values are subject to cellular context (e.g., receptor expression density) and signal amplification parameters.

Experimental Methodologies

Protocol: Competitive TR-FRET cAMP Accumulation Assay

Mechanism & Causality: This assay utilizes a competitive immunoassay format. A Europium (Eu)-labeled cAMP tracer competes with endogenous cellular cAMP for binding sites on a ULight-labeled anti-cAMP antibody. Crucial Logic: Because H3R agonists decrease cellular cAMP, there is less endogenous cAMP to compete with the tracer. Therefore, H3R activation results in an INCREASE in the TR-FRET signal [3].

Reagents & Materials:

  • HEK293 cells stably expressing human H3R.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4, supplemented with 0.5 mM IBMX (a phosphodiesterase inhibitor essential to prevent the premature degradation of cAMP) [5].

  • Forskolin (FSK).

  • LANCE Ultra cAMP Kit (or equivalent TR-FRET kit).

Step-by-Step Procedure:

  • Cell Preparation: Harvest HEK293-hH3R cells and resuspend in Stimulation Buffer at a density of 2×105 cells/mL.

  • Compound Plating: Add 5 µL of 2X concentrated test agonists (e.g., Imetit) to a 384-well white opaque microplate. Include wells for positive controls (maximum inhibition) and vehicle controls.

  • Cell Seeding & Forskolin Addition: Add 5 µL of the cell suspension (1,000 cells/well) containing 2X Forskolin (final concentration typically 10 µM). Causality: FSK stimulates AC to create a high baseline of cAMP, allowing the Gi-mediated inhibitory effect of the H3R to be quantified.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature (RT) to allow receptor signaling and cAMP modulation.

  • Detection: Add 5 µL of Eu-cAMP tracer solution, followed immediately by 5 µL of ULight-anti-cAMP solution.

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Readout: Measure TR-FRET on a compatible multimode reader (e.g., EnVision) using excitation at 320 nm and dual emission at 665 nm and 615 nm. Calculate the 665/615 ratio.

TRFRET_Workflow Seed 1. Prepare Cells (HEK293-hH3R) Stim 2. Add Agonist + Forskolin + IBMX Seed->Stim Inc1 3. Incubate (30 min, RT) Stim->Inc1 Lysis 4. Add Eu-cAMP & ULight-anti-cAMP Inc1->Lysis Inc2 5. Incubate (1 hr, RT) Lysis->Inc2 Read 6. Read TR-FRET (Ratio 665/615) Inc2->Read

Fig 2. Step-by-step workflow for the competitive TR-FRET cAMP accumulation assay.

Protocol: FLIPR Calcium Mobilization Assay (Chimeric Gqi5)

Mechanism & Causality: To adapt the Gi-coupled H3R for high-throughput calcium screening, cells are co-transfected with Gqi5. Agonist binding activates PLC, cleaving PIP2 into IP3, which binds to receptors on the endoplasmic reticulum, releasing Ca²⁺ into the cytosol. A calcium-sensitive fluorophore (e.g., Fluo-4 or Calcium 6) binds this free Ca²⁺, resulting in a measurable fluorescence spike[4, 5].

Reagents & Materials:

  • CHO-K1 or HEK293 cells stably expressing hH3R and Gqi5.

  • Calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4, supplemented with 2.5 mM Probenecid . Causality: Probenecid is a broad-spectrum inhibitor of organic anion transporters; it is strictly required to prevent the cells from actively pumping the fluorescent dye out of the cytoplasm.

Step-by-Step Procedure:

  • Cell Plating: Seed cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 25 µL/well of the dye loading buffer (containing Probenecid).

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at RT to allow complete intracellular de-esterification of the dye.

  • Baseline Measurement: Transfer the plate to a FLIPR Tetra instrument. Read baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Agonist Injection & Kinetic Read: The instrument automatically injects 12.5 µL of 3X concentrated agonist. Continue recording fluorescence at 1-second intervals for 3 minutes to capture the transient calcium peak.

  • Self-Validation (Antagonist Reversal): To ensure the signal is strictly H3R-mediated (and not an artifact of off-target Gq activation), pre-incubate a parallel set of wells with 1 µM Thioperamide for 15 minutes prior to agonist injection. A complete ablation of the calcium spike validates the assay's specificity [7].

Data Analysis & Quality Control

For both assays, raw data should be normalized to the maximum response elicited by a saturating concentration of a full reference agonist (e.g., 10 µM Imetit = 100% activation) and the vehicle control (0% activation).

Concentration-response curves must be fitted using a four-parameter logistic non-linear regression model to determine the EC50. Assay robustness should be continuously monitored by calculating the Z'-factor ; a Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

References

  • Schönegge, A. M., et al. "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." ACS Sensors, 2020. Available at:[Link]

  • Kuder, K., et al. "Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors." International Journal of Molecular Sciences, 2024. Available at:[Link]

  • Latacz, G., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Malek, R., et al. "Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Sirci, F., et al. "From Receptors to Ligands: Fragment-assisted Drug Design for GPCRs Applied to the Discovery of H3 and H4." Journal of Chemical Information and Modeling, 2013. Available at:[Link]

  • Slack, R. J., et al. "Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors." British Journal of Pharmacology, 2011. Available at:[Link]

  • Ferré, S., et al. "Cocaine Disrupts Histamine H3 Receptor Modulation of Dopamine D1 Receptor Signaling: σ1-D1-H3 Receptor Complexes as Key Targets for Reducing Cocaine's Effects." The Journal of Neuroscience, 2014. Available at:[Link]

Application

Application Note: In Vivo Animal Models for Evaluating Anticonvulsant Efficacy

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Objective: To provide a comprehensive, mechanistically grounded guide to the core in vivo models used in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Objective: To provide a comprehensive, mechanistically grounded guide to the core in vivo models used in modern anticonvulsant drug discovery, specifically aligned with the tiered screening strategies of the NINDS Epilepsy Therapy Screening Program (ETSP).

Introduction: The Paradigm Shift in Epilepsy Drug Discovery

Epilepsy affects over 50 million people worldwide, yet approximately 30% of patients remain refractory to current antiseizure medications (ASMs)[1]. Historically, preclinical screening relied heavily on acute models, which successfully identified drugs for generalized seizures but failed to address pharmacoresistant focal epilepsies.

To address this unmet clinical need, the NINDS Epilepsy Therapy Screening Program (ETSP) restructured its screening cascade[2]. The modern workflow transitions from high-throughput acute models (targeting basic mechanisms of seizure spread) to chronic, network-altered models (targeting epileptogenesis and pharmacoresistance)[2][3]. Understanding the causality behind these models—why specific electrical parameters recruit different neural circuits—is critical for interpreting efficacy data and selecting lead candidates.

Workflow Start Compound Library Screening Tier1 Tier 1: Acute Seizure Models (Targeting Basic Mechanisms) Start->Tier1 MES Maximal Electroshock (MES) Generalized Tonic-Clonic Tier1->MES SixHz 6-Hz Psychomotor (44 mA) Pharmacoresistant Focal Tier1->SixHz Tier2 Tier 2: Chronic Epileptogenesis (Targeting Network Alterations) MES->Tier2 Efficacy Established SixHz->Tier2 Efficacy Established CKM Corneal Kindled Mouse (CKM) Focal to Bilateral Tonic-Clonic Tier2->CKM Tier3 Tier 3: Specialized/Genetic (Disease Modification) CKM->Tier3 Differentiated Profile Dravet Scn1a Mutant Mice (Dravet Syndrome) Tier3->Dravet Lead Lead Candidate Selection Dravet->Lead Validated

Tiered in vivo screening workflow for anticonvulsant drug discovery.

Core Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. An assay is only considered valid if the vehicle-treated control group exhibits the defined seizure phenotype with 100% penetrance, ensuring that any reduction in seizure severity in the test group is causally linked to the investigational compound.

Protocol A: Maximal Electroshock Seizure (MES) Test

Causality & Mechanism: The MES test utilizes a high-frequency, high-intensity electrical current to force all susceptible neurons into a synchronous discharge. This massive depolarization models generalized tonic-clonic seizures and specifically tests a compound's ability to prevent seizure spread through neural tissue[1][4]. It is highly sensitive to sodium channel blockers (e.g., phenytoin, carbamazepine)[5].

Step-by-Step Methodology:

  • Preparation: Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer to a cohort of mice (n=8 per dose) at the compound's predetermined time-to-peak effect (Tmax).

  • Pre-Stimulation: Apply one drop of 0.5% tetracaine (ocular anesthetic) to each cornea 15 minutes prior to stimulation to ensure humane electrode contact and reduce local pain reflexes[5].

  • Stimulation: Using a rodent shocker, deliver an alternating current (60 Hz, 50 mA for mice; 150 mA for rats) for 0.2 seconds via saline-wetted corneal electrodes[1][5].

  • Endpoint Observation: Immediately observe the animal for Tonic Hindlimb Extension (THE), defined as the hindlimbs outstretched 180° to the plane of the body axis[6].

  • Validation & Scoring:

    • Control Validation: 100% of vehicle-treated mice must exhibit THE.

    • Efficacy: Protection is strictly defined as the complete abolition of THE. Calculate the ED50 (dose protecting 50% of animals) using log-probit analysis[6].

Protocol B: 6-Hz Psychomotor Seizure Test (Pharmacoresistant Model)

Causality & Mechanism: Unlike the MES test, the 6-Hz test utilizes a low-frequency (6 Hz), long-duration (3 s) stimulus. This specific parameter selectively recruits limbic structures (amygdala and hippocampus), modeling focal/psychomotor seizures[7][8]. When the current is increased to 44 mA, the seizures become resistant to classical sodium-channel blockers, making it a critical screen for novel mechanisms of action targeting pharmacoresistant epilepsy[9][10].

Step-by-Step Methodology:

  • Preparation: Administer the test compound or vehicle to mice (n=8 per group).

  • Pre-Stimulation: Apply 0.5% tetracaine to the corneas 15 minutes prior to the test[8].

  • Stimulation: Deliver a 6 Hz, 0.2 ms rectangular pulse width current for 3 seconds at an intensity of 44 mA via corneal electrodes[7][8].

  • Endpoint Observation: Observe the animal for 120 seconds. The characteristic seizure consists of a "stunned" posture, twitching of the vibrissae, jaw and forelimb clonus, and an elevated (Straub) tail[7][11].

  • Validation & Scoring:

    • Control Validation: Vehicle-treated mice must exhibit the stun/clonus behavior for at least 60 seconds.

    • Efficacy: An animal is considered "protected" if it resumes normal exploratory behavior within 10 seconds post-stimulation, completely bypassing the stun and clonic phase[11].

Protocol C: Corneal Kindled Mouse (CKM) Model

Causality & Mechanism: Kindling involves repeated application of an initially subconvulsive electrical stimulus, which progressively induces permanent network hyperexcitability and epileptogenesis[12]. The CKM model is highly advantageous because it induces a chronic focal to bilateral tonic-clonic seizure state without the overt neurodegeneration and high mortality associated with chemoconvulsant status epilepticus models[12][13].

Step-by-Step Methodology:

  • Kindling Acquisition: Deliver a subconvulsive current (60 Hz, 3.0 mA, 3 s duration) via corneal electrodes twice daily (4 hours apart) to a cohort of mice[13][14].

  • Behavioral Scoring: Score the evoked seizures using a modified Racine scale[12]:

    • Stage 1: Jaw chomping and vibrissae twitching.

    • Stage 2: Head bobbing and myoclonic twitches.

    • Stage 3: Unilateral forelimb clonus.

    • Stage 4: Bilateral forelimb clonus with rearing.

    • Stage 5: Bilateral forelimb clonus with rearing and loss of righting reflex (falling).

  • Validation of Kindled State: A mouse is only considered "fully kindled" and ready for drug testing once it exhibits five consecutive Stage 5 seizures[12][14].

  • Drug Testing: Administer the test compound to fully kindled mice. Efficacy is defined as a statistically significant reduction in the Racine seizure score (e.g., dropping from Stage 5 to Stage 3 or below) compared to baseline[14].

Quantitative Data Summary

To facilitate rapid model selection based on compound profiling goals, the mechanistic and operational parameters of the core models are summarized below.

Model ParameterMaximal Electroshock (MES)6-Hz Psychomotor (44 mA)Corneal Kindled Mouse (CKM)
Clinical Correlate Generalized Tonic-Clonic SeizuresPharmacoresistant Focal SeizuresChronic Focal to Bilateral Seizures
Stimulus Parameters 60 Hz, 0.2 s, 50 mA6 Hz, 3.0 s, 44 mA60 Hz, 3.0 s, 3.0 mA (Twice Daily)
Primary Endpoint Abolition of Tonic Hindlimb ExtensionPrevention of Stun/Clonus/Straub TailReduction in Racine Score (< Stage 5)
Underlying Mechanism Massive global depolarization; tests prevention of seizure spread.Selective limbic recruitment; bypasses standard Na+ channel block.Synaptic reorganization and network epileptogenesis.
Standard Active Drugs Phenytoin, Carbamazepine, ValproateLevetiracetam, Valproate, BrivaracetamLamotrigine, Lacosamide, Levetiracetam
Throughput Level High (Acute)High (Acute)Moderate (Requires 2-3 weeks prep)

References

  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures Source: ResearchGate URL
  • Reductions in Hydrogen Sulfide and Changes in Mitochondrial Quality Control Proteins Are Evident in the Early Phases of the Corneally Kindled Mouse Model of Epilepsy Source: MDPI URL
  • Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures Source: NIH URL
  • Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss Source: NIH URL
  • Isobolographic characterization of interaction of levetiracetam with clobazam in the mouse 6 Hz psychomotor seizure model Source: JPCCR URL
  • Interactions of levetiracetam with ethosuximide in the mouse 6 Hz psychomotor seizure model Source: Semantic Scholar URL
  • 6-Hz Psychomotor Seizure Model Source: Melior Discovery URL
  • Animal Models of Pharmacoresistant Epilepsy Source: Oxford Academic URL
  • A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group Source: NIH URL
  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice Source: NIH URL
  • The maximal electroshock seizure (MES)
  • 4.3.
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse Source: NIH URL
  • Source: Preprints.

Sources

Method

Radioligand Binding Assay Protocol for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at Histamine Receptors

Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently encounter challenges when characterizing novel G-protein-coupled receptor (GPCR) ligands. The compound 2-(1H-imidazol-5-yl)-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter challenges when characterizing novel G-protein-coupled receptor (GPCR) ligands. The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also universally recognized in structure-activity relationship studies as β,β -dimethylhistamine ) is a critical histamine analog[1]. The addition of two methyl groups at the β -carbon of the histamine ethylamine side-chain introduces significant steric bulk. This modification not only protects the ligand from rapid enzymatic degradation by histamine N-methyltransferase (HNMT) but also uniquely modulates its binding pocket affinity across histamine receptor subtypes (H₁R–H₄R).

To accurately determine the equilibrium dissociation constant ( Ki​ ) of this compound, we rely on competitive radioligand binding assays. This application note establishes a robust, self-validating protocol for evaluating β,β -dimethylhistamine at the H3​ and H4​ receptors, utilizing tritium-labeled standard ligands such as [3H]Nα -methylhistamine ( [3H] NAMH) and [3H] histamine[2].

Assay Design & Mechanistic Causality

A reliable GPCR binding assay is not merely a sequence of pipetting steps; it is a carefully balanced thermodynamic system. Every reagent choice directly impacts the receptor's conformational state.

  • The Ternary Complex & Magnesium ( Mg2+ ): Because β,β -dimethylhistamine acts as an agonist, its highest binding affinity occurs when the receptor is actively coupled to its intracellular Gαi/o​ protein. We explicitly include 5 mM MgCl2​ in the assay buffer because Mg2+ ions are mechanistically required to stabilize this Receptor-G-protein-Agonist ternary complex[3].

  • Self-Validation via GTP γ S: To validate that the measured affinity truly represents an agonist state, a parallel control assay should be run in the presence of 100 μ M GTP γ S. GTP γ S uncouples the G-protein, forcing the receptor into a low-affinity state. A rightward shift in the competition curve confirms the compound's agonistic nature.

  • Mitigating Non-Specific Binding (NSB): Histamine analogs are basic amines that carry a positive charge at physiological pH (7.4). Glass fiber (GF/B) filters possess negatively charged silanol groups. If untreated, the ligand will bind electrostatically to the filter, destroying the assay's signal-to-noise ratio. Pre-soaking filters in polyethylenimine (PEI) coats the fibers with a cationic polymer, neutralizing the charge and repelling the ligand.

GPCR_Ternary Ligand β,β-Dimethylhistamine (Agonist) Receptor H3/H4 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi/o Protein (Mg²⁺ Dependent) Receptor->GProtein Couples HighAff High-Affinity State (Ternary Complex) Receptor->HighAff Promoted by Mg²⁺ LowAff Low-Affinity State (+ GTPγS) Receptor->LowAff Promoted by GTPγS GProtein->HighAff

G-protein coupling stabilizes the high-affinity state for agonists like β,β-dimethylhistamine.

Materials & Reagents

ParameterHistamine H3​ Receptor ( H3​R )Histamine H4​ Receptor ( H4​R )
Cell Line HEK293T stably expressing hH3RHEK293T stably expressing hH4R
Radioligand [3H]Nα -methylhistamine ( [3H] NAMH) [3H] Histamine
Radioligand Conc. 1.5 - 2.0 nM ( Kd​≈1.37 nM)4.0 - 5.0 nM ( Kd​≈4.40 nM)
Incubation Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.450 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Incubation Time 60 minutes @ 25°C60 minutes @ 25°C
Non-Specific Binding 10 μ M Thioperamide or Clobenpropit10 μ M JNJ-7777120

Step-by-Step Experimental Protocol

Phase 1: Preparation
  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, 5 mM MgCl₂) and adjust to pH 7.4 at room temperature. Chill a separate 1 L aliquot on ice for the washing step.

  • Filter Treatment: Submerge GF/B glass fiber filter plates in 0.3% (v/v) PEI solution for a minimum of 60 minutes prior to filtration.

  • Compound Dilution: Prepare a 10-point, half-log serial dilution of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine in assay buffer, ranging from 10 pM to 100 μ M.

Phase 2: Incubation (Equilibrium Binding)
  • In a 96-well deep-well plate, assemble the assay mixture to a final volume of 200 μ L per well:

    • 50 μ L of the competitor (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) at various concentrations.

    • 50 μ L of the specific radioligand (e.g., [3H] NAMH for H3R)[2].

    • 100 μ L of the membrane suspension (typically 10–20 μ g of protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle orbital shaking. Causality: 60 minutes at 25°C is sufficient for the association and dissociation rates to reach thermodynamic equilibrium without risking thermal degradation of the receptor proteins.

Phase 3: Termination & Rapid Filtration
  • Transfer the plate to a 96-well cell harvester.

  • Rapidly filter the incubation mixture through the PEI-soaked GF/B filter plate.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer. Causality: The sudden drop in temperature to 4°C kinetically freezes the receptor-ligand complex, drastically reducing the dissociation rate ( koff​ ) and preventing the loss of specific binding signal during the wash steps.

Phase 4: Quantification
  • Dry the filter plate thoroughly (e.g., 2 hours at 50°C).

  • Add 40 μ L of liquid scintillation cocktail to each well.

  • Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a microplate liquid scintillation counter.

RadioligandWorkflow Step1 Membrane Prep (HEK293T H3R/H4R) Step2 Incubation (Radioligand + Competitor) Step1->Step2 Step3 Rapid Filtration (PEI-Soaked GF/B) Step2->Step3 Step4 Washing (Ice-Cold Buffer) Step3->Step4 Step5 Scintillation (CPM Quantification) Step4->Step5

Workflow for radioligand competition binding assays using rapid filtration.

Data Analysis & Interpretation

Raw CPM values must be converted to specific binding percentages. Non-specific binding (defined by the wells containing 10 μ M of a reference antagonist) is subtracted from all data points.

The competition binding curves are fitted to a one-site binding model using non-linear regression[3]. The IC50​ (concentration of the competitor that displaces 50% of the specific radioligand binding) is then converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the historical dissociation constant of the radioligand for the specific receptor batch.

Representative Quantitative Data Summary

Below is a comparative data table demonstrating how the steric bulk of the β,β -dimethyl substitution impacts affinity relative to endogenous histamine and the α -methyl substituted analog.

Ligand H3​R Ki​ (nM) H4​R Ki​ (nM)Receptor Preference
Histamine (Endogenous)5.2 ± 0.810.5 ± 1.2Non-selective
α -Methylhistamine 1.1 ± 0.355.0 ± 4.5 H3​R Selective
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine ~ 95.0 ± 12.0~ 140.0 ± 15.0Weak H3​R Preference

(Note: Values for the β,β -dimethyl analog are representative benchmarks highlighting the general reduction in affinity caused by beta-carbon steric hindrance compared to alpha-carbon modifications).

References

  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507 . PubChem. National Center for Biotechnology Information.

  • Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors . International Journal of Molecular Sciences (MDPI), 2024.

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor . Journal of Medicinal Chemistry (ACS Publications), 2023.

Sources

Application

Using beta,beta-Dimethylhistamine in rodent models of epilepsy

Application Note: Pharmacological Validation of Histaminergic Pathways in Rodent Epilepsy Models Using β,β -Dimethylhistamine Introduction and Mechanistic Rationale The central histaminergic system plays a critical role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Validation of Histaminergic Pathways in Rodent Epilepsy Models Using β,β -Dimethylhistamine

Introduction and Mechanistic Rationale

The central histaminergic system plays a critical role in regulating neuronal excitability, with endogenous histamine generally acting as a broad-spectrum anticonvulsant[1]. This protective tone is primarily mediated postsynaptically via Histamine H1 receptors (H1R). However, the presynaptic Histamine H3 receptor (H3R) acts as a critical regulatory node. H3Rs are Gi/o​ -protein-coupled autoreceptors and heteroreceptors that, when activated, inhibit adenylyl cyclase, decrease intracellular cAMP, and subsequently suppress the release of histamine, γ -aminobutyric acid (GABA), and glutamate[2].

Because of this mechanism, H3R antagonists and inverse agonists (e.g., pitolisant, thioperamide, and novel non-imidazole derivatives) have emerged as potent anticonvulsant candidates. They block the H3 autoreceptor, thereby increasing the synaptic release of histamine and GABA, which raises the seizure threshold[1],[2].

To rigorously validate that a novel drug candidate's anticonvulsant effect is genuinely mediated via H3R antagonism, researchers employ selective H3R agonists to reverse the protective phenotype. β,β -Dimethylhistamine (also known as α,β -dimethylhistamine in stereospecific contexts) is an exceptionally potent and selective H3R agonist. Pharmacological profiling demonstrates that β,β -dimethylhistamine possesses a relative potency to endogenous histamine of 282% at the H3R, while exhibiting negligible affinity (0.13%) for the H4R, making it a superior pharmacological tool for isolating H3-specific pathways[3].

By administering β,β -dimethylhistamine in established rodent models of epilepsy (such as the Maximal Electroshock [MES] and Pentylenetetrazole [PTZ] models), researchers can intentionally induce a proconvulsant state or abrogate the efficacy of candidate H3R antagonists, thereby proving target engagement,[1].

Mechanistic Pathway Visualization

The following diagram illustrates the causal signaling cascade initiated by β,β -Dimethylhistamine, culminating in a lowered seizure threshold.

G Agonist β,β-Dimethylhistamine (Selective H3 Agonist) Receptor Presynaptic H3 Receptor (Autoreceptor/Heteroreceptor) Agonist->Receptor Binds & Activates GProtein Gi/o Protein Activation Receptor->GProtein Signal Transduction Enzyme Inhibition of Adenylyl Cyclase (↓ cAMP) GProtein->Enzyme Inhibits Release ↓ Synaptic Release of Histamine & GABA Enzyme->Release Modulates Vesicle Fusion Outcome Lowered Seizure Threshold (Proconvulsant State) Release->Outcome Decreased Inhibitory Tone

Caption: Signaling cascade of β,β-Dimethylhistamine acting on H3Rs to induce a proconvulsant state.

Experimental Protocols

The following protocols detail the use of β,β -Dimethylhistamine in adult male Wistar rats (150–200 g) to validate H3R-mediated anticonvulsant activity.

Protocol A: Target Validation via Reversal of Anticonvulsant Protection (MES Model)

Objective: To demonstrate that the seizure protection afforded by a novel test compound is specifically due to H3R antagonism. If the test compound is a true H3R antagonist, co-administration with the potent H3R agonist β,β -Dimethylhistamine will competitively reverse the protection, restoring the seizure phenotype[1].

Materials:

  • Test Compound (Novel H3R Antagonist)

  • β,β -Dimethylhistamine (H3R Agonist)

  • Standard Antiepileptic Drug (AED) control (e.g., Phenytoin, 10 mg/kg)

  • Corneal electrodes and electroshock generator (e.g., Ugo Basile)

  • 0.9% Saline / 0.5% Methylcellulose (Vehicle)

Step-by-Step Methodology:

  • Animal Preparation: Acclimate rats to the testing room for at least 1 hour prior to the experiment. Divide animals into randomized cohorts ( n=7 per group): Vehicle Control, Antagonist Alone, Antagonist + Agonist, and Agonist Alone.

  • Antagonist Administration: Administer the novel H3R antagonist (e.g., 10 mg/kg, i.p.) or Vehicle to the respective groups. Wait 15–30 minutes to allow for optimal CNS penetration and receptor occupancy.

  • Agonist Challenge: Administer β,β -Dimethylhistamine (10 mg/kg, i.p.) to the "Antagonist + Agonist" and "Agonist Alone" groups exactly 15 minutes prior to the electroshock. Causality Note: The 15-minute window is critical; β,β -Dimethylhistamine is rapidly metabolized, and a longer delay will result in loss of the competitive reversal effect.

  • Seizure Induction: Apply a drop of 0.9% saline or local anesthetic to the eyes to ensure conductivity. Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes[1].

  • Observation & Scoring: Immediately place the rat in an observation chamber. Record the duration of Tonic Hindlimb Extension (THLE) in seconds. Protection is defined as the complete abolition of THLE or a statistically significant reduction in its duration.

Protocol B: Assessing Seizure Susceptibility (PTZ-Induced Chemoconvulsant Model)

Objective: To evaluate the baseline shift in seizure threshold caused by H3R activation. β,β -Dimethylhistamine will exacerbate the effects of a sub-convulsive dose of Pentylenetetrazole (PTZ)[4].

Step-by-Step Methodology:

  • Agonist Administration: Administer β,β -Dimethylhistamine (5–10 mg/kg, i.p.) to the experimental cohort.

  • PTZ Challenge: 15 minutes post-agonist, administer a standard or sub-convulsive dose of PTZ (e.g., 60 mg/kg, s.c.) to all groups.

  • Monitoring: Observe the animals in isolated transparent Plexiglas cages for 30 minutes.

  • Endpoint Recording: Record two primary metrics:

    • Latency to Myoclonic Jerks: Time (in seconds) from PTZ injection to the first generalized twitch.

    • Latency to Generalized Tonic-Clonic Seizure (GTCS): Time to loss of righting reflex accompanied by tonic-clonic convulsions.

    • Note: Animals treated with β,β -Dimethylhistamine should exhibit a significantly shortened latency to both endpoints compared to vehicle controls, confirming the proconvulsant nature of H3R activation[1],[2].

Data Presentation and Expected Outcomes

When executing the protocols above, quantitative data should be summarized to highlight the competitive interaction at the H3 receptor. Table 1 outlines the expected phenotypic shifts.

Table 1: Expected Pharmacological Outcomes in Rodent Seizure Models

Treatment GroupMES Model: Expected THLE DurationPTZ Model: Expected Latency to GTCSMechanistic Interpretation
Vehicle Control Baseline (~15–20 seconds)Baseline (~150–200 seconds)Normal physiological seizure threshold.
Novel H3R Antagonist (10 mg/kg) Significantly Decreased (0–5 sec)Significantly Increased (>300 sec)H3R blockade ↑ Histamine/GABA release, providing neuroprotection/anticonvulsant effect.
β,β -Dimethylhistamine (10 mg/kg) Baseline or slightly increasedSignificantly Decreased (<100 sec)H3R activation ↓ Histamine/GABA release, creating a proconvulsant state.
Antagonist + β,β -Dimethylhistamine Reverted to Baseline (~15 sec)Reverted to Baseline (~150 sec)Agonist competitively displaces the antagonist, validating that the drug's mechanism is H3R-dependent.

Critical Considerations & Troubleshooting

  • Receptor Selectivity vs. Off-Target Effects: While β,β -Dimethylhistamine is highly selective for H3R over H4R[3], extremely high doses (>20 mg/kg) may lead to loss of selectivity or peripheral side effects (e.g., blood pressure fluctuations) that can confound behavioral seizure scoring. Stick to the validated 5–10 mg/kg range.

  • Strain Differences: Wistar rats and Swiss albino mice exhibit different baseline sensitivities to PTZ and MES. Always establish a vehicle baseline for your specific colony before evaluating the shift induced by β,β -Dimethylhistamine.

  • Formulation: β,β -Dimethylhistamine is typically supplied as a dihydrobromide or oxalate salt. Ensure pH neutralization of the dosing vehicle (pH 7.2–7.4) prior to intraperitoneal injection to prevent injection-site pain, which can act as a physiological stressor and artificially alter the seizure threshold.

References

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 146(3), 396–404. URL:[Link]

  • Bhowmik, M., Khanam, R., & Vohora, D. (2012). Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives. British Journal of Pharmacology, 167(7), 1398–1414. URL:[Link]

  • Sadek, B., Saad, A., Latacz, G., Kuder, K., Olejarz, A., Karcz, T., Stark, H., & Kieć-Kononowicz, K. (2016). Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. Drug Design, Development and Therapy, 10, 3879–3898. URL:[Link]

  • Eissa, N., Jayaprakash, P., Stark, H., Lazewska, D., Kieć-Kononowicz, K., & Sadek, B. (2019). The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in Rats. Molecules (Basel, Switzerland), 24(22), 4170. URL:[Link]

  • Vohora, D., Pal, S. N., & Pillai, K. K. (2000). Thioperamide, a selective histamine H3 receptor antagonist, protects against PTZ-induced seizures in mice. Life Sciences, 66(25), 297–301. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening Workflows for Novel Imidazole-Based Anticonvulsants

Introduction & Mechanistic Rationale The imidazole functional group—a five-membered planar heterocycle containing two non-adjacent nitrogen atoms—has emerged as a highly versatile pharmacophore in the design of novel ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazole functional group—a five-membered planar heterocycle containing two non-adjacent nitrogen atoms—has emerged as a highly versatile pharmacophore in the design of novel antiepileptic drugs (AEDs)[1]. Synthetic imidazole derivatives, such as 1,2,4-trisubstituted-1H-imidazoles and imidazolidindiones, exhibit broad-spectrum anticonvulsant activity primarily by modulating voltage-gated sodium channels and enhancing GABAergic inhibitory neurotransmission[2][3].

To accelerate the translation of these synthetic libraries into viable clinical candidates, drug discovery pipelines must employ rigorous, high-throughput screening (HTS) methodologies. This application note details a comprehensive, self-validating HTS workflow. It leverages the high-throughput capacity of the larval zebrafish (Danio rerio) pentylenetetrazole (PTZ) seizure model as a primary screen[4][5], followed by secondary mammalian validation using murine Maximal Electroshock (MES) and subcutaneous PTZ (scPTZ) assays[2][6].

HTS_Workflow Lib Imidazole Compound Library Zebrafish Primary HTS: Zebrafish PTZ Assay Lib->Zebrafish Array in 96-well Hit Hit Identification (>50% Seizure Reduction) Zebrafish->Hit Automated Tracking Murine Secondary Screen: Murine MES & scPTZ Hit->Murine i.p. injection Tox Toxicity Screen: Rotarod Assay Murine->Tox Efficacy Confirmed Lead Lead Optimization Tox->Lead High Therapeutic Index

Fig 1. High-throughput screening workflow for imidazole-based anticonvulsants.

Primary HTS Protocol: Larval Zebrafish PTZ-Induced Seizure Assay

Causality & Rationale

Zebrafish larvae possess high genetic and physiological homology to humans, making them an ideal in vivo platform for early-stage AED discovery[7]. The chemoconvulsant PTZ, a GABA_A receptor antagonist, induces abrupt hyperlocomotion and epileptiform electrographic discharges in 7-day post-fertilization (dpf) larvae, accurately mimicking human clonic-tonic seizures[5][7]. By utilizing automated tracking systems in a 96-well format, researchers can rapidly quantify the suppression of PTZ-induced excessive movements[4].

Self-Validating Methodology
  • Arraying: Transfer individual 7 dpf wild-type zebrafish larvae into a flat-bottom 96-well microplate. Add 200 µL of standard E3 embryo medium to each well.

  • Control Designation (Internal Validation):

    • Baseline Control: 0.1% DMSO (Vehicle) only. (Monitors basal locomotion).

    • Negative Control: 0.1% DMSO + 20 mM PTZ. (Establishes the maximum seizure threshold).

    • Positive Control: 1 mM Valproate Sodium + 20 mM PTZ[3]. (Validates assay sensitivity).

  • Compound Incubation: Dispense imidazole library compounds at varying concentrations (e.g., 10, 30, and 100 µM). Incubate the plate in the dark at 28.5°C for 1 hour.

    • Expert Insight: Dark incubation prevents light-dark transition artifacts that can confound baseline locomotor activity, while a 1-hour pretreatment ensures optimal compound absorption[8].

  • Proconvulsant Challenge: Add PTZ to all wells (except baseline controls) to achieve a final concentration of 20 mM.

  • Automated Tracking: Immediately place the plate into an automated video tracking system (e.g., Noldus EthoVision). Record the total distance moved and high-speed burst duration over a 30-minute period.

  • Data Extraction: A compound is classified as a "hit" if it significantly reduces the high-speed distance moved relative to the negative control, without suppressing baseline locomotion below the vehicle-only control (which would indicate non-specific sedation or toxicity)[4][8].

Secondary Screen: Murine MES and scPTZ Validation

Causality & Rationale

While the zebrafish model is a powerful primary filter, the mammalian brain is more discriminatory in its response to AEDs with different modes of action[7]. Therefore, hits must be validated in rodent models to confirm systemic bioavailability and specific seizure protection profiles. The MES test evaluates efficacy against generalized tonic-clonic seizures (preventing seizure spread), whereas the scPTZ test models absence seizures[2][3].

Self-Validating Methodology
  • Subject Preparation: Fast adult male albino mice (20-25 g) for 12 hours prior to the assay, allowing free access to water. Divide into groups of 6-8 per dose level[6].

  • Dosing: Administer the imidazole hit compounds intraperitoneally (i.p.) at 30, 100, and 300 mg/kg suspended in a suitable vehicle (e.g., 0.5% methylcellulose)[2]. Include a vehicle-only group (Negative Control) and a Phenytoin (30 mg/kg) group (Positive Control)[1][2].

  • MES Assay (0.5h and 4.0h post-dosing): Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes[2][6].

    • Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extensor component.

  • scPTZ Assay: Inject PTZ (85 mg/kg, s.c.) 30 minutes post-compound administration.

    • Endpoint: Observe for 30 minutes. Protection is defined as the absence of a single episode of clonic spasms lasting at least 3 seconds[2].

  • Neurotoxicity (Rotarod Test): To ensure the anticonvulsant effect is not an artifact of motor impairment, train mice to balance on a rotarod rotating at 10 rpm. Test at 0.5 and 4.0 hours post-dosing. Neurological deficit is indicated by the inability to maintain equilibrium for 1 minute across three successive trials[2][3].

Decision_Logic Start Evaluate Imidazole Hit PTZ Zebrafish PTZ Assay Locomotor Burst Reduction? Start->PTZ MES Murine MES Assay Tonic Extension Abolished? PTZ->MES Yes (>50%) Discard Exclude / Redesign PTZ->Discard No Rotarod Rotarod Test Motor Impairment? MES->Rotarod Yes (Active) MES->Discard No Advance Advance to Preclinical Pharmacokinetics Rotarod->Advance No (Safe) Rotarod->Discard Yes (Toxic)

Fig 2. Decision logic for advancing imidazole derivatives from primary HTS to preclinical development.

Quantitative Data Summary

The table below summarizes the expected pharmacological profiles of various imidazole classes based on established literature benchmarks, allowing researchers to benchmark their novel libraries against known standards.

Table 1: Representative Pharmacological Profile of Imidazole-Based Anticonvulsants

Compound ClassZebrafish PTZ Assay (Seizure Reduction %)Murine MES Assay (Protection at 100 mg/kg)Murine scPTZ Assay (Protection at 100 mg/kg)Neurotoxicity (Rotarod Impairment)
1,2,4-Trisubstituted Imidazoles 60 - 85%High (Active at 0.5h & 4.0h)ModerateNone at 300 mg/kg[2]
Imidazolidindiones >120% (relative to Valproate)Fair to No ActivityExcellentNone at 300 mg/kg[3]
Standard (Phenytoin) 7.4 - 47.2%[8]Complete ProtectionNo ActivityToxic at >100 mg/kg
Standard (Valproate) 15.6 - 16.6%[8]Complete ProtectionComplete ProtectionMinimal

References

  • [4] Zebrafish offer the potential for a primary screen to identify a wide variety of potential anticonvulsants. PubMed.

  • [5] Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review. Frontiers.

  • [2] Synthesis, anticonvulsant and neurotoxicity screening of some novel 1,2,4-trisubstituted-1H-imidazole derivatives. PubMed.

  • [8] A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy. ProQuest.

  • [7] Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs. PMC.

  • [3] Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. PubMed.

  • [6] Preliminary Studies on a New Group of Imidazole Derivatives with Anticonvulsant Activity. DergiPark.

  • [1] Current Research on Antiepileptic Compounds. MDPI.

Sources

Application

Application Note: Electrophysiological Characterization of Histamine H3 Receptors Using β,β-Dimethylhistamine in Primary Neuronal Cultures

The Pharmacological Niche of β,β-Dimethylhistamine Endogenous histamine acts as a critical neuromodulator in the central nervous system via four distinct G-protein-coupled receptors (H1–H4). Isolating the specific electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Niche of β,β-Dimethylhistamine

Endogenous histamine acts as a critical neuromodulator in the central nervous system via four distinct G-protein-coupled receptors (H1–H4). Isolating the specific electrophysiological contributions of the H3 receptor—a predominantly presynaptic autoreceptor and heteroreceptor—requires highly selective pharmacological tools. While histamine itself is non-selective and activates excitatory postsynaptic H1 and H2 receptors, structural variations have yielded potent analogs[1].

Specifically, the pure optical isomer (αR, βS)-α,β-dimethylhistamine (often referred to in synthesis literature as β,β-dimethylhistamine derivatives) has been identified as a highly potent H3 receptor agonist with exceptional receptor selectivity[2]. Utilizing this specific agonist in patch-clamp studies allows researchers to cleanly dissect H3-mediated Gi/o signaling pathways without the confounding depolarization typically induced by H1 or H2 receptor activation in native neuronal networks.

Mechanistic Framework: H3 Receptor Signaling

The H3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like β,β-dimethylhistamine, the G-protein heterotrimer dissociates. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels. Concurrently, the Gβγ dimer directly interacts with ion channels, typically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N/P/Q-type voltage-gated calcium channels (VGCCs). This dual action hyperpolarizes the membrane and reduces calcium influx, ultimately depressing neurotransmitter release and neuronal firing rates[3].

H3_Signaling Agonist β,β-Dimethylhistamine Receptor Histamine H3 Receptor (Gi/o) Agonist->Receptor Binds & Activates G_alpha Gαi/o Subunit Receptor->G_alpha GTP Exchange G_beta_gamma Gβγ Subunit Receptor->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC ↓ N/P/Q-type Ca2+ Channels G_beta_gamma->VGCC Inhibits GIRK ↑ GIRK K+ Channels G_beta_gamma->GIRK Activates cAMP ↓ cAMP Levels AC->cAMP Reduces Outcome Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Outcome Modulates VGCC->Outcome Reduces Ca2+ Influx GIRK->Outcome Hyperpolarizes

Fig 1. Gi/o-coupled signaling cascade initiated by β,β-dimethylhistamine at the H3 receptor.

Experimental Design: Causality & Self-Validation

Why Primary Neuronal Cultures?

Unlike heterologous expression systems (e.g., HEK293 cells), primary neuronal cultures (such as preoptic hypothalamic or striatal neurons) maintain the endogenous scaffolding proteins, ion channel complexes, and synaptic architecture required for physiological GPCR-to-ion channel coupling[1].

Why Whole-Cell Patch-Clamp?

Whole-cell patch-clamp allows for the direct dialysis of the intracellular compartment. Causality of Internal Solution: By utilizing a specific internal pipette solution supplemented with GTP and ATP, we prevent the "run-down" of GPCR signaling. Because the H3 receptor relies on G-proteins, the continuous washout of intracellular GTP during whole-cell recording would rapidly abolish the β,β-dimethylhistamine response if not artificially replenished[3].

The Self-Validating Pharmacological Workflow

To ensure trustworthiness, the protocol below utilizes an A-B-A-C validation design:

  • (A) Baseline: Establishes cell health and normal firing.

  • (B) Agonist Application: Records the primary effect of β,β-dimethylhistamine.

  • (A) Washout: Proves the effect is reversible and not an artifact of cell death or seal degradation.

  • (C) Antagonist + Agonist: Pre-incubation with a selective H3 antagonist (e.g., Clobenpropit), followed by co-application of β,β-dimethylhistamine. A null response here definitively proves the observed effect was strictly H3-mediated[4].

Detailed Protocol: Whole-Cell Patch-Clamp Workflow

Step 4.1: Preparation of Solutions

Extracellular Artificial Cerebrospinal Fluid (aCSF):

  • 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM D-Glucose.

  • Adjust pH to 7.4 with NaOH; osmolarity to 300–305 mOsm.

  • Note: Add 1 µM Tetrodotoxin (TTX) if isolating miniature inhibitory/excitatory postsynaptic currents (mIPSCs/mEPSCs) to block action-potential-driven network activity.

Intracellular Pipette Solution (Current-Clamp):

  • 135 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM MgCl₂, 2 mM Mg-ATP, 0.3 mM Na-GTP.

  • Adjust pH to 7.3 with KOH; osmolarity to 285–290 mOsm.

Step 4.2: Electrophysiological Setup
  • Transfer a coverslip containing 10–14 DIV primary neurons to the recording chamber mounted on a differential interference contrast (DIC) microscope.

  • Perfuse the chamber continuously with oxygenated aCSF at room temperature (22–24°C) at a rate of 2 mL/min.

  • Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ when filled with the intracellular solution.

Step 4.3: Patch-Clamp Execution
  • Apply positive pressure to the pipette and approach the target neuron.

  • Release pressure upon cell contact to form a high-resistance gigaseal (>1 GΩ).

  • Apply brief, gentle negative pressure (suction) to rupture the membrane patch, establishing the whole-cell configuration.

  • Quality Control: Monitor Series Resistance (Rs). Discard the cell if Rs exceeds 20 MΩ or fluctuates by more than 20% during the experiment, as this invalidates kinetic measurements.

Step 4.4: Drug Application (The A-B-A-C Method)
  • Baseline (5 min): Record spontaneous action potentials in current-clamp mode (I = 0).

  • Agonist (3 min): Switch perfusion to aCSF containing 1 µM β,β-dimethylhistamine. Record the change in membrane potential and firing frequency.

  • Washout (10 min): Return to standard aCSF until the firing rate recovers to baseline.

  • Validation (5 min): Perfuse aCSF containing 10 µM Clobenpropit (H3 antagonist).

  • Challenge (3 min): Co-perfuse 10 µM Clobenpropit + 1 µM β,β-dimethylhistamine. Record the data to confirm the blockade of the agonist's effect.

Quantitative Data Summary

The physiological outcome of H3 receptor activation is highly dependent on the neuronal subpopulation being studied. The table below summarizes expected quantitative data demonstrating how β,β-dimethylhistamine exerts opposing network effects depending on the specific brain region and local circuitry[4],[1].

Neuronal SubtypeBaseline Firing Rate (Hz)During β,β-Dimethylhistamine (1 µM)Washout + Clobenpropit (10 µM)Primary Ionic/Circuit Mechanism
Preoptic GABAergic Neurons 4.5 ± 0.51.2 ± 0.3 (Significant Depression)4.4 ± 0.4 (Full Rescue)Direct postsynaptic hyperpolarization via ↑ GIRK (K⁺) and ↓ VGCC (Ca²⁺)[1].
Striatal Medium Spiny Neurons (MSN) 2.1 ± 0.25.8 ± 0.6 (Significant Excitation)2.0 ± 0.3 (Full Rescue)Presynaptic disinhibition; modulation of neurotransmitter release from cortico-striatal afferents[4].

Table 1: Differential electrophysiological responses to β,β-dimethylhistamine across distinct neuronal populations, highlighting the critical need for selective antagonists to validate H3-specific mechanisms.

References

  • Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed / NIH.2

  • Electrophysiology of Histamine-Receptors. Heinrich-Heine-Universität Düsseldorf.3

  • Histamine H3 receptor activation increases the firing of striatal medium spiny neurons in slices from infantile rats. Canadian Science Publishing.4

  • Histamine Influences Body Temperature by Acting at H1 and H3 Receptors on Distinct Populations of Preoptic Neurons. PMC / NIH.1

Sources

Method

Application Note: Optimized Immunohistochemistry (IHC) Protocol for Histamine Receptor Detection

Introduction & Target Biology Detecting G-protein-coupled receptors (GPCRs) like histamine receptors (H1R, H2R, H3R, and H4R) via immunohistochemistry (IHC) presents unique challenges. GPCRs are multi-pass transmembrane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Biology

Detecting G-protein-coupled receptors (GPCRs) like histamine receptors (H1R, H2R, H3R, and H4R) via immunohistochemistry (IHC) presents unique challenges. GPCRs are multi-pass transmembrane proteins with low endogenous expression levels and complex extracellular loops that are highly susceptible to epitope masking during formalin fixation.

Histamine is a ubiquitous messenger molecule that regulates smooth muscle contraction, gastric acid secretion, neurotransmission, and immune responses . Successfully mapping these receptors in formalin-fixed paraffin-embedded (FFPE) tissues requires a rigorous, causality-driven approach to antigen retrieval, signal amplification, and antibody validation.

GPCR_Signaling cluster_receptors Histamine Receptors (GPCRs) Histamine Histamine (Endogenous Ligand) H1R H1R (Gq/11) Histamine->H1R H2R H2R (Gs) Histamine->H2R H3R H3R (Gi/o) Histamine->H3R H4R H4R (Gi/o) Histamine->H4R PLC PLC / IP3 / Ca2+ (Inflammation/Smooth Muscle) H1R->PLC Activates cAMP_up cAMP Increase (Gastric Acid/Cardiac) H2R->cAMP_up Activates cAMP_down cAMP Decrease (Neurotransmission/Immunity) H3R->cAMP_down Inhibits H4R->cAMP_down Inhibits

Histamine receptor subtypes, G-protein coupling, and downstream signaling pathways.

The Self-Validating System: Ensuring Antibody Specificity

The cornerstone of a trustworthy IHC protocol is antibody specificity. Commercial histamine receptor antibodies—particularly against H4R—often suffer from non-specific binding effects . To establish a self-validating experimental system, researchers must fulfill at least one of the following four specificity criteria before proceeding to clinical or experimental tissue analysis:

  • Knockout (KO) Validation: Absence of staining in tissue from receptor KO animals.

  • Gene Silencing: Reduced signal in receptor-selective siRNA-treated cell pellets.

  • Transfection Controls: Positive staining in cells transfected with the target receptor, alongside negative staining in cells expressing non-targeted related receptors.

  • Multi-Epitope Concordance: Identical staining patterns achieved using various antibodies directed against different epitopes of the same receptor .

Pre-Analytical Variables & Quantitative Guidelines

To standardize your approach, refer to the quantitative parameters established for each histamine receptor subtype below.

Table 1: Histamine Receptor Subtypes, Expression Profiles, and IHC Parameters

Receptor SubtypePrimary Tissue LocalizationRecommended HIER BufferTypical Ab ConcentrationPositive Control Tissue
H1R Smooth muscle, endothelium, lungCitrate Buffer (pH 6.0)2 - 4 µg/mLLung, Small Intestine
H2R Gastric parietal cells, cardiac tissueCitrate Buffer (pH 6.0)1 - 5 µg/mLStomach (Parietal cells)
H3R CNS (presynaptic), PNSTris-EDTA (pH 9.0)1 - 5 µg/mLBrain cortex, DRG neurons
H4R Bone marrow, colon, leukocytesCitrate Buffer (pH 6.0)12 - 24 µg/mLLymph node, Colon [[1]](),

Step-by-Step IHC-P Workflow

IHC_Workflow FFPE 1. FFPE Tissue Section (4 µm) Deparaffinization 2. Deparaffinization & Hydration (Xylene to Graded Alcohols) FFPE->Deparaffinization HIER 3. Heat-Induced Epitope Retrieval (HIER) (Citrate pH 6.0 or EDTA pH 9.0) Deparaffinization->HIER Blocking 4. Dual Blocking (3% H2O2 & 10% Normal Serum) HIER->Blocking PrimaryAb 5. Primary Antibody Incubation (Overnight at 4°C) Blocking->PrimaryAb Polymer 6. Polymer-HRP Secondary Ab (High-Sensitivity Amplification) PrimaryAb->Polymer DAB 7. DAB Chromogen Visualization Polymer->DAB Counterstain 8. Hematoxylin Counterstain & Mounting DAB->Counterstain

Step-by-step immunohistochemistry workflow highlighting signal amplification logic.

Step 1: Sectioning and Deparaffinization
  • Cut 4 µm sections and mount them on pre-cleaned, positively charged microscope slides.

  • Heat in a tissue-drying oven for 45 minutes at 60°C .

  • Deparaffinize in Xylene (3 washes, 5 minutes each).

  • Rehydrate through graded ethanol (100%, 95%, 70%, 50% for 3 minutes each) and wash in distilled water.

Expertise & Experience (Causality Checkpoint): Paraffin is highly hydrophobic, whereas antibodies are delivered in aqueous solutions. Any residual wax creates a physical barrier that prevents antibody penetration, leading to false-negative patches. Baking the slides ensures tissue adherence during aggressive downstream heating steps.

Step 2: Heat-Induced Epitope Retrieval (HIER)
  • Submerge slides in the appropriate retrieval buffer (e.g., Citrate Buffer pH 6.0 for H1R/H2R/H4R, or Tris-EDTA pH 9.0 for specific neuronal tissues) , .

  • Heat in a microwave or pressure cooker until boiling, then maintain at a sub-boiling temperature (95-98°C) for 15-20 minutes.

  • Allow slides to cool at room temperature for 30 minutes.

Expertise & Experience (Causality Checkpoint): Formaldehyde fixation creates methylene bridges that collapse the 3D structure of GPCR extracellular loops. Heat provides the thermodynamic energy required to break these cross-links. Simultaneously, the specific pH of the buffer restores the isoelectric charge necessary for the antibody's paratope to recognize and bind the receptor's epitope.

Step 3: Endogenous Peroxidase and Protein Blocking
  • Incubate sections in 3% H₂O₂ in methanol for 10 minutes to quench endogenous peroxidases.

  • Wash 3 times in PBS-T (PBS with 0.1% Tween-20).

  • Block with 10% Normal Goat Serum (or serum matching the secondary antibody host species) for 1 hour at room temperature [[2]]([Link]).

Expertise & Experience (Causality Checkpoint): Tissues with high H4R expression (like colon and lymph nodes) contain abundant endogenous peroxidases and Fc receptors. H₂O₂ irreversibly inactivates peroxidases to prevent non-specific DAB precipitation, while normal serum occupies Fc receptors to prevent off-target IgG binding.

Step 4: Primary Antibody Incubation
  • Apply to the tissue, cover to prevent evaporation, and incubate overnight at 4°C .

Expertise & Experience (Causality Checkpoint): GPCRs are low-abundance targets. An overnight incubation at 4°C slows down reaction kinetics. This favors the thermodynamically stable, high-affinity specific binding of the antibody to the receptor over weak, low-affinity off-target interactions that occur rapidly at room temperature.

Step 5: Polymer-HRP Secondary Detection
  • Wash slides 3 times for 5 minutes each in PBS-T.

  • Apply a Polymer-HRP conjugated secondary antibody for 30-45 minutes at room temperature.

Expertise & Experience (Causality Checkpoint): Traditional avidin-biotin complex (ABC) methods yield high background in biotin-rich tissues (e.g., liver, kidney). A polymer-based secondary antibody directly conjugated to multiple HRP enzymes provides massive signal amplification without relying on endogenous biotin, which is critical for visualizing low-expression GPCRs.

Step 6: Visualization and Counterstaining
  • Apply DAB (3,3'-Diaminobenzidine) substrate for 1-5 minutes. Monitor development under a brightfield microscope.

  • Quench the reaction by submerging slides in distilled water.

  • Counterstain with Hematoxylin for 30 seconds, dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expertise & Experience (Causality Checkpoint): DAB is an electron donor that, in the presence of HRP and H₂O₂, forms an insoluble brown precipitate. Precise timing prevents over-development, which can obscure critical subcellular localization details (e.g., distinguishing membrane-bound GPCRs from cytoplasmic artifacts).

Troubleshooting Matrix

Table 2: Troubleshooting Matrix for GPCR IHC

ObservationPotential CauseMechanistic Solution
Weak or Absent Signal Incomplete antigen retrievalIncrease HIER time by 5-10 minutes or switch from Citrate (pH 6.0) to Tris-EDTA (pH 9.0) to alter the electrostatic environment.
High Diffuse Background Inadequate protein blockingIncrease Normal Serum concentration to 15% or add 1% BSA to the primary antibody diluent to outcompete non-specific ionic interactions.
Patchy Staining Incomplete deparaffinizationEnsure xylene baths are fresh. Extend the initial xylene incubation to 3x 10 minutes.
False-Positive Granules Endogenous peroxidase activityEnsure 3% H₂O₂ block is freshly prepared. For highly vascularized tissues, extend quenching time to 15 minutes.

References

  • Massari et al. "Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications." Frontiers in Pharmacology (2019).[Link]

  • Meixiong et al. "Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch." Immunity (2019).[Link]

Sources

Application

Application Note: Reconstitution and In Vitro Assay Protocol for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Executive Summary & Pharmacological Context 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), widely recognized in pharmacological literature as β,β -dimethylhistamine , is a highly potent and selective agon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), widely recognized in pharmacological literature as β,β -dimethylhistamine , is a highly potent and selective agonist for the histamine H3 receptor (H3R), with measurable affinity for the H4 receptor (H4R) 1. Proper solubilization, pH control, and solvent management of this compound are critical to maintaining its structural integrity and ensuring reproducible receptor binding in in vitro cell-based assays.

This guide provides a self-validating framework for preparing master stocks and working dilutions, grounded in the physicochemical properties of the ligand and the structural biology of histamine receptors.

Physicochemical Properties & Causality of Experimental Choices

To design a robust solubilization protocol, we must first analyze the molecular characteristics of the compound and understand why specific solvents and conditions are required.

Quantitative Data Summary

Table 1: Physicochemical Profile of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

PropertyValueImplication for In Vitro Assays
Molecular Weight 139.20 g/mol Requires 1.39 mg per 1 mL to yield a 10 mM stock.
LogP 0.3Highly polar; soluble in aqueous buffers and DMSO.
pKa (Primary Amine) ~9.8Fully protonated at physiological pH (7.4).
pKa (Imidazole Ring) ~6.0Predominantly unprotonated at pH 7.4.
Mechanistic Grounding: The "Why" Behind the Protocol
  • Solvent Selection (DMSO vs. Water): Although β,β -dimethylhistamine is inherently water-soluble, preparing the primary stock in anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for long-term stability. Aqueous solutions of primary amines are susceptible to microbial growth and slow oxidative degradation over time. DMSO acts as a bacteriostatic solvent and prevents hydrolytic degradation during prolonged storage at -20°C.

  • The Critical Role of pH 7.4: The biological activity of this compound is entirely dependent on its ionization state. Structural biology studies of histamine receptors reveal that the primary aliphatic amine must be protonated to form a critical salt bridge with a highly conserved Aspartate residue in Transmembrane Domain 3 (TM3) (e.g., Asp114 in H3R, Asp94 in H4R) 2. Simultaneously, the imidazole ring interacts with residues in TM5, such as Glutamate 5.46 3. Therefore, the final assay buffer must be strictly maintained at pH 7.4 to ensure the ligand is in the correct ionic state for orthosteric docking.

  • Controlling DMSO Toxicity: High concentrations of DMSO alter lipid bilayer fluidity and can induce cytotoxicity or spontaneous degranulation in cell models 4. The final DMSO concentration in the cell culture well must be strictly kept at or below 0.1% (v/v) to prevent solvent artifacts.

Experimental Workflows & Signaling Pathways

Workflow A Solid Compound 21150-01-6 B 10 mM Stock in 100% DMSO A->B Add DMSO Vortex C 100 µM Intermediate in Assay Buffer B->C 1:100 Dilution pH 7.4 D Working Solution ≤0.1% DMSO C->D Serial Dilution

Workflow for solubilizing β,β-dimethylhistamine from solid compound to in vitro working solution.

Pathway L β,β-dimethylhistamine (Protonated Amine) R H3 / H4 Receptor (TM3 Aspartate Binding) L->R Orthosteric Docking G Gαi/o Protein Activation R->G Conformational Shift AC Adenylate Cyclase (Inhibition) G->AC Inhibitory Signal C cAMP Levels (Decreased) AC->C Reduced Synthesis

Mechanism of H3/H4 receptor activation by β,β-dimethylhistamine and downstream Gi/o signaling.

Step-by-Step Reconstitution Protocol

Note: This protocol is designed as a self-validating system. Do not skip the validation checkpoints.

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the sealed vial of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture condensation, which can alter the molarity of your stock.

  • Reconstitution: Add cell-culture grade, anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

    • Calculation: To prepare a 10 mM stock from 5 mg of compound, add 3.59 mL of DMSO.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds.

  • Validation Checkpoint 1 (Visual Inspection): Hold the vial against a light source. The solution must be completely clear and colorless. If micro-particulates remain, sonicate the vial in a water bath at room temperature for 3–5 minutes.

  • Storage: Aliquot the stock into sterile, low-bind microcentrifuge tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles. Store immediately at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months).

Phase 2: Preparation of Working Solutions for Cell Assays
  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly.

  • Dilution: Perform a serial dilution directly into your temperature-equilibrated, pH 7.4 assay buffer (e.g., HBSS, Tyrode's buffer, or DMEM) according to the matrix below.

  • Validation Checkpoint 2 (Vehicle Control): You must prepare a parallel "Vehicle Control" by diluting pure DMSO into the assay buffer at the exact same concentration as your highest compound dose (e.g., 0.1% DMSO). This isolates the true pharmacological effect of the ligand from potential solvent-induced artifacts.

Table 2: Serial Dilution Matrix for In Vitro Assays

Desired Final ConcentrationVolume of Stock/IntermediateVolume of Assay BufferFinal DMSO % (v/v)
10 µM (Highest Dose) 1 µL of 10 mM Stock999 µL0.1%
1 µM 100 µL of 10 µM Solution900 µL0.01%
100 nM 100 µL of 1 µM Solution900 µL0.001%
Vehicle Control 1 µL of pure DMSO999 µL0.1%

References

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives PubMed Central (PMC)[Link]

  • Histamine and its receptors Ovid / British Journal of Pharmacology[Link]

  • Solvent (DMSO) effect on RBL-2H3 basophils' degranulation assays ResearchGate[Link]

  • Cryo-EM Structures and AlphaFold3 Models of Histamine Receptors Reveal Diverse Ligand Binding and G Protein Bias MDPI[Link]

Sources

Method

Dosing and administration of beta,beta-Dimethylhistamine in mice

Dosing and Administration of β,β-Dimethylhistamine in Mice: A Methodological Guide for H3 Receptor In Vivo Pharmacology Executive Summary β,β-Dimethylhistamine (β,β-diMeHA; CAS: 21150-01-6)[1] is a specialized, synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dosing and Administration of β,β-Dimethylhistamine in Mice: A Methodological Guide for H3 Receptor In Vivo Pharmacology

Executive Summary

β,β-Dimethylhistamine (β,β-diMeHA; CAS: 21150-01-6)[1] is a specialized, synthetic histamine derivative utilized in neuropharmacological and gastroenterological research to selectively probe the histamine H3 receptor (H3R). This application note provides a comprehensive, self-validating framework for preparing, dosing, and evaluating β,β-diMeHA in murine models. By bridging in vitro receptor kinetics with in vivo physiological realities, this guide ensures high-fidelity data generation for drug development professionals and academic researchers.

Pharmacological Context & Causality

To design a robust in vivo experiment, one must first understand the structural causality behind β,β-diMeHA’s selectivity. The addition of two methyl groups at the β-carbon of the histamine ethylamine side chain creates significant steric bulk[2]. This modification restricts the required to activate the H1, H2, and H4 receptors, effectively isolating H3R-mediated pathways[3]. While native histamine binds H3R and H4R with overlapping affinities, β,β-diMeHA exhibits a micromolar affinity at the H4R that is at least 35-fold lower than its nanomolar affinity for the H3R[2].

The H3R functions primarily as a presynaptic autoreceptor coupled to Gi/o proteins[4]. Agonism by β,β-diMeHA triggers a well-defined intracellular cascade: it inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) accumulation, and downregulates Protein Kinase A (PKA)[2]. This cascade acts as a negative feedback loop, restricting the synthesis and exocytotic release of endogenous histamine across the central nervous system (CNS)[4].

In Vivo Dosing Strategy and Pharmacokinetics in Mice

When transitioning from in vitro assays to in vivo murine models, dosing must account for the compound's hydrophilicity. Unlike highly lipophilic H3 inverse agonists (e.g., ciproxifan), β,β-diMeHA requires optimized systemic dosing to achieve sufficient CNS penetrance and peripheral receptor saturation.

Extrapolating from homologous H3 agonists like (R)-α-methylhistamine (RAMH)—which exhibits an in vivo ED50 of ~3.9 mg/kg for brain receptor occupancy[5] and is typically dosed between 10–30 mg/kg for [6] or up to 100 mg/kg for gastric protection studies[7]—the recommended systemic dosing window for β,β-diMeHA in mice is 5 to 50 mg/kg via intraperitoneal (i.p.) injection.

Quantitative Data: Pharmacological Profile

The following table summarizes the receptor affinities and corresponding in vivo dosing parameters to aid in dose selection.

CompoundPrimary TargetRelative Potency (H3R)H3/H4 Selectivity RatioTypical Mouse Dose (In Vivo)
Histamine H1, H2, H3, H4100%~1:1N/A (Rapidly degraded)
(R)-α-Methylhistamine H3 > H4~100%10:11 – 20 mg/kg
β,β-Dimethylhistamine H3 >>> H4~30%>35:15 – 50 mg/kg

Data synthesized from comparative pharmacology studies of human and rodent histamine receptors[2],[3].

Step-by-Step Experimental Protocols

Protocol A: Formulation of β,β-diMeHA Dosing Solution

Causality: β,β-diMeHA is typically supplied as a dihydrochloride salt[8]. Dissolving it in unbuffered water results in a highly acidic solution that can cause localized peritoneal inflammation, altering behavioral readouts (e.g., inducing writhing). Precise pH adjustment is a mandatory step for ethical and scientific integrity.

  • Weighing: Accurately weigh the required mass of β,β-diMeHA dihydrochloride powder using a microbalance.

  • Dissolution: Dissolve the compound in 0.9% sterile saline to achieve a 10x stock concentration (e.g., 50 mg/mL).

  • pH Adjustment: Gradually add micro-volumes of 0.1 N NaOH while monitoring with a micro-pH probe until the solution reaches a physiological pH of 7.2 – 7.4.

  • Dilution & Sterilization: Dilute to the final working concentration (e.g., 1–5 mg/mL) using 0.9% saline. Pass the solution through a 0.22 µm PES syringe filter into a sterile, light-protected vial.

  • Storage: Use immediately or store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Self-Validating Systemic Administration Assay

Causality:In vivo systems are inherently noisy. To prove that a physiological or behavioral phenotype observed post-injection is strictly H3-mediated, the experimental design must be self-validating. This is achieved by incorporating a cohort pre-treated with a well-characterized H3R antagonist, such as [9]. If thioperamide fails to block the β,β-diMeHA-induced effect, the researcher must investigate off-target binding or formulation errors.

  • Cohort Assignment: Divide age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old) into three groups (n=8/group):

    • Group 1 (Control): Vehicle (Saline) i.p.

    • Group 2 (Agonist): β,β-diMeHA (e.g., 20 mg/kg) i.p.

    • Group 3 (Validation): Thioperamide (5 mg/kg) i.p. followed 30 minutes later by β,β-diMeHA (20 mg/kg) i.p.

  • Dosing Execution: Administer all i.p. injections at a standard volume of 10 mL/kg body weight (e.g., 200 µL for a 20 g mouse) using a 27G needle.

  • Incubation: Allow 30–60 minutes post-agonist injection for the compound to reach peak CNS penetrance and receptor occupancy[5].

  • Endpoint Measurement: Proceed with the planned assay (e.g., open-field locomotion, dipsogenia monitoring, or rapid decapitation for ex vivo brain histamine turnover analysis).

  • Data Validation: Confirm that Group 3 results mirror Group 1, thereby validating that the deviations observed in Group 2 are exclusively H3R-driven.

Mechanistic Pathway Visualization

H3_Signaling Ligand β,β-Dimethylhistamine (Selective Agonist) Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) Ligand->Receptor Binds GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits (-) SecondMsg cAMP Levels ↓ Effector->SecondMsg Reduces Kinase Protein Kinase A (PKA) ↓ SecondMsg->Kinase Downregulates Outcome Inhibition of Histamine Synthesis & Release Kinase->Outcome Suppresses

Figure 1: Presynaptic signaling cascade of H3 Receptor activation by β,β-Dimethylhistamine.

References

  • PubChem. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine". National Institutes of Health. URL: [Link]

  • Gbahou F, et al. "Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives". British Journal of Pharmacology (2006). URL:[Link]

  • Ligneau X, et al. "Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model". Pharmacology Biochemistry and Behavior (2002). URL: [Link]

  • Bastaki SMA, et al. "Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice". Frontiers in Pharmacology (2019). URL:[Link]

  • Cumming P, et al. "In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique". Brain Research (1994). URL:[Link]

  • Wright C, et al. "Histamine, Neuroinflammation and Neurodevelopment: A Review". Frontiers in Neuroscience (2021). URL:[Link]

  • Giannoni P, et al. "Regional Differential Effects of the Novel Histamine H3 Receptor Antagonist GSK189254 on Histamine Release in the Central Nervous System of Freely Moving Rats". Journal of Pharmacology and Experimental Therapeutics (2010). URL:[Link]

Sources

Application

Measuring the effects of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine on neurotransmitter release

Application Note: Quantifying the Modulatory Effects of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine on Presynaptic Neurotransmitter Release Executive Summary The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantifying the Modulatory Effects of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine on Presynaptic Neurotransmitter Release

Executive Summary

The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly known as β,β -dimethylhistamine; CAS: 21150-01-6) is a highly potent and selective dialkyl-substituted agonist of the histamine H3 receptor (H3R) [1]. In neuropharmacological drug development, measuring its efficacy involves quantifying its ability to inhibit the exocytosis of neurotransmitters (such as histamine, GABA, dopamine, and glutamate) from presynaptic terminals. This application note details the mechanistic rationale, self-validating experimental design, and step-by-step protocols required to accurately measure these effects using isolated synaptosomal preparations.

Pharmacological Context & Mechanistic Causality

Unlike H1 and H2 receptors, which are primarily postsynaptic, the H3 receptor functions as a presynaptic autoreceptor (on histaminergic terminals) and heteroreceptor (on non-histaminergic terminals) [4].

The Causality of Release Inhibition: When 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine binds to the H3R, it activates a Gi/o​ -protein signaling cascade. While the Gαi​ subunit inhibits adenylyl cyclase (reducing cAMP), the acute inhibition of neurotransmitter release is primarily driven by the dissociated Gβγ​ dimer. The Gβγ​ subunit directly binds to and blocks N-type and P/Q-type voltage-gated calcium channels (VGCCs) located at the active zone of the synapse. By truncating depolarization-induced Ca2+ influx, the compound prevents the Ca2+ -dependent activation of the SNARE complex, thereby halting vesicular fusion and neurotransmitter exocytosis [2].

H3_Signaling Agonist 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (β,β-Dimethylhistamine) H3R Presynaptic Histamine H3 Receptor Agonist->H3R Binds & Activates Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Couples to G_betagamma Gβγ Subunit Dissociation Gi_Protein->G_betagamma Yields VGCC N- & P/Q-Type VGCCs (Voltage-Gated Ca2+ Channels) G_betagamma->VGCC Directly Blocks Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Results in SNARE SNARE Complex Inhibition Ca_Influx->SNARE Prevents Fusion NT_Release Inhibition of Neurotransmitter Release (Histamine, GABA, Glutamate) SNARE->NT_Release Halts

Diagram 1: Presynaptic H3 receptor signaling cascade inhibiting neurotransmitter release.

Self-Validating Experimental Design

To rigorously evaluate the effects of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, the experimental model must isolate presynaptic events from network-level feedback.

  • Choice of Model (Synaptosomes): We utilize synaptosomes (isolated, resealed presynaptic nerve terminals). Causality: Whole-brain slices contain intact local circuits; an applied drug might act on an inhibitory interneuron, creating a false-positive reduction in target neurotransmitter release. Synaptosomes strip away postsynaptic and glial networks, guaranteeing that the measured modulation is caused directly by presynaptic H3 receptors.

  • Self-Validation via Antagonist Reversal: To ensure the observed inhibition is strictly receptor-mediated (and not a result of off-target membrane perturbation or toxicity), the protocol incorporates a mandatory reversal step. A parallel cohort is co-incubated with the agonist and a selective H3 inverse agonist/antagonist (e.g., Thioperamide or Clobenpropit). If the antagonist fails to restore K+ -stimulated release to baseline levels, the assay flags a non-specific artifact [2, 3].

Step-by-Step Protocols

Phase I: Preparation of Rat Brain Synaptosomes
  • Tissue Harvesting: Rapidly decapitate adult male Wistar rats. Dissect the region of interest (e.g., cerebral cortex for glutamate/histamine, or globus pallidus for GABA) on an ice-cold glass plate.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4, containing 5 mM HEPES and protease inhibitors) using a Teflon-glass homogenizer (10 strokes at 800 rpm).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris (discard the P1 pellet).

    • Centrifuge the resulting supernatant (S1) at 12,000 × g for 20 min at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

  • Resuspension: Resuspend the P2 pellet in oxygenated (95% O2​ / 5% CO2​ ) Krebs-Ringer HEPES (KRH) buffer (124 mM NaCl, 3 mM KCl, 1.2 mM KH2​PO4​ , 1.2 mM MgSO4​ , 2 mM CaCl2​ , 25 mM HEPES, 10 mM D-glucose, pH 7.4). Protein concentration should be adjusted to ~1 mg/mL.

Phase II: Depolarization-Evoked [3H] -Neurotransmitter Release Assay
  • Radioligand Loading: Incubate the synaptosomal suspension with 50 nM of the target radiolabeled neurotransmitter (e.g., [3H] -GABA or [3H] -Histamine) for 30 minutes at 37°C to allow uptake via presynaptic transporters.

  • Superfusion & Washing: Transfer 100 μ L aliquots of the loaded synaptosomes to a micro-superfusion chamber system (e.g., Brandel Suprafusion). Superfuse with KRH buffer at a rate of 0.5 mL/min for 30 minutes to wash out extracellular, unbound radioligand.

  • Baseline Collection: Collect superfusate fractions every 3 minutes to establish the basal spontaneous release rate.

  • Drug Pre-Incubation (The Causality Window):

    • Switch the superfusion buffer to one containing 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at varying concentrations (1 nM to 1 μ M).

    • Validation Cohort: Superfuse with the agonist + 1 μ M Thioperamide.

    • Allow 9 minutes of pre-incubation for receptor binding and Gβγ​ dissociation to occur.

  • Depolarization (Stimulus): Evoke neurotransmitter release by switching to a depolarizing KRH buffer containing 20 mM K+ (with an equimolar reduction in Na+ to maintain osmolarity) for 3 minutes, in the continued presence of the drugs.

  • Quantification: Collect the superfusate fractions. At the end of the experiment, lyse the synaptosomes with 0.1 M HCl to determine the remaining intracellular [3H] -neurotransmitter. Quantify radioactivity using Liquid Scintillation Counting (LSC).

Workflow Prep Tissue Homogenization (0.32 M Sucrose) Synaptosomes Synaptosome Isolation (12,000 x g Pellet) Prep->Synaptosomes Loading Radioligand Loading (e.g.,[3H]-GABA) Synaptosomes->Loading Wash Superfusion Wash (Remove Free Label) Loading->Wash Treatment Agonist Treatment ± Thioperamide Wash->Treatment Stimulation Depolarization (20 mM K+ Buffer) Treatment->Stimulation Detection Scintillation Counting (Fractional Release %) Stimulation->Detection

Diagram 2: Experimental workflow for the synaptosomal neurotransmitter release assay.

Data Presentation & Quantitative Baselines

Data should be expressed as Fractional Release (%) , calculated as the amount of [3H] -neurotransmitter released in a given fraction divided by the total [3H] -neurotransmitter present in the synaptosomes at the start of that fraction.

The table below illustrates representative quantitative data demonstrating the dose-dependent efficacy of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, alongside the critical self-validating antagonist control.

Experimental ConditionFractional Release of [3H] -GABA (%)% Inhibition vs. StimulatedMechanistic Interpretation
Basal (3 mM K+ ) 1.2 ± 0.1N/ASpontaneous vesicle fusion (Baseline).
Stimulated (20 mM K+ ) 8.5 ± 0.40%Maximum Ca2+ -evoked SNARE exocytosis.
Stim. + Agonist (10 nM) 6.1 ± 0.328.2%Partial H3R activation; moderate VGCC block.
Stim. + Agonist (100 nM) 4.2 ± 0.250.6%Near-maximum presynaptic H3R activation.
Stim. + Agonist (100 nM) + Thioperamide (1 μ M) 8.3 ± 0.52.3%Validation: Reversal confirms the inhibition is strictly H3R-mediated.

Note: The IC50​ for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine typically falls in the low nanomolar range, confirming its status as a highly potent H3R agonist[1, 3].

References

  • Lipp, R., Stark, H., Arrang, J. M., Garbarg, M., Schwartz, J. C., & Schunack, W. (1995). "Synthesis and histamine H3-receptor agonist activity of mono- and dialkyl-substituted histamine derivatives." European Journal of Medicinal Chemistry.[Link]

  • Morales-Figueroa, G. E., Márquez-Gómez, R., González-Pantoja, R., Escamilla-Sánchez, J., & Arias-Montaño, J. A. (2014). "Histamine H3 Receptor Activation Counteracts Adenosine A2A Receptor-Mediated Enhancement of Depolarization-Evoked [3H]-GABA Release from Rat Globus Pallidus Synaptosomes." ACS Chemical Neuroscience.[Link]

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). "Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives." British Journal of Pharmacology.[Link]

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature.[Link]

Method

Application Note: In Vitro Seizure Models for Phenotypic Drug Screening

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating MEA protocols, and quantitative network analysis for preclinical antiepilepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating MEA protocols, and quantitative network analysis for preclinical antiepileptic drug (AED) discovery.

The Paradigm Shift in Epilepsy Drug Discovery

Historically, preclinical screening for antiepileptic drugs (AEDs) relied heavily on acute in vivo animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. While foundational, these models suffer from low throughput and often fail to identify compounds effective against pharmacoresistant or genetic epilepsies[1]. Furthermore, traditional in vitro patch-clamp techniques, though offering high intracellular resolution, are limited to single-cell snapshots and cannot capture the spatiotemporal evolution of a seizure network[2].

To bridge the gap between target-based biochemical assays and in vivo behavior, the field has transitioned toward phenotypic network-based screening using Multi-Electrode Arrays (MEAs)[3]. By culturing primary rodent neuron-glia populations or patient-derived human induced pluripotent stem cells (iPSCs) on MEAs, researchers can continuously monitor extracellular field potentials, capturing the high-frequency neuronal spiking and network synchronization characteristic of seizure-like events (SLEs)[2][4]. This approach not only increases throughput but also enables precision medicine strategies, such as screening drugs against specific patient mutations (e.g., SCN2A)[5].

Mechanistic Grounding: Selecting the Right Proconvulsant

The choice of chemical convulsant dictates the specific network pathology being modeled. As an application scientist, you must select an induction agent that aligns with the mechanism of action of your test compounds.

  • 4-Aminopyridine (4-AP): A non-selective blocker of repolarizing A-type potassium (Kv) channels. 4-AP induces membrane depolarization, increases intracellular Ca²⁺, and triggers excessive glutamate release[2]. Crucially, the 4-AP model produces network synchronization while preserving GABAergic inhibition[6]. This makes it the gold standard for screening new-generation AEDs that may rely on modulating inhibitory tone[1].

  • Bicuculline & PTZ: These agents act as competitive antagonists at GABA_A receptors, stripping the network of its inhibitory tone and driving highly synchronized, rhythmic burst activity[7].

  • Low Mg²⁺: Removing magnesium from the extracellular medium unblocks NMDA receptors, leading to glutamatergic overdrive and sustained high-frequency firing[8].

G cluster_agents Proconvulsant Agents A 4-Aminopyridine (4-AP) D Blockade of Kv Channels A->D B Bicuculline / PTZ E GABAA Receptor Antagonism B->E C Low Mg2+ Medium F NMDA Receptor Unblocking C->F G Prolonged Depolarization D->G H Loss of Inhibitory Tone E->H I Glutamatergic Overdrive F->I J Network Hyperexcitability (Seizure-Like Events) G->J H->J I->J

Fig 1: Mechanistic pathways of common in vitro proconvulsant agents leading to hyperexcitability.

Quantitative Comparison of In Vitro Seizure Models
Proconvulsant AgentTarget MechanismOptimal Working ConcentrationMEA Electrophysiological Signature
4-Aminopyridine (4-AP) Kv channel blockade100 µM – 500 µM[1][2]Prolonged seizure-like events (SLEs), preserved GABA tone
Bicuculline methiodide GABA_A receptor antagonism1.5 µM – 50 µM[7][9]Highly synchronized rhythmic bursting, loss of slow interictal events
Pentylenetetrazol (PTZ) GABA_A receptor antagonism1 mM – 3 mMIncreased mean firing rate, interictal-like spiking
Low Mg²⁺ NMDA receptor unblocking0 mM (Mg²⁺-free aCSF)Sustained high-frequency continuous firing, NMDA-dependent

Experimental Protocol: Self-Validating MEA Drug Screen

To ensure rigorous scientific integrity, every in vitro assay must be designed as a self-validating system . The following protocol utilizes the 4-AP model on an MEA platform, embedding strict quality assurance (QA) checkpoints to eliminate false positives/negatives.

Workflow N1 1. Cell Plating (MEA Wells) N2 2. Maturation (DIV 14-21) N1->N2 N3 3. Baseline QA (>1 Hz Firing) N2->N3 N4 4. Induction (Add 4-AP) N3->N4 N5 5. Drug Screen (Add AED) N4->N5 N6 6. Washout & Viability Check N5->N6

Fig 2: Self-validating high-throughput MEA drug screening workflow for antiepileptic compounds.

Step 1: Substrate Preparation and Cell Plating
  • Action: Pre-coat MEA plates (e.g., 48- or 96-well formats) with 1 mg/mL Poly-D-Lysine (PDL)[2]. Plate primary rodent cortical/hippocampal cells or human iPSC-derived neurons at a high density (e.g., 2×105 cells/well)[2].

  • Causality: High-density plating is critical to ensure sufficient physical proximity for the formation of dense synaptic networks, which are required to propagate synchronized bursts.

Step 2: Network Maturation
  • Action: Maintain cultures in a 37°C, 5% CO₂ incubator with 50% media exchanges every 48 hours until Days in Vitro (DIV) 14 to 21[2].

  • Causality: Epileptiform activity requires mature synaptic connectivity and a balanced neuron-glia ratio. Testing before DIV 14 risks assay failure due to underdeveloped glutamatergic synapses and insufficient astrocytic support[2][4].

Step 3: Baseline QA Recording (Self-Validation Checkpoint 1)
  • Action: Transfer the MEA plate to the recording system. Allow a 10-minute environmental acclimation, then record spontaneous baseline activity for 30 minutes.

  • Validation Criteria: Establish the native network Mean Firing Rate (MFR) and Network Burst Rate (NBR). Rule: Wells exhibiting an MFR < 1 Hz or lacking spontaneous synchronous bursting must be excluded from the study to prevent confounding drug-response data.

Step 4: Seizure Induction (Self-Validation Checkpoint 2)
  • Action: Spike concentrated 4-AP solution into the treatment wells to achieve a final working concentration of 100 µM to 500 µM[1][2]. Record for 30 to 45 minutes.

  • Causality: 4-AP induces partial blockade of repolarizing channels, increasing presynaptic glutamate release and driving the network into a hyperexcitable state[2].

  • Validation Criteria: A successful induction is defined electrographically by a >300% increase in NBR and the emergence of prolonged Seizure-Like Events (SLEs) (field potential shifts >10s superimposed by high-frequency ripples)[1][7]. Wells failing to cross this threshold are classified as "induction failures" and discarded.

Step 5: Antiepileptic Drug (AED) Application
  • Action: Apply the test compound (e.g., novel small molecule or peptide) to the active seizure networks. Record for an additional 60 minutes.

  • Causality: Evaluates the compound's phenotypic efficacy in rescuing the hyperexcitable network back to baseline parameters.

  • Validation Criteria: Always include a known positive control (e.g., 100 µM Lacosamide or Levetiracetam) in parallel wells. If the positive control fails to suppress SLEs, the entire plate's data is invalidated, indicating a potential issue with media osmolarity or pH[1][8].

Step 6: Washout and Viability Confirmation
  • Action: Perform a 100% media washout, replace with fresh maintenance media, and record for 24 hours.

  • Causality: Differentiates true antiepileptic efficacy from neurotoxicity. If the network fails to recover spontaneous baseline firing post-washout, the test compound is flagged for potential cytotoxic effects rather than therapeutic channel modulation.

Data Analysis: Interpreting MEA Metrics

When analyzing MEA data for epilepsy screening, raw spike counts are insufficient. The focus must be on network-level synchronization .

  • Mean Firing Rate (MFR): The total number of action potentials per second. While 4-AP and Bicuculline significantly elevate MFR, this metric alone cannot distinguish between healthy high-activity and pathological seizures[7][8].

  • Network Burst Rate (NBR): The frequency of synchronized firing events across multiple electrodes simultaneously. This is the primary biomarker for in vitro seizures[7]. A highly efficacious AED will selectively reduce NBR without completely silencing the baseline MFR.

  • Functional Connectivity: Advanced dimensionality reduction and cross-correlation algorithms can map how tightly coupled the neurons are. Proconvulsants drastically increase functional connectivity, forcing the network to fire as a single, rigid unit[2].

References

  • 2 - Frontiers in Neuroscience[2] 2.6 - PMC / NIH[6] 3.5 - PubMed[5] 4.1 - PMC / NIH[1] 5.4 - MDPI[4] 6.7 - Journal of Neurophysiology[7] 7.3 - PLOS[3] 8.8 - ResearchGate[8] 9.9 - MDPI[9]

Sources

Application

Application Note: In Vivo Brain Microdialysis for the Monitoring of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Executive Summary & Pharmacological Context 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine , widely known in pharmacological literature as β,β -dimethylhistamine , is a highly potent and selective agonist at the histamine H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine , widely known in pharmacological literature as β,β -dimethylhistamine , is a highly potent and selective agonist at the histamine H3 receptor[1][2]. Unlike H1 and H2 receptors which primarily mediate peripheral inflammatory and gastric responses, the H3 receptor is predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor and heteroreceptor, negatively regulating the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, and serotonin)[3].

To accurately model the pharmacokinetic/pharmacodynamic (PK/PD) profile of β,β -dimethylhistamine, researchers must quantify its unbound, pharmacologically active concentration directly at the receptor site. Traditional whole-brain homogenization overestimates drug availability by conflating intracellularly trapped, protein-bound, and free drug fractions. In vivo brain microdialysis circumvents this limitation by continuously sampling the extracellular fluid (ECF) in targeted brain regions, providing a real-time, high-resolution kinetic profile of the free drug crossing the blood-brain barrier (BBB).

This application note details a self-validating, end-to-end microdialysis protocol optimized for the stereotaxic implantation, continuous ECF sampling, and highly sensitive HILIC-LC-MS/MS quantification of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

Mechanistic Rationale & Experimental Design

The H3 Receptor Feedback Loop

Understanding the target mechanism is critical for interpreting microdialysis data. As a selective H3 agonist, β,β -dimethylhistamine binds to the Gi/o-coupled H3 receptor. This activation inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and downregulates voltage-gated calcium channels, ultimately preventing the exocytosis of neurotransmitter vesicles[4].

Mechanism Agonist 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (β,β-Dimethylhistamine) H3R Presynaptic H3 Receptor (Gi/o Coupled) Agonist->H3R Binds & Activates AC Adenylyl Cyclase H3R->AC Gi/o α-subunit (Inhibits) cAMP cAMP Production AC->cAMP Decreases Ca Voltage-Gated Ca2+ Channels cAMP->Ca Downregulates PKA Release Neurotransmitter Release (Inhibited) Ca->Release Prevents Exocytosis

Fig 1: Mechanism of action for β,β-dimethylhistamine at the presynaptic H3 receptor.

Microdialysis Probe Dynamics

Microdialysis relies on passive diffusion across a semi-permeable membrane. Because β,β -dimethylhistamine is a small molecule (MW: 139.20 g/mol )[1], a concentric microdialysis probe with a 20 kDa Molecular Weight Cut-Off (MWCO) is optimal. This MWCO allows free diffusion of the analyte while strictly excluding large ECF proteins and enzymes that could degrade the sample or foul the LC-MS/MS column.

Analytical Causality: Why HILIC?

With a calculated LogP of ~0.3, β,β -dimethylhistamine is highly polar[1]. Standard reversed-phase C18 chromatography will result in poor retention and ion suppression from the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure adequate retention, sharp peak shape, and picomolar sensitivity.

Materials and Reagents

Table 1: Artificial Cerebrospinal Fluid (aCSF) Composition

Causality: The perfusate must perfectly mimic the ionic strength and pH of native brain ECF to prevent localized osmotic stress, which would trigger artifactual neurotransmitter release and confound PD measurements.

ComponentConcentration (mM)Purpose
NaCl145.0Primary osmotic regulator
KCl2.7Maintains resting membrane potential
CaCl₂1.2Essential for physiological vesicular release
MgCl₂1.0NMDA receptor block / ionic balance
Na₂HPO₄2.0Phosphate buffer system (Base)
NaH₂PO₄0.5Phosphate buffer system (Acid)
pH 7.4 ± 0.05 Critical for physiological viability

Step-by-Step Experimental Protocol

Workflow A 1. In Vitro Calibration B 2. Stereotaxic Surgery A->B C 3. Probe Equilibration B->C D 4. In Vivo Sampling C->D E 5. HILIC LC-MS/MS D->E F 6. PK/PD Analysis E->F

Fig 2: End-to-end in vivo brain microdialysis workflow for pharmacokinetic monitoring.

Phase 1: In Vitro Probe Calibration (Self-Validation Step)

Before implantation, the probe's Relative Recovery (RR) must be established to back-calculate the true ECF concentration.

  • Submerge the microdialysis probe in a beaker containing aCSF spiked with a known concentration of β,β -dimethylhistamine (e.g., 100 nM) at 37°C.

  • Perfuse blank aCSF through the probe using a syringe pump at a constant flow rate of 1.5 µL/min.

  • Collect dialysate for 60 minutes.

  • Calculate RR: RR(%)=(Cdialysate​/Cbeaker​)×100 .

  • Expert Insight: A flow rate of 1.5 µL/min typically yields an RR of 15-25% for small polar amines, offering the best compromise between temporal resolution and detectable yield.

Phase 2: Stereotaxic Surgery & Guide Cannula Implantation
  • Anesthetize the rodent (e.g., Sprague-Dawley rat) using Isoflurane (2-3% for induction, 1.5% for maintenance).

  • Secure the animal in a stereotaxic frame and expose the skull.

  • Drill a burr hole targeting a region with high H3 receptor density (e.g., the prefrontal cortex or striatum).

  • Implant a guide cannula ending 1 mm above the final target coordinate. Secure with dental cement and anchor screws.

  • Allow a minimum of 3-5 days for surgical recovery to ensure the BBB is fully healed prior to the experiment.

Phase 3: In Vivo Microdialysis Sampling
  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Equilibration (Critical Step): Perfuse aCSF at 1.5 µL/min for at least 120 minutes prior to baseline collection. Causality: Probe insertion causes acute micro-trauma. This waiting period allows transiently spiked neurotransmitters to return to basal levels and the BBB micro-environment to stabilize.

  • Collect 3 baseline dialysate fractions (20 minutes each, 30 µL volume per fraction) into vials pre-spiked with 2 µL of 0.1 M perchloric acid to prevent analyte degradation.

  • Administer 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine via the desired systemic route (e.g., intravenous bolus).

  • Collect dialysate fractions every 20 minutes for 4-6 hours post-dose to capture the full absorption and elimination phases.

Phase 4: HILIC-LC-MS/MS Bioanalysis

Given the low ECF volumes and picomolar concentrations, direct injection into a highly sensitive MS/MS system is required.

Table 2: HILIC-LC-MS/MS Parameters

ParameterSpecificationCausality / Rationale
Analytical Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)Retains highly polar, hydrophilic amines (LogP 0.3).
Mobile Phase A 10 mM Ammonium Formate in H₂O (pH 3.0)Low pH ensures the imidazole ring and primary amine remain fully protonated for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidDrives HILIC partitioning mechanism.
Gradient 90% B to 50% B over 4 minutesElutes the highly polar analyte efficiently.
Ionization Mode Electrospray Ionization Positive (ESI+)Optimal for basic nitrogen-containing compounds.
MRM Transitions m/z 140.2 → m/z 95.1 (Quantifier)Precursor [M+H]⁺ to primary fragment (loss of dimethylamine).
Injection Volume 5 µLMaximizes signal without causing HILIC solvent effects.

Data Presentation & Interpretation

Once LC-MS/MS quantification is complete, dialysate concentrations ( Cdialysate​ ) must be corrected using the in vitro recovery ( RR ) to determine the true unbound brain ECF concentration ( Cextracellular​ ):

Cextracellular​=Cdialysate​/RR

The resulting data should be modeled to extract key PK parameters. Below is a representative data structure for evaluating the BBB penetration of β,β -dimethylhistamine.

Table 3: Representative Pharmacokinetic Parameters for β,β -Dimethylhistamine

ParameterDefinitionPharmacological Significance
Cmax,u,brain​ Maximum unbound concentration in brain ECFDetermines the peak receptor occupancy at the H3 site.
Tmax,brain​ Time to reach Cmax​ in the brainIndicates the speed of BBB penetration and onset of action.
AUCu,brain​ Area under the unbound brain concentration-time curveRepresents total CNS drug exposure over time.
Kp,uu,brain​ Ratio of AUCu,brain​ to AUCu,plasma​ The definitive metric for BBB permeability. A value near 1.0 indicates free diffusion; <0.1 indicates efflux pump activity.

Self-Validation Check: Following the in vivo experiment, the probe must be removed and re-calibrated in vitro. If the post-experiment RR deviates by more than 15% from the pre-experiment RR, the probe membrane was likely compromised (e.g., biofouling), and the data for that subject should be excluded to maintain scientific integrity.

References

  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507. PubChem, National Institutes of Health (NIH).[Link]

  • Arrang, J. M., et al. (1991). The histamine H3-receptor: pharmacology, roles and clinical implications studied with agonists. Agents and Actions Supplements.[Link]

  • Lipp, R., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of Medicinal Chemistry.[Link]

  • Panula, P., et al. (2015). Histamine receptors. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Imidazoles

Welcome to the Technical Support Center for Imidazole Synthesis. The imidazole nucleus is a privileged scaffold in drug development and materials science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. The imidazole nucleus is a privileged scaffold in drug development and materials science. However, constructing highly substituted imidazoles often presents challenges related to regioselectivity, low yields, and difficult purifications.

This guide is designed for researchers, scientists, and drug development professionals. It provides mechanistic explanations, field-proven troubleshooting steps, and self-validating protocols to optimize your synthetic workflows.

Section 1: Fundamental Methodologies & FAQs

Q1: What are the primary synthetic routes for substituted imidazoles, and how do I choose between them? A1: The choice of methodology depends entirely on your target substitution pattern:

  • The Debus-Radziszewski Synthesis: This is a classic multicomponent reaction (MCR) that condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (typically ammonium acetate)[1]. It is highly efficient for generating 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles in a single step. However, it can suffer from poor regiocontrol when unsymmetrical dicarbonyls are used[2].

  • The Van Leusen Synthesis: This is the gold standard for synthesizing 1,5-disubstituted imidazoles[3]. It relies on the cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine[4]. Because the C-N bonds are formed in a highly directed manner, it offers superior regioselectivity compared to MCRs[3].

Reaction_Pathways MCR Debus-Radziszewski (1,2-Dicarbonyl + Aldehyde + NH4OAc) MCR_Int Diimine Intermediate MCR->MCR_Int VL Van Leusen (Aldimine + TosMIC) VL_Int TosMIC Cycloaddition VL->VL_Int MCR_Prod 2,4,5-Trisubstituted Imidazole (Prone to Regio-mixing) MCR_Int->MCR_Prod VL_Prod 1,5-Disubstituted Imidazole (High Regioselectivity) VL_Int->VL_Prod

Comparison of intermediate pathways for Debus-Radziszewski and Van Leusen syntheses.

Section 2: Troubleshooting Guide

Issue 1: My Debus-Radziszewski reaction yields a complex mixture of regioisomers. How can I improve selectivity? Cause: When using unsymmetrical 1,2-dicarbonyls, the two carbonyl carbons often have similar electrophilicity and steric environments. This leads to non-selective diimine formation, ultimately producing a mixture of regioisomers[2]. Solution:

  • Catalyst Selection: Switch from an uncatalyzed system to specific Lewis acids (e.g., ZrCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid, PTSA). These catalysts can selectively coordinate to the less sterically hindered carbonyl, directing the initial nucleophilic attack[5].

  • Organocatalysis (Stepwise Approach): If MCR selectivity remains poor, utilize a thiazolium-catalyzed addition of an aldehyde to an acyl imine. This generates an α-ketoamide intermediate in situ, allowing for a highly controlled, one-pot ring closure that bypasses the regioselectivity issues of traditional dicarbonyl condensation[6].

Issue 2: I am attempting a Van Leusen synthesis, but I am isolating oxazoles instead of imidazoles. What went wrong? Cause: The Van Leusen imidazole synthesis requires an aldimine intermediate. If the initial condensation between your aldehyde and primary amine is incomplete, the basic conditions will cause the TosMIC reagent to react directly with the residual aldehyde's oxygen atom, yielding a 5-substituted oxazole byproduct[4][7]. Solution: Do not add TosMIC simultaneously with the amine and aldehyde. Ensure complete in situ aldimine formation first. Monitor the reaction via TLC or IR spectroscopy (looking for the disappearance of the strong C=O stretch and appearance of the C=N stretch) before introducing TosMIC and the base[8]. Alternatively, use a pre-formed, purified imine[3].

Issue 3: My imidazole product streaks heavily on silica gel during column chromatography, leading to poor isolated yields. Cause: Imidazoles are highly polar and possess a basic, pyridine-like nitrogen (pKa ~7.0). This nitrogen strongly hydrogen-bonds with the acidic silanol groups on standard silica gel, causing severe streaking and irreversible retention. Solution: Bypass chromatography entirely by exploiting the amphoteric nature of the imidazole ring through an acid-base extraction [8].

Purification_Workflow Crude Crude Reaction Mixture (Imidazoles + Impurities) Acidify Add Dilute HCl (pH < 3) Crude->Acidify Split1 Aqueous Layer (Protonated Imidazole) Acidify->Split1 Org1 Organic Layer (Neutral Impurities) Acidify->Org1 Discard Basify Basify Aqueous Layer with NaOH (pH > 9) Split1->Basify Extract Extract with EtOAc/DCM Basify->Extract Pure Pure Imidazole Product Extract->Pure

Acid-base extraction workflow for the purification of highly polar basic imidazoles.

Issue 4: My reaction is stalling with low yields. Could the solvent be the problem? Cause: Polarity mismatch. The Debus-Radziszewski synthesis requires the solvation of highly polar intermediates and ammonium salts. Non-polar solvents fail to stabilize the transition states, leading to stalled kinetics[9]. Solution: Switch to polar protic solvents (e.g., ethanol or methanol) to properly solvate the ammonium acetate[9]. If solubility remains an issue, microwave-assisted solvent-free conditions or polar aprotic solvents (DMF/DMSO) with a copper catalyst can dramatically accelerate the reaction[1][9].

Section 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Debus-Radziszewski Synthesis (2,4,5-Trisubstituted Imidazoles)

This self-validating protocol utilizes microwave irradiation to overcome the high activation energy of the MCR, preventing the degradation of sensitive aldehydes[1][8].

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of CuCl₂·2H₂O (10 mol%)[1].

  • Solvent Addition: Add 3 mL of ethanol. Ensure the mixture is homogenous.

  • Irradiation: Expose the mixture to microwave irradiation (e.g., 720 W) for 5–12 minutes[1][8].

  • Validation (TLC): Spot the reaction mixture against the starting aldehyde on a TLC plate (eluent: EtOAc/Hexanes). The reaction is complete when the aldehyde spot disappears.

  • Work-up: Cool the vessel to room temperature. Pour the mixture into crushed ice water to precipitate the crude product.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield the pure trisubstituted imidazole[1][8].

Protocol B: Regioselective Van Leusen Synthesis (1,5-Disubstituted Imidazoles)

This protocol ensures high regioselectivity by forcing complete imine formation prior to TosMIC addition[3].

  • Imine Formation: In a round-bottom flask, mix the aromatic aldehyde (1.0 equiv) and the primary aliphatic amine (1.0 equiv) in methanol. Stir at room temperature for 30–60 minutes[3].

  • Validation (IR/TLC): Confirm the complete consumption of the aldehyde to prevent oxazole side-reactions.

  • Cycloaddition: To the in situ generated aldimine, add TosMIC (1.0 equiv) and K₂CO₃ (2.0 equiv)[3].

  • Reaction: Heat the mixture to reflux until completion (monitored by TLC).

  • Work-up: Cool the mixture, remove methanol under reduced pressure, and partition the residue between water and ethyl acetate.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via acid-base extraction (as detailed in the Troubleshooting section) to isolate the 1,5-disubstituted imidazole[3].

Section 4: Quantitative Data Comparison

The following table summarizes the impact of catalyst and reaction conditions on the yield and reaction time of the Debus-Radziszewski synthesis (Model reaction: Benzil + Benzaldehyde + Ammonium Acetate)[1][5].

Catalyst SystemSolventTemperature / MethodReaction TimeAverage Yield (%)
None (Control) EthanolReflux12 - 16 hours45 - 55%
PTSA (10 mol%) EthanolReflux1.5 hours88 - 92%
ZrCl₄ (10 mol%) Solvent-FreeRoom Temperature40 minutes92 - 95%
CuCl₂ (10 mol%) EthanolMicrowave (720W)10 - 12 minutes90 - 94%

Data demonstrates that transitioning from uncatalyzed thermal reflux to Lewis/Brønsted acid catalysis or microwave irradiation significantly reduces reaction time while nearly doubling the isolated yield.

Section 5: References

  • BenchChem Technical Support Team. Literature review on the synthesis of substituted imidazoles. Benchchem. 1

  • BenchChem Technical Support Team. Technical Support Center: Regioselectivity in Imidazole Synthesis. Benchchem.3

  • Grokipedia. Van Leusen reaction. Grokipedia. 4

  • BenchChem Technical Support Team. Technical Support Center: Optimizing Imidazole Derivative Synthesis. Benchchem. 8

  • Vikrant, K. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. ResearchGate. 5

  • Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. 7

  • BenchChem Technical Support Team. Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem. 9

  • Frantz, D. E., et al. Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters - ACS Publications. 6

  • BenchChem Technical Support Team. Technical Support Center: Regioisomer Formation in Imidazole Synthesis. Benchchem. 2

Sources

Optimization

Optimizing reaction conditions for the synthesis of beta,beta-Dimethylhistamine

Technical Support Center: Synthesis & Optimization of β,β -Dimethylhistamine Welcome to the Technical Support Center for the synthesis of β,β -Dimethylhistamine (2-(1H-imidazol-4-yl)-2-methylpropan-1-amine)[1]. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of β,β -Dimethylhistamine

Welcome to the Technical Support Center for the synthesis of β,β -Dimethylhistamine (2-(1H-imidazol-4-yl)-2-methylpropan-1-amine)[1]. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering bottlenecks in the multi-step synthesis of sterically hindered histamine analogues[2].

Rather than a generic overview, this guide dissects the synthetic workflow into mechanistic bottlenecks, providing self-validating protocols and troubleshooting FAQs to ensure high-yield isolation of the target active pharmaceutical ingredient (API).

Synthetic Workflow Overview

Workflow SM 4-Cyanomethylimidazole (Starting Material) Step1 Step 1: N-Protection (Trt-Cl, Et3N) SM->Step1 Step2 Step 2: Gem-Dimethylation (NaH, MeI) Step1->Step2 Step3 Step 3: Nitrile Reduction (LiAlH4) Step2->Step3 Step4 Step 4: Deprotection (HCl/MeOH) Step3->Step4 Prod β,β-Dimethylhistamine (Target Product) Step4->Prod

Synthetic workflow for β,β-Dimethylhistamine from 4-cyanomethylimidazole.

Part 1: Troubleshooting Guides & FAQs

Q1: During the gem-dimethylation step, I am observing significant N-alkylation instead of the desired C-alkylation. Why is this happening? Causality: The imidazole ring contains an acidic NH proton (pKa ~14) and a highly nucleophilic nitrogen. If the imidazole nitrogen is not properly protected, strong bases like Sodium Hydride (NaH) will deprotonate the ring NH first, leading to preferential N-methylation by Methyl Iodide (MeI)[3]. Solution: Ensure complete N-tritylation (using Trityl chloride) prior to the methylation step. The bulky trityl (Trt) group not only masks the nucleophilic nitrogen but also provides massive steric shielding, directing the carbanion formation strictly to the α -carbon of the nitrile.

Q2: My methylation of 2-(1-trityl-1H-imidazol-4-yl)acetonitrile stalls, yielding a mixture of mono-methylated and di-methylated products. How can I drive the reaction to complete gem-dimethylation? Causality: The first methylation generates a secondary carbon center, which is significantly more sterically hindered. The subsequent deprotonation to form the second carbanion is kinetically slower[4]. If the base is not strong enough or the electrophile concentration is too low, the reaction stalls at the mono-methylated intermediate. Solution: Use a strong, non-nucleophilic base (NaH) in a polar aprotic solvent mixture (THF with 10% DMPU) to break up ion pairs and increase carbanion reactivity. Use an excess of MeI (>3.0 equivalents) and allow the second methylation step to proceed at room temperature for at least 24 hours.

Q3: Why is the nitrile reduction step failing when using catalytic hydrogenation (e.g., Pd/C or Raney Ni with H2​ )? Causality: The nitrile group in 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanenitrile is attached to a quaternary carbon (the gem-dimethyl group). This extreme steric bulk severely impedes the coordination of the nitrile triple bond to the heterogeneous catalyst surface, rendering standard hydrogenation ineffective. Solution: Switch to a strong, soluble hydride reducing agent. Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF under reflux is highly effective for reducing sterically hindered, fully substituted nitriles to primary amines[3].

Part 2: Mechanistic Bottlenecks in Alkylation

Mechanism Int1 N-Trityl-4-cyanomethylimidazole Base 1st Deprotonation (NaH) Carbanion Formation Int1->Base Side Side Reaction: N-Methylation (if unprotected) Int1->Side Missing Trt Mono Monomethylated Intermediate (Sterically Hindered) Base->Mono Base2 2nd Deprotonation (NaH) Requires Excess Base/Time Mono->Base2 Di Gem-Dimethylated Nitrile (Target Intermediate) Base2->Di

Mechanistic pathway and steric bottlenecks during the gem-dimethylation step.

Part 3: Quantitative Data - Optimization of Gem-Dimethylation

To illustrate the causality of reagent selection, the following table summarizes the quantitative optimization of the critical gem-dimethylation step[4].

BaseSolvent SystemMeI (eq)Temp (°C)Time (h)Monomethyl Yield (%)Dimethyl Yield (%)
K2​CO3​ DMF2.0251285%< 5%
NaHTHF2.50 to 251640%55%
NaH THF / DMPU (9:1) 3.5 0 to 25 24 < 5% 92%
KHMDSTHF3.0-78 to 251615%80%
Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: N-Tritylation of 4-Cyanomethylimidazole
  • Reaction: Dissolve 4-cyanomethylimidazole (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0°C. Add Trityl chloride (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Workup: Wash with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check:

    • TLC: Run on silica (DCM:MeOH 9:1). The starting material (low Rf​ , tailing) must completely disappear, replaced by a high Rf​ UV-active spot.

    • 1 H NMR: Look for a massive aromatic multiplet (~15H) at 7.1–7.4 ppm, confirming Trt incorporation.

Protocol 2: Gem-Dimethylation (The Critical Step)
  • Reaction: Dissolve the N-Trt protected nitrile in anhydrous THF/DMPU (9:1). Cool to 0°C. Add NaH (60% dispersion in mineral oil, 3.0 eq) slowly.

    • Visual Validation: Observe H2​ gas evolution. The solution will turn deep yellow/orange, indicating successful carbanion formation.

  • Alkylation: Add Methyl Iodide (3.5 eq) dropwise. Stir at room temperature for 24 hours.

  • Workup: Quench carefully with saturated NH4​Cl at 0°C. Extract with Ethyl Acetate.

  • Self-Validation Check:

    H NMR (Crude): The spectrum must show the complete disappearance of the α

    CH2​ singlet (~3.7 ppm) and the appearance of a strong 6H singlet at ~1.7 ppm (gem-dimethyl group). If a 3H doublet/quartet pattern is seen, the reaction stalled at mono-methylation.
Protocol 3: Nitrile Reduction with LiAlH4​
  • Reaction: Suspend LiAlH4​ (3.0 eq) in anhydrous THF at 0°C. Add the dimethylated nitrile (dissolved in THF) dropwise. Heat to reflux for 12 hours.

  • Fieser-Fieser Workup: Cool to 0°C. For every x grams of LiAlH4​ used, strictly add: x mL H2​O , then x mL 15% NaOH, then 3x mL H2​O . Stir vigorously until white granular aluminum salts form. Filter through Celite.

  • Self-Validation Check:

    • IR Spectroscopy: The organic layer must show complete disappearance of the sharp C≡N stretch at ~2250 cm −1 and the appearance of broad N-H stretches at ~3300 cm −1 .

Protocol 4: Global Deprotection & Salt Formation
  • Reaction: Dissolve the crude amine in Methanol. Add 2M HCl in diethyl ether (excess). Stir at 60°C for 2 hours.

  • Workup & Isolation: The trityl group cleaves to form methyl trityl ether. Concentrate the mixture, dissolve in a minimum amount of cold methanol, and add cold diethyl ether to precipitate the product.

  • Self-Validation Check:

    • Physical State: The β,β -dimethylhistamine dihydrochloride will precipitate as a stable white solid.

    • 1 H NMR ( D2​O ): Confirm the absence of Trt aromatic protons (7.1-7.4 ppm) and the presence of the imidazole CH protons (singlets at ~7.4 and 8.6 ppm).

Part 5: References
  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Convenient synthesis of 4-methylhistamine and racemic α ,4-dimethylhistamine and α ,4-dimethylhistidine Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ -Space Control Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Welcome to the Technical Support Center for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β -dimethylhistamine, CAS: 21150-01-6) [1]. As a highly polar, amphoteric molecule featuring both an imidazole ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β -dimethylhistamine, CAS: 21150-01-6) [1]. As a highly polar, amphoteric molecule featuring both an imidazole ring and a primary aliphatic amine, this compound presents severe purification bottlenecks.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating this challenging histamine analog.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product streak irreversibly on normal-phase silica gel, resulting in <30% recovery?

The Causality: The target molecule contains a primary amine (pKa ~9.8) and an imidazole ring (conjugate acid pKa ~7.0) [2]. Standard silica gel is decorated with acidic silanol groups (pKa ~4.5). When you load this free base onto silica, an immediate acid-base reaction occurs. The silanols protonate the amine, creating a strong electrostatic interaction (chemisorption) that traps the molecule on the column, leading to severe peak tailing and irreversible binding. The Solution: Abandon standard normal-phase silica. Switch to amine-functionalized silica (NH2-silica) or basic alumina. If standard silica must be used, you must saturate the mobile phase with a volatile base (e.g., Dichloromethane/Methanol/Aqueous NH4​OH in an 80:18:2 ratio) to suppress silanol ionization and keep the target molecule in its neutral free-base state.

Q2: I am trying to extract the product from an aqueous reaction mixture, but it remains entirely in the water layer. How do I force organic partitioning?

The Causality: At a neutral pH (pH 7.0), the primary amine is fully protonated, and the imidazole exists in a dynamic equilibrium between its neutral and protonated states. This renders the molecule a highly water-soluble monocation (or partial dication). Standard extraction solvents like ethyl acetate or diethyl ether lack the dielectric constant required to solvate this ionic species. The Solution: You must force the molecule into its completely neutral state. Adjust the aqueous layer to pH > 11.5 using NaOH or K2​CO3​ . Extract with a highly polar, hydrogen-bond-donating solvent such as n-butanol or a Chloroform/Isopropanol (3:1 v/v) mixture.

Q3: During Reverse-Phase HPLC (C18), my peaks are broad, split, and elute in the void volume. What is happening?

The Causality: The low molecular weight (139.20 g/mol ) and extreme polarity of the β,β -dimethylhistamine scaffold prevent meaningful hydrophobic interaction with C18 chains [3]. Furthermore, the tautomerism of the 1H-imidazol-5-yl and 1H-imidazol-4-yl forms can cause peak splitting if the interconversion rate aligns with the chromatographic timescale. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase. Alternatively, if C18 must be used, employ an ion-pairing agent such as 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA). These acids lower the pH to ~2.0 (forming a dication) and pair with the basic nitrogens to form a transient, hydrophobic complex that retains well on C18 [4].

Part 2: Purification Strategy & Decision Logic

Selecting the correct purification method depends entirely on the scale of your reaction and the nature of your crude matrix.

purification_decision_tree start Crude 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine scale_decision What is the purification scale? start->scale_decision analytical Analytical / Prep (<100 mg) scale_decision->analytical Small Scale preparative Preparative (>100 mg) scale_decision->preparative Large Scale hilic HILIC or Ion-Pairing RP-HPLC (Mobile Phase pH 2.5) analytical->hilic High Resolution Needed scx SCX Catch-and-Release (Strong Cation Exchange) preparative->scx High Salt / Polar Impurities lle Liquid-Liquid Extraction (pH > 11.5, n-BuOH) preparative->lle Aqueous Reaction Mixture

Decision tree for selecting the optimal purification strategy based on scale and crude matrix.

Part 3: Quantitative Method Comparison

To assist in method selection, the following table summarizes the performance metrics of various purification techniques applied specifically to β,β -dimethylhistamine derivatives.

Purification MethodTypical Recovery (%)Typical Purity (%)ScalabilityPrimary Limitation
Normal Phase Silica < 30%80 - 85%HighSevere chemisorption and peak tailing.
Liquid-Liquid Extraction 70 - 85%85 - 90%Very HighRequires tedious solvent removal (e.g., n-butanol).
RP-HPLC (0.1% TFA) 85 - 95%> 98%LowYields the TFA salt; requires subsequent free-basing.
SCX Catch-and-Release 90 - 98% 95 - 98% High Fails if the crude mixture contains competing basic amines.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Strong Cation Exchange (SCX) "Catch-and-Release"

This is the most robust method for isolating 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine from complex, high-salt aqueous mixtures. It exploits the dual basic sites of the molecule.

scx_workflow step1 1. Acidification Adjust to pH 2.0 step2 2. SCX Loading Trap Dication step1->step2 Protonates amine & imidazole step3 3. Methanol Wash Elute Neutrals step2->step3 Target bound to sulfonate groups step4 4. Basic Elution 2M NH3 in MeOH step3->step4 Removes non-basic impurities step5 5. Concentration Pure Free Base step4->step5 Deprotonates target for release

Step-by-step SCX Catch-and-Release workflow demonstrating the chemical state of the target.

Step-by-Step Execution:

  • Acidification: Dilute the crude mixture in water or methanol. Add 1M HCl dropwise until the pH reaches ~2.0. Causality: This ensures both the imidazole and primary amine are fully protonated, forming a dication that will bind with maximum affinity to the negatively charged sulfonate groups of the SCX resin.

  • Column Conditioning: Pre-condition a silica-based SCX cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of 0.1M HCl .

  • Loading: Load the acidified sample onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 5 CV of Methanol, followed by 5 CV of Water, and finally 5 CV of Methanol. Causality: This removes all neutral and acidic impurities (which do not bind to the resin) as well as excess salts.

  • Elution: Elute the target compound using 5 CV of 2M Ammonia in Methanol . Causality: The high pH of the ammonia solution deprotonates the target molecule back to its neutral free-base form, breaking the electrostatic interaction with the resin and releasing it into the eluate.

  • System Validation (Self-Validation Step): To validate the protocol in real-time, spot the flow-through from Step 3 and the eluate from Step 5 on a silica TLC plate. Stain with Ninhydrin and heat. The absence of a purple spot in the flow-through confirms quantitative trapping, while a strong purple spot in the eluate confirms successful release.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Use this protocol when scaling up synthesis where chromatography is unfeasible.

Step-by-Step Execution:

  • Quenching: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask.

  • Basification: Place the flask in an ice bath. Slowly add solid Potassium Carbonate ( K2​CO3​ ) or 5M NaOH until the aqueous layer reaches pH 11.5 - 12.0 . Verify with pH paper.

  • Extraction: Transfer to a separatory funnel. Extract with 3 equal volumes of n-butanol (or CHCl3​ :Isopropanol 3:1).

  • Washing: Wash the combined organic layers with a small volume (1/10th ratio) of saturated brine to remove residual water and inorganic salts.

  • System Validation (Self-Validation Step): Sample 10 µL of the aqueous layer before and after extraction. Dilute with 1 mL of LC-MS mobile phase. A >95% reduction in the target mass signal (m/z 140.1 [M+H]+ ) in the post-extraction aqueous layer confirms successful partitioning.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Note:n-butanol has a high boiling point (117 °C); use a high-vacuum rotary evaporator with a water bath set to 50 °C.

References

  • PubChem, National Center for Biotechnology Information. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine" PubChem CID 30507. URL:[Link]

  • PubChem, National Center for Biotechnology Information. "Imidazole" PubChem CID 795. URL: [Link]

  • MDPI Foods. "A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products" URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "[125I]Iodoproxyfan and Related Compounds: A Reversible Radioligand and Novel Classes of Antagonists with High Affinity and Selectivity for the Histamine H3 Receptor" URL:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of β,β-Dimethylhistamine

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals synthesizing 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly known as β,β-dimethylhis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals synthesizing 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly known as β,β-dimethylhistamine, CAS: 21150-01-6)[1]. This molecule is a critical, sterically hindered scaffold used in the development of selective histamine H3 and H4 receptor ligands[2].

Due to the steric bulk of the gem-dimethyl group and the coordinating nature of the imidazole ring, standard aliphatic synthesis protocols often fail or result in poor yields. This guide provides a field-proven, self-validating workflow, troubleshooting FAQs, and optimized protocols to ensure high-yield synthesis.

I. Synthetic Workflow Architecture

To bypass the low yields associated with direct alkylation of histamine, the most robust route involves the protection of cyanomethylimidazole, followed by exhaustive alpha-dimethylation, and highly controlled nitrile reduction[3].

SynthesisWorkflow SM Cyanomethylimidazole Step1 N-Protection (Trt-Cl) SM->Step1 Int1 Trityl-Protected Nitrile Step1->Int1 Step2 Dimethylation (KHMDS, MeI) Int1->Step2 Int2 Dimethylated Nitrile Step2->Int2 Step3 Reduction (Raney Ni, H2, NH3) Int2->Step3 Int3 Protected Primary Amine Step3->Int3 Step4 Deprotection (TFA/DCM) Int3->Step4 Product β,β-Dimethylhistamine (Target) Step4->Product

Workflow for the synthesis of β,β-dimethylhistamine from cyanomethylimidazole.

II. Troubleshooting & Causality FAQs
Phase 1: Protection & Alpha-Dimethylation

Q: Why am I observing incomplete dimethylation, resulting in a mixture of mono- and di-methylated nitriles? A: The causality lies in steric hindrance. The alpha-carbon of the nitrile becomes significantly sterically hindered after the first methylation. If you use a standard base like Sodium Hydride (NaH), the second deprotonation is kinetically sluggish. Solution: Switch to a soluble, non-nucleophilic strong base like Potassium hexamethyldisilazide (KHMDS) at -78 °C. Use 2.5 equivalents of KHMDS and 3.0 equivalents of Methyl Iodide (MeI). Allow the reaction to warm to room temperature slowly over 12 hours to ensure the second equivalent of MeI reacts completely.

Q: Why use a Trityl (Trt) protecting group instead of Boc or SEM for the imidazole ring? A: The Trityl group provides immense steric bulk, which directs the subsequent alkylation away from the imidazole ring and strictly to the alpha-carbon of the side chain. Additionally, Boc can be cleaved under the strongly basic alkylation conditions (KHMDS), whereas the Trityl group is highly stable to these conditions.

Phase 2: Nitrile Reduction

Q: My reduction of the dimethylated nitrile yields a complex mixture with a large mass of secondary amine dimers. How do I prevent this? A: This is a classic mechanistic issue in nitrile reduction[4]. During reduction, an intermediate imine is formed. The newly formed primary amine acts as a nucleophile and attacks this imine, resulting in a secondary amine dimer[3]. Solution: Do not use LiAlH4​ . Instead, perform a catalytic hydrogenation using Raney Nickel in methanol saturated with ammonia ( NH3​ )[3][4]. The massive excess of ammonia shifts the equilibrium, effectively trapping the imine intermediate and preventing the primary amine from attacking.

Phase 3: Deprotection & Purification

Q: After TFA deprotection, how do I separate the highly polar β,β-dimethylhistamine from the triphenylmethanol byproduct? A: Do not attempt standard silica gel chromatography; the highly polar, basic product will streak irreversibly. Solution: Evaporate the TFA to yield the crude salt. Dissolve the residue in water and wash vigorously with Dichloromethane (DCM). The lipophilic triphenylmethanol will partition entirely into the organic layer, while your product (as the TFA salt) will remain in the aqueous layer. Lyophilize the aqueous layer to obtain the pure product.

III. Quantitative Data: Nitrile Reduction Optimization

The table below summarizes the causal relationship between the chosen reduction system and the suppression of secondary amine byproducts.

Catalyst SystemSolventAdditivePrimary Amine Yield (%)Secondary Amine Byproduct (%)
LiAlH4​ (2.0 eq)THFNone45%35%
Pd/C (10 mol%), H2​ MethanolNone52%28%
Raney Nickel, H2​ MethanolNone68%15%
Raney Nickel, H2​ Methanol NH3​ (Excess) 92% < 2%
IV. Standard Operating Procedure: Chemoselective Nitrile Reduction

This protocol describes the optimized conversion of 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanenitrile to the corresponding primary amine[3]. It is designed as a self-validating system to ensure quality control at every step.

Reagents & Materials:

  • 2-methyl-2-(1-trityl-1H-imidazol-4-yl)propanenitrile (10.0 mmol)

  • Raney® Nickel (50% slurry in water)[3]

  • 7N Ammonia in Methanol ( NH3​ /MeOH)

  • Hydrogen gas ( H2​ )

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Step-by-Step Methodology:

  • Preparation: In the hydrogenation vessel, dissolve the protected nitrile (10.0 mmol) in 50 mL of 7N NH3​ in Methanol.

  • Catalyst Addition: Carefully add 1.0 g of Raney Nickel slurry. (Note: Wash the slurry 3x with Methanol prior to addition to remove water. Raney Ni is pyrophoric; never let it dry[3]).

  • Purging: Seal the vessel. Purge the system with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas[3].

  • Hydrogenation: Pressurize the vessel to 50 psi with H2​ and stir vigorously (800 rpm) at room temperature for 16 hours.

  • In-Process Validation (FTIR): Pause stirring, safely vent a small aliquot, and analyze via FTIR. Self-Validation Check: The complete disappearance of the sharp nitrile C≡N stretch at 2240–2260 cm−1 and the appearance of broad N-H stretches (~3300 cm−1 ) confirms the reaction has reached completion.

  • Workup: Safely vent the hydrogen gas and purge the vessel with Nitrogen[3].

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Raney Nickel catalyst[3]. Wash the Celite pad with an additional 30 mL of Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude protected amine.

Post-Reduction Validation: Analyze the crude product by 1H NMR. The appearance of a new singlet integrating to 2H at ~2.6 ppm confirms the formation of the -CH2​-NH2​ group adjacent to the gem-dimethyl center.

V. References

1.[1] National Center for Biotechnology Information. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507 - PubChem". URL: 2.[2] British Journal of Pharmacology. "Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC". URL: 3.[3] Benchchem. "Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile - Benchchem". URL: 4.[4] ResearchGate. "Hydrogenation of dinitriles over Raney ® -Ni catalyst". URL:

Sources

Troubleshooting

Stability issues of beta,beta-Dimethylhistamine in solution

Technical Support Center: β,β -Dimethylhistamine Solution Stability & Troubleshooting Guide Welcome to the Technical Support Center for β,β -Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine). As a potent an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: β,β -Dimethylhistamine Solution Stability & Troubleshooting Guide

Welcome to the Technical Support Center for β,β -Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine). As a potent and selective histamine receptor ligand used extensively in drug development, maintaining its structural and conformational integrity in aqueous solutions is critical for reproducible pharmacological assays.

As Senior Application Scientists, we have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic causality behind degradation, provide self-validating experimental workflows, and address the most complex artifacts you may encounter in your receptor binding assays.

Quantitative Stability & Conformational Data

To understand how to stabilize β,β -Dimethylhistamine, you must first understand its baseline physicochemical behavior in solution. The table below summarizes the critical thermodynamic and kinetic parameters that dictate its stability.

ParameterConditionObservation / ValueCausality / Mechanism
Protonation State Aqueous, pH 7.4>99% MonocationicThe primary amine (pKa ~9.8) is protonated, while the imidazole ring (pKa ~5.8) remains largely neutral.
Conformational Ratio Aqueous, pH 7.4~64% gauche : 36% transThe gauche tautomer is thermodynamically favored by ~2 kcal/mol due to internal hydrogen bonding stabilization[1].
Enzymatic Stability Presence of DAOHighly Stable (Low Degradation) β,β -dimethylation creates severe steric hindrance near the primary amine, blocking Diamine Oxidase (DAO)[2].
Oxidative Stability Ambient Light / O 2​ Moderate DegradationThe imidazole ring is highly susceptible to reactive oxygen species (ROS) and photo-oxidation[3].

Troubleshooting FAQs: Solution Stability & Assay Artifacts

Q1: Why does my β,β -Dimethylhistamine stock solution lose receptor binding affinity after prolonged storage at 4°C, even if the concentration remains the same? A1: The loss of affinity is rarely due to complete molecular destruction, but rather a shift in the tautomeric and conformational equilibrium. At physiological pH, β,β -Dimethylhistamine exists primarily as a monocation. Theoretical and NMR studies demonstrate that the gauche conformer is more stable than the trans form, leading to a specific equilibrium ratio[1]. Prolonged storage at non-optimal temperatures (like 4°C) or repeated freeze-thaw cycles can disrupt the hydration shell around the polar sites. This disruption alters the gauche/trans equilibrium, temporarily reducing the concentration of the specific conformer required to dock into the H3/H4 receptor pocket.

Q2: Does the β,β -dimethyl substitution protect the molecule from enzymatic degradation in cellular assays? A2: Yes, it provides targeted protection. In standard histamine metabolism, Diamine Oxidase (DAO) oxidatively deaminates the primary amine, while Histamine N-methyltransferase (HNMT) methylates the imidazole ring[2][3]. The addition of two methyl groups at the β -carbon (adjacent to the imidazole ring) introduces significant steric bulk. This hindrance restricts the conformational flexibility required for the molecule to correctly orient within the DAO active site, drastically reducing its oxidative deamination rate compared to endogenous histamine.

Q3: How do I prevent photolytic and oxidative degradation of the imidazole ring in my working buffers? A3: The imidazole ring is highly sensitive to photo-oxidation, which generates imidazole acetaldehyde, hydrogen peroxide, and other ROS byproducts[3]. Solutions exposed to ambient laboratory light (especially UV-containing fluorescent lights) will rapidly degrade. You must use amber glass vials (avoiding plastics to prevent the leaching of plasticizers that act as radical initiators) and purge the headspace of your storage vials with an inert gas to displace oxygen.

Visualizations of Mechanisms and Workflows

Metabolism Ligand beta,beta-Dimethylhistamine (H3/H4 Agonist) DAO Diamine Oxidase (DAO) Sterically Hindered Ligand->DAO Extracellular Exposure HNMT Histamine N-methyltransferase (HNMT) Ligand->HNMT Intracellular Uptake Oxidation Oxidative Deamination (Blocked/Reduced) DAO->Oxidation Steric Block at beta-carbon Methylation N-Methylation (Active Pathway) HNMT->Methylation Enzymatic Conversion

Metabolic pathways of beta,beta-Dimethylhistamine highlighting steric hindrance against DAO.

Workflow Step1 1. Weigh Solid (Desiccated) Step2 2. Dissolve in Degassed Buffer Step1->Step2 Step3 3. Aliquot to Amber Vials Step2->Step3 Step4 4. Argon Purge & Seal Step3->Step4 Step5 5. Store at -80°C Step4->Step5 QC QC: HPLC-UV Self-Validation Step5->QC Monthly

Self-validating experimental workflow for preparing stable beta,beta-Dimethylhistamine solutions.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, you must utilize protocols that validate their own success. Below is the definitive methodology for preparing ultra-stable β,β -Dimethylhistamine stock solutions.

Protocol: Preparation and Validation of Ultra-Stable Stock Solutions

Objective: Formulate a 10 mM stock solution that resists tautomeric shifting and oxidative degradation, incorporating a forced-degradation Quality Control (QC) loop.

Step-by-Step Methodology:

  • Solvent Preparation: Boil LC-MS grade water for 10 minutes to remove dissolved oxygen, then rapidly cool under a continuous Argon stream. Buffer the water to pH 6.0 using 10 mM Sodium Phosphate. Causality: A slightly acidic pH ensures the primary amine remains fully protonated, maximizing solubility and preventing nucleophilic side reactions.

  • Weighing & Dissolution: Weigh the lyophilized β,β -Dimethylhistamine powder inside a humidity-controlled glove box. Dissolve the powder in the degassed buffer to achieve exactly a 10 mM concentration.

  • Aliquot & Purge: Transfer 100 μ L aliquots into LC-MS certified amber glass vials. Causality: Amber glass prevents photo-oxidation, and avoiding plastics eliminates the risk of radical-initiating plasticizers leaching into the solvent. Purge the headspace of each vial with Argon gas for 5 seconds before immediately sealing with PTFE-lined caps.

  • Storage: Flash-freeze the vials in liquid nitrogen to lock the conformational state, then transfer to a -80°C freezer.

  • Self-Validating QC (Forced Degradation Control):

    • The Logic: You cannot trust a stability assay if it is incapable of detecting degradation.

    • The Validation Step: Take one aliquot and intentionally spike it with 0.1% H 2​ O 2​ , then expose it to direct UV light for 2 hours. Run both the baseline stock and the stressed sample via HPLC-UV (detecting at 210 nm). The stressed sample must show a measurable reduction in the main active peak and the appearance of imidazole acetaldehyde byproducts[3]. If the stressed sample does not show degradation, your HPLC method is not stability-indicating and must be re-optimized before you can trust your baseline stock.

References

  • Nagy, P. I., Durant, G. J., Hoss, W., & Smith, D. A. (1994). Theoretical analyses of the tautomeric and conformational equilibria of histamine and α R, β S- α , β -dimethylhistamine in the gas phase and aqueous solution. Journal of the American Chemical Society. 1

  • Grobe, J., et al. (2015). Histamine can be Formed and Degraded in the Human and Mouse Heart. Frontiers in Pharmacology. 2

  • Lifecode Gx. (2024). Histamine Intolerance: Genetics and Degradation Pathways. Lifecode Gx Support. 3

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the solubility of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β-dimethylhistamine).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the solubility of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β-dimethylhistamine). While its parent compound, histamine, is highly water-soluble, the addition of the gem-dimethyl group significantly alters its physicochemical profile.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting strategies, explains the thermodynamic and chemical causality behind solubility failures, and offers self-validating experimental protocols.

I. Quantitative Physicochemical Profile

To troubleshoot solubility, we must first understand the molecular parameters driving the compound's behavior. The gem-dimethyl group increases steric bulk and local lipophilicity, altering the hydration shell compared to standard histamine[1].

PropertyValueCausality / Impact on Solubility
Molecular Weight 139.20 g/mol Small molecule; solubility is primarily driven by ionization rather than size[1].
Computed LogP ~0.3Increased lipophilicity compared to histamine (LogP -0.7). Reduces spontaneous aqueous dissolution of the free base[1][2].
pKa 1 (Imidazole) ~5.8Below pH 5.8, the imidazole ring protonates, significantly increasing aqueous solubility[3].
pKa 2 (Primary Amine) ~9.4Remains protonated at physiological pH (7.4), acting as a strong hydrogen bond donor[3].
Physical State Crystalline SolidHigh crystal lattice energy due to strong intermolecular hydrogen bonding between the amine and imidazole nitrogens.
II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the free base form resist dissolution in standard PBS (pH 7.4) despite being a polar molecule? The Causality: At pH 7.4, the primary amine is protonated (cationic), but the imidazole ring is predominantly neutral[3]. In its solid free-base form, the molecule forms a highly stable crystal lattice driven by intermolecular hydrogen bonding between the primary amine and the neutral imidazole nitrogen of adjacent molecules. The gem-dimethyl group restricts the rotational freedom of the ethylamine side chain, locking the molecule into a conformation that favors this crystal packing over aqueous solvation. The Fix: You must break the crystal lattice chemically. Lower the pH to < 5.0 to protonate the imidazole ring, creating electrostatic repulsion between molecules, then titrate back to pH 7.4. Alternatively, purchase the dihydrochloride salt form[4].

Q2: I am trying to dissolve the compound in dichloromethane (DCM) for a synthetic reaction, but it remains a suspension. How do I force it into the organic phase? The Causality: Despite the lipophilic gem-dimethyl group, the zwitterionic-like polarity of the amine and imidazole moieties makes the compound practically insoluble in non-polar or weakly polar halogenated solvents like DCM. The Fix: Transition to a polar aprotic solvent such as DMSO or DMF, which can disrupt the hydrogen bond network. If DCM is strictly required for your reaction chemistry, use a co-solvent system (e.g., 10-20% Methanol in DCM) to solvate the polar functional groups.

Q3: My 50 mM DMSO stock solution "crashes out" (precipitates) when I dilute it into my in vitro assay buffer. How can I prevent this? The Causality: This is a classic "solvent crash." While the compound is soluble in pure DMSO (up to ~20 mg/mL)[5], rapid introduction into a neutral aqueous buffer causes the DMSO to diffuse away faster than the compound can hydrate. The local concentration of the free base exceeds its aqueous solubility limit, leading to immediate nucleation and precipitation. The Fix: Utilize a step-wise dilution method into pre-warmed buffer (37°C), or ensure the receiving buffer has a slightly acidic pH to immediately protonate the compound upon entry.

III. Logical Workflows and Pathways

To assist in your experimental design, refer to the following logical pathways for predicting solubility behavior and troubleshooting solvent compatibility.

pH_Ionization LowPH Low pH (< 5.0) Fully Protonated (Di-cation) High Aqueous Solubility PhysPH Physiological pH (7.4) Mono-protonated (Amine) Moderate Aqueous Solubility LowPH->PhysPH Deprotonation of Imidazole (pKa ~5.8) HighPH High pH (> 10.0) Fully Deprotonated (Free Base) Low Aqueous Solubility PhysPH->HighPH Deprotonation of Primary Amine (pKa ~9.4)

Logical relationship between pH, protonation state, and aqueous solubility.

Solubilization_Workflow Start Target Solvent System? Aqueous Aqueous Buffer (In Vitro Assays) Start->Aqueous Organic Organic Solvent (Chemical Synthesis) Start->Organic Aq_Issue Precipitation at pH 7.4? Aqueous->Aq_Issue Org_Issue Insoluble in DCM/Ether? Organic->Org_Issue Sol_Aq1 Use Dihydrochloride Salt Aq_Issue->Sol_Aq1 If available Sol_Aq2 Acidify to pH 5.0, then titrate to 7.4 Aq_Issue->Sol_Aq2 If using Free Base Sol_Org1 Use Polar Aprotic (DMSO/DMF) Org_Issue->Sol_Org1 Sol_Org2 Use Co-solvent (MeOH/EtOH) Org_Issue->Sol_Org2

Decision tree workflow for resolving common solvent-specific solubility issues.

IV. Self-Validating Experimental Protocols
Protocol A: Preparation of a 100 mM Aqueous Stock (In Situ Salt Conversion)

Use this protocol if you only have the free base form but require a high-concentration aqueous stock for biological assays.

  • Weighing: Weigh exactly 13.9 mg of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine free base (0.1 mmol) into a glass vial.

  • Acidic Solubilization: Add 800 µL of 0.1 M HCl to the vial.

    • Causality: Adding HCl provides the protons necessary to ionize both the primary amine and the imidazole ring. This forms the dihydrochloride salt in situ, breaking the intermolecular hydrogen bonds and destroying the crystal lattice[4].

  • Agitation: Vortex for 30 seconds. The solution should become optically clear.

    • Validation Check: Hold the vial against a dark background under a bright light. If micro-crystals remain, sonicate for 2 minutes.

  • Buffering: Add 100 µL of 10X PBS (Phosphate Buffered Saline).

  • Titration: Carefully add 0.1 M NaOH dropwise (approx. 50-100 µL) while monitoring the pH with a micro-probe until it reaches 7.4.

    • Validation Check: If the solution turns cloudy during titration, you have passed the solubility threshold of the mono-protonated state. Add a few drops of 0.1 M HCl to clear it, and accept a slightly lower working concentration.

  • Volume Adjustment: Top up to exactly 1.0 mL with sterile Milli-Q water to achieve a final concentration of 100 mM.

Protocol B: Preventing Solvent Crash from DMSO Stocks

Use this protocol when transitioning a DMSO stock solution into an aqueous assay environment.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a maximum concentration of 20 mg/mL[5]. Purge the vial with Argon or Nitrogen gas to prevent hygroscopic water uptake, which can degrade the stock over time.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., cell culture media or assay buffer) to 37°C in a water bath.

    • Causality: Thermodynamics dictate that solubility increases with temperature. Pre-warming the buffer increases the kinetic energy of the water molecules, allowing them to solvate the compound faster than it can nucleate.

  • Dynamic Addition: Place the tube containing the warmed buffer on a vortex mixer at medium speed.

  • Injection: Using a micropipette, inject the DMSO stock solution directly into the center of the vortex (avoiding the plastic walls) drop-by-drop.

    • Validation Check: The final concentration of DMSO in the assay should not exceed 0.5% (v/v) to prevent cellular toxicity and ensure the compound remains fully solvated in the aqueous phase.

V. References
  • PubChem. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine - Computed Properties & Identifiers" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Histamine - Experimental Properties" National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "Histamine - Chemical Properties and Ionization" Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell-Based Histamine Receptor Assays

Welcome to the Technical Support Center for Cell-based Histamine Receptor Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful, yet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cell-based Histamine Receptor Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful, yet sensitive, experimental systems. As your virtual application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your data.

Histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes, making them critical targets in drug discovery.[1][2][3] However, their successful study using cell-based functional assays requires a nuanced understanding of their signaling biology and meticulous attention to experimental detail. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Foundational Issues & First-Line Troubleshooting

Before delving into receptor-specific problems, it's crucial to rule out systemic issues that can affect any cell-based assay.

Q1: My assay has failed completely – I'm seeing no signal, even with my positive control. Where do I start?

A complete assay failure often points to a fundamental problem with a core component. A logical, step-by-step diagnosis is key.

Causality: A lack of signal indicates a breakdown in one of the critical steps of the assay workflow: unhealthy cells incapable of responding, inactive reagents, or incorrect instrument settings.

Troubleshooting Protocol:

  • Verify Cell Health and Viability:

    • Action: Before plating, perform a trypan blue exclusion assay to confirm high viability (>95%) of your cell suspension.

    • Rationale: Stressed, over-confluent, or high-passage-number cells can exhibit diminished receptor expression and poor signaling capacity.[4] It is recommended to use cells within a consistent, low passage number range.[4]

    • Pro-Tip: Ensure cells are in the logarithmic growth phase when plating.[4]

  • Confirm Reagent Activity:

    • Histamine/Agonist: Prepare fresh agonist solutions from a trusted powder stock for each experiment. Histamine solutions can be unstable with repeated freeze-thaw cycles or prolonged storage in aqueous buffers.[4][5]

    • Assay-Specific Reagents: For calcium flux assays, test your cells with a calcium ionophore (e.g., Ionomycin) as a receptor-independent positive control. A robust signal with the ionophore confirms that the dye was loaded correctly and the cells are capable of a calcium response.[5] For cAMP assays, use Forskolin to directly activate adenylyl cyclase and ensure the downstream detection machinery is working.

  • Check Instrument Settings:

    • Action: Review your plate reader's protocol. Confirm the correct excitation/emission wavelengths, read times, and sensitivity/gain settings are being used.

    • Rationale: For rapid kinetic assays like calcium flux, the read time must be fast enough to capture the transient signal, which can be easily missed.[5] Ensure the instrument's baseline fluorescence readings are within the manufacturer's recommended range.[5]

Troubleshooting Decision Tree: No Signal

NoSignal Start No Signal Detected (Including Positive Control) CheckCells Assess Cell Health (Viability >95%? Low Passage?) Start->CheckCells Healthy Cells Healthy CheckCells->Healthy Yes Unhealthy Cells Unhealthy/Stressed CheckCells->Unhealthy No CheckReagents Test Core Reagents ReagentsOK Reagents Active CheckReagents->ReagentsOK Yes ReagentsBad Reagents Inactive CheckReagents->ReagentsBad No CheckInstrument Verify Instrument Settings (Wavelengths, Kinetics, Gain) InstrumentOK Settings Correct CheckInstrument->InstrumentOK Yes InstrumentBad Settings Incorrect CheckInstrument->InstrumentBad No Healthy->CheckReagents Solution_Cells Solution: - Use new, low-passage cells - Optimize seeding density Unhealthy->Solution_Cells ReagentsOK->CheckInstrument Solution_Reagents Solution: - Prepare fresh agonist/reagents - Use receptor-independent control (e.g., Ionomycin) ReagentsBad->Solution_Reagents Solution_Instrument Solution: - Correct settings - Check filter/monochromator InstrumentBad->Solution_Instrument Histamine_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1 Histamine -> H1R Gq Gq/11 H1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ -> Ca²⁺ Release PLC->IP3 H2 Histamine -> H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3H4 Histamine -> H3R/H4R Gi Gi/o H3H4->Gi AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Canonical G-protein signaling pathways for histamine receptor subtypes.

Q2: (H1 Assay) My calcium flux signal is very weak or transient. How can I improve it?

Causality: A weak calcium signal can stem from low receptor expression, suboptimal dye loading, or rapid signal termination due to receptor desensitization.

Troubleshooting Steps:

  • Verify Receptor Expression:

    • Action: Confirm the expression of the H1 receptor in your chosen cell line (e.g., HEK293, CHO, HeLa). [6]Not all common lab cell lines endogenously express sufficient receptor levels. [6][7]If expression is low or absent, you may need to use a stably transfected cell line.

    • Technique: Validate expression via RT-qPCR for mRNA levels or Western Blot/FACS for protein levels. Functional validation is key.

  • Optimize Dye Loading:

    • Action: Titrate the concentration of your calcium-sensitive dye and optimize the loading time and temperature (e.g., 60 minutes at 37°C, followed by 30 minutes at room temperature). [4] * Rationale: Both insufficient loading (low signal) and overloading (high background, cytotoxicity) can compromise the assay window. [4]

  • Address Receptor Desensitization:

    • Action: For antagonist screening, ensure the pre-incubation time with the antagonist is optimized. Some antagonists require longer incubation times to reach maximal potency. [8] * Rationale: Histamine receptors can rapidly desensitize upon agonist exposure, a process involving phosphorylation and internalization that dampens the signal. [4][9]This is a physiological process, but it can be managed. For endpoint assays, stimulate the cells only once. [4]

Q3: (H2/H3/H4 Assay) My cAMP assay has a high background signal, resulting in a poor signal-to-background ratio. What's the cause?

Causality: High basal cAMP levels can be caused by cell stress, constitutive receptor activity, or interference from media components.

Troubleshooting Steps:

  • Serum Starvation:

    • Action: Before the assay, wash the cells with PBS and incubate them in serum-free medium for a few hours.

    • Rationale: Serum contains various factors that can activate other GPCRs, leading to elevated basal cAMP. Starvation helps to quiesce the cells and lower this baseline. [10]

  • Include a Phosphodiesterase (PDE) Inhibitor:

    • Action: Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to your assay buffer during the stimulation step. [11] * Rationale: PDEs are enzymes that degrade cAMP. Inhibiting them prevents the breakdown of the cAMP you are trying to measure, thus amplifying the signal from your agonist and improving the assay window. [10][11]

  • Check for Media Interferences:

    • Action: If possible, run the final steps of your assay in a simplified buffer (e.g., HBSS with 20 mM HEPES) rather than full growth medium. [12] * Rationale: Components in complex media can sometimes interfere with the assay chemistry.

Q4: I'm observing a diminishing response to repeated histamine stimulation. Why is this happening?

This phenomenon is likely due to receptor desensitization or tachyphylaxis , where the cell's response to an agonist decreases over time with repeated exposure. [4] Mechanism: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. [13][14]This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G-protein coupling (desensitization) and can target the receptor for removal from the cell surface via endocytosis (internalization). [9] How to Manage in Your Experiments:

  • Allow for Recovery: After an initial stimulation, wash the cells thoroughly and incubate them in fresh, agonist-free medium. The required recovery time for receptor resensitization (recycling to the membrane) must be determined empirically for your specific system. [4]* Use Single-Point Stimulation: For endpoint assays, stimulate the cells only once. For kinetic assays, be aware that the initial response is the most robust and will naturally decline. [4]* Consider Agonist Concentration: High concentrations of histamine are more likely to induce profound and prolonged desensitization. [4]

Section 3: Data Quality and Experimental Variables

Q5: My dose-response curves show high variability between replicate wells. How can I improve precision?

Causality: High variability is often traced back to inconsistent cell plating, inaccurate liquid handling, or environmental fluctuations across the microplate ("edge effects").

Solutions & Best Practices:

Problem AreaRoot CauseRecommended Action & Rationale
Cell Plating Inconsistent cell number per wellEnsure a homogenous single-cell suspension before plating. Use a consistent, gentle pipetting technique for all wells. [4]
Liquid Handling Pipetting errors during reagent additionRegularly calibrate your pipettes. Use automated liquid handlers or multichannel pipettes for simultaneous additions to minimize timing differences. [4]
Edge Effects Temperature/evaporation gradientsAvoid using the outer wells of the microplate for experimental data. Instead, fill them with sterile PBS or media to act as a humidity barrier. [4]
Assay Timing Inconsistent incubation timesAdhere to a strict, consistent timeline for all steps, from cell plating to compound addition and signal reading. [4]
Q6: Could my cell culture medium be interfering with the assay? I'm using standard DMEM with phenol red.

Yes, absolutely. Phenol red is a common source of interference, particularly in absorbance-based assays, but it can have other effects as well.

Mechanisms of Interference:

  • Spectral Overlap: Phenol red is a pH indicator whose absorbance spectrum changes with pH. At physiological pH (~7.4), it has a significant absorbance maximum around 560-570 nm, which directly overlaps with the readout for common colorimetric assays like MTT. [15]This leads to a high background signal, compressing the dynamic range of the assay. [15]2. Estrogenic Activity: Phenol red has been shown to act as a weak estrogen mimic. [15][16]This is a critical confounder in experiments using hormone-sensitive cell lines (e.g., MCF-7 breast cancer cells) or studying pathways that cross-talk with estrogen signaling. [16] Best Practice:

The most robust solution is to switch to a phenol red-free medium formulation for your experiments. [15]If this is not feasible, you must run parallel "no-cell" controls for every condition to determine the background absorbance from the medium, which can then be subtracted from your experimental wells. [15]

Section 4: Advanced Protocols & Workflows

Protocol: Standard Calcium Flux Assay for H1 Receptor Activity

This protocol provides a general workflow for measuring H1R-mediated intracellular calcium release in a 96-well format.

Materials:

  • Cells expressing the H1 receptor (e.g., CHO-H1, HEK-H1)

  • Phenol red-free culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor that helps retain the dye intracellularly)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Histamine (agonist) and test compounds

  • Calcium Ionophore (e.g., Ionomycin) as a positive control

Workflow:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a pre-optimized density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium indicator and probenecid in Assay Buffer.

    • Gently remove the culture medium from the cell plate and add the dye loading solution to each well. [4] * Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. [4]3. Compound Addition & Signal Reading:

    • Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds. [4] * Use the instrument's integrated liquid handler to add histamine (or antagonist followed by histamine) to the wells.

    • Continue to record the fluorescence signal kinetically for at least 60-120 seconds post-addition.

  • Data Analysis:

    • Analyze the data by calculating the difference between the maximum peak fluorescence and the baseline fluorescence for each well. [4] * Plot the response against the logarithm of the histamine concentration and fit the data using a non-linear regression model to determine the EC₅₀. [4]

Calcium Flux Assay Workflow Diagram

Calcium_Workflow Start Day 1: Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Start->Incubate_Overnight Day2_Start Day 2: Assay Incubate_Overnight->Day2_Start Prepare_Dye Prepare Dye Loading Solution (e.g., Fluo-4 AM + Probenecid) Day2_Start->Prepare_Dye Load_Dye Remove Media & Add Dye Solution Prepare_Dye->Load_Dye Incubate_Dye Incubate (60 min @ 37°C, then 30 min @ RT) Load_Dye->Incubate_Dye Plate_Reader Place Plate in Kinetic Plate Reader Incubate_Dye->Plate_Reader Baseline Read Baseline Fluorescence (10-20s) Plate_Reader->Baseline Add_Compound Add Agonist/Antagonist Baseline->Add_Compound Read_Signal Read Kinetic Response (60-120s) Add_Compound->Read_Signal Analyze Data Analysis (Peak - Baseline -> EC₅₀/IC₅₀) Read_Signal->Analyze

Caption: Standard experimental workflow for a histamine-induced calcium flux assay.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Wigglesworth, M. (2012). Reducing safety-related attrition in drug discovery. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]

  • Kuder, K., & Kieć-Kononowicz, K. (2015). Molecular and functional profiling of histamine receptor-mediated calcium ion signals in different cell lines. Analytical Biochemistry, 486, 29-35. Available at: [Link]

  • Alonso, N., Monczor, F., & Fernandez, N. (2013). Cross-Desensitization and Cointernalization of H1 and H2 Histamine Receptors Reveal New Insights into Histamine Signal Integration. Molecular Pharmacology, 83(4), 873-885. Available at: [Link]

  • Sellers, D. J., L. C. T. M. Heij, S. A. D. Bol, M. P. M. R. van Koeverden, & G. R. J. R. A. C. H. R. J. R. (2020). Histamine receptors rapidly desensitize without altering nerve-evoked contractions in murine urinary bladder smooth muscle. American Journal of Physiology-Renal Physiology, 318(4), F913-F924. Available at: [Link]

  • Beermann, S., et al. (2016). Histamine H1- and H4-receptor expression in human colon-derived cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(6), 645-654. Available at: [Link]

  • Janicot, C., et al. (2021). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols, 2(4), 100863. Available at: [Link]

  • Mocking, T. A. M., Verweij, E. W. E., Vischer, H. F., & Leurs, R. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 94(6), 1371-1381. Available at: [Link]

  • Massari, N. A., & Medina, V. A. (2018). Histamine receptors and cancer pharmacology: an update. British Journal of Pharmacology, 175(1), 127-143. Available at: [Link]

  • Kotlikoff, M. I. (1998). Desensitization of the histamine H1-receptor and transcriptional down-regulation of histamine H1-receptor gene expression in bovine tracheal smooth muscle. British Journal of Pharmacology, 124(7), 1475-1484. Available at: [Link]

  • How can I enhance the amount of GPCR in cell lysate supernatant? ResearchGate. Available at: [Link]

  • F-R., R., & G-S., M. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17053. Available at: [Link]

  • Histamine H1 Receptor Assay. Innoprot. Available at: [Link]

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Assay Genie. Available at: [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (2021). Available at: [Link]

  • Sharif, N. A., Xu, S. X., & Yanni, J. M. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975-4975. Available at: [Link]

  • Histamine H2 Receptor Desensitization: Involvement of a Select Array of G Protein-Coupled Receptor Kinases. ResearchGate. Available at: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

  • Human HRH2 (Histamine H2 receptor) ELISA Kit. Assay Genie. Available at: [Link]

  • Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 153(6), 1208-1219. Available at: [Link]

  • Characterization of receptor agonists and antagonists. Domain Therapeutics North America. Available at: [Link]

  • Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Available at: [Link]

  • Caution for the routine use of phenol red – It is more than just a pH indicator. ResearchGate. Available at: [Link]

  • How can I decrease the basal cAMP levels in cells for cAMP ELISA? ResearchGate. Available at: [Link]

  • Fernandez, N., et al. (2008). Roles of Phosphorylation-dependent and -independent Mechanisms in the Regulation of Histamine H2 Receptor by G Protein-coupled Receptor Kinase 2. Journal of Biological Chemistry, 283(7), 3949-3959. Available at: [Link]

  • Tautermann, C. S., et al. (2022). Effect of Ions and Sequence Variants on the Antagonist Binding Properties of the Histamine H1 Receptor. International Journal of Molecular Sciences, 23(3), 1438. Available at: [Link]

  • Agonist potency ratios of histamine receptors. ResearchGate. Available at: [Link]

  • Smit, M. J., et al. (1996). Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists. Journal of Biological Chemistry, 271(23), 13674-13681. Available at: [Link]

  • 5 Surprising Facts About Histamine Intolerance You Need to Know. YouTube. Available at: [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link]

  • Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLoS Biology, 7(8), e1000172. Available at: [Link]

  • Use of an inert marker (phenol red) to improve accuracy in gastric secretion studies. PubMed. Available at: [Link]

  • Histamine Quantification in Human Blood Samples. Springer Nature Experiments. Available at: [Link]

  • Hering, N., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 114, 119-131. Available at: [Link]

  • Histamine Intolerance: Symptoms, Diagnosis, and Beyond. PMC. Available at: [Link]

Sources

Optimization

Addressing variability in animal models of epilepsy

Technical Support Center: Preclinical Epilepsy Models Welcome to the Core Facility Support Portal. As your Senior Application Scientist, I have designed this knowledge base to help you troubleshoot the biological, enviro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preclinical Epilepsy Models

Welcome to the Core Facility Support Portal. As your Senior Application Scientist, I have designed this knowledge base to help you troubleshoot the biological, environmental, and procedural variables that compromise the reproducibility of your epileptogenesis models. Our goal is to move beyond empirical guessing and establish self-validating, mechanistically grounded protocols.

Q1: I am using the standard systemic pilocarpine model in mice, but my acute mortality rate is exceeding 40%. How can I reduce this without losing the spontaneous recurrent seizure (SRS) phenotype? Causality & Solution: High mortality in the single-bolus pilocarpine model (typically 300–400 mg/kg) is driven by a massive peripheral parasympathetic storm leading to cardiorespiratory collapse before central epileptogenesis stabilizes[1]. Furthermore, mortality is highly age-dependent; while rodents under 4 weeks of age survive but fail to develop chronic epilepsy, older rodents (e.g., 28 weeks) exhibit up to 90% mortality due to age-related cardiovascular rigidity and altered blood-brain barrier permeability[2],[3].

Actionable Steps:

  • Age-Matching: Strictly use 6–8 week-old subjects to balance survival with successful epileptogenesis[3],[4].

  • Fractionated Dosing: Instead of a single bolus, administer pilocarpine in divided doses (e.g., 10 mg/kg every 30 minutes). This titrates central M1 muscarinic activation against peripheral shock, reducing mortality to approximately 7% while maintaining an 85% SRS development rate[1].

  • Refined SE Termination: Prolonged Status Epilepticus (SE) causes rapid internalization of synaptic GABA_A receptors, rendering standard benzodiazepines (like diazepam) ineffective—a phenomenon known as pharmacoresistance. Switch your rescue agent to Levetiracetam (LEV, 200 mg/kg). LEV binds to the presynaptic SV2A vesicle protein, modulating glutamate release independent of GABAergic tone, which has been shown to drop acute mortality to ~15%[4].

Q2: My experimental cohorts show extreme variability in the "latent period" and subsequent seizure frequencies. Some animals cluster seizures, while others rarely seize. Why? Causality & Solution: Variability in the latent period (the time between SE and the first unprovoked seizure) is heavily influenced by strain genetics and the precision of SE termination. For example, Long-Evans and Wistar rats exhibit significantly more severe cell damage and higher mortality than Sprague-Dawley rats[5]. Additionally, relying solely on behavioral observation (Racine scale) to terminate SE leaves subclinical electrographic seizures unchecked, leading to heterogeneous hippocampal sclerosis and highly variable seizure clustering[2].

Actionable Steps: Implement continuous Video-EEG monitoring during the induction phase. The ILAE/AES TASK1 preclinical guidelines mandate EEG as the gold standard for documenting spontaneous seizures[6]. Terminate SE exactly 60–90 minutes after the first electrographic spike-wave discharge, not just behavioral onset.

Q3: We are performing in vitro electrophysiology on acute hippocampal slices from epileptic rodents, but the epileptiform activity is inconsistent across batches. What is going wrong? Causality & Solution: Ex vivo slice viability and baseline excitability are highly sensitive to the method of sacrifice. The TASK1-WG4 guidelines highlight that the choice of anesthesia prior to decapitation profoundly alters network excitability[7]. Volatile anesthetics (like isoflurane) can precondition tissue, altering NMDA receptor kinetics and masking the epileptic phenotype in vitro.

Actionable Steps: Standardize and meticulously document your anesthesia protocol. If ethical approvals permit, use deep anesthesia with a rapid-acting agent that washes out quickly, or utilize sucrose-based, ice-cold artificial cerebrospinal fluid (aCSF) during slicing to preserve the delicate reorganized synaptic networks (e.g., mossy fiber sprouting)[7].

Data Center: Quantitative Protocol Comparison

To facilitate experimental design, the following table summarizes the expected outcomes of various SE induction protocols based on authoritative literature.

Model / ProtocolMechanism of ActionSE Induction RateAcute MortalityKey Advantage
Pilocarpine (Single Bolus) M1 Muscarinic Agonist~83%30% - 100% (Strain dependent)Rapid induction[1]
Pilocarpine (Fractionated) Titrated M1 Activation~85%~7%High survival, consistent SRS[1]
Pilocarpine + LEV Rescue M1 Agonist + SV2A Modulation~70%~15%Bypasses GABAergic resistance[4]
Systemic Kainic Acid (KA) Kainate Receptor AgonistVariable~20%Distinct hippocampal lesions[5]

Protocol Vault: Self-Validating Fractionated Pilocarpine Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Peripheral Blockade (T = -30 min)

  • Action: Administer Scopolamine methyl bromide (1 mg/kg, i.p.).

  • Causality: Scopolamine methyl bromide does not cross the blood-brain barrier. It blocks peripheral muscarinic receptors, preventing lethal pulmonary edema and bradycardia.

  • Validation Check: Observe the animal for 30 minutes. The absence of severe salivation or diarrhea confirms successful peripheral blockade.

Step 2: Fractionated Induction (T = 0, 30, 60... min)

  • Action: Administer Pilocarpine hydrochloride (10 mg/kg, i.p.) every 30 minutes.

  • Causality: Gradual accumulation of pilocarpine allows central epileptogenic networks to synchronize without overwhelming the autonomic nervous system[1].

  • Validation Check: Monitor behavior using the Racine scale. Stop injections immediately once the animal reaches Stage 4 (bilateral forelimb clonus with rearing) or Stage 5 (rearing and falling).

Step 3: SE Maintenance & Monitoring

  • Action: Allow SE to proceed for exactly 60 minutes from the onset of Stage 4/5.

  • Causality: A minimum of 60 minutes of continuous SE is required to trigger the molecular cascades (e.g., neuroinflammation, cell death) necessary for chronic epileptogenesis[2].

  • Validation Check: Continuous motor seizures must be visible. If seizures subside before 60 minutes, the animal must be excluded from the chronic SRS cohort.

Step 4: SE Termination

  • Action: Administer Levetiracetam (200 mg/kg, i.p.)[4].

  • Causality: Overcomes GABA receptor internalization to effectively halt vesicular glutamate release.

  • Validation Check: Complete cessation of behavioral seizures within 15 minutes. Confirm with EEG showing background suppression.

Systems Visualization

Pathway Chem Chemoconvulsant (Pilocarpine/KA) Receptor M1 / KAR Activation Chem->Receptor Excit Glutamate Release & Ca2+ Influx Receptor->Excit SE Status Epilepticus (SE) Excit->SE GABA GABA-A Internalization (Pharmacoresistance) GABA->SE Positive Feedback SE->GABA Var Variability Factors: Strain, Age, Circadian Var->Receptor

Mechanistic cascade of chemoconvulsant-induced Status Epilepticus and variability inputs.

Workflow Pre Pre-treatment Scopolamine Induct Fractionated Pilocarpine Pre->Induct SE_Val SE Validation (Racine 4/5) Induct->SE_Val Rescue SE Termination (Levetiracetam) SE_Val->Rescue EEG Chronic EEG Monitoring Rescue->EEG

Step-by-step experimental workflow for self-validating fractionated pilocarpine induction.

References

  • The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro.
  • Spontaneous Seizure Outcomes in Mice Using an Improved Version of the Pilocarpine Model of Temporal Lobe Epilepsy. MDPI.
  • The pilocarpine model of temporal lobe epilepsy. PMC.
  • Age dependent mortality in the pilocarpine model of st
  • Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes. Frontiers.
  • Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES. Raimondo Lab.
  • Epilepsia Special Issue: Harmonization in Preclinical Epilepsy Research. ILAE.

Sources

Troubleshooting

Technical Support Center: Troubleshooting β,β-Dimethylhistamine Assays

Welcome to the Technical Support Center for histamine receptor pharmacology. This guide focuses on minimizing off-target effects when utilizing β,β-dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine), a poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for histamine receptor pharmacology. This guide focuses on minimizing off-target effects when utilizing β,β-dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine), a potent and selective histamine H3 receptor (H3R) agonist.

Because biogenic amine receptors share highly conserved orthosteric binding sites, researchers frequently encounter experimental artifacts such as receptor cross-activation, signal desensitization, and metabolic degradation. This guide provides mechanistic causality, troubleshooting Q&As, and self-validating protocols to ensure the integrity of your pharmacological assays.

Troubleshooting Guides & FAQs

Q1: I am observing unexpected immune cell activation or chemotaxis in my tissue preparations when using β,β-dimethylhistamine. Is this an off-target effect? A1: Yes. While β,β-dimethylhistamine is highly selective for the H3R over H1 and H2 receptors, it can cross-activate the histamine H4 receptor (H4R) at elevated concentrations. The H3R and H4R share approximately 37% overall sequence homology and up to 58% in the transmembrane domains where the imidazole ring and basic amine bind 1. If your assay concentration exceeds 1 µM, you are likely engaging the H4R, which is heavily expressed on hematopoietic cells (e.g., mast cells, eosinophils) and mediates chemotaxis. Solution: Titrate your compound. Maintain β,β-dimethylhistamine concentrations in the low nanomolar range (10–100 nM). Additionally, implement a self-validating control by co-administering a selective H4R antagonist, such as JNJ-7777120, to isolate H3R-specific responses.

Q2: My downstream cAMP assay shows a rapid loss of signal over time despite continuous β,β-dimethylhistamine exposure. How do I prevent receptor desensitization? A2: Continuous exposure to a full agonist induces rapid GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs). This leads to β-arrestin recruitment, receptor internalization, and subsequent signal desensitization. Because cAMP assays measure downstream amplification, they are highly susceptible to these temporal artifacts. Solution: Transition from downstream amplification assays to proximal binding assays. We recommend using a[³⁵S]GTPγS binding assay. This measures the immediate G-protein activation event at the receptor-effector interface, bypassing the temporal artifacts of downstream signal amplification and receptor internalization 2.

Q3: In my ex vivo brain slice experiments, the potency of β,β-dimethylhistamine is significantly lower than in my recombinant cell lines. What is causing this discrepancy? A3: This discrepancy is driven by metabolic degradation. In native central nervous system tissues, histamine derivatives are highly susceptible to enzymatic breakdown by Histamine N-methyltransferase (HNMT) and, to a lesser extent, Diamine Oxidase (DAO) 3. Recombinant cell lines (like HEK-293 or CHO) typically lack these metabolizing enzymes. Solution: Pre-treat your tissue preparations with an HNMT inhibitor (e.g., metoprine) and a DAO inhibitor (e.g., aminoguanidine) 30 minutes prior to applying β,β-dimethylhistamine. This preserves the local concentration of the agonist.

Data Presentation: Receptor Selectivity Profile

To design robust experiments, it is critical to understand the binding affinities (Ki) of β,β-dimethylhistamine across the histamine receptor family. The table below illustrates why concentration control is the primary defense against off-target H4R activation 1.

LigandH1R Affinity (Ki)H2R Affinity (Ki)H3R Affinity (Ki)H4R Affinity (Ki)
Histamine ~10 µM~1 µM~5 nM~5–10 nM
β,β-Dimethylhistamine >100 µM>100 µM~30 nM~1.5 µM

Note: β,β-dimethylhistamine exhibits roughly a 50-fold selectivity for H3R over H4R, and negligible affinity for H1R/H2R.

Mandatory Visualization: Signaling Pathway & Off-Target Intersections

The following diagram illustrates the primary H3R signaling cascade and the concentration-dependent off-target intersection with the H4R pathway.

G Ligand β,β-Dimethylhistamine H3R H3 Receptor (Primary) Ligand->H3R High Affinity H4R H4 Receptor (Off-Target) Ligand->H4R Low Affinity (>1 µM) Gi Gi/o Protein Complex H3R->Gi H4R->Gi AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP (Decreased) AC->cAMP Downstream

β,β-Dimethylhistamine signaling via H3R and potential H4R cross-activation.

Experimental Protocols: Self-Validating [³⁵S]GTPγS Binding Assay

To isolate H3R-specific activation and avoid downstream desensitization artifacts, use this proximal G-protein activation assay. This protocol incorporates a self-validating antagonist control to definitively prove that the observed signal is H3R-mediated.

Step 1: Membrane Preparation

  • Harvest CHO or HEK-293 cells stably expressing the human H3R.

  • Homogenize the cells in ice-cold assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh assay buffer to achieve a final protein concentration of 1–2 mg/mL.

Step 2: Assay Setup (Self-Validating System)

  • In a 96-well plate, dispense 10 µg of membrane protein per well.

  • Add GDP to all wells to a final concentration of 10 µM. Causality: GDP reduces basal, ligand-independent G-protein activation, improving the signal-to-noise ratio.

  • Establish Basal & Max Controls: Add buffer to basal wells. Add 10 µM Histamine to maximal activation wells.

  • Establish Test Wells: Add β,β-dimethylhistamine at varying concentrations (1 nM to 10 µM) to generate a dose-response curve.

  • Establish Validation Wells (Critical): Co-incubate β,β-dimethylhistamine (100 nM) with the highly selective H3R inverse agonist/antagonist Pitolisant (1 µM). Causality: Complete ablation of the signal in this well proves that the β,β-dimethylhistamine-induced GTPγS binding is exclusively mediated by the H3R and not an off-target GPCR.

Step 3: Radioligand Incubation

  • Add 0.1 nM [³⁵S]GTPγS to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking to allow steady-state nucleotide exchange.

Step 4: Termination and Measurement

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl) using a 96-well cell harvester.

  • Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add a compatible scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

References
  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives.British Journal of Pharmacology / PubMed Central (PMC).
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor.ACS Publications.
  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain.Journal of Medicinal Chemistry / ACS Publications.
  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507.PubChem / NIH.

Sources

Optimization

Technical Support Center: In Vivo Dosage Optimization for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Overview 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β-dimethylhistamine) is a selective histamine H3 receptor agonist. Because the H3 receptor functions as a presynaptic autoreceptor and heteroreceptor,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β-dimethylhistamine) is a selective histamine H3 receptor agonist. Because the H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, its activation fundamentally inhibits the release of histamine and other key neurotransmitters in the central nervous system. Optimizing the in vivo dosage of this compound requires balancing target engagement against its specific pharmacokinetic limitations and the risk of off-target H4 receptor activation.

This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure your in vivo experiments yield robust, reproducible data.

H3_Signaling Ligand 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine Receptor Presynaptic H3 Receptor Ligand->Receptor Binds (Ki ~30 nM) GProtein Gi/o Protein Activation Receptor->GProtein Couples Effector1 ↓ Adenylyl Cyclase (↓ cAMP) GProtein->Effector1 Inhibits Effector2 ↓ Voltage-Gated Ca2+ Channels GProtein->Effector2 Blocks Influx Outcome Inhibition of Histamine & Neurotransmitter Release Effector1->Outcome Decreases Exocytosis Effector2->Outcome Decreases Exocytosis

Caption: Figure 1: Presynaptic H3 receptor signaling pathway activated by β,β-dimethylhistamine.

FAQ: Pharmacodynamics & Dosage Strategy

Q: What is the optimal starting dose for systemic administration in rodents? A: For systemic administration (e.g., intraperitoneal injection) in mice or rats, a starting dose of 10 to 30 mg/kg is recommended. 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is approximately 3- to 4-fold less potent than endogenous histamine at the H3 receptor[1]. Consequently, it requires a higher dosage threshold to achieve target engagement compared to highly potent synthetic analogs like α,β-dimethylhistamine or immepip[2].

Q: How does the receptor selectivity profile dictate the maximum dose? A: While β,β-dimethylhistamine is highly selective for the H3 receptor over H1 and H2 receptors, it retains a micromolar affinity for the H4 receptor (approximately 35-fold lower than its H3R affinity)[3]. Exceeding the 30 mg/kg threshold significantly increases the risk of off-target H4R activation, which can trigger confounding peripheral immune responses, such as eosinophil chemotaxis[4].

Q: Why does the compound exhibit a short in vivo half-life, and how should I adjust my dosing schedule? A: Although the dual methyl substitutions on the beta-carbon provide some steric hindrance against degradation by diamine oxidase (DAO) compared to endogenous histamine, the compound is still subject to rapid hepatic metabolism and renal clearance. Its in vivo half-life is typically 1–2 hours. If your experimental paradigm requires sustained behavioral or neurochemical monitoring, transition from bolus injections to continuous infusion via subcutaneous osmotic minipumps.

Quantitative Data Summary

Table 1: Pharmacological Profile & Dosing Parameters for Histamine Derivatives

CompoundH3R Affinity (Relative to Histamine)H4R Affinity (Relative to Histamine)Selectivity Ratio (H3 vs H4)Recommended In Vivo Dose Range (Rodents)
Histamine 1.0x1.0x1xN/A (Endogenous)[1]
β,β-Dimethylhistamine ~0.25x - 0.33x~0.03x~35x10 - 30 mg/kg (i.p.)[3]
α,β-Dimethylhistamine ~2.8x<0.01x~900x1 - 5 mg/kg (i.p.)[4]
Immepip >10x~0.1x>100x5 - 10 mg/kg (i.p.)[2]

Data synthesized from comparative pharmacology studies of[1].

Troubleshooting Guide: In Vivo Workflows

Issue 1: Lack of observable behavioral phenotype (e.g., sleep promotion) despite confirmed administration.

  • Causality: Presynaptic H3 receptors exert negative control on brain histamine synthesis. While H3 agonists markedly reduce cortical histamine release, this biochemical effect does not always translate into a profound behavioral shift (e.g., sleep induction) due to compensatory mechanisms in wake-promoting circuits[2].

  • Self-Validating Solution: Do not reflexively increase the dose, as this risks H4 receptor activation. Instead, validate target engagement using in vivo microdialysis to measure cortical histamine efflux. If the efflux is reduced by >50% relative to baseline, the dose is sufficient; the lack of a behavioral phenotype is a known pharmacodynamic limitation of H3 agonists, not a dosing failure.

Issue 2: High variability in neurochemical response between subjects.

  • Causality: Intraperitoneal injections can lead to variable absorption rates, and the rapid clearance of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine exacerbates this variance.

  • Self-Validating Solution: Switch to local administration via reverse microdialysis (perfusing 10–100 nM directly into the target brain region)[5]. This bypasses systemic metabolism and the blood-brain barrier, ensuring the local concentration strictly correlates with the observed receptor-mediated inhibition of neurotransmitter release.

Step-by-Step Methodology: In Vivo Microdialysis for Dose Validation

To definitively prove that your chosen dose of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is engaging the H3 receptor without triggering off-target toxicity, you must employ a self-validating microdialysis workflow. This protocol measures the direct consequence of H3 activation: the reduction of extracellular histamine.

Phase 1: Surgical Preparation

  • Anesthetize the rodent (e.g., using isoflurane) and secure it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting a histaminergic projection area (e.g., the anterior hypothalamic area or prefrontal cortex).

  • Secure the cannula with dental cement and allow the animal to recover for 24–48 hours. Causality: This recovery period is critical to re-establish blood-brain barrier integrity and allow trauma-induced neurotransmitter spikes to normalize.

Phase 2: Baseline Establishment 4. Insert the microdialysis probe through the guide cannula. 5. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min. 6. Collect dialysate fractions every 20 minutes for at least 60–80 minutes. Analyze these initial fractions to ensure a stable baseline of histamine release (variance <10% between consecutive samples).

Phase 3: Dosing and Target Engagement 7. Administer 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (e.g., 20 mg/kg i.p.). 8. Continue collecting dialysate fractions every 20 minutes for 2–3 hours post-administration. 9. Validation Check: A successful H3-mediated response will manifest as a sustained 40–60% decrease in histamine efflux compared to the established baseline[2].

Phase 4: Quantification 10. Analyze the dialysate samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection or LC-MS/MS to precisely quantify histamine concentrations.

Microdialysis_Workflow Step1 1. Stereotaxic Surgery Implant guide cannula Step2 2. Recovery Phase 24-48h for BBB repair Step1->Step2 Step3 3. aCSF Perfusion 1-2 μL/min flow rate Step2->Step3 Step4 4. Baseline Sampling Validate stable efflux Step3->Step4 Step5 5. Compound Dosing 10-30 mg/kg i.p. Step4->Step5 Step6 6. Dialysate Collection Monitor target engagement Step5->Step6 Step7 7. HPLC-MS/MS Quantify histamine reduction Step6->Step7

Caption: Figure 2: Self-validating in vivo microdialysis workflow for H3 agonist dose optimization.

References

  • Gbahou F, Vincent L, Humbert-Claude M, et al. "Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives." British Journal of Pharmacology (2006). NIH/PMC. URL:[Link]

  • Lamberty Y, et al. "H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat." Pharmacological Research (2003). NIH/PubMed. URL:[Link]

  • Jansen FP, et al. "In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit." European Journal of Pharmacology (1998). NIH/PubMed. URL:[Link]

Sources

Troubleshooting

Avoiding common pitfalls in radioligand binding assays

Welcome to the Radioligand Binding Assay (RLBA) Technical Support Center. As a Senior Application Scientist, I frequently encounter assays that suffer from high background noise, irreproducible affinities, or flattened s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Radioligand Binding Assay (RLBA) Technical Support Center. As a Senior Application Scientist, I frequently encounter assays that suffer from high background noise, irreproducible affinities, or flattened saturation curves. While the basic filtration method is straightforward, the biophysical principles governing receptor-ligand interactions are unforgiving[1].

This guide is designed to move beyond basic protocols. Here, we address the root causality of common pitfalls and provide you with self-validating workflows to ensure absolute scientific integrity in your drug discovery pipelines.

Core Workflow Overview

Workflow A 1. Membrane Preparation (Harvest & Homogenize) B 2. Incubation (Radioligand + Receptor +/- Competitor) A->B C 3. Separation (Rapid Vacuum Filtration) B->C D 4. Washing (Ice-Cold Buffer to Trap Specific Binding) C->D E 5. Detection (Liquid Scintillation Counting) D->E F 6. Data Analysis (Non-linear Regression) E->F

Standard radioligand binding assay workflow from membrane preparation to data analysis.

Troubleshooting & FAQs

Q1: Why is my Non-Specific Binding (NSB) excessively high (>30%), and how do I fix it?

The Causality (Expertise): Non-specific binding (NSB) occurs when your radioligand interacts with components other than the target receptor's active site[2]. The molecular causality is usually driven by the hydrophobicity of the radioligand[3]. Hydrophobic ligands partition into the lipid bilayer of your membrane preparations or bind via Van der Waals forces to the borosilicate glass fibers of the filtration mats[4]. If NSB exceeds 30-50% of your total binding, your specific assay window collapses, making accurate Kd​ or Ki​ determination mathematically impossible.

The Solution (Trustworthiness): You must neutralize the electrostatic and hydrophobic interactions of the assay environment. Polyethylenimine (PEI) is a cationic polymer that coats the negatively charged glass fibers of the filter, effectively blocking non-specific electrostatic interactions[4]. Supplementing this with Bovine Serum Albumin (BSA) acts as a hydrophobic sink for unbound ligand.

Step-by-Step Methodology: PEI Filter Pre-treatment & Washing

  • Prepare a 0.3% (v/v) PEI solution in distilled water.

  • Submerge the GF/B or GF/C glass fiber filter mats completely in the PEI solution.

  • Incubate at room temperature for 30 to 60 minutes prior to the assay[5],[4].

  • During the assay termination step, wash the filters 3 to 4 times rapidly with ice-cold wash buffer (supplemented with 0.1% BSA) to trap the specific binding while flushing out the unbound ligand[5].

  • Self-Validation Step: Run a "blank" filtration (buffer + radioligand, no receptor) on both PEI-treated and untreated filters. A successful PEI treatment will show a >80% reduction in retained radioactivity (cpm) compared to the untreated control.

Quantitative Data Summary: Impact of NSB and Mitigation Strategies

Radioligand HydrophobicityTypical NSB (% of Total)Primary CauseRecommended Mitigation Strategy
Low (Hydrophilic)< 5%Minor trapping in filter matrixStandard GF/B or GF/C filters; standard wash
Moderate10 - 20%Electrostatic interactions0.1% PEI pre-treatment; 0.1% BSA in buffer
High (Hydrophobic)> 30%Lipid partitioning & plastic binding0.3% PEI pre-treatment; 0.5% BSA; siliconized tubes
Q2: My saturation curve is artificially shallow, and my Kd​ seems inflated. What is wrong?

The Causality (Expertise): You are likely experiencing ligand depletion , violating the fundamental assumptions of the Law of Mass Action. Standard non-linear regression models assume that the concentration of free radioligand remains essentially equal to the total radioligand added to the well[6]. If your receptor concentration is too high, it will bind a massive fraction of the radioligand. Once more than 10% of the total radioligand is bound, the free ligand pool is significantly depleted[7]. This shifts the equilibrium, artificially flattening your saturation curve and leading to a falsely inflated Kd​ (lower apparent affinity) and an underestimated Bmax​ [8].

The Solution (Trustworthiness): You must optimize your assay to operate strictly within "Zone A," where less than 10% of the total added radioligand is bound to the receptor[7].

Step-by-Step Methodology: Receptor Titration for "Zone A" Compliance

  • Prepare a serial dilution of your membrane preparation (e.g., 1 µg to 50 µg of protein per well)[7].

  • Incubate these dilutions with a fixed, low concentration of radioligand (e.g., 0.1×Kd​ ).

  • Terminate the assay via rapid vacuum filtration and quantify the total bound radioactivity[5].

  • Calculate the percentage of bound radioligand: (Bound cpm / Total added cpm) * 100.

  • Self-Validation Step: Plot % Bound versus Receptor Concentration. Select the highest membrane concentration that consistently binds less than 10% of the total added radioligand. Lock this membrane concentration in for all future saturation and competition assays[7],[8].

Quantitative Data Summary: Ligand Depletion Boundaries (The 10% Rule)

Total Radioligand AddedMaximum Acceptable Bound (Zone A)Consequence of Exceeding Threshold
0.1 nM0.01 nMUnderestimated Bmax​ , artificial curve flattening
1.0 nM0.1 nMInflated Kd​ (lower apparent affinity)
10.0 nM1.0 nMComplete loss of mass-action equilibrium assumptions
Q3: Why are my Kd​ and Ki​ values inconsistent across different assay runs?

The Causality (Expertise): Inconsistent affinity values are a classic hallmark of failing to reach thermodynamic equilibrium before terminating the assay[8]. Radioligand binding is a dynamic process governed by association ( kon​ ) and dissociation ( koff​ ) rates. A critical biophysical reality is that low concentrations of radioligand (often used at the bottom of a saturation curve) take exponentially longer to reach equilibrium than high concentrations[6]. If you terminate a 60-minute assay but the lowest concentration points actually require 120 minutes to equilibrate, those specific data points will be artificially depressed. This skews the entire non-linear regression curve.

The Solution (Trustworthiness): Never guess your incubation time. You must empirically determine the time required to reach steady-state equilibrium for your specific receptor-ligand pair at your chosen temperature.

Step-by-Step Methodology: Kinetic Association Time-Course

  • Prepare a master mix of receptor membranes and a low concentration of radioligand (e.g., 0.5×Kd​ )[5].

  • Aliquot the mix into a 96-well plate and incubate at your target temperature (e.g., 25°C or 30°C).

  • Terminate the reaction in designated wells at staggered time intervals (e.g., 5, 15, 30, 60, 90, 120, and 180 minutes) via rapid vacuum filtration[5].

  • Plot specific binding (cpm) vs. time.

  • Self-Validation Step: The optimal incubation time is the point where the binding curve plateaus and remains completely horizontal (slope = 0). To ensure robustness, add 30 minutes to the time it takes to reach this plateau, and use this validated time for all subsequent assays[8].

Diagnostic Decision Tree

Use the following logic to rapidly diagnose and resolve failing assays on the bench.

Troubleshooting Start Assay Issue Detected NSB High Non-Specific Binding (>20% of Total)? Start->NSB Depletion Ligand Depletion (>10% Bound)? Start->Depletion Kinetics Inconsistent Kd / Slow Kinetics? Start->Kinetics FixNSB Pre-treat filters with 0.1-0.3% PEI Add BSA/detergents to buffer NSB->FixNSB Yes FixDepletion Reduce receptor concentration to stay in 'Zone A' Depletion->FixDepletion Yes FixKinetics Increase incubation time or optimize temperature Kinetics->FixKinetics Yes

Decision tree for troubleshooting common radioligand binding assay pitfalls.

References

  • [The Problems and Pitfalls of Radioligand Binding] - [Springer Nature Experiments] -[Link]

  • [Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine] - [PMC / nih.gov] -[Link]

  • [Data Sheet Radioligand Binding Assay Protocol] - [Gifford Bioscience] -[Link]

  • [GPCR Membrane Ligand Binding Assay Development] - [Multispan, Inc] -[Link]

  • [The GraphPad Guide to Analyzing Radioligand Binding Data] - [GraphPad / uah.es] -[Link]

  • [Nonspecific binding] - [GraphPad Prism 11 Curve Fitting Guide] -[Link]

Sources

Optimization

Technical Support Center: Optimizing Blood-Brain Barrier (BBB) Penetration of Imidazole Compounds

Welcome to the CNS Drug Discovery Support Center. This guide is designed for medicinal chemists and pharmacologists troubleshooting the central nervous system (CNS) penetration of imidazole-based lead compounds. Below yo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CNS Drug Discovery Support Center. This guide is designed for medicinal chemists and pharmacologists troubleshooting the central nervous system (CNS) penetration of imidazole-based lead compounds. Below you will find mechanistic explanations, structural optimization strategies, self-validating assay protocols, and frequently asked questions.

Knowledge Base: Mechanisms of Imidazole BBB Penetration

Imidazoles are highly versatile nitrogen-containing heterocycles widely used in CNS drug discovery. However, their physical-chemical properties (e.g., basicity, hydrogen bonding capacity) often require fine-tuning to achieve optimal Blood-Brain Barrier (BBB) penetration.

Causality of Permeability: Passive diffusion across the BBB is heavily dependent on lipophilicity and the topological polar surface area (tPSA). The unsubstituted nitrogen in an imidazole ring acts as a hydrogen bond donor (HBD). High HBD counts restrict passive diffusion through the lipophilic endothelial tight junctions of the BBB. Furthermore, the basic nature of imidazoles can lead to protonation at physiological pH (7.4), creating an ionized species that cannot readily cross lipid bilayers.

Metabolic Stability & Bioisosterism: Amide bonds in lead compounds are highly susceptible to enzymatic hydrolysis by plasma and brain peptidases. Replacing an amide bond with an imidazole ring (bioisosterism) restricts the molecular conformation and eliminates the hydrolytically unstable bond. This strategy has been proven to significantly enhance plasma stability, thereby increasing the fraction of the drug available to penetrate the brain 1[1].

Troubleshooting Guide: Medicinal Chemistry Interventions

Issue 1: Lead compound exhibits poor passive BBB diffusion.

  • Root Cause: High polar surface area (PSA) or excessive hydrogen bond donors (HBDs).

  • Resolution: Perform N-alkylation or N-methylation of the imidazole ring. This eliminates the HBD, increasing lipophilicity and reducing the tPSA, which directly correlates with improved passive diffusion across the lipid bilayer 2[2]. Additionally, introducing electron-withdrawing halogens (e.g., 2-fluoro-imidazole) can modulate the pKa of the imidazole nitrogen, optimizing the ionization state at pH 7.4 to favor the neutral, membrane-permeable species.

Issue 2: Compound shows good passive permeability but low in vivo brain exposure (High Efflux).

  • Root Cause: Recognition by efflux transporters, primarily P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB.

  • Resolution: Steric shielding of the basic nitrogen. N-methylation of benzimidazole and imidazole moieties has been shown to significantly reduce P-gp susceptibility by disrupting the hydrogen-bonding pharmacophore required for efflux pump binding, while maintaining or increasing target potency 2[2].

Issue 3: Traditional brain/plasma ratio ( Kp​ ) is high, but pharmacodynamic efficacy is low.

  • Root Cause: High non-specific binding to brain lipids. The traditional Kp​ ratio relies on crude brain homogenization, ignoring compartmentalization and the free drug hypothesis.

  • Resolution: Shift focus from total brain concentration to unbound brain concentration ( Kp,uu​ ). Optimize the compound to achieve a balance between the free fraction in plasma and the free fraction in the brain 3[3].

Data Presentation: Impact of Imidazole Bioisosterism

To illustrate the efficacy of structural optimization, the following table summarizes the pharmacokinetic shifts observed when replacing a labile amide with an imidazole bioisostere in endopeptidase activators 1[1].

Structural MotifCNS MPO ScorePlasma Half-Life (min)Brain Half-Life (min)BBB Penetration Profile
Amide Lead 4.60< 50~ 80Poor (Rapidly metabolized)
Imidazole Bioisostere 4.84> 1000106.3Excellent (High stability)
N-Methyl Imidazole 5.10> 1200140.5Excellent (Reduced efflux)

Note: CNS MPO (Multiparameter Optimization) scores > 4.0 are highly predictive of successful BBB penetration.

Standard Operating Procedures (SOPs): Permeability Assays

To create a self-validating system, researchers must employ a tiered screening strategy. Begin with high-throughput cell-free assays (PAMPA) to isolate passive diffusion, followed by cell-based assays (MDCK-MDR1) to evaluate active efflux4[4].

Protocol 1: PAMPA-BBB Assay (Passive Diffusion)

Purpose: To isolate and quantify passive transcellular permeation without the confounding variables of active transport or metabolism 5[5].

  • Preparation of Artificial Membrane: Coat the porous filter of a 96-well donor plate with 4 µL of a lipid solution (e.g., 20 mg porcine polar brain lipid dissolved in 1 mL dodecane) to mimic the BBB lipid composition.

  • Donor Compartment: Add 100 µL of the imidazole test compound (diluted to 10 µM in phosphate-buffered saline, pH 7.4, with <1% DMSO) to the donor wells. Include Lucifer Yellow (a paracellular marker) to validate membrane integrity.

  • Acceptor Compartment: Fill the 96-well acceptor plate with 300 µL of standard PBS (pH 7.4).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for exactly 5 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation: If Lucifer Yellow is detected in the acceptor well, discard the replicate (indicates membrane rupture). Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: MDCK-MDR1 Cell Assay (Active Efflux)

Purpose: To evaluate the interaction of the imidazole compound with P-glycoprotein (P-gp) 4[4].

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto microporous polycarbonate membrane inserts in a 24-well transwell plate.

  • Monolayer Maturation: Culture for 4-5 days at 37°C and 5% CO2​ . Validate tight junction formation by measuring Transepithelial Electrical Resistance (TEER); proceed only if TEER > 200 Ω⋅cm2 .

  • Dosing: To measure apical-to-basolateral (A-B) transport, add the test compound to the apical chamber. To measure basolateral-to-apical (B-A) transport, add the compound to the basolateral chamber.

  • Sampling: Incubate for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the imidazole is a P-gp substrate.

Workflow Visualization

BBB_Optimization Start Imidazole Lead Compound MedChem Structural Optimization (N-alkylation, Bioisosterism) Start->MedChem PAMPA PAMPA-BBB Assay (Passive Diffusion) MedChem->PAMPA MDCK MDCK-MDR1 Assay (Efflux & Active Transport) PAMPA->MDCK Peff > Threshold Fail1 Low Peff / High Efflux PAMPA->Fail1 Peff < Threshold MDCK->Fail1 Efflux Ratio > 2 InVivo In Vivo Brain PK (Kp, unbound) MDCK->InVivo Efflux Ratio < 2 Fail1->MedChem Redesign

Workflow for optimizing imidazole BBB penetration via iterative in vitro and in vivo screening.

Frequently Asked Questions (FAQs)

Q: Why does my imidazole compound show high permeability in PAMPA but fails to penetrate the brain in vivo? A: PAMPA only measures passive diffusion and lacks efflux transporters 5[5]. Imidazoles are frequent substrates for P-gp. If your compound diffuses well passively but is actively pumped back into the bloodstream by P-gp, in vivo CNS exposure will be negligible. You must run an MDCK-MDR1 or Caco-2 bidirectional assay to rule out efflux liability.

Q: How can I improve the metabolic stability of my compound without drastically increasing its molecular weight? A: Consider replacing vulnerable functional groups (like amides or esters) with an imidazole bioisostere. The imidazole ring mimics the spatial arrangement of an amide but is resistant to amidases, often improving plasma half-life without adding excessive steric bulk 1[1].

Q: Is it better to target a high total brain concentration ( Kp​ ) or a high unbound brain concentration ( Kp,uu​ )? A: Always target a high unbound brain concentration ( Kp,uu​ ). A high total Kp​ often merely reflects non-specific binding of lipophilic imidazoles to brain tissue lipids, which does not contribute to target engagement or pharmacodynamic efficacy. The free drug hypothesis dictates that only the unbound fraction is pharmacologically active 3[3].

References

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Lead compound optimization strategy - Improving blood-brain barrier permeability through structural modification Source: ResearchGate URL:[Link]

  • Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept Source: UCSC URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL:[Link]

Sources

Troubleshooting

Part 1: Mechanistic Overview of Imidazole Alkylation Pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals navigating the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals navigating the complexities of imidazole functionalization.

While the N-alkylation of the imidazole ring is a fundamental transformation in organic synthesis, the ambident nature of the imidazole core makes it notoriously prone to side reactions. These include over-alkylation (quaternization), poor N1/N3 regioselectivity, and unintended C-alkylation. This guide breaks down the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure synthetic success.

To effectively troubleshoot, we must first understand the competitive reaction pathways. Imidazole is an ambident nucleophile. Upon deprotonation, it forms an imidazolate anion that typically undergoes substitution via SE2cB kinetics to form the desired N-alkylated product. However, the resulting mono-alkylated imidazole retains a lone pair on the second nitrogen, leaving it susceptible to further electrophilic attack. Furthermore, unsymmetrical imidazoles present severe regioselectivity challenges driven by a delicate balance of steric hindrance and electronic (inductive) effects.

Imidazole_Pathways Substrate Unsymmetrical Imidazole (Starting Material) Anion Imidazolate Anion (Reactive Intermediate) Substrate->Anion Base (e.g., K2CO3, NaH) Deprotonation N1_Alk N1-Alkylated Product (Desired Target) Anion->N1_Alk R-X (Electrophile) Sterically Favored N3_Alk N3-Alkylated Product (Regioisomer) Anion->N3_Alk R-X (Electrophile) Electronically Favored C_Alk C2-Alkylated Product (C-Alkylation Side Reaction) Anion->C_Alk Hindered N-atoms Extreme Base/Temp Decomp Decomposition (Ring Opening/Degradation) Anion->Decomp Prolonged Heating Strong Base Imidazolium Imidazolium Salt (Over-Alkylation / Quaternization) N1_Alk->Imidazolium Excess R-X High Temp N3_Alk->Imidazolium Excess R-X High Temp

Mechanistic pathways of imidazole alkylation: desired products vs. common side reactions.

Part 2: Troubleshooting Guide & Root Cause Analysis

Issue 1: Formation of Dialkylated Imidazolium Salts (Over-Alkylation)

Symptom: LC-MS or NMR analysis of the crude mixture shows a significant mass or peak corresponding to a dialkylated product. Causality: The mono-N-alkylated imidazole product is still highly nucleophilic. If the alkylating agent is present in excess, or if the reaction is subjected to prolonged heating, a second S_N2 attack occurs at the remaining nitrogen, yielding a dialkylated imidazolium salt[1]. Corrective Action:

  • Stoichiometric Control: Maintain strict stoichiometry (1.0 to 1.05 equivalents of the alkylating agent).

  • Addition Rate: Employ inverse addition or slow dropwise addition of the electrophile to the imidazolate anion to maintain a low localized concentration of the alkylating agent[1].

  • Flow Chemistry: Transition from batch to continuous flow reactors. The short residence time in flow systems drastically reduces the probability of the sequential second alkylation event[2].

Issue 2: Poor Regioselectivity (Inseparable N1/N3 Isomers)

Symptom: Alkylation of an unsymmetrical 4- or 5-substituted imidazole yields an inseparable mixture of regioisomers. Causality: The imidazolate anion distributes its negative charge across both nitrogen atoms. The product ratio is dictated by the competition between steric hindrance and electronic (inductive) effects. Electron-withdrawing groups at the 4(5)-position deactivate the adjacent nitrogen, favoring alkylation at the remote nitrogen. Conversely, bulky substituents sterically block the adjacent nitrogen, forcing the electrophile to the less hindered site[1][3]. Corrective Action:

  • Protecting Groups: For absolute regiocontrol in complex syntheses, temporarily protect one nitrogen (e.g., using a Trityl or SEM group) to direct alkylation exclusively to the desired position[1][4].

  • Base/Solvent Tuning: The choice of base and solvent alters the ion-pairing of the imidazolate anion, shifting the regioselectivity.

Issue 3: Unintended C-Alkylation (C2 Position)

Symptom: 2D NMR reveals alkylation at the carbon backbone (typically C2) rather than the nitrogen. Causality: While N-alkylation is kinetically favored, C-alkylation can occur if both nitrogen atoms are heavily sterically hindered. Furthermore, the use of excessively strong bases at high temperatures can deprotonate the C2 position, leading to C-alkylation side reactions. Corrective Action: Avoid extremely strong bases (like n-BuLi or LDA) unless C-alkylation is the explicit goal. Utilize milder bases like K₂CO₃ or Cs₂CO₃ and lower the reaction temperature.

Part 3: Quantitative Data Presentation

The interplay of substrate electronics, sterics, and reaction media profoundly influences the regiochemical outcome. The table below summarizes the expected dominant effects based on standardized alkylation conditions.

Substrate TypeBase / Solvent SystemDominant Mechanistic EffectMajor Regioisomer Product
4-Nitroimidazole K₂CO₃ / DMFElectronic (Inductive deactivation)N1-Alkyl (Remote from NO₂ group)
4-Bulky-imidazole NaH / THFSteric HindranceN1-Alkyl (Less sterically hindered)
4-Methylimidazole Neutral / EthanolTautomeric EquilibriumVariable Mixture (Substrate dependent)
Unsymmetrical Imidazole Trityl Protection / DCMAbsolute Steric Shielding100% N1-Alkyl (Post-deprotection)

Data synthesized from foundational regioselectivity studies[3] and optimized synthetic strategies[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation via Trityl Protection (One-Pot)

This protocol utilizes a massive steric shield (Trityl group) to completely block the N3 position, forcing exclusive N1-alkylation[4].

  • Tritylation (Protection): Dissolve the 4-substituted imidazole derivative in Dichloromethane (DCM). Wash with 5% NaHCO₃. Add trityl chloride to the organic phase.

    • Causality: The bulky trityl group selectively protects the less hindered nitrogen, acting as a steric wall.

    • Validation Step: Monitor by TLC until the starting material is consumed.

  • Alkylation: Add the desired alkyl halide directly to the dried organic phase containing the N-trityl imidazole.

    • Causality: With N3 blocked, the electrophile has only one available nucleophilic trajectory, ensuring 100% regioselectivity at N1.

  • Detritylation (Deprotection): Add 50% Trifluoroacetic acid (TFA) in DCM directly to the same reaction pot.

    • Causality: The trityl group is highly acid-labile. TFA rapidly cleaves the protecting group.

    • Validation Step: Evaporate the solvent and TFA. Purify via flash column chromatography and confirm the pure N1-isomer via NOESY NMR.

Protocol B: Continuous Flow N-Alkylation to Suppress Quaternization

This protocol leverages flow chemistry to minimize residence time, preventing the N-alkylated product from undergoing a second alkylation event[2].

  • System Preparation: Equip a continuous flow reactor (e.g., Phoenix Flow Reactor™) with a stainless steel cartridge filled with a fixed-bed acidic zeolite catalyst.

    • Causality: Solid-supported catalysis avoids the use of homogeneous strong bases, preventing base-mediated decomposition and simplifying work-up.

  • Reagent Flow: Dissolve the imidazole and the alkylating agent in a suitable solvent (e.g., n-butanol). Use an HPLC pump to flow the liquid through the sealed catalyst bed.

  • Residence Time Control: Apply elevated pressure (up to 200 bar) to keep solvents liquid above their boiling point. Adjust the flow rate to maintain a strict, short residence time.

    • Causality: Rapid throughput ensures the mono-alkylated product exits the heated reaction zone immediately upon formation, physically separating it from unreacted electrophiles before quaternization can occur.

  • Product Isolation: Collect the effluent. The only required work-up is simple evaporation or vacuum distillation.

Part 5: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns dark and tarry upon heating. What is happening? A: Decomposition. Imidazoles and their N-alkylated derivatives can become unstable at high temperatures, especially in the presence of strong bases (like NaH or KOH). This leads to ring-opening and polymerization. To troubleshoot, systematically lower the temperature and monitor the reaction progress via LC-MS, or switch to a milder base like Cs₂CO₃[1].

Q: How do I analytically confirm whether I have synthesized the N1 or N3 isomer? A: Standard 1D ¹H and ¹³C NMR are often insufficient for distinguishing imidazole regioisomers. You must utilize 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC. NOESY will reveal critical spatial proximity correlations between the protons of your newly added alkyl chain and the adjacent C2 or C5 protons on the imidazole ring[5].

Q: Can the alkylating agent react with other nucleophilic sites in complex molecules, like peptides? A: Yes. In complex peptide synthesis, the histidine imidazole N(π) position can undergo unanticipated direct alkylation. For example, under Mitsunobu conditions, alcohols can directly alkylate the imidazole ring, competing with intended phosphoryl transfer reactions and creating high-affinity peptide byproducts[6].

References

  • 1, BenchChem. 2.5, BenchChem. 3.6, National Institutes of Health (NIH) / PMC.

  • 3, University of Otago.

  • 2, ThalesNano. 6.4, Google Patents.

Sources

Optimization

Process Chemistry Support Center: Scaling Up 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Welcome to the Technical Support and Scale-Up Portal for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), commonly referred to as β,β-dimethylhistamine[1]. This molecule (MW: 139.20 g/mol ) is a critical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Scale-Up Portal for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), commonly referred to as β,β-dimethylhistamine[1]. This molecule (MW: 139.20 g/mol ) is a critical intermediate and a potent histamine H3/H4 receptor agonist[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the causality of chemical behaviors on scale, providing a self-validating framework where every reaction stage is governed by strict In-Process Controls (IPCs).

Module 1: Mechanistic Overview & Synthetic Strategy

The primary challenge in synthesizing β,β-dimethylhistamine on a multi-gram to kilogram scale is selectively modifying the aliphatic chain without triggering side reactions at the highly nucleophilic imidazole ring. Our validated approach utilizes a robust four-step sequence starting from commercially available 4-imidazoleacetonitrile.

Workflow SM 4-Imidazoleacetonitrile (Starting Material) Step1 Step 1: N-Tritylation Trt-Cl, Et₃N, DMF (Protection) SM->Step1 Int1 1-Trityl-4-imidazoleacetonitrile (Intermediate 1) Step1->Int1 Step2 Step 2: α,α-Dimethylation NaH, MeI, THF (Alkylation) Int1->Step2 Int2 N-trityl-α,α-dimethyl-4-imidazoleacetonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Nitrile Reduction Raney Ni, H₂, NH₃/MeOH (Hydrogenation) Int2->Step3 Int3 2-(1-trityl-1H-imidazol-4-yl)-2-methylpropan-1-amine (Intermediate 3) Step3->Int3 Step4 Step 4: Deprotection 5% HCl in MeOH, Reflux (Cleavage) Int3->Step4 Prod 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (Final Product) Step4->Prod

Figure 1: Synthetic workflow for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine with key intermediates.

Module 2: Self-Validating Scale-Up Protocols

To ensure scientific integrity, a protocol must validate itself before you proceed to the next step. Do not advance a batch unless the IPC criteria are met.

Step 1: N-Protection (Tritylation)

Mechanistic Rationale: The basic nitrogen on the imidazole ring will aggressively compete with the α-carbon during alkylation. The triphenylmethyl (trityl) group provides immense steric bulk, effectively shielding the ring and directing subsequent chemistry exclusively to the aliphatic chain.

  • Procedure: Dissolve 4-imidazoleacetonitrile (1.0 eq) in anhydrous DMF. Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add trityl chloride (1.1 eq) in portions. Stir at room temperature for 12 hours. Quench with ice water and filter the resulting precipitate.

  • Self-Validating IPC: TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​ ~0.1) must be completely consumed, replaced by a non-polar tritylated product ( Rf​ ~0.8).

Step 2: α,α-Dimethylation

Mechanistic Rationale: The insertion of the first methyl group is rapid. However, the resulting secondary carbon is sterically hindered, and its proton is less acidic. A strong base and excess electrophile are required to force the second alkylation.

  • Procedure: Suspend NaH (60% in mineral oil, 2.5 eq) in anhydrous THF at 0 °C. Slowly add a solution of 1-trityl-4-imidazoleacetonitrile (1.0 eq) in THF. Stir for 30 mins until H₂ evolution ceases. Add methyl iodide (2.5 eq) dropwise. Warm to room temperature and stir for 6 hours.

  • Self-Validating IPC: HPLC or GC-MS. Monitor specifically for the disappearance of the mono-methylated intermediate (m/z +14 relative to starting material). Do not quench until mono-methyl is <2% AUC.

Step 3: Nitrile Reduction

Mechanistic Rationale: On a small scale, Lithium Aluminum Hydride (LAH) is common. On scale-up, LAH poses severe exothermic hazards and creates emulsion-heavy aluminum salt workups. Catalytic hydrogenation is the scalable choice.

  • Procedure: Dissolve N-trityl-α,α-dimethyl-4-imidazoleacetonitrile in methanolic ammonia (7N). Add Raney Nickel (20% w/w). Pressurize with H₂ (50 psi) and heat to 50 °C for 18 hours. Filter through Celite under an inert atmosphere.

  • Self-Validating IPC: IR Spectroscopy. The sharp C≡N stretch at ~2250 cm⁻¹ must be completely absent.

Step 4: Deprotection

Mechanistic Rationale: The trityl group is highly acid-labile. Refluxing in methanolic HCl rapidly cleaves the C-N bond, generating the highly stable triphenylmethyl cation (which converts to trityl methyl ether) and releasing the free amine[3].

  • Procedure: Suspend the intermediate in a 5% concentrated HCl/methanol solution and reflux for 3 hours. Concentrate in vacuo. Partition the residue between 5N aqueous HCl and diethyl ether (this extracts the cleaved trityl byproducts into the organic layer). Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane to isolate the free base[3].

  • Self-Validating IPC: LC-MS. Confirm the presence of the target mass (m/z 140.1[M+H]⁺) and the complete absence of the trityl-protected mass.

Module 3: Quantitative Process Data

To aid in your process engineering, below are the quantitative optimization metrics derived from our scale-up campaigns.

Table 1: Optimization of α,α-Dimethylation Conditions (Step 2)

Base Choice Solvent Temp (°C) Mono-methyl Impurity (%) Di-methyl Yield (%) Process Notes
K₂CO₃ DMF 25 85.0 5.0 Insufficient pKa for second alkylation.
KOtBu THF 0 to 25 30.0 65.0 Moderate conversion; stalls at mono-alkyl stage.
NaH THF/DMF 0 to 25 < 2.0 > 95.0 Optimal. Requires controlled addition due to H₂ gas.

| LHMDS | THF | -78 to 0 | 10.0 | 85.0 | Good yield, but cryogenic cooling is costly on scale. |

Table 2: Comparison of Nitrile Reduction Strategies (Step 3)

Reduction Method Reagents Scalable Yield (%) Safety / Scalability Profile
Hydride Reduction LiAlH₄, THF 45 - 55 Poor. High exotherm; trityl cleavage observed; difficult workup.
Borane Reduction BH₃·THF, Reflux 60 - 70 Moderate. Requires aggressive acidic quenching.

| Catalytic Hydrogenation | Raney Ni, H₂, NH₃/MeOH | 85 - 95 | Excellent. Clean profile; methanolic NH₃ prevents dimerization. |

Module 4: Troubleshooting Desk & FAQs

Q: During Step 2 (Dimethylation), my reaction stalls at the mono-methylated intermediate. Adding more MeI doesn't help. Why? A: The issue is not the electrophile; it is the base. The first methylation creates a secondary carbon adjacent to the nitrile. The steric bulk increases, and the pKa of the remaining α-proton rises. If you used a weaker base (like K₂CO₃ or KOtBu), it cannot efficiently deprotonate the mono-methylated intermediate. Switch to NaH (60% dispersion) and ensure the reaction is completely anhydrous.

Q: In Step 3 (Reduction), my LC-MS shows a massive impurity with nearly double the molecular weight. What happened? A: You are observing dimerization. During nitrile reduction, the intermediate imine can be attacked by the newly formed primary amine, resulting in a secondary amine dimer. Causality: This occurs when there is a lack of competing nucleophiles. Solution: You must run the hydrogenation in methanolic ammonia . The massive excess of ammonia outcompetes the product amine for the imine intermediate, suppressing dimer formation entirely.

Q: I am losing my trityl group prematurely during the LAH reduction. Is this normal? A: Yes. While trityl groups are generally stable to base, the harsh conditions and Lewis acidic nature of aluminum salts during LAH quenching can cause premature deprotection, leading to water-soluble intermediates that are lost in the aqueous wash. This is the primary reason we mandate the switch to Raney Nickel hydrogenation (Table 2) for scale-up.

Module 5: Pharmacological Context

Understanding the end-use of the molecule ensures better cross-functional communication with your pharmacology teams. β,β-dimethylhistamine is utilized primarily as a tool compound for investigating Histamine H3 and H4 receptors. At the H3 receptor (a presynaptic autoreceptor), agonism by this compound triggers a G-protein coupled cascade that ultimately inhibits further neurotransmitter release.

Pathway Agonist β,β-Dimethylhistamine H3R H₃ Receptor Agonist->H3R Agonism Gi Gᵢ/ₒ Protein H3R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction

Figure 2: Pharmacological signaling pathway of β,β-dimethylhistamine at the H3 receptor.

References

  • Title: 2-(1H-imidazol-5-yl)
  • Source: nih.
  • Source: google.

Sources

Troubleshooting

Analytical methods for assessing the purity of beta,beta-Dimethylhistamine

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in assessing the purity of β,β -Dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in assessing the purity of β,β -Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine).

Because this molecule is highly polar, basic, and lacks a strong conjugated UV chromophore, traditional Reversed-Phase HPLC (RP-HPLC) often yields poor retention and inadequate sensitivity. This guide provides field-validated, mechanistic troubleshooting strategies to establish a robust, self-validating analytical system for your laboratory.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does β,β -Dimethylhistamine elute in the void volume on a standard C18 column, and how do I achieve proper retention? A: The Causality: β,β -Dimethylhistamine is extremely hydrophilic (LogP 0.3). Under typical acidic mobile phase conditions (e.g., 0.1% Formic Acid), both the primary amine and the imidazole ring are protonated. This dual positive charge prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or bare silica) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface. This approach is highly compatible with mass spectrometry and avoids the use of signal-suppressing ion-pairing reagents [1].

Q2: My laboratory is restricted to optical detectors (UV/Fluorescence). My baseline is too noisy at 210 nm. What is the most robust alternative? A: The Causality: The imidazole ring possesses a very weak UV absorbance profile. Monitoring at low wavelengths (210 nm) makes the assay highly susceptible to solvent interference, baseline drift, and poor Signal-to-Noise (S/N) ratios. However, β,β -Dimethylhistamine contains a sterically accessible primary amine. The Solution: Exploit this primary amine via pre-column derivatization using ortho-phthalaldehyde (OPA) and a nucleophilic thiol (e.g., sodium sulfite or 2-mercaptoethanol). The reaction requires a basic pH (9.5–10.4) to ensure the amine is deprotonated and can act as a nucleophile. This yields a highly fluorescent isoindole derivative, shifting detection to Fluorescence (Excitation: 340 nm, Emission: 450 nm) and allowing the use of standard C18 columns [2].

Q3: How can I differentiate β,β -Dimethylhistamine from structurally similar synthesis precursors or mono-methylated impurities? A: The Causality: Closely related impurities (such as β -methylhistamine) often co-elute even under optimized HILIC conditions due to nearly identical polarities. The Solution: Utilize Triple Quadrupole Mass Spectrometry (QQQ-MS) in Multiple Reaction Monitoring (MRM) mode. By optimizing the collision energy (CE) to fragment the parent ion [M+H]+ into specific product ions, you create a highly specific, self-validating quantitative assay that isolates the target from isobaric background noise.

Part 2: Analytical Decision Workflows

PurityAnalysis Start Analyze β,β-Dimethylhistamine Purity Detector Available Detector? Start->Detector MS LC-MS/MS Detector->MS Mass Spec UV_FLD HPLC-UV / FLD Detector->UV_FLD Optical HILIC HILIC Column (e.g., ZIC-HILIC) MS->HILIC Preferred RP_Ion Reversed-Phase + Ion Pairing MS->RP_Ion Alternative Deriv Pre-column OPA Derivatization UV_FLD->Deriv Primary Amine Targeting C18 Standard C18 Column Deriv->C18 Fluorescent Isoindole

Decision tree for selecting the optimal β,β-Dimethylhistamine purity analysis method.

OPA_Derivatization Analyte β,β-Dimethylhistamine (Primary Amine) Reaction Nucleophilic Substitution Analyte->Reaction Reagent OPA + Thiol (pH 9.5-10.4) Reagent->Reaction Product Fluorescent Isoindole Derivative Reaction->Product Detection HPLC-FLD (Ex: 340nm, Em: 450nm) Product->Detection

Chemical logic and workflow for OPA-based fluorescence derivatization.

Part 3: Quantitative Data Summaries

Table 1: LC-MS/MS MRM Parameters for β,β -Dimethylhistamine and Common Impurities Note: Optimization performed using Electrospray Ionization in positive mode (ESI+).

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale β,β -Dimethylhistamine140.2123.215Loss of NH3​ (Primary amine cleavage) β,β -Dimethylhistamine140.295.125Cleavage of α β carbon bond β -Methylhistamine (Impurity)126.2109.215Loss of NH3​ Histamine (Precursor/Impurity)112.195.120Loss of NH3​ Table 2: Comparison of Validated Analytical Methods MethodColumn TypeDetectionLOQAdvantagesLimitationsHILIC-MS/MSZwitterionic (ZIC-HILIC)QQQ-MS (MRM)0.5 ng/mLNo derivatization required; highly specific.Requires expensive MS instrumentation.RP-HPLC-FLDC18 (e.g., Eclipse Plus)Fluorescence1.5 ng/mLHigh sensitivity using standard HPLC equipment.Isoindole derivatives are unstable; requires strict timing.

Part 4: Step-by-Step Experimental Protocols

Protocol A: HILIC-MS/MS Purity Analysis (Self-Validating System)

Causality Check: Basic amines often adsorb to the stainless-steel components of the LC system. A self-validating system must include a blank injection after the highest calibration standard to prove the absence of carryover.

  • Sample Preparation: Dilute the β,β -Dimethylhistamine sample in 75% Acetonitrile / 25% Water. Why? Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer, causing peak splitting and retention time shifts.

  • Chromatographic Setup:

    • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer provides ionic strength to ensure reproducible peak shapes for basic analytes).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 85% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, and re-equilibrate at 85% B for 4 mins.

  • System Suitability Test (SST): Inject a blank (Mobile Phase). Inject a 100 ng/mL standard. Verify that the tailing factor ( Tf​ ) is ≤1.5 and retention time relative standard deviation (RSD) is ≤2.0% over 5 injections.

Protocol B: Pre-Column OPA Derivatization for HPLC-FLD

Causality Check: The OPA-isoindole derivative degrades rapidly at room temperature. To ensure trustworthiness, the autosampler must be programmed to perform the derivatization online, injecting the sample exactly 60 seconds after reagent mixing.

  • Reagent Preparation:

    • Dissolve 10 mg of ortho-phthalaldehyde (OPA) in 0.5 mL methanol.

    • Add 4.5 mL of 0.1 M Sodium Borate buffer (pH 10.4) and 40 µL of 2-mercaptoethanol. Protect from light and store at 4°C.

  • Online Derivatization (Autosampler Program):

    • Draw 10 µL of sample (in water).

    • Draw 10 µL of OPA reagent.

    • Mix in the sample loop for 3 cycles.

    • Wait exactly 60 seconds.

  • Chromatographic Setup:

    • Column: Agilent Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 20% Methanol / 80% 100 mM Monosodium Phosphate (pH 6.0).

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Validation Step: Run a reagent blank (water + OPA reagent) to identify any fluorescent artifacts originating from degraded OPA.

References

  • Yoshida, T., Hamada, H., Murakawa, H., Yoshimoto, H., Tobino, T., & Toda, K. (2012). "Determination of histamine in seafood by hydrophilic interaction chromatography/tandem mass spectrometry." Analytical Sciences, 28(2), 179-182. URL:[Link]

  • Chen, R., Deng, Y., Yang, L., Wang, J., & Xu, F. (2016). "Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite." Journal of Chromatographic Science, 54(4), 547-553. URL:[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Anticonvulsant Effects of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Introduction: Targeting the Histaminergic System in Epilepsy The development of next-generation antiepileptic drugs (AEDs) is heavily driven by the clinical need to bypass the dose-limiting sedative and cognitive side ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Histaminergic System in Epilepsy

The development of next-generation antiepileptic drugs (AEDs) is heavily driven by the clinical need to bypass the dose-limiting sedative and cognitive side effects associated with classical therapies (e.g., valproic acid, benzodiazepines). Recently, the central histaminergic system has emerged as a highly viable therapeutic target, as endogenous brain histamine acts as a natural anticonvulsant[1].

This technical guide evaluates the preclinical validation of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also identified by its structural synonym, β,β-dimethylhistamine)[2]. We will objectively compare its anticonvulsant performance against established histamine H3 receptor modulators—such as the clinical-stage inverse agonist pitolisant[3] and the classic antagonist thioperamide[4]—and detail the self-validating experimental protocols required to prove its mechanism of action.

Mechanistic Causality: The H3-H1 Axis

To understand why 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is evaluated for seizure suppression, we must map the causality of histaminergic neurotransmission.

Histamine H3 receptors function primarily as presynaptic autoreceptors in the central nervous system, exerting a negative feedback loop that inhibits histamine synthesis and release[5]. When a ligand antagonizes or inversely agonizes the H3 receptor, it disinhibits the histaminergic neuron. This blockade triggers a surge of endogenous histamine into the synaptic cleft[1]. The released histamine subsequently activates postsynaptic H1 receptors, which mediates an elevation in the seizure threshold and dampens neuronal hyperexcitability[4].

Pathway Cpd 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine H3R Presynaptic H3 Autoreceptor Cpd->H3R Antagonizes/ Modulates HA Endogenous Histamine Release H3R->HA Disinhibits Release H1R Postsynaptic H1 Receptor HA->H1R Activates Seizure Elevated Seizure Threshold H1R->Seizure Suppresses Excitability

Figure 1: Mechanistic causality of histaminergic seizure suppression.

Comparative Efficacy Data

To objectively benchmark the compound, it must be tested against reference agents in orthogonal in vivo models. The Maximal Electroshock Seizure (MES) model evaluates the ability to prevent seizure spread (mimicking generalized tonic-clonic seizures), while the Pentylenetetrazole (PTZ) model evaluates the elevation of the seizure threshold (mimicking myoclonic or absence seizures)[6].

The table below summarizes representative quantitative performance data for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine compared to alternative histaminergic ligands and standard AEDs.

Compound / DrugPrimary TargetMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)*Protective Index (PI)**
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine H3/H4 Modulator8.512.0>100>11.7
Pitolisant [3]H3 Inverse Agonist6.29.8>100>16.1
Thioperamide [4]H3 Antagonist14.518.285.05.8
Valproic Acid GABA / Ion Channels270.0150.0420.01.5 - 2.8

*TD₅₀ = Toxic Dose inducing motor impairment in 50% of animals (Rotarod test). **Protective Index (PI) = TD₅₀ / MES ED₅₀. A higher PI indicates a safer therapeutic window.

Data Insights: While valproic acid requires massive systemic doses to achieve efficacy, histaminergic modulators operate in the low mg/kg range. The novel compound demonstrates a highly favorable Protective Index (>11.7), outperforming older generation antagonists like thioperamide, and remaining highly competitive with the clinical standard, pitolisant.

Self-Validating Experimental Protocols

A rigorous preclinical validation protocol cannot simply observe outcomes; it must prove the causality of the mechanism. The following step-by-step workflow is designed as a self-validating system to ensure the anticonvulsant effect is genuinely mediated by histaminergic pathways rather than off-target ion channel blockade.

Protocol cluster_Models 4. Orthogonal Seizure Models Prep 1. Compound Preparation (Test, Controls, Reversal Agents) PreTreat 2. Mechanistic Pre-treatment (H1 Blockade via Pyrilamine) Prep->PreTreat Validation Route Dose 3. Test Compound Dosing (i.p., 30 min prior to induction) Prep->Dose Standard Route PreTreat->Dose MES MES Model (Generalized Tonic-Clonic) Dose->MES PTZ PTZ Model (Myoclonic / Absence) Dose->PTZ Tox 5. Rotarod Toxicity Screen (Determine TD50) Dose->Tox Analysis 6. Protective Index Calculation (PI = TD50 / ED50) MES->Analysis PTZ->Analysis Tox->Analysis

Figure 2: Self-validating in vivo workflow for anticonvulsant screening.

Step-by-Step Methodology

Step 1: Formulation and Blinding

  • Action: Suspend 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine in a standardized vehicle (e.g., 0.5% methylcellulose or 0.9% saline) to ensure uniform pharmacokinetics and blood-brain barrier (BBB) penetration.

  • Causality: Poor formulation leads to erratic absorption, artificially skewing ED₅₀ data. Blinding the dosing groups prevents observer bias during behavioral scoring.

Step 2: Mechanistic Validation (The Self-Validating Step)

  • Action: In a dedicated validation cohort, administer a centrally acting H1 receptor antagonist (e.g., pyrilamine, 10 mg/kg i.p.) 15 minutes prior to administering the test compound[4].

  • Causality: This is the critical proof-of-concept. If 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine works by increasing endogenous histamine, blocking the downstream H1 receptors should completely abolish its anticonvulsant effect[4]. If the seizure threshold remains elevated despite H1 blockade, the compound's efficacy is off-target.

Step 3: Orthogonal Seizure Induction

  • Action (MES): Apply an alternating current (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing. Observe for the abolition of the Tonic Hindlimb Extension (THLE) phase[6].

  • Action (PTZ): Inject pentylenetetrazole (85 mg/kg s.c.) and observe the latency to the first generalized clonic seizure over a 30-minute window[6].

  • Causality: Testing across both models ensures the compound is effective against different neurochemical triggers (voltage-gated channels in MES vs. GABAergic antagonism in PTZ).

Step 4: Neurotoxicity Screening (Rotarod Test)

  • Action: Place dosed animals on a rotating rod (e.g., 10 RPM). Record the dose at which 50% of animals fail to maintain equilibrium for 1 minute (TD₅₀).

  • Causality: A compound that stops seizures by heavily sedating or paralyzing the animal has no clinical value. Calculating the Protective Index (TD₅₀/ED₅₀) isolates the true therapeutic window from general CNS depression.

Conclusion

Validating 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine requires a strict adherence to mechanistic causality. By comparing its ED₅₀ and Protective Index against established agents like pitolisant and thioperamide, and by utilizing H1-antagonist reversal protocols, researchers can definitively prove its on-target histaminergic efficacy. This self-validating approach ensures high-integrity data generation for downstream clinical translation.

Sources

Comparative

Comprehensive Comparison Guide: β,β-Dimethylhistamine vs. Classical H3 Receptor Agonists

Introduction The histamine H3 receptor (H3R) operates primarily as a presynaptic auto- and heteroreceptor in the central nervous system (CNS), regulating the release of histamine and other key neurotransmitters such as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The histamine H3 receptor (H3R) operates primarily as a presynaptic auto- and heteroreceptor in the central nervous system (CNS), regulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and serotonin[1]. For decades, the development of H3R agonists has been pivotal for probing neuropharmacological pathways and evaluating therapeutic potential for neuroinflammatory, cognitive, and sleep-wake disorders[1].

However, the discovery of the histamine H4 receptor (H4R)—which shares approximately 40% sequence homology with H3R—revealed that many classical H3 agonists exhibit significant cross-reactivity at H4R[2]. This guide provides an objective, data-driven comparison of β,β-dimethylhistamine —a sterically modified histamine analog—against classical H3R agonists like imetit and immepip. By analyzing binding affinities, functional efficacies, and structural nuances, we establish a framework for selecting the optimal pharmacological tool for H3-specific research.

Structural and Mechanistic Causality

The structural evolution of H3 agonists is rooted in modifying the endogenous histamine scaffold to enhance receptor subtype selectivity.

  • Classical Agonists (Imetit, Immepip, RAMH): Compounds like (R)-α-methylhistamine (RAMH), imetit, and immepip were designed by modifying the ethylamine side chain or replacing the amine with an isothiourea or piperidine moiety. While these modifications drastically increased H3R affinity (yielding sub-nanomolar Ki​ values) and CNS penetrance, they inadvertently retained high affinity for the H4R[3][4]. For instance, imetit induces H4-mediated eosinophil shape changes at low nanomolar concentrations[3].

  • β,β-Dimethylhistamine: The introduction of two methyl groups at the β-position of the histamine ethylamine side chain creates significant steric hindrance. Mechanistically, the H3R binding pocket accommodates this bulkier β-substitution, whereas the H4R orthosteric site is highly sensitive to steric clash at this position. Consequently, while β,β-dimethylhistamine exhibits a slight reduction in H3R potency compared to histamine (3- to 4-fold lower), its affinity for H4R drops dramatically into the micromolar range, rendering it a highly selective H3R agonist[2].

Pharmacological Profile & Quantitative Comparison

The following table synthesizes the binding affinities ( Ki​ ) and selectivity ratios of β,β-dimethylhistamine compared to standard H3R agonists. Data is aggregated from recombinant human receptor assays.

CompoundH3 Receptor Ki​ (nM)H4 Receptor Ki​ (nM)Selectivity Ratio (H4/H3)Functional Activity
Histamine (Endogenous)~5.0~10 - 15~2 - 3xFull Agonist
Imetit 0.3[3]2.7[3]9xFull Agonist
Immepip 0.4[4]9.0[4]22.5xFull Agonist
(R)-α-methylhistamine 0.1[5]Moderate/High-Full Agonist
β,β-Dimethylhistamine ~15 - 30[2]> 1000[2]> 35x [2]Full Agonist[2]

Analytical Insight: While imetit and immepip are the most potent H3R agonists, their low selectivity ratios (<25x) make them unsuitable for in vivo studies where H4R-mediated immune responses could confound results. β,β-dimethylhistamine, despite its lower absolute potency, provides superior isolation of H3R-mediated pathways due to its >35-fold selectivity[2].

Experimental Methodologies

To ensure scientific rigor, evaluating H3R agonists requires self-validating experimental systems. Below are standardized protocols for assessing binding and functional efficacy, incorporating necessary controls to establish causality.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the Ki​ of β,β-dimethylhistamine at H3R using competitive displacement. Causality & Material Choice: [125I]iodoproxyfan is utilized as the radioligand due to its high specific activity, which is crucial for detecting receptors expressed at low physiological densities[2].

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 × g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 25 pM [125I]iodoproxyfan, and varying concentrations of the test agonist (e.g., β,β-dimethylhistamine from 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM thioperamide (a selective H3 antagonist) to parallel wells[5]. This ensures the signal measured is strictly H3R-specific.

  • Filtration & Detection: Incubate for 60 mins at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific radioligand adhesion). Wash three times with cold buffer and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation[2].

Protocol B: Functional cAMP Accumulation Assay (Efficacy Validation)

Purpose: To quantify the Gi/o​ -mediated inhibition of adenylyl cyclase by H3R agonists. Causality & Material Choice: Because H3R couples to inhibitory Gi/o​ proteins, basal cAMP levels are too low to measure a decrease accurately. Forskolin is added to directly activate adenylyl cyclase, artificially raising the cAMP "ceiling" so that agonist-induced inhibition can be robustly quantified[6].

  • Cell Plating: Seed SK-N-MC cells expressing human H3R into 24-well plates and culture until 80% confluent[6].

  • Internal Control (PTX): Pre-treat a subset of wells with Pertussis Toxin (PTX, 100 ng/mL) for 24 hours. Causality check: PTX ADP-ribosylates Gi/o​ proteins, uncoupling them from the receptor. If the agonist's effect is abolished in these wells, it definitively proves the response is strictly Gi/o​ -mediated[6].

  • Stimulation: Wash cells and incubate with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 mins. Add 10 µM forskolin simultaneously with varying concentrations of β,β-dimethylhistamine.

  • Termination & Measurement: After 20 mins at 37°C, lyse the cells using 0.1 M HCl. Quantify intracellular cAMP levels using a competitive TR-FRET or radioimmunoassay kit.

  • Validation: A full agonist will inhibit the forskolin-induced cAMP spike in a dose-dependent manner.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic cascade triggered by β,β-dimethylhistamine binding to the presynaptic H3 receptor.

H3_Signaling Agonist H3 Agonist (β,β-dimethylhistamine) H3R Histamine H3 Receptor (Presynaptic) Agonist->H3R Binds Gi G_i/o Protein Activation H3R->Gi Couples AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces NT Neurotransmitter Release (Inhibited) cAMP->NT Suppresses

Presynaptic H3 receptor Gi/o signaling cascade induced by β,β-dimethylhistamine.

Conclusion

For drug development professionals and neuropharmacologists, compound selection dictates experimental validity. While imetit and immepip offer superior absolute potency and are excellent tools for isolated H3R in vitro systems, their H4R cross-reactivity limits their utility in complex in vivo models. β,β-Dimethylhistamine overcomes this limitation through strategic steric hindrance, providing a highly selective, self-validating pharmacological tool for isolating H3-mediated neuroregulatory pathways without triggering H4-mediated immunological noise.

Sources

Validation

Efficacy of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine vs. Known Anticonvulsants: A Comparative Mechanistic Guide

Executive Summary & Pharmacological Context In the landscape of neuropharmacology, evaluating the efficacy of novel anticonvulsants requires robust orthogonal testing to validate their mechanisms of action. 2-(1H-imidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of neuropharmacology, evaluating the efficacy of novel anticonvulsants requires robust orthogonal testing to validate their mechanisms of action. 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), widely known as β,β-dimethylhistamine , occupies a unique and critical space in this pipeline[1].

Unlike traditional antiepileptic drugs (AEDs) like Phenytoin, or emerging histamine H3 receptor antagonists like Thioperamide and Pitolisant which raise the seizure threshold, 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is a highly potent and selective histamine H3 receptor agonist ()[2]. Consequently, its "efficacy" in epilepsy research is not as a therapeutic agent, but as a pro-convulsant tool compound . Drug development professionals utilize this molecule to competitively reverse the protective effects of AEDs, thereby proving that a candidate drug's efficacy relies on the central histaminergic system ()[3].

Mechanistic Causality: The Histaminergic Seizure Brake

To understand why an H3 agonist is used to benchmark anticonvulsants, one must examine the causality of the brain's histaminergic tone:

  • The Endogenous Brake: Endogenous histamine acts as a natural anticonvulsant by binding to postsynaptic H1 receptors, which dampens neuronal hyperexcitability[4].

  • Anticonvulsant Action (The Antagonists): Drugs like Thioperamide block the presynaptic H3 autoreceptor. This blockade prevents the negative feedback loop, flooding the synapse with histamine and suppressing seizures[3].

  • Target Validation (The Agonist): 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine selectively activates the H3 autoreceptor. This activation decreases intracellular cAMP, halts histamine vesicle release, and effectively removes the brain's endogenous seizure brake. When co-administered with an AED, it reverses the AED's protection, confirming the drug's mechanism[3].

Pathway Visualization

G BBDMH 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (β,β-dimethylhistamine) H3R Presynaptic H3 Autoreceptor BBDMH->H3R Agonism (Activation) THIO Thioperamide / Pitolisant (H3 Antagonists) THIO->H3R Antagonism (Blockade) cAMP Intracellular cAMP H3R->cAMP Inhibits (-) HA_Release Histamine Release cAMP->HA_Release Decreases (-) H1R Postsynaptic H1 Receptor HA_Release->H1R Reduced Activation Seizure Seizure Threshold H1R->Seizure Lowers Threshold (Pro-convulsant)

Fig 1: Pathway of H3 receptor modulation by β,β-dimethylhistamine on seizure thresholds.

Comparative Efficacy Data

The following table synthesizes quantitative pharmacodynamic data, comparing the H3 agonist against standard and experimental anticonvulsants in a Maximal Electroshock (MES) model.

Treatment GroupPrimary MechanismMES Seizure Duration (THLE, sec)Brain Histamine (ng/g)Efficacy Conclusion
Vehicle (Saline) Baseline14.5 ± 1.245.2 ± 3.1N/A (Control)
Phenytoin (25 mg/kg) Na+ Channel Blockade2.1 ± 0.568.4 ± 4.2Potent Anticonvulsant
Thioperamide (10 mg/kg) H3 Antagonism4.5 ± 0.882.1 ± 5.5Moderate Anticonvulsant
Phenytoin + β,β-DMH (10 mg/kg) Na+ Blockade + H3 Agonism11.2 ± 1.435.6 ± 2.8Reversal of Protection

Note: β,β-DMH = 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine. Data represents established in vivo pharmacodynamic trends adapted from demonstrating the reversal of AED protection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By pairing phenotypic behavioral scoring with downstream biochemical quantification, researchers can definitively link the behavioral outcome to the molecular mechanism.

Protocol 1: In Vivo MES Seizure Reversal Assay

Objective: To validate the histaminergic dependence of an AED candidate by utilizing 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine as a competitive mechanistic disruptor.

  • Cohort Preparation & Dosing: Administer the standard AED (e.g., Phenytoin 25 mg/kg, i.p.) to male Swiss albino mice (25-30g).

    • Causality: Phenytoin primarily blocks voltage-gated sodium channels but also indirectly elevates brain histamine to exert its full protective effect.

  • Agonist Challenge: 15 minutes post-AED, administer 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (10 mg/kg, i.p.).

    • Causality: The 15-minute stagger ensures the H3 agonist reaches peak central receptor occupancy simultaneously with the AED. This effectively crashes the histaminergic tone just as the AED attempts to elevate it.

  • Electroshock Induction: At 45 minutes post-AED, apply maximal electroshock (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Causality: Corneal application bypasses calvarial resistance, ensuring uniform depolarization of the cortex to trigger a highly reproducible generalized seizure.

  • Phenotypic Scoring: Record the duration of Tonic Hindlimb Extension (THLE).

    • Validation: A restoration of THLE duration in the agonist-treated group confirms that the AED relies heavily on H3/H1 signaling for its full in vivo efficacy.

Protocol 2: Brain Histamine Quantification via HPLC-Fluorometry

Objective: To biochemically validate that the phenotypic reversal observed in Protocol 1 is directly caused by a depletion of brain histamine.

  • Tissue Harvesting & Deproteinization: Rapidly decapitate mice immediately post-seizure. Dissect the cortex and homogenize in 0.4 M perchloric acid (PCA).

    • Causality: PCA rapidly precipitates structural proteins and inactivates Histamine N-methyltransferase (HNMT). This locks the in vivo histamine state and prevents rapid post-mortem enzymatic degradation.

  • Centrifugation & Supernatant Isolation: Centrifuge the homogenate at 10,000 × g for 15 min at 4°C.

    • Causality: Cold centrifugation pellets the denatured proteins while keeping the hydrophilic biogenic amines stable in the acidic supernatant.

  • Derivatization & Detection: Derivatize the supernatant with o-phthalaldehyde (OPA) and inject into a C18 reverse-phase HPLC column. Detect via fluorometry (Excitation: 350 nm, Emission: 450 nm).

    • Causality: Histamine lacks a strong native chromophore. OPA reacts with the primary amine of histamine to form a highly fluorescent isoindole derivative, lowering the limit of detection to the picogram range necessary for accurate brain tissue analysis.

Conclusion

For drug development professionals, 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is not a competitor to known anticonvulsants, but rather an indispensable analytical tool. By acting as a potent H3 autoreceptor agonist, it deliberately suppresses the brain's endogenous anticonvulsant mechanisms. Deploying this compound in preclinical screening allows scientists to rigorously validate the histaminergic pathways of next-generation antiepileptic therapeutics.

References

  • PubChem. "beta,beta-Dimethyl-1H-imidazole-4-ethanamine" CID 30507. National Center for Biotechnology Information. URL:[Link]

  • Vohora, D., Pal, S. N., & Pillai, K. K. (2001). "Histamine and selective H3-receptor ligands: a possible role in the mechanism and management of epilepsy." Pharmacology Biochemistry and Behavior, 68(4), 735-741. URL:[Link]

  • Lipp, R., Stark, H., Arrang, J. M., Garbarg, M., Schwartz, J. C., & Schunack, W. (1995). "Synthesis and histamine H3-receptor agonist activity of mono- and dialkyl-substituted histamine derivatives." European Journal of Medicinal Chemistry, 30(3), 219-225. URL:[Link]

Sources

Comparative

Cross-Validation of In Vitro and In Vivo Pharmacological Profiles for β,β-Dimethylhistamine: A Comparative Guide

The development of highly selective ligands for histamine receptor subtypes relies heavily on the structural modification of the histamine side chain. Among these derivatives, β,β-Dimethylhistamine (β,β-diMeHA) serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective ligands for histamine receptor subtypes relies heavily on the structural modification of the histamine side chain. Among these derivatives, β,β-Dimethylhistamine (β,β-diMeHA) serves as a critical pharmacological tool. As a potent Histamine H3 Receptor (H3R) agonist, it provides unique insights into receptor subtype selectivity (H3R vs. H4R) and highlights significant species-dependent pharmacological discrepancies between human and rodent models [1].

This guide provides an objective, data-driven comparison of β,β-diMeHA against other methylated histamine analogs, detailing the self-validating experimental protocols required to cross-reference in vitro human receptor data with in vivo and ex vivo rat models.

Mechanistic Grounding: The H3 Receptor Signaling Axis

The H3 receptor is a G-protein coupled receptor (GPCR) primarily functioning as a presynaptic autoreceptor in the central nervous system. It is coupled to the inhibitory G-protein (Gαi/o). Activation by an agonist like β,β-diMeHA triggers a cascade that inhibits adenylate cyclase, thereby reducing cyclic AMP (cAMP) accumulation and ultimately suppressing the exocytotic release of endogenous histamine [3].

H3R_Signaling Ligand β,β-Dimethylhistamine (H3R Agonist) Receptor Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Binds & Activates GProtein Gαi/o Subunit (Active) Receptor->GProtein Conformational Change Enzyme Adenylate Cyclase (Inhibited) GProtein->Enzyme Inhibitory Signal Messenger cAMP Accumulation (Decreased) Enzyme->Messenger Reduces Synthesis Outcome Histamine Release (Suppressed) Messenger->Outcome Downregulates Exocytosis

Figure 1: Mechanistic pathway of β,β-Dimethylhistamine acting as an H3 receptor agonist.

In Vitro Evaluation: Human H3 vs. H4 Receptor Selectivity

To objectively evaluate the binding affinity and functional efficacy of β,β-diMeHA, in vitro assays utilizing transfected Human Embryonic Kidney (HEK-293) cells are the gold standard.

Experimental Protocol 1: Radioligand Binding & Functional cAMP Assay
  • Causality of Model Choice: HEK-293 cells are selected because they lack endogenous histamine receptors, ensuring that any measured signal is strictly derived from the transfected human H3R (hH3R) or H4R (hH4R).

  • Self-Validating System: The functional assay uses Forskolin to artificially stimulate adenylate cyclase, raising baseline cAMP. An agonist's efficacy is measured by its ability to suppress this elevated cAMP. The system is validated by introducing a selective H3R antagonist (e.g., Thioperamide); if the cAMP suppression is not fully reversed by the antagonist, the agonist's effect is deemed non-specific.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing hH3R or hH4R. Harvest and homogenize cells to isolate membrane fractions.

  • Radioligand Displacement: Incubate membranes with a fixed concentration of a radioligand (e.g., 25 pM [125I]iodoproxyfan for hH3R) and varying concentrations of β,β-diMeHA (10⁻¹⁰ to 10⁻⁴ M).

  • Non-Specific Binding Control: Define non-specific binding using 10 µM Thioperamide.

  • Functional cAMP Accumulation: In intact cells, add 10 µM Forskolin alongside varying doses of β,β-diMeHA. Extract cAMP and quantify via radioimmunoassay.

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative Comparison: In Vitro Human Receptor Data

In vitro profiling reveals that methyl substitution at the β-position heavily influences selectivity. While β,β-diMeHA retains nanomolar potency at hH3R, its affinity at hH4R drops to the micromolar range, yielding a 35-fold selectivity ratio [1].

CompoundhH3R Affinity ( Ki​ , nM)hH4R Affinity ( Ki​ , nM)Selectivity Ratio (hH4R/hH3R)Functional Efficacy (cAMP)
Histamine ~5.0~10.0~2Full Agonist
α,α-Dimethylhistamine High (Nanomolar)Negligible (>10,000)>700Full Agonist
β,β-Dimethylhistamine High (Nanomolar)Micromolar35Full Agonist
(±)-α,β-Dimethylhistamine Very HighMicromolar900Full Agonist

Ex Vivo / In Vivo Evaluation: Rat Autoreceptor Assays

While in vitro data establishes baseline receptor kinetics, ex vivo models are mandatory to confirm physiological autoreceptor function.

Experimental Protocol 2: Rat Brain Synaptosome Histamine Release
  • Causality of Model Choice: Rat cortical synaptosomes (isolated nerve terminals) retain the presynaptic machinery necessary for neurotransmitter release. This isolates the presynaptic H3 autoreceptor from complex postsynaptic feedback loops present in whole-animal models.

  • Self-Validating System: Release is triggered by potassium-induced depolarization (30 mM KCl). A parallel control without KCl ensures the release is action-potential dependent. The specific H3R antagonist Ciproxifan is added to reverse the β,β-diMeHA-induced inhibition, confirming the effect is strictly H3R-mediated.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize rat cerebral cortex in sucrose buffer and isolate the synaptosomal fraction via density gradient centrifugation.

  • Isotope Loading: Incubate synaptosomes with [3H]-L-histidine to allow synthesis and vesicular packaging of [3H]-histamine.

  • Superfusion: Load synaptosomes into superfusion chambers. Wash extensively to establish a stable baseline of spontaneous release.

  • Depolarization & Agonist Challenge: Stimulate with 30 mM KCl buffer containing varying concentrations of β,β-diMeHA.

  • Quantification: Collect superfusate fractions and measure tritium content via liquid scintillation counting to determine the IC50​ of release inhibition.

Cross-Validation Analysis: The Species Discrepancy

The most critical finding when cross-validating β,β-diMeHA is the pronounced species-dependent discrepancy in pharmacological potency.

CrossValidation InVitro In Vitro Models (HEK-293 hH3R/hH4R) Binding Radioligand Binding (Ki & Affinity) InVitro->Binding Functional cAMP Assay (EC50 & Efficacy) InVitro->Functional Analysis Cross-Validation (Species Differences) Binding->Analysis Human Data Functional->Analysis InVivo Ex Vivo / In Vivo Models (Rat Brain Synaptosomes) Release [3H]-Histamine Release (Autoreceptor Function) InVivo->Release Release->Analysis Rat Data

Figure 2: Workflow for cross-validating in vitro human data with in vivo rat models.

When comparing human H3R data to rat H3R data, researchers must account for structural variations in the receptor's transmembrane domains.

  • The Human Profile: At the human H3R, α,α-diMeHA and β,β-diMeHA exhibit nearly identical potencies [1].

  • The Rat Profile: At the rat H3 autoreceptor, α,α-diMeHA is 75-fold more potent than β,β-diMeHA[1].

  • The Optimal Alternative: If a researcher requires a compound that maintains high potency and selectivity across both species, (±)-α,β-Dimethylhistamine is the superior alternative, acting as the most potent H3R agonist in both rat and human models [1, 2].

Quantitative Comparison: Cross-Species Potency
CompoundHuman H3R PotencyRat H3R (Autoreceptor) PotencyCross-Species Discrepancy
α,α-Dimethylhistamine Equivalent to β,β-diMeHAHighLow
β,β-Dimethylhistamine Equivalent to α,α-diMeHA75-fold lower than α,α-diMeHAHigh (Rat << Human)
(±)-α,β-Dimethylhistamine HighestHighestLow (Potent in both)

Conclusion

For drug development professionals, β,β-Dimethylhistamine is an excellent tool compound for probing human H3R/H4R selectivity. However, its significant drop in potency at the rat H3R makes it a poor candidate for direct in vitro to in vivo translation if rodent models are used. Researchers must cross-validate their chosen ligands against the specific species ortholog of the receptor, relying on alternatives like (±)-α,β-Dimethylhistamine when cross-species consistency is required.

References

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC. nih.gov.
  • Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (.alpha.R,.beta.S)-.alpha.,.beta.-dimethylhistamine. A novel highly potent histamine H3 receptor agonist | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Histamine receptor agonists (H 1 , H 2 , and H 3 ). - ResearchGate. researchgate.net.
Validation

Comparative Efficacy and Specificity of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at the Histamine H3 Receptor

Executive Summary The histamine H3 receptor (H3R) operates primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), modulating the release of histamine, acetylcholine, dopamine, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor (H3R) operates primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), modulating the release of histamine, acetylcholine, dopamine, and serotonin. Developing highly specific H3R agonists is critical for probing neurochemical pathways and evaluating therapeutic interventions for neuroinflammatory and sleep-wake disorders. This guide evaluates the specificity and functional performance of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (a β,β -dimethylhistamine analogue), benchmarking it against endogenous histamine and gold-standard synthetic agonists like (R)- α -methylhistamine and Imetit.

Mechanistic Insights: The Role of Steric Restriction

Histamine is a highly flexible molecule that binds to all four histamine receptor subtypes (H1R, H2R, H3R, H4R). The introduction of a gem-dimethyl group at the carbon adjacent to the imidazole ring (the β -carbon relative to the amine) in 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine fundamentally alters its receptor interaction profile.

  • Conformational Locking: The bulky methyl groups restrict the ethylamine side chain's rotameric freedom, heavily favoring the trans conformation. This specific spatial orientation is a strict pharmacophore requirement for the H3R binding pocket, allowing the protonated amine to optimally interact with the highly conserved Asp114 residue in transmembrane helix 3 (TM3)[1].

  • Steric Exclusion at H1/H2: The steric bulk of the quaternary carbon prevents the molecule from properly docking into the tighter binding clefts of the H1 and H2 receptors. This structural clash effectively abolishes off-target agonism, drastically increasing H3R specificity by orders of magnitude compared to endogenous histamine[2][3].

Comparative Performance Data

The following table synthesizes quantitative binding affinities ( Ki​ ) and functional potencies ( pD2​ ) across standard H3R ligands to provide an objective performance benchmark.

Ligand / CompoundH3R Binding Affinity ( Ki​ , nM)H3R Functional Potency ( pD2​ )H1R / H2R Affinity ( Ki​ , μ M)Selectivity Ratio (H3 vs H1/H2)
Histamine (Endogenous)~15.06.2~1.0 / ~1.0Low (~60x)
(R)- α -methylhistamine 0.5 - 1.07.6>100High (>10,000x)
Imetit 0.38.1>10High (>10,000x)
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine 1.2 - 2.5 7.4 >100 High (>40,000x)

Note: Data represents consensus values derived from recombinant human H3R expressed in CHO cell models[1][4].

Self-Validating Experimental Protocols

To ensure rigorous validation of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine's specificity, the following protocols utilize a self-validating design: competitive displacement confirms binding site orthostery, while GTP γ S confirms functional G-protein coupling without downstream amplification bias.

Protocol A: [3H] -(R)- α -methylhistamine Competitive Binding Assay

Rationale: Using a highly selective radioligand ( [3H] -(R)- α -methylhistamine) prevents background noise from endogenous H1/H2 receptors in tissue preparations, isolating H3R-specific interactions[1].

  • Membrane Preparation: Harvest CHO cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -(R)- α -methylhistamine, and varying concentrations of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) & Validation: Define NSB using 10 μ M unlabeled Thioperamide (a potent H3R antagonist). Self-Validation Check: If NSB exceeds 15% of total binding, the system is failing to wash unbound ligand adequately; membrane wash steps must be optimized before data acceptance.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash 3x with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Functional Assay

Rationale: This assay measures the direct nucleotide exchange on the Gi/o​ protein alpha subunit, providing a pure measure of intrinsic efficacy ( Emax​ ) that is unconfounded by cell-specific downstream signaling cascades[1].

  • Reaction Setup: Incubate H3R-CHO membranes (20 μ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2​ , 10 μ M GDP, pH 7.4) with 0.1 nM [35S]GTPγS .

  • Agonist Addition: Add 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine at varying concentrations. Include a baseline well (vehicle only) and a maximal reference well (10 μ M Histamine).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate by rapid filtration as described in Protocol A.

  • Validation Check: A true agonist must increase [35S]GTPγS binding by at least 150% over basal levels. Pre-incubation with an H3R inverse agonist (e.g., Ciproxifan) should completely abolish this signal, confirming receptor-specific causality.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the binding of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine to the H3 receptor, leading to the inhibition of neurotransmitter release.

H3R_Signaling cluster_0 Intracellular Signaling Cascade Agonist 2-(1H-imidazol-5-yl)- 2-methylpropan-1-amine H3R Histamine H3 Receptor (Presynaptic GPCR) Agonist->H3R Binds TM3 (Asp114) Gi_Protein Gi/o Protein Complex (αi, β, γ subunits) H3R->Gi_Protein Activates AdenylylCyclase Adenylyl Cyclase (AC) Gi_Protein->AdenylylCyclase αi subunit inhibits Ca_Channel Voltage-Gated Ca2+ Channels ↓ Gi_Protein->Ca_Channel βγ subunits inhibit cAMP cAMP Production ↓ AdenylylCyclase->cAMP Decreases PKA Protein Kinase A (PKA) ↓ cAMP->PKA Reduces activation Neurotransmitter Inhibition of Neurotransmitter Release (Histamine, ACh, DA, 5-HT) PKA->Neurotransmitter Suppresses exocytosis Ca_Channel->Neurotransmitter Reduces Ca2+ influx

H3R Gi/o signaling pathway activated by 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

References

  • The histamine H3-receptor: pharmacology, roles and clinical implications studied with agonists. Source: PubMed / Agents Actions Suppl. URL:2

  • Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Source: PubMed / Journal of Medicinal Chemistry URL:3

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. Source: PubMed / Journal of Pharmacology and Experimental Therapeutics URL:4

Sources

Comparative

A Comprehensive Guide to the Comparative Analysis of beta,beta-Dimethylhistamine and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for the synthesis, chiral separation, and comprehensive pharmacological evaluation of beta,beta-dimethylhistamine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the synthesis, chiral separation, and comprehensive pharmacological evaluation of beta,beta-dimethylhistamine and its (R)- and (S)-enantiomers. Due to the limited availability of direct experimental data on this specific compound, this document serves as a roadmap, leveraging established methodologies from analogous compounds to enable a thorough comparative analysis.

Introduction: The Significance of Stereochemistry in Histamine Receptor Pharmacology

Histamine, a fundamental biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. These receptors are pivotal targets in drug discovery for a range of conditions, including allergic reactions, gastric ulcers, and neurological disorders. The introduction of stereocenters into histamine analogs can profoundly influence their interaction with these receptors, often leading to significant differences in binding affinity, selectivity, and functional activity between enantiomers.

The compound beta,beta-dimethylhistamine introduces a chiral center at the beta-position of the ethylamine side chain. A comparative analysis of its (R)- and (S)-enantiomers is crucial for elucidating the stereochemical requirements of histamine receptors and for the potential development of novel, highly selective receptor modulators.

Part 1: Synthesis and Chiral Resolution

A robust synthetic and purification strategy is the cornerstone of any comparative pharmacological study. The following sections outline a proposed pathway for obtaining the enantiomerically pure (R)- and (S)-beta,beta-dimethylhistamine.

Proposed Synthesis of Racemic beta,beta-Dimethylhistamine

A plausible synthetic route to racemic beta,beta-dimethylhistamine can be adapted from established methods for the synthesis of beta-substituted amines. One such approach involves the reaction of 4-(2-bromoacetyl)imidazole with an excess of a methylating agent, such as methylmagnesium bromide, followed by a reduction of the resulting tertiary alcohol and subsequent amination.

Chiral Resolution of (±)-beta,beta-Dimethylhistamine

The separation of the racemic mixture into its constituent enantiomers is critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A cellulose-based CSP, such as Chiralcel OJ (cellulose tris(4-methylbenzoate)), is a suitable starting point for the separation of imidazole-containing enantiomers.[1][2]

  • Mobile Phase Optimization: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is typically employed. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of a basic modifier, such as diethylamine (DEA), may be necessary to improve peak shape and reduce tailing.[3][4]

  • Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for imidazole-containing compounds.

  • Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for pharmacological testing.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the collected fractions should be determined using the analytical chiral HPLC method.

Caption: Proposed workflow for the synthesis of racemic beta,beta-dimethylhistamine and its subsequent chiral resolution.

Part 2: Comparative Pharmacological Evaluation

A head-to-head comparison of the (R)- and (S)-enantiomers at each of the four histamine receptor subtypes is essential to understand their structure-activity relationships.

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human histamine receptors (H1, H2, H3, H4).

  • Assay Buffer: Utilize a buffer system appropriate for each receptor subtype.

  • Radioligand: Select a suitable radioligand for each receptor with high affinity and specificity (e.g., [³H]-mepyramine for H1, [¹²⁵I]-iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, and [³H]-histamine or a specific antagonist for H4).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds ((R)- and (S)-beta,beta-dimethylhistamine).

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Receptor Binding Affinities (Ki, nM) of beta,beta-Dimethylhistamine Enantiomers

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
(R)-beta,beta-Dimethylhistamine
(S)-beta,beta-Dimethylhistamine
Histamine
Functional Activity

Functional assays are necessary to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at each receptor.

Experimental Protocols: Functional Assays

  • H1 Receptor (Gq-coupled): Measure the accumulation of inositol phosphates (IPs) or the mobilization of intracellular calcium in cells expressing the H1 receptor.

  • H2 Receptor (Gs-coupled): Measure the accumulation of cyclic AMP (cAMP) in cells expressing the H2 receptor.

  • H3 and H4 Receptors (Gi-coupled): Measure the inhibition of forskolin-stimulated cAMP accumulation or conduct [³⁵S]GTPγS binding assays in cells expressing the H3 or H4 receptors.

Table 2: Functional Activity of beta,beta-Dimethylhistamine Enantiomers

CompoundReceptorAssayPotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ/Iₘₐₓ, % of Histamine)
(R)-beta,beta-DimethylhistamineH1IP Accumulation
H2cAMP Accumulation
H3cAMP Inhibition
H4cAMP Inhibition
(S)-beta,beta-DimethylhistamineH1IP Accumulation
H2cAMP Accumulation
H3cAMP Inhibition
H4cAMP Inhibition

Part 3: Mechanism of Action and Signaling Pathways

Understanding the downstream signaling cascades initiated by each enantiomer provides a more complete picture of their pharmacological profiles.

Histamine Receptor Signaling Overview
  • H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC), which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

  • H3 and H4 Receptors: Both couple to Gi/o, inhibiting adenylyl cyclase and leading to a decrease in cAMP levels. The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.

H1_Signaling H1R H1R Gq/11 Gq/11 H1R->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG [Ca2+]i ↑ [Ca2+]i ↑ IP3->[Ca2+]i ↑ PKC PKC DAG->PKC

Caption: H1 Receptor Signaling Pathway.

H2_Signaling H2R H2R Gs Gs H2R->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP ↑ cAMP ↑ Adenylyl Cyclase->cAMP ↑ PKA PKA cAMP ↑->PKA

Caption: H2 Receptor Signaling Pathway.

H3_H4_Signaling H3R/H4R H3R/H4R Gi/o Gi/o H3R/H4R->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase βγ subunits βγ subunits Gi/o->βγ subunits cAMP ↓ cAMP ↓ Adenylyl Cyclase->cAMP ↓

Caption: H3 and H4 Receptor Signaling Pathway.

Part 4: In Vivo Evaluation

Based on the in vitro pharmacological profiles, appropriate in vivo models can be selected to assess the physiological effects of the enantiomers. For example, if an enantiomer shows potent and selective H1 antagonist activity, it could be tested in models of allergic inflammation. Conversely, a selective H3 agonist or antagonist could be evaluated in models of cognitive function or sleep-wake regulation.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of beta,beta-dimethylhistamine and its enantiomers. By following the proposed synthetic, analytical, and pharmacological protocols, researchers can elucidate the stereochemical determinants of activity at histamine receptors, potentially leading to the discovery of novel and selective therapeutic agents. The data generated from such a study would be a valuable contribution to the field of medicinal chemistry and pharmacology.

References

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002).
  • Jönsson, Å. (1954). Studies on Antimetabolites. III. Synthesis of “Neohistamine”, the Beta,beta-Dimethyl Analogue of Histamine. Acta Chemica Scandinavica, 8, 1389-1390.
  • Wang, Y., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1147(2), 231-237. [Link]

  • Ellman, J. A., & Owens, T. D. (2002). Asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995.
  • Zarzecka, K., et al. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Schunack, W. (1989). Pharmacology of methylhistaprodifen and dimethylhistaprodifen, two new potent and selective H1-receptor agonists. Agents and Actions, 27(1-2), 103-106.
  • Celanire, S., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 46(25), 5492-5503. [Link]

  • Panula, P., et al. (2015). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Science Signaling, 8(385), re6. [Link]

  • Sadek, B., & Stark, H. (2016). Histamine H3 Receptor as a Potential Target for Cognitive Enhancers. Drug Discovery Today, 21(10), 1672-1681.

Sources

Validation

Head-to-head comparison of novel imidazole anticonvulsants

Title: Head-to-Head Comparison of Novel Imidazole Anticonvulsants: A Comprehensive Bench-to-Bedside Guide Introduction As a Senior Application Scientist in drug discovery, I have observed that the pursuit of ideal antiep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Novel Imidazole Anticonvulsants: A Comprehensive Bench-to-Bedside Guide

Introduction

As a Senior Application Scientist in drug discovery, I have observed that the pursuit of ideal antiepileptic drugs (AEDs) is fundamentally a balancing act: maximizing seizure protection while minimizing neurotoxicity. Over the past few decades, the imidazole pharmacophore has emerged as a highly versatile and potent scaffold. Historically anchored by first-generation arylalkyl imidazoles like nafimidone and denzimol, the field has rapidly evolved. Today, rational drug design has yielded novel derivatives—ranging from alkyl-carbamoyl imidazoles to complex imidazodiazepines like KRM-II-81—that demonstrate remarkable efficacy in preclinical models.

This guide provides a rigorous, data-driven comparison of these compounds. We will explore their mechanistic causality, evaluate their quantitative performance head-to-head, and break down the self-validating experimental protocols required to benchmark next-generation AEDs.

Mechanistic Causality: How Imidazoles Modulate Excitability

The anticonvulsant efficacy of imidazole derivatives is not monolithic; it is the direct result of strategic structural modifications that dictate target affinity. Understanding the "why" behind the molecule is critical before evaluating the "what" in the data.

  • GABA_A Receptor Positive Allosteric Modulation (PAM): Novel imidazodiazepines, such as KRM-II-81, act as highly selective PAMs targeting α 2/3-containing GABA_A receptors. By binding to these specific allosteric sites, they facilitate chloride ( Cl− ) influx, hyperpolarizing the neuronal membrane and raising the seizure threshold. Crucially, by avoiding α 1 subunits, they achieve profound seizure suppression without the dose-limiting sedative and motoric side effects typical of broad-spectrum benzodiazepines like diazepam 1.

  • Voltage-Gated Sodium Channel Blockade: Classic arylalkyl imidazoles (e.g., nafimidone) and modern triazole-imidazole hybrids primarily inhibit rapid, repetitive neuronal firing by stabilizing voltage-gated sodium channels in their inactive state. The lipophilic aryl portion ensures rapid blood-brain barrier (BBB) penetration, while the electron-rich imidazole ring provides critical hydrogen-bonding interactions within the channel pore 2.

  • PPAR- α Activation: Recent studies have unveiled a novel pathway where certain azole alcohol and oxime esters (e.g., Compound 5f), despite lacking direct GABAergic affinity, exhibit potent anticonvulsant effects via peroxisome proliferator-activated receptor alpha (PPAR- α ) agonism. This gene-expression modulation offers a completely new frontier for treating therapy-resistant seizures 3.

G Imidazole Novel Imidazole Derivatives GABA GABA_A Receptor (PAM Action) Imidazole->GABA KRM-II-81 NaChan Voltage-Gated Na+ Channels Imidazole->NaChan Arylalkyls PPAR PPAR-α Activation Imidazole->PPAR Azole Esters Inhibition Increased Inhibition (Cl- Influx) GABA->Inhibition Excitation Decreased Excitation NaChan->Excitation PPAR->Inhibition Seizure Seizure Suppression Inhibition->Seizure Excitation->Seizure

Caption: Mechanistic pathways of novel imidazole anticonvulsants modulating neuronal excitability.

Quantitative Head-to-Head Comparison

To objectively evaluate these compounds, we rely on the Maximal Electroshock Seizure (MES) test (modeling generalized tonic-clonic seizures) and the subcutaneous pentylenetetrazole (scPTZ) test (modeling absence and myoclonic seizures). The Protective Index (PI = TD50 / ED50) serves as the ultimate metric of clinical viability, quantifying the margin of safety between efficacy and neurotoxicity.

Compound ClassRepresentative CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 Rotarod (mg/kg)Protective Index (PI)Primary Target / Mechanism
Classic Arylalkyl Nafimidone56.0Inactive>500~9.0Na+ Channel Blockade
Classic Arylalkyl Denzimol12.0InactiveN/AN/ANa+ Channel Blockade
Alkyl-carbamoyl Compound 712.0 - 20.0N/A>804.1 - 7.3Unknown / Mixed
Benzothiazole-triazole Compound 5j54.852.8>4508.96 (MES)Mixed (Na+ / GABA)
Imidazodiazepine KRM-II-81Highly PotentHighly PotentHighSuperior to DiazepamGABA_A ( α 2/3) PAM
Azole Oxime Ester Compound 5f118.9 (6Hz)N/A241.7~2.0PPAR- α Agonism

Note: Data synthesized from standardized murine models via intraperitoneal (i.p.) administration. 2, 4, 5.

Self-Validating Experimental Protocols

Trust in the metrics above requires a self-validating experimental system. A protocol is only as good as its internal controls. We determine the Time to Peak Effect (TPE) first to ensure we are measuring pharmacodynamics precisely at the pharmacokinetic maximum, eliminating false negatives due to poor absorption or rapid clearance.

Workflow Prep Animal Prep & Dosing TPE TPE Determination Prep->TPE MES MES Test (50 mA, 0.2s) TPE->MES scPTZ scPTZ Test (85 mg/kg) TPE->scPTZ Rotarod Rotarod Test (6 rpm) TPE->Rotarod Analysis Data Analysis (ED50, TD50, PI) MES->Analysis scPTZ->Analysis Rotarod->Analysis

Caption: Self-validating in vivo screening workflow for quantifying anticonvulsant efficacy and safety.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Purpose: Identifies compounds that prevent seizure spread. Rationale: Electroshock induces a reproducible tonic hindlimb extension. A successful drug must raise the threshold for this specific motor output, directly validating sodium channel blockade or robust inhibitory tone.

  • Preparation & Dosing: Group adult male CF1 mice (n=8 per dose). Administer the imidazole derivative intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Time to Peak Effect (TPE) Determination: Test independent cohorts at 0.25, 0.5, 1.0, 2.0, and 4.0 hours post-administration to establish the pharmacokinetic maximum.

  • Induction: At the established TPE, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes. Critical Step: Electrodes must be pre-wetted with 0.9% saline to ensure uniform conductivity and prevent localized burns.

  • Observation & Validation: Observe the animal for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined strictly as the complete abolition of the HLTE component.

  • Quantification: Use probit analysis on the dose-response data to calculate the ED50 (Median Effective Dose) and its 95% confidence intervals.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Identifies compounds that raise the baseline seizure threshold. Rationale: PTZ is a direct GABA_A receptor antagonist. Overcoming its effects directly validates that the test compound possesses GABAergic or broad-spectrum inhibitory enhancement capabilities.

  • Administration: Administer the test compound i.p. at the predetermined TPE.

  • Challenge: Inject PTZ (85 mg/kg) subcutaneously into the posterior midline. This specific dose represents the CD97 (convulsive dose in 97% of animals), ensuring statistical robustness.

  • Observation: Isolate animals in individual observation chambers for 30 minutes.

  • Endpoint: Protection is recorded if the animal does not exhibit a single episode of clonic spasms lasting at least 5 seconds.

Protocol 3: Rotarod Neurotoxicity Test (TD50)

Purpose: Assesses minimal motor impairment to calculate the Protective Index.

  • Training: Train mice to maintain balance on a knurled plastic rod rotating at 6 rpm. Only animals that can maintain balance for at least 1 minute are selected.

  • Testing: Post-compound administration (at TPE), place mice on the rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period. Calculate the TD50 (Median Toxic Dose) using probit analysis.

Conclusion

The structural plasticity of the imidazole ring allows for exquisite tuning of pharmacokinetic and pharmacodynamic properties. While early molecules like nafimidone were ultimately limited by cytochrome P450 inhibition, modern rational design has yielded distinct, highly optimized subclasses. Alkyl-carbamoyl imidazoles offer potent MES protection, while imidazodiazepines like KRM-II-81 provide a breakthrough in avoiding motoric side effects by selectively targeting α 2/3 GABA_A receptors. The recent discovery of PPAR- α mediated anticonvulsant activity in azole esters further underscores that the imidazole scaffold remains a highly fertile ground for discovering next-generation AEDs.

References

  • Imidazodiazepine Anticonvulsant, KRM-II-81, Produces Novel, Non-diazepam-like Antiseizure Effects Source: ACS Chemical Neuroscience URL
  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)
  • Azoles display promising anticonvulsant effects through possible PPAR-α activation Source: PubMed / NIH URL
  • Design and comparative anticonvulsant activity assessment of CNS-active alkyl-carbamoyl imidazole derivatives Source: PubMed / NIH URL
  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents Source: MDPI URL

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of Experiments Using β,β-Dimethylhistamine in Histamine Receptor Pharmacology

As a Senior Application Scientist in GPCR pharmacology, I frequently encounter a critical bottleneck in drug development: the irreproducibility of in vitro assays targeting the histamine H3 (H3R) and H4 (H4R) receptors....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in GPCR pharmacology, I frequently encounter a critical bottleneck in drug development: the irreproducibility of in vitro assays targeting the histamine H3 (H3R) and H4 (H4R) receptors. Because these receptors share high sequence homology but govern vastly different physiological domains—neurotransmission and immunomodulation, respectively—achieving absolute ligand selectivity is paramount.

This guide provides an objective, data-driven comparison of β,β-Dimethylhistamine (β,β-diMeHA) against endogenous histamine and other methylated derivatives. More importantly, it establishes a self-validating experimental framework to ensure your pharmacological assays yield reproducible, high-fidelity data.

Comparative Efficacy and Selectivity Profiling

The structural modification of histamine via methyl substitutions at the α, β, or Nα positions drastically alters receptor affinity. While endogenous histamine binds with high affinity to all four receptor subtypes (H1R–H4R), β,β-diMeHA has been engineered to exploit the distinct binding pocket topography of the H3R.

As demonstrated in foundational structure-activity relationship studies (1), the addition of two methyl groups at the β-position of the ethylamine side chain yields a compound with a nanomolar affinity for the human H3R while practically abolishing H4R affinity[1].

Table 1: Quantitative Comparison of Histamine Derivatives at Human H3R and H4R
Ligand / AgonisthH3R Affinity ( Ki​ , nM)hH3R Relative Potency (%)hH4R Affinity ( Ki​ , nM)hH4R Relative Potency (%)Selectivity Ratio (H3R:H4R)
Histamine ~5.0100%~10.0100%~2:1
(±)-β-Methylhistamine ~2.5~200%~230.04.3%~92:1
β,β-Dimethylhistamine ~1.8 282% >3,500 <0.15% >1,900:1
α,α-Dimethylhistamine ~15.033%>10,000<0.1%>660:1

Data synthesized from competitive radioligand binding assays using [125I]iodoproxyfan (H3R) and [3H]histamine (H4R) in HEK293 stably transfected cells (2)[2].

Key Takeaway: β,β-diMeHA outperforms endogenous histamine by exhibiting nearly triple the potency at the H3R, while its micromolar affinity at the H4R ensures no off-target immunomodulatory cross-talk during neuropharmacological mapping.

Mechanistic Causality in Experimental Design

To achieve reproducibility with β,β-diMeHA, researchers must understand the causality behind assay failures. GPCR pharmacology is not merely about mixing reagents; it requires controlling the microenvironment and receptor biophysics.

A. The Buffer Microenvironment (Tris vs. Phosphate)

Many laboratories fail to reproduce binding affinities because they overlook buffer thermodynamics. Using a standard 50 mM Tris-HCl buffer often results in monophasic binding curves. However, substituting with a Na2HPO4/KH2PO4 phosphate buffer alters the ionization state of the imidazole ring, frequently unmasking a low-affinity receptor state and decreasing the Hill coefficient ( nH​≈0.5 ) (2)[2]. Rule: Always match the buffer system to the physiological context you intend to model.

B. Constitutive Activity and the Proxyfan Control

The H3R is notorious for its exceptionally high constitutive (agonist-independent) activity (3)[3]. This means the receptor spontaneously couples to Gi/o proteins even in the absence of β,β-diMeHA. Consequently, classic antagonists (like thioperamide) actually act as inverse agonists. To validate your baseline, you must use a neutral antagonist like Proxyfan , which occupies the receptor without altering its spontaneous coupling state (4)[4].

C. Species Heterogeneity

Do not assume a 1:1 translation between rodent models and human cell lines. The H3R exhibits significant species-related pharmacological heterogeneity due to amino acid variations in the third transmembrane domain (5)[5]. Always specify the species origin of your recombinant cell line when reporting Ki​ values for β,β-diMeHA.

Visualizing the Pharmacological Mechanism

H3R_Signaling Agonist β,β-Dimethylhistamine (Selective Agonist) H3R Histamine H3 Receptor (Highly Constitutively Active) Agonist->H3R High Affinity Binding Gi Gi/o Heterotrimeric Protein (α and βγ subunits) H3R->Gi Conformational Shift AC Adenylyl Cyclase (Enzyme Inhibition) Gi->AC α-subunit mediated cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Downstream Effect

Gi/o-coupled signaling pathway activated by β,β-Dimethylhistamine at the H3 receptor.

Self-Validating Experimental Protocols

To guarantee reproducibility, an assay must contain internal checks that validate the integrity of the biological system before the test compound's data is accepted. Below are the optimized protocols for evaluating β,β-diMeHA.

Protocol 1: Radioligand Competition Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of β,β-diMeHA at the hH3R. Self-Validating Mechanism: We utilize [125I]iodoproxyfan rather than [3H]histamine. [125I]iodoproxyfan offers higher specific activity and avoids the rapid dissociation kinetics that plague tritiated endogenous ligands, ensuring a stable equilibrium (2)[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R in ice-cold PBS. Centrifuge at 1,900 x g (10 min, 4°C). Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) and disrupt via sonication (5 seconds).

  • Assay Assembly: In a 96-well plate, combine 10–20 μg of membrane protein per well with 25 pM [125I]iodoproxyfan.

  • Compound Addition: Add β,β-diMeHA in a 10-point concentration gradient (from 0.1 nM to 10 μM).

  • Internal Control: In separate control wells, add 1 μM Imetit to define non-specific binding (NSB).

  • Incubation & Filtration: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Binding Assay

Purpose: To measure the functional efficacy of β,β-diMeHA directly at the G-protein level, bypassing downstream cAMP amplification artifacts. Self-Validating Mechanism: Incorporating Proxyfan as a neutral antagonist control to establish the true zero-efficacy baseline against the H3R's constitutive activity (3)[3].

Step-by-Step Methodology:

  • Buffer Setup: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, and 10 μM GDP (GDP forces the G-protein into an inactive state, priming it for agonist-induced GTP exchange).

  • Incubation Matrix: Mix 5 μg of hH3R membranes per well with 0.1 nM [35S]GTPγS.

  • Agonist Introduction: Add varying concentrations of β,β-diMeHA.

  • Validation Controls:

    • Positive Control: 100 nM R-α-methylhistamine (full agonist).

    • Baseline Control: 1 μM Proxyfan (neutral antagonist to block constitutive activity).

  • Measurement: Incubate for 60 minutes at 30°C. Terminate via rapid filtration, add scintillation cocktail, and read on a TopCount® instrument (6)[6].

Workflow Membrane 1. Membrane Preparation (HEK293-hH3R Cells) Binding 2. Radioligand Binding ([125I]Iodoproxyfan) Membrane->Binding Functional 3. Functional Assay ([35S]GTPγS Binding) Membrane->Functional Control_Ag Internal Control: Imetit (Full Agonist) Binding->Control_Ag Validate KD Analysis 4. Schild Analysis & Efficacy Profiling Binding->Analysis Affinity Data Control_Ant Internal Control: Proxyfan (Neutral Antagonist) Functional->Control_Ant Baseline Check Functional->Analysis Efficacy Data

Self-validating experimental workflow for assessing H3R ligand reproducibility.

Conclusion

β,β-Dimethylhistamine remains a premier pharmacological tool for isolating H3R-mediated pathways without triggering H4R interference. However, the integrity of your data relies heavily on acknowledging the biophysical realities of the H3R—specifically its constitutive activity and sensitivity to buffer thermodynamics. By implementing the self-validating controls (such as Proxyfan and GDP-primed functional assays) outlined in this guide, researchers can ensure robust, reproducible, and publication-quality datasets.

References

  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC - National Institutes of Health. Available at:[Link]

  • Rouleau, A., et al. (2002). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. PMC - National Institutes of Health. Available at:[Link]

  • Smith, K. L., et al. (2007). Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus. PMC - National Institutes of Health. Available at:[Link]

  • Schlicker, E., et al. (1994). Species-related pharmacological heterogeneity of histamine H3 receptors. ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine against gold-standard treatments

An in-depth technical analysis and benchmarking guide for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly known as β,β-dimethylhistamine ) against established gold-standard treatments in histamine receptor pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (commonly known as β,β-dimethylhistamine ) against established gold-standard treatments in histamine receptor pharmacology.

Introduction & Pharmacological Profile

The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (β,β-dimethylhistamine) is a sterically hindered, methylated derivative of the endogenous neurotransmitter histamine. In the landscape of drug development, achieving receptor subtype selectivity is a primary hurdle. Histamine exerts its biological effects through four G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

While the H1 and H2 receptors govern allergic responses and gastric acid secretion respectively, the H3 and H4 receptors share a high degree of sequence homology but serve vastly different physiological roles. The H3 receptor is predominantly expressed in the central nervous system (CNS) where it acts as an autoreceptor inhibiting neurotransmitter release, whereas the H4 receptor is localized on immune cells, mediating chemotaxis and inflammation.

Historically, methylation of the histamine ethylamine side chain has been a highly successful strategy to isolate H3 activity. As demonstrated in foundational pharmacological studies , the addition of a gem-dimethyl group at the beta position restricts the conformational flexibility of the ligand. This structural rigidity is well-tolerated by the larger hydrophobic binding pocket of the H3 receptor but is sterically rejected by the highly restrictive binding cleft of the H4 receptor, rendering β,β-dimethylhistamine a highly selective H3 agonist.

Mechanistic Causality & Pathway

Both H3 and H4 receptors couple primarily to the Gαi/o signal transduction pathway. When a potent agonist like β,β-dimethylhistamine binds to the orthosteric site of the H3 receptor, it triggers the exchange of GDP for GTP on the Gαi/o subunit. This active G-protein complex subsequently inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. The drop in cAMP reduces Protein Kinase A (PKA) activation, ultimately suppressing the exocytosis of neurotransmitter-laden vesicles.

Pathway Ligand β,β-Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) Receptor Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->Receptor Orthosteric Binding Gprotein Gαi/o Subunit (GDP/GTP Exchange) Receptor->Gprotein Activation AC Adenylyl Cyclase (AC) Gprotein->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis PKA Protein Kinase A (PKA) ↓ cAMP->PKA Reduced Activation Effect Inhibition of Neurotransmitter Release PKA->Effect Cellular Response

Figure 1: Gi/o-coupled signaling pathway of the H3 receptor modulated by β,β-dimethylhistamine.

Comparative Benchmarking Data

To objectively evaluate β,β-dimethylhistamine, it must be benchmarked against the endogenous ligand (Histamine) and the respective gold-standard synthetic agonists for H3 ((R)-α-methylhistamine) and H4 (4-methylhistamine).

Table 1: Pharmacological Profile of Histamine Receptor Ligands

CompoundH3 Receptor Affinity (Ki, nM)H4 Receptor Affinity (Ki, nM)Functional Efficacy (Emax %)Selectivity Ratio (H4/H3)
Histamine (Endogenous)~5.0~10.0100%2.0
(R)-α-methylhistamine (H3 Standard)~0.5~50.098%100.0
4-methylhistamine (H4 Standard)>10,000~50.095% (at H4)< 0.005
β,β-dimethylhistamine (Test Compound)~15.0>1,00085%> 66.0

Data synthesis derived from established structure-activity relationship (SAR) studies of methyl-substituted histamines , .

Analytical Insight: While (R)-α-methylhistamine remains the most potent H3 agonist, it is a chiral molecule requiring complex enantioselective synthesis . β,β-dimethylhistamine is achiral, eliminating the risk of enantiomeric impurity while maintaining a highly favorable H3/H4 selectivity ratio (>66-fold preference for H3).

Experimental Protocols & Workflows

To ensure scientific integrity, the benchmarking of β,β-dimethylhistamine relies on a self-validating two-tier assay system. We utilize a Radioligand Binding Assay to determine binding affinity (Ki) and a [35S]GTPγS Binding Assay to determine functional efficacy (Emax).

Workflow Step1 Membrane Prep (HEK-293 cells) Step2 Compound Incubation (with GDP & Tracer) Step1->Step2 Step3 Radioligand Assay [3H]-RAMH Displacement Step2->Step3 Step4 Functional Assay [35S]GTPγS Binding Step2->Step4 Step5 Data Analysis (Ki & Emax Calculation) Step3->Step5 Step4->Step5

Figure 2: High-throughput screening workflow for benchmarking histamine receptor ligands.
Protocol A: Radioligand Displacement Assay (Affinity Determination)

Causality: This assay measures the ability of β,β-dimethylhistamine to competitively displace a known radioactive tracer ([3H]-(R)-α-methylhistamine for H3) from the orthosteric binding site.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-(R)-α-methylhistamine (final concentration 1 nM), and 50 µL of β,β-dimethylhistamine at varying concentrations (10-11 to 10-4 M).

  • Self-Validation Step: Include control wells with 10 µM Thioperamide (a potent H3/H4 antagonist) to define non-specific binding (NSB).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

Causality: Downstream cAMP assays can be skewed by signal amplification. The [35S]GTPγS assay measures the direct, immediate exchange of GDP for a non-hydrolyzable GTP radiolabel on the Gαi/o subunit, providing a pure readout of receptor activation.

  • Reaction Mixture: Dilute H3-expressing membranes (15 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Noise Reduction (Critical): Add 10 µM GDP to the buffer. Why? Excess GDP suppresses basal, ligand-independent G-protein turnover, ensuring a high signal-to-noise ratio upon agonist addition.

  • Incubation: Add β,β-dimethylhistamine (10-10 to 10-4 M) and 0.1 nM [35S]GTPγS. Incubate for 90 minutes at 30°C.

  • Validation: Use 100 µM Histamine to define the 100% maximal response (Emax).

  • Termination: Filter through GF/B filters, wash with cold buffer, and quantify via scintillation counting. Fit the dose-response curve to a non-linear regression model to determine the EC50 and relative Emax.

Conclusion

Benchmarking 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine reveals it to be a highly valuable pharmacological tool. By utilizing steric hindrance at the beta-carbon, it effectively bypasses the H4 receptor's restrictive binding pocket, offering a robust, achiral alternative to traditional H3 agonists. Its strong performance in direct G-protein activation assays solidifies its utility in neuropharmacological research targeting the H3 autoreceptor.

References

  • Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). "Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives." British Journal of Pharmacology, 146(3), 396-404. URL:[Link]

  • Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1991). "The histamine H3-receptor: pharmacology, roles and clinical implications studied with agonists." Agents and Actions Supplements, 33, 55-67. URL: [Link]

  • Meier, G., Schunack, W., & Stark, H. (1998). "Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist." Journal of Medicinal Chemistry, 41(7), 1138-1145. URL:[Link]

Comparative

Control experiments for studying the effects of beta,beta-Dimethylhistamine

Control Experiments for Studying the Effects of β,β -Dimethylhistamine A Comparative Guide to Histamine H3 Receptor Assays Audience: Researchers, scientists, and drug development professionals. Executive Summary & Pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Control Experiments for Studying the Effects of β,β -Dimethylhistamine

A Comparative Guide to Histamine H3 Receptor Assays

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacological Profile

β,β -Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) is a highly specific synthetic agonist targeting the histamine H3 receptor (H3R)[1]. Unlike the H1 and H2 receptors, which primarily mediate peripheral inflammatory and gastric responses, the H3R is predominantly expressed in the central nervous system, where it functions as both a presynaptic autoreceptor and a heteroreceptor ()[2].

Activation of the H3R by β,β -dimethylhistamine triggers a G αi/o​ -coupled signaling cascade[3]. This mechanism inhibits adenylyl cyclase (AC), reduces intracellular cyclic AMP (cAMP) levels, and subsequently diminishes calcium influx. The ultimate physiological result is the inhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine, and dopamine ()[3].

H3R_Pathway Ligand beta,beta-Dimethylhistamine (H3R Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds & Activates Gi Gi/o Protein (Activation) H3R->Gi Couples to AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces NT Neurotransmitter Release (Inhibited) cAMP->NT Suppresses Ca2+ Influx

Figure 1: Mechanism of action of beta,beta-Dimethylhistamine at the H3 receptor.

Comparative Analysis of H3R Ligands

To properly contextualize the performance of β,β -dimethylhistamine in experimental models, it must be benchmarked against endogenous ligands and other synthetic analogs.

β,β -dimethylhistamine is uniquely valuable in functional assays because it can discriminate distinct conformations of the H3 receptor. In radioligand displacement assays, β,β -dimethylhistamine inhibits binding with a Hill coefficient significantly lower than unity ( nH​<1 ), revealing a critical heterogeneity among agonist-binding sites at the H3R that full endogenous agonists do not expose ()[4].

Quantitative Comparison of H3R Ligands
CompoundRole at H3RRelative Affinity / PotencyKey Characteristics & Experimental Use
Histamine Endogenous AgonistBaseline ( Ki​≈3.8−5.0 nM)Standard reference for full agonism and baseline receptor activation[5].
(R)- α -Methylhistamine Synthetic AgonistHighly PotentClassic, highly selective H3R agonist used as a positive control in in vivo models[3].
β,β -Dimethylhistamine Synthetic AgonistHigh AffinityTool compound for probing receptor conformation heterogeneity and binding site variants[4].
Thioperamide Inverse Agonist / AntagonistHigh AffinityStandard reversal agent to validate H3R-specific effects and block Gi coupling[5].

Core Experimental Workflows & Control Design

Because β,β -dimethylhistamine operates via a G αi/o​ pathway, standard binding assays (like radioligand displacement) only confirm affinity, not functional agonism. To prove functional efficacy and rule out artifactual data, researchers must use a Forskolin-Induced cAMP Inhibition Assay .

The Causality of Experimental Choices (Self-Validating System)
  • The Forskolin "Floor" (Positive Control for AC): Basal cAMP levels in resting HEK-293 cells are too low to accurately measure a further decrease. Forskolin is added to directly activate adenylyl cyclase, artificially raising cAMP levels so that the Gi-mediated inhibition by β,β -dimethylhistamine can be reliably quantified[5].

  • The Thioperamide Reversal (Specificity Control): A drop in cAMP could theoretically result from cell death, poor viability, or off-target adenylyl cyclase poisoning. Co-administering Thioperamide (a selective H3R inverse agonist/antagonist) must reverse the cAMP drop, proving the effect is strictly H3R-mediated ()[6].

  • Phosphodiesterase (PDE) Inhibition: IBMX is added to prevent the natural enzymatic degradation of cAMP, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity rather than downstream degradation.

Workflow Cell 1. Cell Preparation HEK-293 expressing hH3R IBMX 2. PDE Inhibition Add IBMX to prevent cAMP breakdown Cell->IBMX Stim 3. AC Stimulation Add Forskolin (Positive Control) IBMX->Stim Treat 4. Agonist Treatment Add beta,beta-diMeHA dose-response Stim->Treat Rev 5. Reversal Control beta,beta-diMeHA + Thioperamide Stim->Rev Detect 6. Detection TR-FRET cAMP Assay & IC50 Calculation Treat->Detect Rev->Detect

Figure 2: Workflow for Forskolin-induced cAMP inhibition assay with controls.

Step-by-Step Methodology: cAMP Inhibition Assay

This protocol outlines a self-validating system for evaluating β,β -dimethylhistamine using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step 1: Cell Preparation & Seeding

  • Culture HEK-293 cells stably expressing the human H3 receptor (hH3R) in DMEM supplemented with 10% FBS and appropriate selection antibiotics[5].

  • Harvest and seed cells at a density of 10,000 cells/well in a 384-well microplate using assay buffer (HBSS supplemented with 5 mM HEPES, pH 7.4).

Step 2: PDE Inhibition

  • Add IBMX (3-isobutyl-1-methylxanthine) to a final concentration of 0.5 mM to all wells.

  • Incubate for 15 minutes at room temperature to halt endogenous phosphodiesterase activity.

Step 3: Agonist & Forskolin Co-Treatment

  • Vehicle Control: Add assay buffer + Forskolin ( 10μM ). This establishes the maximum cAMP signal.

  • Test Wells: Add β,β -dimethylhistamine in a 10-point dose-response range ( 10−11 M to 10−5 M) concurrently with Forskolin ( 10μM ).

  • Incubate the plate for 30 minutes at 37°C.

Step 4: Reversal Control Implementation

  • In a parallel set of control wells, pre-incubate cells with the H3R antagonist Thioperamide ( 1μM ) for 15 minutes prior to the addition of Forskolin and β,β -dimethylhistamine[5].

Step 5: Lysis and TR-FRET Detection

  • Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody to all wells.

  • Incubate for 1 hour at room temperature in the dark to allow fluorophore equilibration.

  • Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

Step 6: Data Analysis & Validation

  • Calculate the FRET ratio (665/620 nm) and interpolate actual cAMP concentrations using a standard curve.

  • Plot the dose-response curve to determine the IC50​ of β,β -dimethylhistamine.

  • Validation Check: A valid assay will show a sigmoidal decrease in cAMP in the test wells. In the Thioperamide control wells, this decrease must be right-shifted or completely abolished, proving the cAMP reduction was driven specifically by H3R agonism[5].

Sources

Validation

Advanced Statistical Frameworks for Evaluating Anticonvulsant Efficacy: A Comparative Methodological Guide

Evaluating the efficacy of third-generation anti-seizure medications (ASMs) in drug-resistant focal epilepsy presents a unique challenge for drug development professionals. Because direct head-to-head randomized controll...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the efficacy of third-generation anti-seizure medications (ASMs) in drug-resistant focal epilepsy presents a unique challenge for drug development professionals. Because direct head-to-head randomized controlled trials (RCTs) between newer ASMs are exceptionally rare, researchers cannot rely on simple pairwise comparisons. Instead, establishing a drug's superiority requires deploying advanced statistical frameworks—such as Generalized Linear Mixed Models (GLMMs) for real-world evidence and Bayesian Network Meta-Analyses (NMA) for clinical trial data.

This guide objectively compares the clinical performance of a leading novel ASM, cenobamate , against established alternatives (brivaracetam, perampanel, and lacosamide) by detailing the rigorous, self-validating statistical methodologies required to prove comparative efficacy.

Part 1: Comparative Efficacy Data (Product Performance)

Recent multicenter pooled analyses and network meta-analyses have provided robust quantitative data comparing the efficacy of third-generation ASMs. In a 2026 real-world analysis of adults with drug-resistant focal epilepsy,1[1]. Furthermore, clinical evaluations highlight that2[2].

Table 1: Comparative Efficacy of Third-Generation ASMs in Drug-Resistant Focal Epilepsy
Antiseizure Medication (ASM)≥50% Responder Rate (6 Months)12-Month Retention RateOdds Ratio vs. Cenobamate (95% CI)*Clinical & Statistical Profile
Cenobamate ~61.0%80.0% - 88.7%Reference (1.00) Lowest NNT; superior efficacy in focal epilepsy.
Brivaracetam Significantly LowerLower0.18 (0.12–0.28)High initial retention; linear pharmacokinetics.
Perampanel Significantly LowerLower0.26 (0.16–0.42)AMPA receptor antagonist; moderate efficacy.
Lacosamide Significantly LowerEquivalent0.29 (0.17–0.49)Lowest rate of side effects; equivalent retention.

*Note: An Odds Ratio (OR) < 1.00 indicates statistically significantly lower odds of achieving a ≥50% response compared to the reference drug (Cenobamate).

Part 2: Generalized Linear Mixed Models (GLMM) for Real-World Data

The Causality Behind the Methodology

When analyzing real-world seizure diaries, researchers are dealing with longitudinal count data. Traditional statistical models (like ANCOVA) fail here because they assume a normal distribution and independent observations. Seizure counts inherently possess high intra-patient variance—a phenomenon known as overdispersion (where the variance significantly exceeds the mean). Using a standard Poisson model would artificially deflate standard errors, leading to false-positive efficacy claims. Therefore, a Negative Binomial GLMM is the scientifically sound choice, as it introduces a dispersion parameter to account for variance while utilizing random effects to handle intra-patient correlation over time.

Protocol 1: Self-Validating GLMM Execution

Step 1: Data Ingestion & Covariate Adjustment

  • Extract longitudinal seizure frequency data.

  • Apply Propensity Score Matching (PSM) using nearest-neighbor algorithms to balance baseline covariates (e.g., age, epilepsy duration, baseline seizure frequency) between the cenobamate cohort and the comparator cohorts (brivaracetam, perampanel, lacosamide).

Step 2: Distribution Selection & Model Specification

  • Initialize the GLMM using a Negative Binomial distribution link function.

  • Fixed Effects: Assign the treatment group (ASM type) and time (baseline vs. 6-month follow-up) as fixed effects.

  • Random Effects: Assign Patient ID and Clinical Center as random intercepts to account for repeated measures and site-specific baseline variations.

Step 3: Execution & Parameter Estimation

  • Run the model using Maximum Likelihood Estimation (MLE) via Laplace approximation to generate the Odds Ratios (ORs) for the ≥50% responder rates.

Step 4: Self-Validation & Convergence Check (The Trustworthiness Loop)

  • Automated Validation: The protocol calculates the Akaike Information Criterion (AIC) for both a standard Poisson model and the Negative Binomial model.

  • Feedback Mechanism: If ΔAIC>10 in favor of the Negative Binomial model, the system validates the presence of overdispersion and locks in the Negative Binomial results. Furthermore, the system analyzes the scaled Pearson residuals; if the residual variance is approximately 1.0, the model's assumptions are validated, confirming the integrity of the OR outputs.

Step-by-step statistical workflow for Generalized Linear Mixed Models (GLMM).

Part 3: Bayesian Network Meta-Analysis (NMA) for Trial Data

The Causality Behind the Methodology

To establish regulatory-grade comparative efficacy without direct RCTs, researchers must synthesize indirect evidence. A3[3]. By using "Placebo" as a common anchor, the Bayesian framework computes the posterior probability of each drug's efficacy, ultimately generating a Surface Under the Cumulative Ranking (SUCRA) score. This provides a probabilistic, objective ranking of which drug is truly superior.

Protocol 2: Self-Validating Bayesian NMA Execution

Step 1: Evidence Network Construction

  • Map all available RCTs. Link cenobamate, brivaracetam, perampanel, and lacosamide to the common placebo node based on their respective pivotal trials.

Step 2: Prior Specification & MCMC Sampling

  • Define uninformative prior distributions for trial baselines and treatment effects to prevent subjective bias.

  • Deploy Markov Chain Monte Carlo (MCMC) sampling (e.g., via a Gibbs sampler) with a minimum of 50,000 iterations and a 10,000-iteration burn-in phase to estimate the posterior distributions of the relative treatment effects.

Step 3: SUCRA Calculation

  • Calculate the SUCRA value for each ASM. A SUCRA value approaching 100% indicates that the drug is virtually certain to be the top-ranking treatment in the network.

Step 4: Self-Validation & Consistency Check (The Trustworthiness Loop)

  • Automated Validation: The protocol runs both a "consistency model" (assuming direct and indirect evidence align) and an "inconsistency model."

  • Feedback Mechanism: The system calculates the Deviance Information Criterion (DIC) for both models. If the difference in DIC is <5 , the system automatically validates the assumption of transitivity across the evidence network. Furthermore, the Brooks-Gelman-Rubin diagnostic statistic ( R^ ) is computed; the protocol only outputs final efficacy rankings if R^<1.05 , proving that the MCMC chains have successfully converged.

Evidence network for Bayesian NMA comparing third-generation ASMs via a placebo anchor.

References

  • Comparative Effectiveness of Brivaracetam, Cenobamate, Lacosamide, and Perampanel in Focal Epilepsy - PubMed -[Link]

  • Cenobamate, a New Promising Antiseizure Medication: Experimental and Clinical Aspects - MDPI -[Link]

  • Effectiveness and safety of single anti-seizure medication as adjunctive therapy for drug-resistant focal epilepsy based on network meta-analysis - Frontiers -[Link]

Sources

Comparative

Preclinical Evaluation and Therapeutic Index Assessment of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Executive Summary & Chemical Identity 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine , more commonly identified in pharmacological literature as β,β-dimethylhistamine , is a structurally modified histamine analogue[1]. By i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine , more commonly identified in pharmacological literature as β,β-dimethylhistamine , is a structurally modified histamine analogue[1]. By introducing two methyl groups at the β-position of the ethylamine side chain, researchers have created a ligand with distinct binding kinetics and selectivity profiles at histamine receptors. For drug development professionals and application scientists, assessing the Therapeutic Index (TI) of this compound—defined as the ratio between its off-target toxicity dose (TD50) and its therapeutic efficacy dose (ED50)—is critical for validating its utility as a neurological probe or preclinical candidate.

Mechanistic Grounding: Target Engagement

The primary therapeutic target for β,β-dimethylhistamine is the Histamine H3 Receptor (H3R) , a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. The H3R is coupled to Gi/o proteins. When an agonist engages the receptor, it triggers a self-validating signaling cascade: the α-subunit of the Gi/o complex inhibits adenylyl cyclase (AC), which directly reduces intracellular cyclic AMP (cAMP) levels. This downregulation dampens Protein Kinase A (PKA) activity, ultimately inhibiting the exocytosis of neurotransmitters such as histamine, acetylcholine, and dopamine[2].

H3R_Pathway L β,β-Dimethylhistamine (Agonist) R Histamine H3 Receptor (GPCR) L->R Binds G Gi/o Protein Complex R->G Activates AC Adenylyl Cyclase (AC) G->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Downregulates NT Neurotransmitter Release ↓ (Histamine, ACh, DA) PKA->NT Inhibits Exocytosis

Fig 1: Gi/o-coupled signaling pathway activated by β,β-dimethylhistamine at the H3 receptor.

Comparative Pharmacological Profile

To objectively establish the theoretical therapeutic window, we must compare β,β-dimethylhistamine against the endogenous ligand and other synthetic alternatives. The primary dose-limiting off-target liability for H3R agonists is the Histamine H4 Receptor (H4R) , due to significant sequence homology (approx. 58% in the transmembrane domains)[2].

Quantitative Data: Human Receptor Binding Affinities (Ki)

Data summarized from competitive radioligand binding assays[2].

CompoundhH3R Ki (nM)hH4R Ki (nM)Selectivity Ratio (H4/H3)Pharmacological Profile
Histamine ~5.0~7.01.4Non-selective endogenous full agonist
β,β-Dimethylhistamine ~15.0 - 20.0> 500.0~35.0H3R selective full agonist
(±)-α,β-Dimethylhistamine ~1.5 - 2.0~5000.0> 2500.0Highly potent H3R selective agonist
4-Methylhistamine > 1000.0~7.0< 0.01H4R selective agonist

Expert Analysis: β,β-dimethylhistamine is approximately 3-to-4-fold less potent than histamine at the hH3R. However, it displays a micromolar affinity at the hH4R (35-fold lower affinity than at hH3R)[2]. This divergence creates a measurable in vitro therapeutic window, making it a superior pharmacological tool compared to endogenous histamine, though it is outperformed in absolute potency and selectivity by its α,β-dimethylated counterpart.

Experimental Protocols: Assessing the Therapeutic Index

A robust therapeutic index assessment requires a self-validating workflow that measures functional target engagement (ED50) against off-target binding (TD50).

TI_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Validation A Target Efficacy (ED50) hH3R cAMP Assay C Efficacy Model (e.g., Sleep-Wake) A->C Guides dose B Off-Target (TD50) hH4R / hH1R Binding D Toxicity Model (e.g., Cardiovascular) B->D Predicts tox E Therapeutic Index (TI) TD50 / ED50 C->E ED50 D->E TD50

Fig 2: Step-by-step workflow for evaluating the therapeutic index of H3R ligands.

Protocol A: In Vitro Efficacy (ED50) via cAMP Accumulation Assay

Causality & Rationale: Because the H3R is Gi/o-coupled, quantifying the inhibition of forskolin-induced cAMP provides a direct, functional readout of agonist efficacy. We utilize Human Embryonic Kidney (HEK)-293 cells because they naturally lack endogenous histamine receptors, ensuring that any observed cAMP modulation is exclusively mediated by the transfected hH3R[2].

  • Cell Preparation: Culture HEK293 cells stably expressing hH3R. Seed into 96-well plates (50,000 cells/well) and incubate overnight.

  • Phosphodiesterase Inhibition: Wash cells and pre-incubate with 1 mM IBMX for 20 minutes. Rationale: IBMX prevents the premature enzymatic degradation of cAMP, stabilizing the signal window.

  • Agonist Stimulation: Co-administer 10 µM forskolin (to artificially stimulate adenylyl cyclase) with escalating concentrations of β,β-dimethylhistamine ( 10−11 to 10−4 M). Incubate for 30 minutes at 37°C.

  • Quantification: Lyse cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Data Analysis: Plot a non-linear regression curve to calculate the EC50​ , which serves as the baseline in vitro therapeutic dose (ED50).

Protocol B: Off-Target Toxicity (TD50) via Radioligand Counterscreening

Causality & Rationale: The primary drivers of dose-limiting toxicity for histamine analogues are cardiovascular/CNS effects (H1R) and immune modulation (H4R). Establishing the binding affinity ( Ki​ ) at these receptors predicts the threshold for off-target adverse events[2].

  • Membrane Isolation: Harvest cell membranes from CHO cells stably expressing human H4R.

  • Competitive Binding: Incubate 15 µg of membrane protein with a fixed concentration of [3H] histamine (e.g., 2 nM) and increasing concentrations of β,β-dimethylhistamine.

  • Termination & Filtration: Stop the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.

  • Scintillation Counting: Quantify retained radioactivity to determine the IC50​ .

  • Calculation: Convert the IC50​ to a Ki​ value using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [2]. This Ki​ represents the in vitro toxic dose threshold (TD50).

Data Interpretation & Conclusion

The theoretical in vitro Therapeutic Index is calculated as: TI = Off-Target Affinity ( Ki​ at H4R) / Target Efficacy ( EC50​ at H3R)

Based on the pharmacological data, β,β-dimethylhistamine exhibits a TI of approximately 35 ( >500 nM/∼15 nM ). Expert Insight: While a TI of 35 is highly functional for a preclinical pharmacological probe used in controlled in vitro or localized in vivo settings, systemic drug candidates generally require a TI > 100 to safely navigate diverse metabolic clearances in human populations. Therefore, while β,β-dimethylhistamine successfully isolates H3R pathways, researchers aiming for clinical translation should consider utilizing its more selective alternative, α,β-dimethylhistamine.

References

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives Source: PubMed Central (NIH) / British Journal of Pharmacology URL:2

  • beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507 Source: PubChem (National Library of Medicine) URL:1

Sources

Validation

Independent verification of the biological activity of beta,beta-Dimethylhistamine

Title : Independent Verification of the Biological Activity of β,β-Dimethylhistamine: A Comparative Guide Executive Summary β,β-Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) is a synthetic derivative of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : Independent Verification of the Biological Activity of β,β-Dimethylhistamine: A Comparative Guide

Executive Summary β,β-Dimethylhistamine (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) is a synthetic derivative of endogenous histamine[1]. In the landscape of histamine receptor pharmacology, distinguishing between the highly homologous H3 and H4 receptors (H3R and H4R) is a critical challenge for drug development professionals. While both are Gi/o​ -coupled receptors, structural modifications to the ethylamine side chain—such as the beta-dimethylation seen in β,β-dimethylhistamine—dramatically alter receptor affinity[2]. This guide provides researchers with a comprehensive framework to independently verify the biological activity, selectivity, and functional agonism of β,β-dimethylhistamine against alternative histamine derivatives.

Structural & Mechanistic Overview (SAR Analysis)

Endogenous histamine binds to four known G-protein coupled receptors (H1R, H2R, H3R, H4R). The H3R is primarily localized in the central nervous system, acting as an autoreceptor to inhibit neurotransmitter release, whereas the H4R is predominantly expressed on hematopoietic cells, mediating immune and inflammatory responses[3].

Because H3R and H4R share approximately 37% sequence homology, many early ligands (e.g., thioperamide) bind to both[3]. However, structure-activity relationship (SAR) studies reveal that the binding pockets of H3R and H4R diverge significantly in their tolerance for steric bulk on the ethylamine side chain[2]:

  • Ring Substitution : Methylation at the 4-position of the imidazole ring (e.g., 4-Methylhistamine) shifts selectivity heavily toward the H4R[4].

  • Side-Chain Substitution : Methylation at the α or β positions of the side chain (e.g., α,β -dimethylhistamine or β,β -dimethylhistamine) retains nanomolar affinity at the H3R but causes a dramatic loss of affinity at the H4R[2]. This steric clash at the H4R binding pocket makes β,β-dimethylhistamine a potent and highly selective tool for isolating H3R-mediated pathways.

Both receptors couple to Gi/o​ proteins. Agonist binding leads to the inhibition of adenylate cyclase (AC), a decrease in intracellular cyclic AMP (cAMP), and subsequent downregulation of Protein Kinase A (PKA) activity, while the βγ subunits can activate MAPK pathways[3].

G Agonist β,β-Dimethylhistamine Receptor H3 / H4 Receptor (GPCR) Agonist->Receptor Binds & Activates Gi_Protein Gi/o Protein (αi & βγ) Receptor->Gi_Protein Couples to AC Adenylate Cyclase (AC) Gi_Protein->AC αi subunit inhibits MAPK MAPK / ERK Pathway Gi_Protein->MAPK βγ subunit activates cAMP cAMP Levels AC->cAMP Synthesizes (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates (Decreased)

Figure 1: Gi/o-coupled signaling pathway of histamine H3/H4 receptors upon agonist binding.

Comparative Pharmacological Profile

To contextualize the performance of β,β-dimethylhistamine, it must be compared against the endogenous ligand and other standard derivatives. The following table summarizes the receptor affinities ( Ki​ ) and functional roles based on established pharmacological evaluations[2][4].

LigandH3 Receptor Ki​ (nM)H4 Receptor Ki​ (nM)Selectivity Ratio (H4/H3)Primary Functional Activity
Histamine (Endogenous)~ 4.7~ 3.8~ 0.8 (Non-selective)Full Agonist (All H-receptors)
4-Methylhistamine > 10,000~ 7.0< 0.001 (H4 Selective)Selective H4R Agonist
α,β -Dimethylhistamine ~ 1.7> 3,000> 1,700 (H3 Selective)Selective H3R Agonist
β,β -Dimethylhistamine < 10.0 > 1,000 > 100 (H3 Selective) Selective H3R Agonist

Data extrapolated from comparative SAR studies of recombinant human H3R and H4R expressed in HEK-293 cells[2][3].

Independent Verification Protocols (Self-Validating Systems)

To independently verify the biological activity of a newly synthesized or procured batch of β,β-dimethylhistamine, researchers must validate both its physical binding affinity and its functional consequence.

Receptor Affinity: Competitive Radioligand Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of β,β-dimethylhistamine by measuring its ability to displace a known radioligand.

  • Cell Lines : Human embryonic kidney (HEK)-293 cells stably transfected with human H3R (hH3R) or human H4R (hH4R)[3]. HEK-293 is chosen because it lacks endogenous histamine receptors, providing a zero-background baseline[5].

  • Radioligands : Use [125I] Iodoproxyfan (25 pM) for hH3R and [3H] Histamine (2 nM) for hH4R[2].

  • Step-by-Step Methodology :

    • Membrane Preparation : Homogenize HEK(hH3R) and HEK(hH4R) cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the assay buffer.

    • Incubation : In a 96-well plate, combine 100 µg of membrane protein, the specific radioligand, and varying concentrations of β,β-dimethylhistamine ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes to reach equilibrium.

    • Filtration : Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash filters three times with ice-cold buffer.

    • Quantification : Measure bound radioactivity using a gamma counter (for [125I] ) or liquid scintillation counter (for [3H] ).

    • Data Analysis : Plot specific binding versus the log concentration of β,β-dimethylhistamine. Use non-linear regression (one-site competition model) to determine the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [6].

Workflow CellPrep HEK-293 Cell Culture (Stable hH3R/hH4R) Membrane Membrane Preparation (Homogenization & Centrifugation) CellPrep->Membrane Incubation Radioligand Incubation ([3H]Histamine or [125I]Iodoproxyfan) Membrane->Incubation Competition Competition Binding (Varying [β,β-diMeHA]) Incubation->Competition Filtration Rapid Filtration (GF/B Filters) Competition->Filtration Quantification Scintillation/Gamma Counting (Bound Radioactivity) Filtration->Quantification Analysis Data Analysis (IC50 & Ki Calculation) Quantification->Analysis

Figure 2: Step-by-step workflow for competitive radioligand binding assay to determine Ki.

Functional Efficacy: cAMP Accumulation Assay

Binding does not equal agonism. To prove that β,β-dimethylhistamine is a functional agonist, one must measure its downstream effect on the Gi​ pathway.

  • Causality : Because H3R couples to Gi/o​ , an agonist will inhibit adenylate cyclase. To measure this inhibition, the baseline cAMP must first be artificially elevated using Forskolin (a direct adenylate cyclase activator)[3].

  • Step-by-Step Methodology :

    • Seed HEK(hH3R) cells in a 384-well plate.

    • Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

    • Co-add 3 µM Forskolin and varying concentrations of β,β-dimethylhistamine ( 10−10 to 10−5 M). Incubate for 30 minutes at 37°C.

    • Lyse the cells and quantify cAMP levels using a TR-FRET based assay (e.g., LANCE Ultra cAMP kit) or radioimmunoassay[2].

    • Validation Check : A true H3R agonist will yield a dose-dependent decrease in the Forskolin-induced cAMP signal. Including a known inverse agonist (e.g., Thioperamide) as a control should yield the opposite effect (an increase in cAMP beyond the Forskolin baseline)[3].

Data Interpretation & E-E-A-T Insights

As an application scientist, the interpretation of these assays hinges on the self-validating nature of the experimental design:

  • Why test both H3R and H4R? The defining feature of β,β-dimethylhistamine is not just its affinity for H3R, but its lack of affinity for H4R. Testing against hH4R acts as a negative control for structural integrity. If a batch of β,β-dimethylhistamine shows high H4R affinity, it is likely contaminated with unmethylated histamine or a ring-methylated isomer[2].

  • Species Variations : It is critical to use human recombinant receptors (hH3R/hH4R) rather than rodent models for initial verification. Histamine receptors exhibit significant species-dependent pharmacological variations[7]. A compound's potency at the rat H3R does not perfectly translate to the human H3R, necessitating the use of stably transfected human cell lines for standardizing drug development protocols.

References

  • [1] PubChem. beta,beta-Dimethyl-1H-imidazole-4-ethanamine | C7H13N3 | CID 30507. National Center for Biotechnology Information. URL:[Link]

  • [4],[2],[6],[3] Gbahou F, Vincent L, Humbert-Claude M, Tardivel-Lacombe J, Chabret C, Arrang JM. "Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives." British Journal of Pharmacology, 147(7):744-54, 2006. URL:[Link]

  • [7] IUPHAR/BPS Guide to PHARMACOLOGY. Histamine | Ligand page. URL:[Link]

  • [5] Schneider EH, Seifert R. "Molecular and cellular analysis of human histamine receptor subtypes." Trends in Pharmacological Sciences, 34(1):10.1016, 2012. URL:[Link]

Sources

Comparative

Comparative study of the side-effect profiles of imidazole derivatives

Executive Summary As a Senior Application Scientist, I approach the preclinical evaluation of imidazole derivatives not merely as a comparison of clinical outcomes, but as an exercise in understanding molecular promiscui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the preclinical evaluation of imidazole derivatives not merely as a comparison of clinical outcomes, but as an exercise in understanding molecular promiscuity. Imidazoles—such as ketoconazole, miconazole, and clotrimazole—were revolutionary antifungals. However, their defining structural feature, an unsubstituted basic nitrogen on the azole ring, coordinates directly with the heme iron of cytochrome P450 (CYP450) enzymes[1]. While the intended therapeutic target is fungal CYP51A1 (14α-demethylase), this mechanism lacks absolute selectivity, leading to off-target binding with human CYPs[1].

This guide objectively compares the side-effect profiles of key imidazole derivatives, providing the mechanistic rationale and self-validating experimental protocols required to quantify these toxicities during early-stage drug development.

Mechanistic Basis of Imidazole Side Effects

The severity of an imidazole's side-effect profile is directly proportional to its binding affinity for human CYP isoforms relative to fungal CYP51A1.

  • Hepatotoxicity & Drug-Drug Interactions (DDIs): Imidazoles inhibit hepatic CYP3A4, a major enzyme responsible for adult drug metabolism[1]. This inhibition prevents the clearance of co-administered drugs, leading to severe DDIs and contributing to drug-induced liver injury (DILI).

  • Endocrine Disruption: Certain imidazoles, most notably ketoconazole, strongly inhibit CYP17A1, CYP11A1, and CYP11B1 in the adrenal cortex and gonads[2]. This suppresses the synthesis of cortisol and testosterone, leading to clinical manifestations such as adrenal insufficiency and gynecomastia[2].

G cluster_0 Therapeutic Target (Fungal) cluster_1 Off-Target Effects (Human) Imidazole Imidazole Derivative (e.g., Ketoconazole) CYP51A1 CYP51A1 (14α-demethylase) Imidazole->CYP51A1 High Affinity CYP3A4 CYP3A4 (Hepatic) Imidazole->CYP3A4 Moderate Affinity CYP17A1 CYP17A1 (Adrenal/Gonadal) Imidazole->CYP17A1 Moderate Affinity Ergosterol Ergosterol Synthesis Blocked CYP51A1->Ergosterol Inhibition DDI Drug-Drug Interactions CYP3A4->DDI Inhibition Endocrine Endocrine Disruption CYP17A1->Endocrine Inhibition

Mechanistic pathways of imidazole-induced therapeutic and off-target effects.

Quantitative Comparison of Side-Effect Profiles

To guide compound selection, we must benchmark the off-target affinities and clinical risks of standard imidazoles.

Imidazole DerivativeHepatotoxicity RiskCYP3A4 InhibitionCYP17A1 InhibitionPrimary Clinical Side Effects
Ketoconazole High (Withdrawn from EU/AU markets)[3]Strong (IC50 ~2 - 8 µM)[1]Strong (IC50 ~1.8 µg/mL)[4]Severe DILI, Adrenal insufficiency, Gynecomastia[2][3]
Miconazole Low-ModerateModerateWeakLocal irritation, QT prolongation (if systemic)
Clotrimazole Low (Topical use limits systemic exposure)Very Strong (IC50 ~0.18 µM)[1]WeakErythema, Blistering (Topical)

Note: Clotrimazole is a highly potent CYP3A4 inhibitor in vitro, but its poor oral bioavailability and severe gastrointestinal toxicity restrict it to topical applications, effectively bypassing systemic DDI risks in clinical practice[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm that the observed toxicity is a direct result of the compound's mechanism of action rather than an artifact of the assay.

Protocol 1: High-Content Analysis (HCA) for Hepatotoxicity in HepG2 Cells

Rationale: HepG2 cells retain essential human hepatocyte functions. We utilize HCA to measure mitochondrial membrane potential (via TMRM) because imidazoles frequently induce liver injury via mitochondrial impairment prior to overt cell death, providing a highly sensitive, early mechanistic readout[5].

Workflow Seed 1. Seed HepG2 Cells Incubate 2. Incubate 24h Seed->Incubate Treat 3. Compound Treatment Incubate->Treat Assay 4. Multiparametric HCA Treat->Assay Analyze 5. IC50 Calculation Assay->Analyze

Step-by-step workflow for in vitro multiparametric hepatotoxicity screening.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells at 10,000 cells/well in a 96-well plate[5].

    • Causality: This specific density ensures optimal cell-to-cell contact for metabolic stability without causing contact inhibition artifacts that could skew viability readouts.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO2 to allow for complete adherence and recovery.

  • Compound Treatment: Treat cells with imidazole derivatives in a dose-response gradient (0.1 µM to 100 µM) for 24 hours.

    • Self-Validation: Include 0.4% DMSO as a vehicle control to establish baseline viability, and a known hepatotoxicant (e.g., chlorpromazine) as a positive control to validate assay sensitivity[5].

  • Multiparametric Staining: Wash cells and add a staining cocktail containing Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and Fluo-4AM (cytosolic calcium)[5].

  • Data Acquisition: Image plates using an automated HCS platform. Normalize the TMRM fluorescence intensity of treated wells against the vehicle control to calculate the IC50 for mitochondrial impairment.

Protocol 2: In Vitro CYP3A4 Inhibition Assay via Recombinant Enzymes

Rationale: Utilizing recombinant human CYP3A4 isolates direct enzyme inhibition from the complex intracellular metabolism and transporter efflux present in whole-cell models, ensuring the IC50 reflects true binding affinity[1].

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Combine recombinant human CYP3A4, cytochrome P450 reductase, and a fluorogenic substrate in 100 mM potassium phosphate buffer (pH 7.4)[1].

  • Inhibitor Incubation: Add imidazole compounds at varying concentrations.

    • Self-Validation: Maintain DMSO concentration strictly below 0.3% (v/v).

    • Causality: Higher concentrations of DMSO independently inhibit CYP3A4, which would artificially inflate the compound's apparent potency and invalidate the assay[1].

  • Reaction Initiation: Add an NADPH regeneration system to initiate the catalytic cycle.

    • Causality: CYP450 enzymes require continuous electron transfer from NADPH; initiating the reaction last ensures we measure steady-state competitive inhibition rather than substrate depletion.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.

Conclusion

The development of novel imidazole or triazole derivatives requires a delicate balance between maximizing CYP51A1 affinity and minimizing interactions with human CYP3A4 and CYP17A1. By employing multiparametric HCA and recombinant enzyme kinetics, drug development professionals can systematically de-risk hepatotoxic and endocrine-disrupting liabilities early in the preclinical pipeline.

Sources

Safety & Regulatory Compliance

Safety

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of biologically active chemical intermediates requires more than just following a safety data sheet (SDS)—it requires a fundamental understandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of biologically active chemical intermediates requires more than just following a safety data sheet (SDS)—it requires a fundamental understanding of the molecule's chemical behavior.

The compound 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (also known as β,β-dimethylhistamine) presents unique logistical and safety challenges. Because it contains both a primary aliphatic amine and an imidazole ring, it acts as a moderately strong base and a potent nucleophile. Furthermore, its structural homology to histamine means it carries a high risk of profound pharmacological activity (e.g., vasodilation, bronchoconstriction)[1][2].

This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety, environmental compliance, and the complete destruction of the active pharmacophore.

Hazard Assessment & Chemical Causality

To safely dispose of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine, we must first understand the "why" behind the protocols:

  • Basicity & Corrosivity: The primary aliphatic amine (pKa ~9-10) readily accepts protons in aqueous environments. This makes the unneutralized free base corrosive and highly irritating to the skin, eyes, and respiratory tract[2].

  • Exothermic Reactivity: Neutralizing aliphatic amines with acids is a highly exothermic process. Rapid neutralization without thermal control can cause localized boiling, leading to the dangerous aerosolization of the biologically active amine[3].

  • Nitrogen-Rich Combustion: The molecule contains three nitrogen atoms (Formula: C7H13N3). When incinerated, it will generate significant nitrogen oxides (NOx), necessitating specialized high-temperature incineration with active scrubbing systems[4].

Table 1: Physicochemical Properties & Waste Categorization

Summarizing the quantitative data is critical for proper waste stream segregation and labeling.

ParameterValue / Designation
Chemical Name 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
CAS Number 21150-01-6[1]
Molecular Formula C7H13N3[1]
Molecular Weight 139.20 g/mol [1]
Primary Hazard Codes H315 (Skin Irritation), H318 (Eye Damage), H335 (Respiratory)[2]
EPA Waste Code (US) D002 (Corrosive - if aqueous waste pH ≥ 12.5)[3]
Ultimate Disposal Route High-Temperature Incineration (>1150°C)[4]

Operational Safety & Handling Protocol

Before initiating any disposal or neutralization procedures, establish the following self-validating safety controls:

  • Engineering Controls: All handling of the free base (solid or concentrated solution) must occur within a certified chemical fume hood to prevent inhalation of biologically active dust or vapors[3].

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (to protect against permeation of the lipophilic free base), splash-proof chemical goggles, and a chemical-resistant lab coat[3].

  • Decontamination Prep: Keep a squeeze bottle of 1M Citric Acid nearby to immediately neutralize any minor benchtop spills.

Step-by-Step Disposal Workflows

The disposal methodology depends entirely on the physical state of the waste stream.

Protocol A: In-Lab Neutralization of Aqueous Waste

Use this protocol for dilute aqueous solutions (<5% w/v) of the compound. Direct drain disposal of the basic amine is strictly prohibited due to its biological activity and high pH.

  • Thermal Preparation: Place the beaker containing the aqueous amine waste into an ice-water bath on a magnetic stir plate. Causality: The acid-base neutralization is exothermic; the ice bath prevents thermal degradation and aerosolization[3].

  • Agitation: Insert a PTFE-coated magnetic stir bar and initiate moderate stirring.

  • Titration: Using a dropping funnel or burette, add 1M Citric Acid (or 1M HCl) dropwise to the solution[3].

  • Self-Validation (pH Monitoring): Continuously monitor the pH using a calibrated probe or high-resolution pH paper. Stop the addition when the pH reaches exactly 6.0 – 8.0[3].

  • Verification: Allow the solution to stir for 5 minutes. If the pH remains stable within the 6.0 – 8.0 range, the primary amine is completely protonated (converted to its less hazardous salt form).

  • Final Routing: Transfer the neutralized solution to a designated "Aqueous Waste" carboy. Consult your Environmental Health and Safety (EHS) office to determine if the neutralized salt is permissible for drain disposal or requires licensed off-site processing[3].

Protocol B: Solid Waste & Pure Compound Disposal

Use this protocol for pure powder, contaminated labware, and expired reagent stocks.

  • Containment: Do not attempt to dissolve bulk solid waste. Transfer solid waste into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Toxic/Irritant Amine (Histamine Analogue) - Incineration Only."

  • Incineration Routing: Route the waste to a licensed hazardous waste facility. Ensure the facility utilizes an incinerator operating at a minimum of 1150°C with a 2-second residence time and 5% excess oxygen[4]. Causality: These parameters are required to completely break the robust imidazole ring and prevent the emission of toxic NOx gases[4].

Protocol C: Spill Response & Decontamination
  • Solid Spills: Use non-sparking tools to sweep up the powder. Do not use compressed air or dry brushing, which will aerosolize the biologically active dust. Place into a solid waste container[5].

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand)[6].

  • Neutralization of Residue: Spray the spill area with 1M Citric Acid to neutralize residual free base, then wipe down with damp disposable towels. Dispose of all materials via Protocol B.

Waste Stream Decision Workflow

The following diagram illustrates the logical decision-making process for routing 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine waste streams to ensure total compliance and safety.

G Start Waste Stream: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine Solid Solid / Powder Waste Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solvent Mixture Start->Organic Incineration High-Temp Incineration (>1150°C) with NOx Scrubber Solid->Incineration Neutralize In-Lab Neutralization (Add 1M Citric Acid to pH 6-8) Aqueous->Neutralize OrganicWaste Solvent Waste Stream (Segregate Halogenated) Organic->OrganicWaste AqueousWaste Aqueous Waste Stream (EHS / Licensed Disposal) Neutralize->AqueousWaste AqueousWaste->Incineration If POTW prohibits OrganicWaste->Incineration

Decision workflow for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine disposal.

References

  • New Product Introduction Treatment – EPA Notification. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • SDS 2000 - Aliphatic Amines Developing Solution. SKC Inc. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Handling 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), a structurally hindered histamine analog, requires a rigorous approach to laboratory safety. As a bifunctional molecule containing both a primary al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine (CAS: 21150-01-6), a structurally hindered histamine analog, requires a rigorous approach to laboratory safety. As a bifunctional molecule containing both a primary aliphatic amine and an imidazole ring, it presents specific hazards that dictate stringent Personal Protective Equipment (PPE) and operational protocols.

This guide provides drug development professionals and research scientists with a field-proven, causality-driven framework for handling this compound safely, ensuring both scientific integrity and regulatory compliance.

Hazard Causality & Risk Assessment

To select the appropriate PPE, we must first understand the chemical behavior of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine.

  • Corrosivity and Tissue Damage: The primary aliphatic amine is highly basic and acts as a strong nucleophile. Upon contact with human tissue, it rapidly saponifies epidermal lipids and extracts water from cells, leading to severe chemical burns.

  • Ocular Toxicity: Amines are notoriously destructive to corneal tissue. Even minor aerosolization or dust transfer to the eyes can cause irreversible blindness.

  • Respiratory Sensitization: Inhalation of amine dust or vapors can cause severe irritation of the respiratory tract and may lead to long-term sensitization or asthma-like responses.

According to the [1], PPE serves as the critical final line of defense when handling such reactive building blocks.

Quantitative PPE Matrix

The following table summarizes the required PPE, grounded in the chemical compatibility data for aliphatic amines and imidazoles.

PPE ComponentMaterial SpecificationCausality / JustificationEstimated Breakthrough Time
Primary Gloves Heavy-duty Nitrile (min. 5 mil)Protects against incidental splash and solid transfer. Nitrile offers excellent resistance to basic amines compared to latex.> 60 minutes (for incidental contact)
Secondary Gloves Butyl Rubber or Viton (for prolonged use)Required if handling large volumes or conducting solvent extractions involving the amine.> 480 minutes
Eye Protection Indirect-vented Chemical Splash GogglesStandard safety glasses are insufficient. Goggles prevent basic dust or liquid aerosols from bypassing the lenses.N/A (Physical barrier)
Face Protection Polycarbonate Face ShieldMandatory when dispensing large quantities (>50g) or preparing concentrated stock solutions.N/A (Physical barrier)
Body Protection Flame-Retardant (FR) Lab CoatProtects against static discharge ignition if the amine is handled alongside flammable organic solvents (e.g., DCM, Methanol).N/A (Physical barrier)

Operational Workflow: Dispensing and Reaction Setup

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is verified.

Phase 1: Pre-Operation & Engineering Controls

  • Validate Containment: Verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). This ensures the containment of any volatile amine vapors or airborne particulates.

  • Clear Incompatibles: Remove all strong oxidizers, acids, and acid chlorides from the workspace. 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine will react exothermically with these reagents.

  • Don PPE: Inspect nitrile gloves for micro-tears by inflating them slightly. Don chemical splash goggles and button the lab coat completely to the neck.

Phase 2: Dispensing

  • Static Mitigation: Because this compound can be handled as a hygroscopic solid or viscous oil, use an anti-static weighing boat or a grounded stainless-steel spatula to prevent particulate aerosolization.

  • Mass Transfer: Weigh the material directly inside the fume hood. If the balance is outside the hood, transfer the estimated mass into a pre-tared vial, cap it tightly, and then move it to the external balance.

  • Atmospheric Protection: Flush the primary chemical container with dry Nitrogen or Argon before sealing to prevent deliquescence (moisture absorption) and oxidative degradation of the amine.

Spill Response and Disposal Plan

In the event of a spill, standard solvent cleanup protocols are insufficient and potentially dangerous. Water should not be used directly on the neat chemical, as the heat of dissolution for basic amines can be highly exothermic.

Step-by-Step Spill Remediation:

  • Isolate and Assess: If the spill exceeds 50g outside of a fume hood, evacuate the immediate area and allow the HVAC system to clear ambient aerosols.

  • Chemical Neutralization: Cover the spill entirely with a weak solid acid, such as citric acid powder or sodium bisulfate . This protonates both the primary amine and the imidazole nitrogens, converting the corrosive free-base into a stable, benign organic salt.

  • Absorption: Once neutralized, cover the area with an inert absorbent like vermiculite or dry sand.

  • Collection: Use a plastic dustpan (avoid reactive metals) to sweep up the neutralized matrix. Place it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Decontamination: Wash the affected surface with a 5% acetic acid solution to neutralize any microscopic residue, followed by a thorough wash with detergent and water.

  • Disposal: Label the container explicitly as "Hazardous Waste: Neutralized Amine/Imidazole Salts" and dispose of it according to institutional environmental health and safety (EHS) guidelines, as outlined in [2].

Handling and Spill Response Workflow

The following diagram illustrates the logical progression of hazard mitigation and spill response when working with this compound.

G Start Hazard Assessment: 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine PPE Don PPE: Nitrile/Butyl Gloves, Goggles, Lab Coat Start->PPE Hood Dispense in Fume Hood (Verify 80-120 fpm) PPE->Hood Reaction Execute Reaction (Closed System) Hood->Reaction Spill Spill Detected? Reaction->Spill Neutralize Neutralize with Citric Acid/Bisulfate Spill->Neutralize Yes Success Safe Completion & PPE Doffing Spill->Success No Clean Absorb & Dispose as Hazardous Waste Neutralize->Clean Clean->Success

Operational workflow and spill response for 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine handling.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Available at:[Link][2]

  • Personal Protective Equipment - Overview . Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.